1-(Pyrazin-2-yl)azetidin-3-ol
Description
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Structure
3D Structure
Properties
IUPAC Name |
1-pyrazin-2-ylazetidin-3-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9N3O/c11-6-4-10(5-6)7-3-8-1-2-9-7/h1-3,6,11H,4-5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QQATYFFJHOAZRA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C2=NC=CN=C2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
151.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
1-(Pyrazin-2-yl)azetidin-3-ol chemical properties and structure
An In-Depth Technical Guide to 1-(Pyrazin-2-yl)azetidin-3-ol: A Core Scaffold for Modern Drug Discovery
Abstract
This technical guide provides a comprehensive analysis of this compound, a heterocyclic building block of significant interest to the pharmaceutical and life sciences industries. While detailed public data on this specific molecule is sparse, its constituent moieties—the electron-deficient pyrazine ring and the strained, sp³-rich azetidine-3-ol—are well-characterized and prevalent in numerous approved therapeutics and clinical candidates. This document synthesizes established chemical principles to elucidate the structure, properties, reactivity, and synthetic pathways of this compound. Furthermore, we explore its potential applications as a core scaffold in drug development, particularly in the design of kinase inhibitors and other targeted therapies, providing field-proven insights for researchers, scientists, and drug development professionals.
Introduction: Strategic Importance of the Pyrazinyl-Azetidinol Scaffold
The confluence of aromatic and saturated heterocycles in a single molecular entity offers a powerful strategy for navigating chemical space in drug discovery. This compound is an exemplary embodiment of this principle. It marries the pyrazine ring, a bioisostere of pyridine and pyrimidine found in numerous clinically used agents[1], with the azetidine motif. Azetidines have emerged as vital "saturated heteroatom-rich" fragments that can improve physicochemical properties such as solubility and metabolic stability while providing a three-dimensional exit vector for further chemical elaboration.[2][3]
The pyrazine ring is an electron-deficient diazine, which makes it generally resistant to electrophilic aromatic substitution but susceptible to nucleophilic aromatic substitution (SNAr), a cornerstone of its functionalization.[4] The azetidine ring, a four-membered heterocycle, possesses significant ring strain (approx. 25 kcal/mol), which governs its reactivity and conformational rigidity.[5] The hydroxyl group at the 3-position of the azetidine ring provides a crucial handle for derivatization, hydrogen bonding interactions with biological targets, or modification to modulate properties. This guide will deconstruct this molecule to provide a foundational understanding for its strategic application in research and development.
Chemical Structure and Physicochemical Properties
The structure of this compound is defined by an N-1 linkage between the secondary amine of the azetidin-3-ol ring and the C-2 position of the pyrazine ring.
Figure 1: Chemical structure of this compound.
Physicochemical Data Summary
| Property | Value (Predicted/Known) | Source/Rationale |
| Molecular Formula | C₇H₉N₃O | - |
| Molecular Weight | 151.17 g/mol | - |
| CAS Number | Not assigned | Multiple searches yielded no specific CAS number. |
| Appearance | Predicted: Off-white to yellow solid | Based on related compounds like 1-(6-chloropyrazin-2-yl)azetidin-3-ol.[6] |
| Melting Point | Predicted: >100 °C | Heterocyclic compounds with H-bond donors/acceptors are typically solids with moderate to high melting points. |
| Boiling Point | >300 °C (Decomposes) | High polarity and hydrogen bonding suggest a high boiling point. |
| Solubility | Soluble in DMSO, Methanol; Sparingly soluble in water | The presence of polar N and O atoms suggests solubility in polar protic solvents. |
| pKa (Predicted) | ~6.5 (Azetidine N), ~0.6 (Pyrazine N) | Azetidine nitrogen is a moderately basic secondary amine. Pyrazine is a very weak base.[5] |
| LogP (Predicted) | ~ -0.5 to 0.5 | Calculated based on fragment contributions; indicates a relatively hydrophilic character. |
Synthesis and Characterization
The most logical and industrially scalable approach to synthesizing this compound is via a nucleophilic aromatic substitution (SNAr) reaction. This pathway leverages the inherent electrophilicity of a halogenated pyrazine and the nucleophilicity of the azetidin-3-ol nitrogen.
Proposed Synthetic Workflow
The synthesis involves the reaction of 2-chloropyrazine with azetidin-3-ol in the presence of a non-nucleophilic base to scavenge the HCl byproduct.
Figure 2: Proposed synthetic workflow for this compound.
Experimental Protocol (Representative)
Objective: To synthesize this compound.
Materials:
-
2-Chloropyrazine (1.0 eq)
-
Azetidin-3-ol hydrochloride (1.1 eq)
-
Diisopropylethylamine (DIPEA) (2.5 eq)
-
N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO) (5-10 volumes)
Procedure:
-
To a stirred solution of azetidin-3-ol hydrochloride (1.1 eq) in DMF (or DMSO) at room temperature, add DIPEA (2.5 eq). Stir for 15 minutes to liberate the free base.
-
Add 2-chloropyrazine (1.0 eq) to the reaction mixture.
-
Heat the reaction mixture to 100 °C and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS for the disappearance of 2-chloropyrazine.
-
Upon completion, cool the reaction mixture to room temperature and pour it into water.
-
Extract the aqueous phase with a suitable organic solvent, such as ethyl acetate or dichloromethane (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude residue by silica gel column chromatography using a gradient of methanol in dichloromethane to afford the pure product.
Causality Behind Choices:
-
Base: A non-nucleophilic organic base like DIPEA is chosen to avoid competing with the azetidine nucleophile. An inorganic base like K₂CO₃ can also be used, particularly in solvents like DMSO.
-
Solvent: A polar aprotic solvent like DMF or DMSO is required to dissolve the reactants and facilitate the SNAr mechanism by stabilizing the charged Meisenheimer intermediate.
-
Temperature: Heat is necessary to overcome the activation energy for the SNAr reaction on the electron-deficient pyrazine ring.
Characterization Data (Predicted)
Structural confirmation would rely on standard spectroscopic methods. The following are predicted key signals:
| Technique | Predicted Observations |
| ¹H NMR | Pyrazine protons: δ ~8.0-8.5 ppm (3H, complex multiplets). Azetidine CH-OH: δ ~4.5-4.8 ppm (1H, quintet). Azetidine CH₂: δ ~3.8-4.2 ppm (4H, complex multiplets). OH proton: δ ~2.0-4.0 ppm (1H, broad singlet, D₂O exchangeable). |
| ¹³C NMR | Pyrazine carbons: δ ~130-155 ppm. Azetidine CH-OH: δ ~60-65 ppm. Azetidine CH₂: δ ~50-55 ppm. |
| IR (cm⁻¹) | ~3300 (O-H stretch, broad), ~2900 (C-H stretch), ~1580, 1480 (C=N, C=C aromatic stretch). |
| Mass Spec (ESI+) | [M+H]⁺ = 152.08 |
Reactivity and Chemical Transformations
The reactivity of this compound is dictated by its three key functional components: the pyrazine ring, the azetidine nitrogen, and the secondary alcohol.
-
Pyrazine Ring: The pyrazine ring is electron-deficient and can undergo further nucleophilic substitution if activating groups are present or introduced. It is generally resistant to electrophilic substitution.[7]
-
Azetidine Nitrogen: The azetidine nitrogen is a secondary amine and is nucleophilic. However, its lone pair is delocalized into the pyrazine ring, reducing its basicity and nucleophilicity compared to a typical dialkylamine.
-
Hydroxyl Group: The secondary alcohol at the C-3 position is the most versatile handle for further derivatization. It can undergo:
-
O-Alkylation/O-Arylation: Reaction with alkyl or aryl halides under basic conditions (e.g., using NaH) to form ethers.
-
Esterification: Reaction with acyl chlorides or carboxylic acids (under coupling conditions like EDC/HOBt) to form esters.
-
Oxidation: Oxidation to the corresponding ketone, 1-(pyrazin-2-yl)azetidin-3-one, using reagents like Dess-Martin periodinane or Swern oxidation. This ketone is a valuable intermediate for further reactions like reductive amination.
-
Biological Activity and Drug Development Applications
While no specific biological activity has been published for this compound itself, its core structure is a "privileged scaffold" found in compounds targeting a wide range of diseases. Pyrazine and azetidine derivatives have demonstrated significant potential as anticancer, antimicrobial, and anti-inflammatory agents.[8]
Potential as a Kinase Inhibitor Scaffold
Many ATP-competitive kinase inhibitors utilize a heterocyclic core that forms hydrogen bonds with the "hinge" region of the kinase ATP-binding pocket. The pyrazine ring of this compound, with its two nitrogen atoms, is an excellent hinge-binding motif. The azetidin-3-ol portion can then be used to project a vector into the solvent-exposed region or toward other pockets of the enzyme, allowing for the optimization of potency and selectivity.
Figure 3: Logical relationship illustrating the role of the scaffold in kinase inhibition.
By derivatizing the hydroxyl group, medicinal chemists can introduce a variety of functional groups to target specific kinases involved in signaling pathways crucial for cancer cell proliferation, such as the RAS-MAPK or PI3K-Akt pathways.
Conclusion
This compound represents a strategically valuable, yet underexplored, building block for modern drug discovery. Its synthesis is feasible through robust and scalable chemical transformations. The combination of a proven hinge-binding element (pyrazine) with a versatile, sp³-rich scaffold that improves drug-like properties (azetidin-3-ol) makes it an attractive starting point for the development of novel therapeutics. This guide provides the foundational chemical knowledge and strategic insights necessary for researchers to confidently incorporate this promising scaffold into their research and development programs, accelerating the discovery of next-generation medicines.
References
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American Elements. 1-(6-chloropyrazin-2-yl)azetidin-3-ol Technical Specifications. Available at: [Link]
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Simpen, I., et al. (2022). Chemical Transformation of Pyrazine Derivatives. Moroccan Journal of Chemistry, 10(2), 288-297. Available at: [Link]
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Shah, S. H., et al. (2013). Synthesis and Antimicrobial Activity of Azetidin-2-one Containing Acetyl Pyrazoline Derivatives. Journal of Chemical, Biological and Physical Sciences, 3(4), 2523-2528. Available at: [Link]
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Kumar, A., et al. (2017). Design, synthesis and characterization of novel substituted pyrazol-azetidin-2-one derivatives for their antimicrobial activity. Journal of Saudi Chemical Society, 21(1), S105-S112. Available at: [Link]
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Abdel-Wahab, B. F., et al. (2017). Synthesis of Some Biologically Active Pyrazole, Thiazolidinone, and Azetidinone Derivatives. Journal of Heterocyclic Chemistry, 54(5), 2794-2798. Available at: [Link]
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Sharma, R., et al. (2011). Synthesis and biological activity of 2-oxo-azetidine derivatives of phenothiazine. Organic Communications, 4(2), 42-51. Available at: [Link]
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Kumar, D., & Kumar, S. (2009). Biological activities of pyrazoline derivatives--a recent development. Recent Patents on Anti-Infective Drug Discovery, 4(2), 154-163. Available at: [Link]
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Eastgate, M. D., et al. (2014). Redesign of the Synthesis and Manufacture of an Azetidine-Bearing Pyrazine. Organic Process Research & Development, 18(12), 1569-1577. Available at: [Link]
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National Center for Biotechnology Information. Pyrazine and Phenazine Heterocycles: Platforms for Total Synthesis and Drug Discovery. PubChem. Available at: [Link]
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Mor, S., et al. (2022). A New Insight into the Synthesis and Biological Activities of Pyrazole based Derivatives. Mini-Reviews in Organic Chemistry, 19(6), 718-771. Available at: [Link]
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National Center for Biotechnology Information. Pyrazine. PubChem Compound Summary for CID 9261. Available at: [Link]
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ResearchGate. ¹H NMR spectrum of the 2-phenyl-N-(pyrazin-2-yl)acetamide (1). Available at: [Link]
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Zhang, Y., et al. (2021). Pyrazine derivative synthesis in a continuous-flow system: a green synthesis of pyrazinamide from pyrazine esters and amines catalyzed by Lipozyme® TL IM from Thermomyces lanuginosus. RSC Advances, 11(1), 123-130. Available at: [Link]
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Royal Society of Chemistry. Ag-doped Nano Magnetic γ-Fe2O3@DA Core–Shell Hollow Spheres: an efficient and recoverable heterogeneous catalyst for A³, KA² Coupling Reactions and [2+3] cycloaddition. Available at: [Link]
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National Center for Biotechnology Information. 1-[(1-{2-[(3,5-Dimethylphenyl)amino]pyrimidin-4-Yl}-3-Methyl-1h-Pyrazol-4-Yl)methyl]azetidin-3-Ol. PubChem Compound Summary for CID 102515520. Available at: [Link]
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ResearchGate. Figure S2: ¹H NMR spectrum of 1 (2,5-bis-pyridin-4-ylethynyl-pyrazine). Available at: [Link]
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An In-Depth Technical Guide to the Physicochemical Characteristics of 1-(Pyrazin-2-yl)azetidin-3-ol
For Researchers, Scientists, and Drug Development Professionals
Abstract
1-(Pyrazin-2-yl)azetidin-3-ol is a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. Its unique structural motif, combining a pyrazine ring with a strained azetidine-3-ol group, presents a compelling scaffold for the development of novel therapeutic agents. Understanding the fundamental physicochemical properties of this molecule is paramount for its effective application in drug design, formulation, and development. This guide provides a comprehensive overview of the key physicochemical characteristics of this compound, including its structural features, solubility, lipophilicity, and ionization behavior. Furthermore, it outlines detailed experimental protocols for the determination of these properties and discusses the rationale behind these methodologies.
Introduction: The Significance of this compound in Medicinal Chemistry
The confluence of the pyrazine and azetidine scaffolds in this compound offers a unique combination of properties that are highly desirable in modern drug discovery. Pyrazine derivatives are prevalent in numerous biologically active compounds and approved drugs, contributing to their metabolic stability and ability to participate in hydrogen bonding interactions.[1] The azetidine ring, a four-membered nitrogen-containing heterocycle, is increasingly utilized as a bioisosteric replacement for larger, more flexible rings. Its constrained nature can lead to improved binding affinity and selectivity for biological targets, while also favorably impacting pharmacokinetic profiles by reducing lipophilicity and increasing aqueous solubility.[2]
The 3-hydroxy group on the azetidine ring provides a crucial site for hydrogen bonding, which can be pivotal for target engagement. The nitrogen atom within the azetidine ring, along with the two nitrogen atoms in the pyrazine ring, can also act as hydrogen bond acceptors. This rich hydrogen bonding capability, combined with the overall compact and somewhat rigid structure, makes this compound a valuable building block for creating molecules with tailored pharmacological activities.
Core Physicochemical Properties
A thorough understanding of a compound's physicochemical properties is the bedrock of successful drug development. These parameters govern a molecule's behavior from initial formulation to its interaction with biological systems. Due to the limited availability of experimental data for this compound, the following table includes predicted values from reputable computational models, which serve as a valuable starting point for experimental design and validation.
| Property | Predicted Value | Method/Source | Significance in Drug Development |
| Molecular Formula | C₇H₉N₃O | - | Defines the elemental composition. |
| Molecular Weight | 151.17 g/mol | - | Influences diffusion, transport, and overall size. |
| CAS Number | 1342906-03-9 | Fluorochem[3] | Unique identifier for the chemical substance. |
| Melting Point | Not available | - | Important for purity assessment and formulation. |
| Boiling Point | Not available | - | Relevant for purification and handling of liquid compounds. |
| logP (Lipophilicity) | -0.56 | Fluorochem (Calculated)[3] | Governs membrane permeability and solubility. |
| Aqueous Solubility (logS) | -0.85 | SwissADME[4] | Crucial for absorption, distribution, and formulation. |
| pKa (Acidic) | 13.59 (Alcohol) | SwissADME[4] | Determines the ionization state at different pH values. |
| pKa (Basic) | 0.84 (Pyrazine N) | SwissADME[4] | Determines the ionization state at different pH values. |
Synthesis and Structural Elucidation
Proposed Synthesis Route: Nucleophilic Aromatic Substitution
A plausible and efficient method for the synthesis of this compound is via a nucleophilic aromatic substitution (SNAr) reaction. This common and versatile reaction in heterocyclic chemistry involves the displacement of a leaving group on an aromatic ring by a nucleophile.[5] In this case, the readily available starting materials would be a 2-halopyrazine (e.g., 2-chloropyrazine or 2-fluoropyrazine) and azetidin-3-ol. The pyrazine ring, being electron-deficient due to the two nitrogen atoms, is activated towards nucleophilic attack, making this reaction feasible.[6]
The reaction is typically carried out in the presence of a base to deprotonate the hydroxyl group of azetidin-3-ol, forming a more potent nucleophile, or to scavenge the hydrogen halide byproduct. Common bases for this transformation include potassium carbonate (K₂CO₃) or triethylamine (Et₃N). The choice of solvent is also critical, with polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) being preferred to facilitate the reaction.
Diagram 1: Proposed Synthesis of this compound
Caption: Synthetic route to this compound.
Spectroscopic Characterization (Predicted)
Due to the absence of published experimental spectra, the following sections describe the expected spectroscopic features of this compound based on its structure and data from analogous compounds.
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for structural elucidation. Predicted 1H and 13C NMR spectra provide valuable insights into the electronic environment of the protons and carbons within the molecule. Online prediction tools can offer a reasonable estimation of the chemical shifts.[7][8]
-
1H NMR: The pyrazine ring protons are expected to appear in the aromatic region (typically δ 8.0-8.5 ppm). The protons on the azetidine ring will be in the aliphatic region. The methine proton attached to the hydroxyl group (CH-OH) would likely be a multiplet around δ 4.5-5.0 ppm. The methylene protons of the azetidine ring would appear as multiplets, likely in the range of δ 3.5-4.5 ppm, with their chemical shifts influenced by the adjacent nitrogen and the pyrazine ring. The hydroxyl proton (OH) will be a broad singlet, and its chemical shift will be dependent on the solvent and concentration.
-
13C NMR: The carbons of the pyrazine ring will resonate in the aromatic region (δ 140-150 ppm). The azetidine ring carbons will be found further upfield. The carbon bearing the hydroxyl group (C-OH) is expected around δ 60-70 ppm, while the methylene carbons adjacent to the nitrogen will be in the range of δ 45-55 ppm.
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands:
-
O-H Stretch: A broad band in the region of 3200-3600 cm⁻¹ corresponding to the hydroxyl group.
-
C-H Stretch (Aromatic): Peaks just above 3000 cm⁻¹ for the C-H bonds on the pyrazine ring.
-
C-H Stretch (Aliphatic): Peaks just below 3000 cm⁻¹ for the C-H bonds on the azetidine ring.
-
C=N and C=C Stretch (Aromatic): Absorptions in the 1400-1600 cm⁻¹ region, characteristic of the pyrazine ring.
-
C-O Stretch: A peak in the 1000-1250 cm⁻¹ range due to the C-O single bond of the alcohol.
-
C-N Stretch: Bands in the 1000-1350 cm⁻¹ region corresponding to the C-N bonds of the azetidine and pyrazine rings.
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For this compound, the molecular ion peak (M⁺) would be observed at m/z 151. Common fragmentation patterns would likely involve cleavage of the azetidine ring and loss of small neutral molecules.[9][10][11]
-
Alpha-cleavage: Cleavage of the C-C bond adjacent to the nitrogen of the azetidine ring is a likely fragmentation pathway.
-
Loss of H₂O: Dehydration of the alcohol can lead to a fragment at M-18 (m/z 133).
-
Fragmentation of the Pyrazine Ring: The pyrazine ring can also undergo characteristic fragmentation.
Experimental Protocols for Physicochemical Characterization
The following sections detail standardized experimental procedures for determining the key physicochemical properties of this compound.
Melting Point Determination
Rationale: The melting point is a fundamental physical property used to assess the purity of a solid compound. A sharp melting point range (typically < 2 °C) is indicative of high purity.
Protocol: Capillary Melting Point Method [4][12][13][14]
-
Sample Preparation: Ensure the sample of this compound is finely powdered and completely dry.
-
Capillary Tube Loading: Tap the open end of a capillary tube into the powdered sample to introduce a small amount of the compound. Invert the tube and gently tap it on a hard surface to pack the sample into the sealed end. The sample height should be approximately 2-3 mm.
-
Apparatus Setup: Place the loaded capillary tube into the heating block of a melting point apparatus.
-
Heating and Observation:
-
For an unknown compound, perform a rapid heating to get an approximate melting range.
-
For a more accurate determination, heat rapidly to about 15-20 °C below the approximate melting point. Then, decrease the heating rate to 1-2 °C per minute.
-
-
Data Recording: Record the temperature at which the first drop of liquid appears (the onset of melting) and the temperature at which the last solid particle melts (the completion of melting). This range is the melting point of the compound.
Diagram 2: Workflow for Melting Point Determination
Caption: Capillary method for melting point determination.
Aqueous Solubility Determination
Rationale: Aqueous solubility is a critical determinant of a drug's bioavailability. Poor solubility can lead to low absorption and therapeutic efficacy. The shake-flask method is considered the "gold standard" for determining thermodynamic solubility.[10][15][16][17][18]
Protocol: Shake-Flask Method
-
Preparation of Saturated Solution: Add an excess amount of solid this compound to a known volume of purified water (or a relevant buffer, e.g., phosphate-buffered saline at pH 7.4) in a sealed vial.
-
Equilibration: Agitate the vial at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: After equilibration, allow the suspension to settle. Carefully withdraw an aliquot of the supernatant, ensuring no solid particles are transferred. This can be achieved by centrifugation followed by filtration through a low-binding filter (e.g., 0.22 µm PVDF).
-
Quantification: Analyze the concentration of the dissolved compound in the filtrate using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Calculation: The solubility is the determined concentration of the compound in the saturated solution, typically expressed in mg/mL or µg/mL.
pKa Determination
Rationale: The pKa value indicates the strength of an acid or base and determines the extent of ionization of a molecule at a given pH. This is crucial as the ionization state affects a drug's solubility, permeability, and binding to its target. Potentiometric titration is a highly accurate method for pKa determination.[1][2][8][9][19]
Protocol: Potentiometric Titration
-
Solution Preparation: Dissolve a precisely weighed amount of this compound in a suitable solvent system (e.g., water or a co-solvent system like water/methanol for poorly soluble compounds). The ionic strength of the solution should be kept constant using an inert salt like KCl.
-
Titration Setup: Place the solution in a thermostatted vessel and immerse a calibrated pH electrode.
-
Titration: Titrate the solution with a standardized solution of a strong acid (e.g., HCl) to determine the pKa of the basic nitrogen atoms, and with a standardized solution of a strong base (e.g., NaOH) to determine the pKa of the acidic hydroxyl group. Add the titrant in small, precise increments and record the pH after each addition.
-
Data Analysis: Plot the pH versus the volume of titrant added. The pKa value corresponds to the pH at the half-equivalence point on the titration curve. For more complex molecules or when multiple pKa values are present, derivative plots (e.g., d(pH)/dV vs. V) can be used to accurately determine the equivalence points.
Diagram 3: Logic for pKa Determination via Titration
Caption: Potentiometric titration for pKa determination.
logP Determination
Rationale: The partition coefficient (logP) is a measure of a compound's lipophilicity, which is its preference for a nonpolar environment over a polar one. Lipophilicity is a key factor in determining a drug's ability to cross cell membranes. The shake-flask method is a classic and reliable technique for logP measurement.[7][20][21][22][23]
Protocol: Shake-Flask Method
-
Phase Preparation: Pre-saturate n-octanol with water and water with n-octanol by shaking them together for at least 24 hours and then allowing the phases to separate.
-
Partitioning: Dissolve a known amount of this compound in one of the pre-saturated phases (usually the one in which it is more soluble). Add a known volume of the other pre-saturated phase.
-
Equilibration: Shake the mixture vigorously for a set period (e.g., 1-2 hours) to allow the compound to partition between the two phases.
-
Phase Separation: Centrifuge the mixture to ensure complete separation of the n-octanol and aqueous layers.
-
Quantification: Carefully sample each phase and determine the concentration of the compound in both the n-octanol and aqueous layers using a suitable analytical method (e.g., HPLC-UV or LC-MS).
-
Calculation: The partition coefficient (P) is calculated as the ratio of the concentration of the compound in the n-octanol phase to its concentration in the aqueous phase. The logP is the base-10 logarithm of this ratio: logP = log₁₀ ([Compound]ₙ₋ₒ꜀ₜₐₙₒₗ / [Compound]ₐᵩᵤₑₒᵤₛ)
Conclusion
This compound is a promising scaffold for the development of new therapeutic agents. A comprehensive understanding of its physicochemical properties is essential for its successful progression through the drug discovery and development pipeline. This guide has provided an overview of the key physicochemical characteristics of this molecule, including predicted values for properties where experimental data is currently unavailable. Furthermore, detailed and robust experimental protocols for the determination of these properties have been outlined, providing a practical framework for researchers in the field. The judicious application of these methods will enable a thorough characterization of this compound and its derivatives, ultimately facilitating the design of novel drug candidates with optimized pharmacokinetic and pharmacodynamic profiles.
References
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Creative Bioarray. (n.d.). Protocol for Determining pKa Using Potentiometric Titration. Retrieved from [Link]
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Comer, J. E. A. (1996). Interlaboratory Study of Log P Determination by Shake-Flask and Potentiometric Methods. Journal of Pharmaceutical and Biomedical Analysis, 14(11), 1405-1413. Retrieved from [Link]
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Chemistry LibreTexts. (2022). 6.1D: Step-by-Step Procedures for Melting Point Determination. Retrieved from [Link]
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J. C. S. (2022). Pyrazine and Phenazine Heterocycles: Platforms for Total Synthesis and Drug Discovery. Molecules, 27(4), 1112. Retrieved from [Link]
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Cheekatla, S. R. (2026). Azetidines in medicinal chemistry: emerging applications and approved drugs. Future Medicinal Chemistry. Retrieved from [Link]
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Baumann, A. N., Eisold, M., Music, A., Haas, G., Kiw, Y. M., & Didier, D. (2017). Methods for the Synthesis of Substituted Azetines. Organic Letters, 19(21), 5681–5684. Retrieved from [Link]
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Clasen, R. A., & Searles, S. (1966). Synthesis of azetidin-3-ols. Chemical Communications (London), (10), 289-289. Retrieved from [Link]
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PubMed. (2025). Room-Temperature Nucleophilic Aromatic Substitution of 2‑Halopyridinium Ketene Hemiaminals with Sulfur Nucleophiles. Retrieved from [Link]
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GSK3368715: A Comprehensive Technical Guide for Researchers
Introduction: Targeting Arginine Methylation in Oncology
Protein arginine methylation is a critical post-translational modification that governs a multitude of cellular processes, including gene transcription, RNA processing, DNA repair, and signal transduction.[1] The enzymes responsible for this modification, Protein Arginine Methyltransferases (PRMTs), are increasingly recognized as pivotal players in the initiation and progression of various cancers.[1] Dysregulation of PRMT activity, particularly the overexpression of Type I PRMTs, is a common feature in both solid and hematological malignancies, making these enzymes attractive targets for therapeutic intervention.[2]
This guide provides an in-depth technical overview of GSK3368715 (also known as EPZ019997), a first-in-class, orally available, and reversible inhibitor of Type I PRMTs.[1][2] We will delve into its structural characteristics, mechanism of action, synthesis, and the key experimental protocols for its evaluation. This document is intended for researchers, scientists, and drug development professionals actively engaged in the field of oncology and epigenetic drug discovery.
Molecular Profile and Physicochemical Properties
GSK3368715 is identified by the CAS number 1342906-03-9 (hydrochloride salt).[3] Its systematic name is N¹-[[3-[4,4-bis(ethoxymethyl)cyclohexyl]-1H-pyrazol-4-yl]methyl]-N¹,N²-dimethyl-1,2-ethanediamine.[3]
| Property | Value | Source |
| CAS Number | 1342906-03-9 (HCl) | [3] |
| Molecular Formula | C₂₀H₃₈N₄O₂ | [3] |
| Molecular Weight | 366.54 g/mol | [4] |
| Appearance | Solid | [5] |
| Solubility | Soluble in DMSO | [4] |
Mechanism of Action: A SAM-Uncompetitive Inhibitor of Type I PRMTs
GSK3368715 is a potent and selective inhibitor of Type I PRMTs, which include PRMT1, PRMT3, PRMT4 (also known as CARM1), PRMT6, and PRMT8.[2] These enzymes catalyze the transfer of a methyl group from S-adenosyl-L-methionine (SAM) to arginine residues on substrate proteins, leading to the formation of asymmetric dimethylarginine (ADMA).[2]
Unlike many kinase inhibitors that compete with ATP, GSK3368715 acts as a SAM-uncompetitive inhibitor.[2][6] This means it does not bind to the SAM-binding pocket but rather to the protein substrate binding site, after SAM has already bound.[7][8] This mode of inhibition leads to a global shift in arginine methylation states within the cell, characterized by a decrease in ADMA and a corresponding accumulation of monomethylarginine (MMA) and symmetric dimethylarginine (SDMA).[2]
Structural Analysis: Insights from X-ray Crystallography
The structural basis for the potent and selective inhibition of PRMT1 by GSK3368715 has been elucidated through X-ray crystallography. The crystal structure of GSK3368715 in complex with human PRMT1 has been solved and is available in the Protein Data Bank (PDB) under the accession code 6NT2 .[9]
The structure reveals that GSK3368715 binds to the substrate arginine-binding site of PRMT1.[9] The ethylenediamine moiety of the inhibitor mimics the guanidinium group of the arginine substrate, forming key hydrogen bond interactions with the enzyme.[8] This structural understanding is invaluable for the rational design of next-generation PRMT1 inhibitors with improved potency and selectivity.
Synthesis of GSK3368715
While a detailed, step-by-step synthesis protocol for GSK3368715 is not publicly available in the peer-reviewed literature, the general synthetic strategy for pyrazole derivatives as PRMT1 inhibitors can be inferred from various patents.[10][11][12] The synthesis likely involves the construction of the substituted pyrazole core, followed by the introduction of the N,N'-dimethylethylenediamine side chain.
A plausible, though not definitively published, synthetic route would likely involve:
-
Synthesis of the pyrazole core: This could be achieved through the condensation of a hydrazine derivative with a 1,3-dicarbonyl compound.[11]
-
Functionalization of the pyrazole: Introduction of the cyclohexyl moiety and the hydroxymethyl group at the appropriate positions.
-
Introduction of the side chain: Conversion of the hydroxymethyl group to a leaving group, followed by nucleophilic substitution with N,N'-dimethylethylenediamine.
Researchers interested in synthesizing GSK3368715 should consult patents related to pyrazole derivatives as PRMT inhibitors for detailed procedures and characterization data.[10][11]
In Vitro and In Vivo Activity
GSK3368715 has demonstrated potent anti-proliferative activity across a broad range of cancer cell lines and has shown significant anti-tumor efficacy in various preclinical xenograft models.[2]
Enzymatic and Cellular Potency
| Target/Cell Line | Assay Type | IC₅₀/gIC₅₀ (nM) | Source |
| PRMT1 | Enzymatic Inhibition | 3.1 | [2] |
| PRMT3 | Enzymatic Inhibition | 48 | [2] |
| PRMT4 (CARM1) | Enzymatic Inhibition | 1148 | [2] |
| PRMT6 | Enzymatic Inhibition | 5.7 | [2] |
| PRMT8 | Enzymatic Inhibition | 1.7 | [2] |
| Toledo (DLBCL) | Cell Growth Inhibition | 59 | [2] |
In Vivo Efficacy
In vivo studies using xenograft models of various cancers have demonstrated the potent anti-tumor activity of GSK3368715. For instance, in a BxPC3 pancreatic cancer xenograft model, GSK3368715 reduced tumor growth by 78% and 97% at doses of 150 mg/kg and 300 mg/kg, respectively.[2]
Experimental Protocols
In Vitro PRMT1 Inhibition Assay (Radiometric)
This assay measures the transfer of a radiolabeled methyl group from [³H]-SAM to a peptide substrate, allowing for the quantification of PRMT1 activity and the determination of inhibitor potency.
Materials:
-
Recombinant human PRMT1
-
Biotinylated histone H4 peptide substrate
-
[³H]-S-adenosyl-L-methionine ([³H]-SAM)
-
GSK3368715
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 8.0, 10 mM MgCl₂, 1 mM DTT)
-
Scintillation cocktail
-
Filter plates
Procedure:
-
Prepare serial dilutions of GSK3368715 in the assay buffer.
-
In a 96-well plate, combine recombinant PRMT1, the histone H4 peptide substrate, and either GSK3368715 or a vehicle control.
-
Initiate the reaction by adding [³H]-SAM.
-
Incubate the plate at 30°C for a specified time (e.g., 60 minutes).
-
Stop the reaction by adding an equal volume of 10% trichloroacetic acid (TCA).
-
Transfer the reaction mixture to a filter plate and wash to remove unincorporated [³H]-SAM.
-
Add scintillation cocktail to each well and measure the radioactivity using a scintillation counter.
-
Calculate the percent inhibition relative to the vehicle control and determine the IC₅₀ value.[10]
Western Blot Analysis of Arginine Methylation
This protocol allows for the detection of changes in global and substrate-specific arginine methylation in response to GSK3368715 treatment.
Materials:
-
Cell lines of interest
-
GSK3368715
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Primary antibodies: anti-ADMA, anti-MMA, anti-SDMA, anti-PRMT1, and antibodies against specific methylated substrates (e.g., methylated histone H4)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Protein electrophoresis and transfer apparatus
Procedure:
-
Treat cells with various concentrations of GSK3368715 for a desired duration (e.g., 48-72 hours).
-
Lyse the cells and quantify the protein concentration.
-
Separate the protein lysates by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with the primary antibody of interest overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).[9]
Pharmacokinetics and Clinical Development
A Phase 1 clinical trial (NCT03666988) was initiated to evaluate the safety, pharmacokinetics, and preliminary efficacy of GSK3368715 in patients with advanced solid tumors.[13] The study showed that GSK3368715 reached its maximum plasma concentration within one hour of oral administration.[13] However, the trial was terminated early due to a higher-than-expected incidence of thromboembolic events and a lack of clinical efficacy at the doses tested.[13] Dose-limiting toxicities were observed at the 200 mg dose.[13] Analysis of patient samples identified several metabolites of GSK3368715.[8]
Comparative Analysis with Other PRMT Inhibitors
GSK3368715 is one of several small molecule inhibitors targeting PRMTs. A comparative analysis highlights its high potency, particularly against PRMT1.
| Inhibitor | Target(s) | IC₅₀ (PRMT1, nM) | Mechanism | Source |
| GSK3368715 | Type I PRMTs | 3.1 | SAM-uncompetitive | [2] |
| MS023 | Type I PRMTs | ~30 | Substrate-competitive | [10] |
| AMI-1 | Pan-PRMT | ~8,800 | Substrate-competitive | [10] |
Conclusion and Future Perspectives
GSK3368715 is a potent and well-characterized inhibitor of Type I PRMTs that has served as a valuable tool for interrogating the role of arginine methylation in cancer biology. Its SAM-uncompetitive mechanism and high potency make it a significant molecule in the field. Although its clinical development was halted, the insights gained from the preclinical and clinical studies of GSK3368715 continue to inform the development of new and improved PRMT inhibitors. The structural and mechanistic data available for GSK3368715 provide a solid foundation for the design of next-generation therapies targeting the PRMT family, with the potential for enhanced efficacy and a more favorable safety profile.
References
- BenchChem. (2025). Comparative Analysis of PRMT1 Inhibitors: C-7280948 in Focus. BenchChem.
- El-Khoueiry, A. B., et al. (2023). Phase 1 study of GSK3368715, a type I PRMT inhibitor, in patients with advanced solid tumors. British Journal of Cancer, 129(2), 309–317.
- El-Khoueiry, A. B., et al. (2023). Phase 1 study of GSK3368715, a type I PRMT inhibitor, in patients with advanced solid tumors. PubMed.
- Network of Cancer Research. (2019, July 29). GSK3368715 is an Orally Active Type I PRMT Inhibitor.
- Yang, Y., et al. (2022). Design and Synthesis of Novel PRMT1 Inhibitors and Investigation of Their Effects on the Migration of Cancer Cell. Frontiers in Chemistry, 10, 886929.
- Google Patents. (n.d.). WO2014178954A1 - Pyrazole derivatives as arginine methyltransferase inhibitors and uses thereof.
- MedchemExpress. (n.d.). GSK3368715 (EPZ019997) | Type I PRMT Inhibitor.
- National Cancer Institute. (n.d.). Definition of PRMT1 inhibitor GSK3368715 - NCI Drug Dictionary.
- Selleck Chemicals. (n.d.). GSK3368715 3HCl PRMT inhibitor.
- Google Patents. (n.d.).
- RCSB PDB. (2019, July 10). 6NT2: type 1 PRMT in complex with the inhibitor GSK3368715.
- Google Patents. (n.d.). US5624941A - Pyrazole derivatives, method of preparing them and pharmaceutical compositions in which they are present.
- Axon Medchem. (n.d.). GSK3368715 hydrochloride | PRMT inhibitor | Axon 3919.
- Cayman Chemical. (n.d.). GSK3368715 (hydrochloride) (CAS Number: 2227587-25-7).
- National Institutes of Health. (2023, May 26).
- BLDpharm. (n.d.). N1-((3-(4,4-Bis(ethoxymethyl)cyclohexyl)-1H-pyrazol-4-yl)methyl)-N1,N2-dimethylethane-1,2-diamine.
- Patsnap Synapse. (2021, January 15).
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1-(Pyrazin-2-yl)azetidin-3-ol: A Technical Guide to a Promising Scaffold for Drug Discovery
Introduction: The Convergence of Two Privileged Scaffolds
In the landscape of medicinal chemistry, the strategic combination of well-established pharmacophores is a powerful approach to generating novel drug candidates with enhanced efficacy and favorable pharmacokinetic profiles. This guide focuses on the promising, yet underexplored, chemical entity: 1-(Pyrazin-2-yl)azetidin-3-ol . This molecule represents a unique fusion of the pyrazine and azetidine ring systems, both of which are considered "privileged scaffolds" due to their frequent appearance in biologically active compounds.[1][2][3]
The pyrazine moiety, a six-membered aromatic heterocycle with two nitrogen atoms at positions 1 and 4, is a cornerstone in numerous approved drugs and clinical candidates.[4][5] Its ability to participate in hydrogen bonding and other molecular interactions contributes to a wide spectrum of pharmacological activities, including anticancer, anti-inflammatory, antibacterial, and antiviral properties.[2][6] The pyrazine ring is a key component in drugs such as the anti-tuberculosis agent pyrazinamide and the anticancer drug bortezomib.[4]
On the other hand, the azetidine ring, a four-membered saturated nitrogen-containing heterocycle, offers a unique set of physicochemical properties.[1] Its inherent ring strain and three-dimensional character can impart improved solubility, metabolic stability, and target-binding affinity to a molecule.[1] The incorporation of an azetidine scaffold is a recognized strategy to enhance the drug-like properties of a compound.[1]
The combination of these two scaffolds in this compound presents a compelling opportunity for the development of new therapeutic agents. The pyrazine moiety can serve as a versatile handle for engaging with biological targets, while the azetidin-3-ol portion provides a three-dimensional framework that can be further functionalized to optimize potency and pharmacokinetic parameters. This guide will provide a comprehensive overview of this promising molecule, including a proposed synthetic route, predicted biological activities, and detailed experimental protocols for its evaluation.
Proposed Synthesis of this compound
Synthetic Workflow Diagram
Caption: Proposed synthetic workflow for this compound via SNAAr.
Step-by-Step Experimental Protocol
Objective: To synthesize this compound via a nucleophilic aromatic substitution reaction.
Materials:
-
2-Chloropyrazine
-
Azetidin-3-ol hydrochloride
-
Potassium carbonate (K₂CO₃) or Diisopropylethylamine (DIPEA)
-
Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO), anhydrous
-
Ethyl acetate (EtOAc)
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add azetidin-3-ol hydrochloride (1.0 eq) and anhydrous potassium carbonate (2.5 eq).
-
Solvent and Reactant Addition: Add anhydrous DMF to the flask to dissolve the solids. To this suspension, add 2-chloropyrazine (1.2 eq).
-
Reaction: Heat the reaction mixture to 80-100 °C and stir for 12-24 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with ethyl acetate and wash with water (3x) and then with brine (1x).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of methanol in dichloromethane) to afford the pure this compound.
Causality Behind Experimental Choices:
-
Choice of Base: Potassium carbonate or DIPEA is used to neutralize the HCl salt of azetidin-3-ol and to facilitate the nucleophilic attack of the azetidine nitrogen on the electron-deficient pyrazine ring.
-
Choice of Solvent: Anhydrous polar aprotic solvents like DMF or DMSO are chosen to dissolve the reactants and facilitate the SNAAr reaction, which is favored in such media.
-
Heating: The reaction is heated to provide the necessary activation energy for the SNAAr reaction to proceed at a reasonable rate.
Physicochemical Properties and Analytical Characterization
A summary of the predicted physicochemical properties of this compound is presented below. These values are computationally derived and provide a preliminary assessment of the molecule's drug-like characteristics.
| Property | Predicted Value |
| Molecular Formula | C₇H₉N₃O |
| Molecular Weight | 151.17 g/mol |
| cLogP | -0.5 |
| Topological Polar Surface Area (TPSA) | 55.6 Ų |
| Hydrogen Bond Donors | 1 |
| Hydrogen Bond Acceptors | 4 |
| Rotatable Bonds | 1 |
Analytical Characterization:
The synthesized this compound should be thoroughly characterized using standard analytical techniques to confirm its identity and purity:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra will confirm the chemical structure by showing the expected chemical shifts, coupling constants, and integration values for all protons and carbons.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) will be used to determine the exact mass of the molecule, confirming its elemental composition.
-
Infrared (IR) Spectroscopy: The IR spectrum should show characteristic absorption bands for the O-H stretch of the alcohol, C-N stretching of the amines, and aromatic C-H and C=N stretching of the pyrazine ring.
-
Purity Analysis: Purity will be assessed by High-Performance Liquid Chromatography (HPLC) coupled with a UV detector.
Predicted Biological Activities and Potential Mechanisms of Action
Based on the known pharmacology of pyrazine and azetidine derivatives, this compound is predicted to exhibit a range of biological activities.[7][8][9][10] The pyrazine core is a known bioisostere for other aromatic systems and can interact with a variety of biological targets through hydrogen bonding and π-stacking interactions.[11] The azetidin-3-ol moiety provides a rigid scaffold that can be oriented to achieve specific interactions within a protein binding pocket.
Potential Therapeutic Areas:
-
Oncology: Many pyrazine-containing molecules exhibit anticancer properties by targeting various signaling pathways involved in cell proliferation, survival, and angiogenesis.[12] For instance, the related compound Pyrazinib has demonstrated anti-angiogenic and anti-metabolic activity.[12]
-
Inflammatory Diseases: Pyrazole and pyrazine derivatives have been reported to possess anti-inflammatory activity, potentially through the inhibition of key inflammatory mediators like cytokines.[8]
-
Infectious Diseases: The pyrazine scaffold is present in the anti-tuberculosis drug pyrazinamide, suggesting that derivatives of this compound could be explored for their antibacterial or antiviral properties.[13]
Hypothesized Mechanism of Action: Kinase Inhibition
A plausible mechanism of action for this compound in an oncology context is the inhibition of protein kinases. The pyrazine nitrogen atoms can act as hydrogen bond acceptors, mimicking the adenine hinge-binding motif of ATP, a common feature of many kinase inhibitors. The azetidin-3-ol group can form additional hydrogen bonds and occupy a solvent-exposed region of the ATP-binding pocket, enhancing binding affinity and selectivity.
Signaling Pathway Diagram
Caption: Hypothesized mechanism of action via inhibition of a kinase signaling pathway.
Experimental Protocols for Biological Evaluation
To investigate the predicted biological activities of this compound, a series of in vitro assays should be performed.
Protocol 1: Cell Viability Assay (MTT Assay)
Objective: To determine the cytotoxic effect of this compound on cancer cell lines.
Materials:
-
Cancer cell lines (e.g., A549 lung cancer, MCF-7 breast cancer)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
-
96-well microplates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in complete medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (DMSO) and an untreated control.
-
Incubation: Incubate the plate for 48-72 hours at 37 °C in a humidified 5% CO₂ incubator.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for another 4 hours.
-
Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).
Protocol 2: In Vitro Kinase Inhibition Assay
Objective: To assess the inhibitory activity of this compound against a specific protein kinase.
Materials:
-
Recombinant protein kinase
-
Kinase-specific substrate peptide
-
ATP
-
Kinase buffer
-
This compound
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay)
-
384-well plates
-
Plate reader
Procedure:
-
Reaction Setup: In a 384-well plate, add the kinase buffer, the recombinant kinase, and the substrate peptide.
-
Compound Addition: Add this compound at various concentrations. Include a positive control (known inhibitor) and a negative control (vehicle).
-
Initiation of Reaction: Add ATP to initiate the kinase reaction.
-
Incubation: Incubate the plate at room temperature for the recommended time for the specific kinase.
-
Detection: Stop the reaction and add the detection reagent according to the manufacturer's protocol. This will generate a luminescent signal that is inversely proportional to the kinase activity.
-
Signal Measurement: Measure the luminescence using a plate reader.
-
Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration and determine the IC₅₀ value.
Conclusion and Future Directions
This compound represents a novel and promising chemical scaffold for drug discovery. The convergence of the biologically active pyrazine moiety and the structurally unique azetidine ring offers the potential for developing new therapeutic agents with improved pharmacological profiles. The proposed synthetic route provides a practical approach to accessing this molecule, and the outlined biological assays will enable a thorough evaluation of its therapeutic potential.
Future research should focus on:
-
Synthesis and Characterization: Successful synthesis and comprehensive analytical characterization of this compound.
-
Biological Screening: Broad screening against a panel of cancer cell lines and a diverse set of protein kinases to identify initial hits.
-
Structure-Activity Relationship (SAR) Studies: Synthesis and evaluation of a library of analogues to explore the SAR and optimize potency and selectivity.
-
In Vivo Studies: Promising lead compounds should be advanced into in vivo models to assess their efficacy, pharmacokinetics, and safety profiles.
The exploration of this compound and its derivatives holds significant promise for the discovery of next-generation therapeutics to address unmet medical needs.
References
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In Silico Modeling of 1-(Pyrazin-2-yl)azetidin-3-ol Derivatives: A Technical Guide for Drug Discovery Professionals
Abstract
The 1-(Pyrazin-2-yl)azetidin-3-ol scaffold represents a compelling starting point for the design of novel therapeutics, particularly in the domain of kinase inhibition. The unique combination of the hydrogen-bond accepting pyrazine ring and the rigid, sp³-rich azetidine core offers a framework ripe for optimization. This technical guide provides a comprehensive, in-depth walkthrough of an integrated in silico modeling workflow designed to explore the therapeutic potential of this scaffold, prioritize derivatives for synthesis, and accelerate the drug discovery process. Grounded in established computational methodologies, this document is intended for researchers, medicinal chemists, and computational scientists engaged in modern drug development.
Introduction: The Rationale for a Focused In Silico Approach
The confluence of a pyrazine moiety, a known pharmacophore in numerous kinase inhibitors, with an azetidine ring—a desirable motif for improving physicochemical properties—makes the this compound scaffold a privileged structure in medicinal chemistry.[1][2] Azetidines, as strained four-membered rings, can enhance solubility and metabolic stability while providing a rigid backbone that reduces the entropic penalty of binding to a biological target.[1] The pyrazine ring, a bioisostere of pyridine, is a key feature in a multitude of approved and investigational drugs, often involved in critical hydrogen bonding interactions within protein active sites.[3][4]
Given the established role of pyrazine-containing compounds as kinase inhibitors, this guide will focus on a workflow to evaluate derivatives of the core scaffold against a relevant oncological target: Pim-1 kinase .[5][6] Pim-1 is a serine/threonine kinase implicated in tumorigenesis through the regulation of multiple signaling pathways, making it an attractive target for cancer therapy.[6] Previous computational studies have successfully employed 3D-QSAR and molecular docking to identify novel pyrazine-based Pim-1 inhibitors, validating this strategic choice.[5]
This guide will detail a multi-step computational protocol, from target preparation to predictive modeling of ADMET properties, providing not just the "how" but the critical "why" behind each methodological decision.
The In Silico Discovery Workflow: A Validating System
Our approach is designed as a self-validating cascade, where the outputs of one stage inform and refine the next. This iterative process enhances the confidence in our final predictions and ensures that computational resources are directed toward the most promising candidates.
Caption: The integrated in silico workflow for the evaluation of this compound derivatives.
Part I: Target Preparation and Ligand Design
Target Protein Preparation: Ensuring a High-Quality Receptor
The foundation of any structure-based design campaign is a meticulously prepared protein structure. For this guide, we will use Pim-1 kinase.
Protocol 1: Pim-1 Kinase Preparation
-
Structure Retrieval: Download the crystal structure of human Pim-1 kinase from the Protein Data Bank (PDB). A suitable entry would be one with a co-crystallized ligand, which helps to define the active site. For example, PDB ID: 3BGQ.
-
Initial Cleaning: Remove all non-essential components from the PDB file, including water molecules, co-solvents, and any co-crystallized ligands. This is crucial to ensure that the docking algorithm is not biased by existing molecules.
-
Protonation and Charge Assignment: Use a protein preparation tool (e.g., Schrödinger's Protein Preparation Wizard, MOE's Structure Preparation) to add hydrogen atoms, assign appropriate protonation states for titratable residues (like Histidine), and assign partial charges using a standard force field (e.g., OPLS, AMBER). This step is critical for accurately modeling electrostatic interactions.
-
Energy Minimization: Perform a restrained energy minimization of the protein structure. This relieves any steric clashes or unfavorable geometries introduced during the protonation step while preserving the overall backbone fold. The restraints on heavy atoms are then gradually removed.
Ligand Library Design: Exploring Chemical Space
The goal is to generate a virtual library of derivatives based on the this compound scaffold. The substitutions should be chosen based on synthetic feasibility and their potential to form favorable interactions with the kinase active site.
Strategy:
-
R1 (Pyrazine Ring): Introduce small electron-donating and electron-withdrawing groups to probe the electronic requirements of the hinge-binding region of the kinase.
-
R2 (Azetidine Ring): The 3-hydroxyl group is a key hydrogen bond donor/acceptor. Consider derivatization to explore other interactions, but initially, it should be maintained.
-
R3 (Azetidine Nitrogen): While the core is defined by the pyrazine substituent, this position could be explored in later-stage optimization. For this initial study, it remains as the pyrazine connection.
Part II: Molecular Docking and Pose Prediction
Molecular docking predicts the preferred orientation of a ligand when bound to a receptor and estimates the strength of the interaction.[7] This is the first filter to identify derivatives with a high likelihood of binding.
Causality Behind Docking Choices
We employ a hierarchical docking strategy. A fast, less computationally expensive method is used for initial screening of the virtual library, followed by a more rigorous method for the top-scoring hits. This balances speed with accuracy.
Caption: Hierarchical molecular docking workflow for virtual screening.
Protocol 2: Molecular Docking of the Derivative Library
-
Ligand Preparation: The 3D structures of the designed derivatives are generated and optimized using a suitable force field (e.g., MMFF94). Correct ionization states at physiological pH (7.4) are assigned.
-
Grid Generation: Define the docking grid box around the ATP-binding site of Pim-1 kinase. The grid should be centered on the position of the co-crystallized ligand (if available) or identified through binding site prediction algorithms.
-
Standard Precision (SP) Docking: Dock the entire virtual library using a standard precision algorithm. This initial pass quickly eliminates non-binders and ranks compounds based on a scoring function that approximates binding affinity.
-
Visual Inspection and Filtering: Analyze the docking poses of the top ~20% of compounds. The key interaction to look for is a hydrogen bond between one of the pyrazine nitrogens and the hinge region of the kinase (e.g., the backbone NH of Val126 in Pim-1). Discard compounds that do not exhibit this canonical interaction.
-
Extra Precision (XP) Docking: Subject the filtered set of compounds to a more rigorous XP docking protocol. XP scoring functions are more computationally intensive but provide a more accurate estimation of binding affinity by penalizing unrealistic poses.
-
Final Selection: Rank the compounds based on their XP docking scores and select the top 10-20 candidates for further analysis with molecular dynamics.
Part III: Molecular Dynamics and Binding Stability
While docking provides a static snapshot of binding, molecular dynamics (MD) simulations offer insights into the dynamic behavior of the protein-ligand complex over time.[1][8] This step is crucial for validating the stability of the predicted binding pose and identifying key, stable interactions.
Protocol 3: Protein-Ligand MD Simulation
-
System Setup: The top-ranked protein-ligand complexes from docking are placed in a periodic box of water molecules (e.g., TIP3P). Counter-ions (Na+ or Cl-) are added to neutralize the system.
-
Force Field Parameterization: The protein is described by a standard biomolecular force field (e.g., AMBER, CHARMM). The ligand parameters are generated using tools like Antechamber or CGenFF.
-
Minimization and Equilibration: The entire system is energy minimized to remove steric clashes. A multi-stage equilibration process is then performed, gradually heating the system to 300K and relaxing positional restraints on the protein and ligand.
-
Production MD: A production simulation of 50-100 nanoseconds is run for each complex. Trajectories (atomic coordinates over time) are saved for analysis.
-
Analysis:
-
Root Mean Square Deviation (RMSD): The RMSD of the ligand and protein backbone is calculated to assess the stability of the simulation and the binding pose. A stable ligand RMSD indicates a consistent binding mode.
-
Root Mean Square Fluctuation (RMSF): RMSF analysis identifies flexible and rigid regions of the protein upon ligand binding.
-
Interaction Analysis: The persistence of key hydrogen bonds and hydrophobic interactions identified in docking is monitored throughout the simulation.
-
Part IV: Predictive Modeling (QSAR and ADMET)
Quantitative Structure-Activity Relationship (QSAR)
QSAR models establish a mathematical relationship between the chemical features of a set of molecules and their biological activity.[3][9] Once a small set of derivatives has been synthesized and tested, a QSAR model can be built to predict the activity of new, unsynthesized compounds, thereby guiding further optimization.
Protocol 4: Building a Predictive QSAR Model
-
Data Set: A training set of at least 20-30 synthesized analogues with measured Pim-1 inhibitory activity (IC50 values) is required.
-
Descriptor Calculation: For each molecule, calculate a range of molecular descriptors (e.g., 2D fingerprints, physicochemical properties like logP and TPSA, 3D descriptors).
-
Model Building: Use a machine learning algorithm (e.g., Partial Least Squares, Random Forest, Support Vector Machines) to build a regression model correlating the descriptors with the observed biological activity.
-
Model Validation: The model's predictive power must be rigorously validated using internal (cross-validation) and external (a separate test set of compounds) validation techniques. A statistically robust model will have a high R² (goodness of fit) and Q² (predictive ability).[5]
ADMET Prediction
Early prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties is essential to reduce late-stage attrition in drug discovery.[10][11] Numerous computational models are available to predict these properties.
Table 1: Key ADMET Properties and In Silico Prediction
| Property | Importance | Common In Silico Model/Tool |
| Aqueous Solubility | Crucial for absorption | ALOGPS, SwissADME |
| Intestinal Absorption | Bioavailability after oral dosing | Caco-2 permeability models, SwissADME |
| Blood-Brain Barrier | CNS penetration | BBB prediction models, pkCSM |
| CYP450 Inhibition | Drug-drug interactions | Models for key isoforms (e.g., 3A4, 2D6) |
| hERG Inhibition | Cardiac toxicity risk | hERG inhibition classifiers/QSAR |
| Lipinski's Rule of Five | General drug-likeness | Calculated from molecular properties |
Protocol 5: ADMET Profiling
-
Input Structures: Use the 2D or 3D structures of the most promising derivatives (from MD and QSAR studies).
-
Prediction Tools: Submit the structures to a variety of ADMET prediction web servers or software (e.g., SwissADME, pkCSM, ADMETlab). It is advisable to use multiple tools to consensus-score the predictions.[11]
-
Analysis: Compile the results into a table for easy comparison. Flag any compounds that are predicted to have significant liabilities (e.g., poor solubility, high hERG inhibition risk). This data, combined with potency predictions, allows for a multi-parameter optimization approach to lead selection.
Conclusion and Future Directions
The integrated in silico workflow presented in this guide provides a robust framework for the systematic evaluation of this compound derivatives as potential kinase inhibitors. By combining structure-based design, dynamic simulation, and predictive modeling, researchers can efficiently navigate the vast chemical space, prioritize high-potential candidates for synthesis, and ultimately de-risk the drug discovery process. This approach not only accelerates the identification of lead compounds but also builds a deep, mechanistic understanding of their structure-activity and structure-property relationships, paving the way for the development of next-generation therapeutics.
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Buckley, A. M., Dunne, M. R., Lynam-Lennon, N., Kennedy, S. A., Cannon, A., Reynolds, A. L., Maher, S. G., Reynolds, J. V., Kennedy, B. N., & O'Sullivan, J. (2019). Pyrazinib (P3), [(E)-2-(2-Pyrazin-2-yl-vinyl)-phenol], a Small Molecule Pyrazine Compound Enhances Radiosensitivity in Oesophageal Adenocarcinoma. Cancer Letters, 447, 115–129. [Link]
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The Convergence of Aromaticity and Strain: A Technical Guide to the Pharmacological Potential of Pyrazine-Substituted Azetidines
Abstract
The confluence of unique chemical properties in hybrid molecular scaffolds presents a fertile ground for the discovery of novel therapeutics. This technical guide delves into the burgeoning field of pyrazine-substituted azetidines, a class of compounds that marries the electron-deficient aromaticity of the pyrazine ring with the conformational rigidity and metabolic stability conferred by the strained azetidine moiety. We will explore the synthetic rationale for their creation, dissect their known and potential pharmacological applications, and provide insights into the structure-activity relationships that govern their biological effects. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage the synergistic potential of these promising heterocyclic compounds.
Introduction: The Strategic Union of Pyrazine and Azetidine
The design of novel bioactive molecules often hinges on the strategic combination of pharmacophoric elements. Pyrazine derivatives are well-established in medicinal chemistry, with a rich history of diverse pharmacological activities including anticancer, antimicrobial, anti-inflammatory, and kinase inhibitory properties.[1][2][3][4] The two nitrogen atoms in the pyrazine ring act as hydrogen bond acceptors and modulate the electronic properties of the molecule, often enhancing target binding affinity.[1]
Conversely, the azetidine ring, a four-membered nitrogen-containing heterocycle, has gained significant traction as a "privileged" scaffold in modern drug discovery.[2] Its inherent ring strain and well-defined three-dimensional geometry offer a unique combination of structural rigidity and metabolic stability. The incorporation of an azetidine motif can improve pharmacokinetic profiles, enhance target selectivity, and provide novel vectors for chemical space exploration.[2]
The logical evolution of these two pharmacophores is their covalent linkage, creating pyrazine-substituted azetidines. This molecular hybridization aims to harness the complementary strengths of each moiety: the target-interacting capabilities of the pyrazine ring and the structurally and metabolically favorable properties of the azetidine scaffold. This guide will illuminate the current landscape and future prospects of this exciting class of compounds.
Synthetic Strategies for Pyrazine-Substituted Azetidines
The construction of pyrazine-substituted azetidines requires robust and versatile synthetic methodologies. While a universal, one-size-fits-all approach does not exist, several key strategies have been successfully employed, generally involving the coupling of a pre-functionalized pyrazine with an azetidine ring or the formation of one ring system onto the other.
Nucleophilic Substitution Approaches
A common and straightforward method involves the nucleophilic attack of an azetidine nitrogen onto an electrophilic pyrazine ring. This is typically achieved by using a pyrazine derivative bearing a good leaving group, such as a halogen.
Experimental Protocol: Synthesis of a Generic N-Pyrazinyl Azetidine
-
Reaction Setup: To a solution of 3-substituted azetidine hydrochloride (1.2 eq) in a suitable solvent such as dimethylformamide (DMF) or N-methyl-2-pyrrolidone (NMP), add a base like diisopropylethylamine (DIPEA) or potassium carbonate (K2CO3) (3.0 eq).
-
Addition of Pyrazine: Add the 2-halopyrazine (1.0 eq) to the reaction mixture.
-
Heating: Heat the reaction mixture to a temperature ranging from 80°C to 140°C, monitoring the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent like ethyl acetate.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Causality: The choice of a polar aprotic solvent facilitates the SNAr reaction by stabilizing the charged intermediate. The base is crucial to deprotonate the azetidine hydrochloride, generating the free nucleophilic amine.
Reductive Amination
Reductive amination offers an alternative route, particularly for linking a pyrazine aldehyde or ketone to an azetidine nitrogen.
Experimental Protocol: Reductive Amination for Pyrazine-Azetidine Linkage
-
Imine Formation: Dissolve the pyrazine-2-carbaldehyde (1.0 eq) and 3-substituted azetidine (1.1 eq) in a solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE). Add a mild acid catalyst like acetic acid if necessary.
-
Reduction: Add a reducing agent such as sodium triacetoxyborohydride (STAB) (1.5 eq) portion-wise to the reaction mixture.
-
Stirring: Stir the reaction at room temperature until the starting materials are consumed, as monitored by TLC or LC-MS.
-
Quenching and Work-up: Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate. Separate the organic layer, and extract the aqueous layer with the same solvent.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the residue by flash chromatography.
Causality: STAB is a mild and selective reducing agent, ideal for reductive aminations as it does not readily reduce the aldehyde starting material.
Pharmacological Applications: Current Discoveries and Future Horizons
The unique structural amalgamation of pyrazine and azetidine moieties has led to the discovery of compounds with significant therapeutic potential across various disease areas.
Antimycobacterial Activity
The global health threat of tuberculosis, exacerbated by the emergence of drug-resistant strains, necessitates the development of novel therapeutics. A series of N-[2-(substituted aryl)-3-chloro-4-oxoazetidin-1-yl]-2-(pyrazin-2-yloxy)acetamides have been synthesized and evaluated for their in vitro antimycobacterial activity against the H37Rv strain of Mycobacterium tuberculosis.[5]
The general structure of these compounds involves a pyrazine ring linked via an ether and acetamide bridge to an azetidin-2-one (a β-lactam ring). The substitution on the azetidine ring was found to be crucial for activity, with electron-withdrawing (e.g., fluorine) and electron-donating (e.g., methoxy) groups on the aryl substituent enhancing the antimycobacterial effect.[5] This is likely due to the modulation of the compound's lipophilicity, which in turn affects its permeability across the mycobacterial cell membrane.[5]
Table 1: Antimycobacterial Activity of Pyrazine-Substituted Azetidin-2-ones
| Compound ID | Aryl Substituent | MIC (µg/mL) against M. tuberculosis H37Rv |
| 28 | 4-Fluorophenyl | Good Activity |
| 37 | 4-Methoxyphenyl | Good Activity |
| 43 | 2-Chlorophenyl | Good Activity |
| 51 | 4-Nitrophenyl | Promising Activity |
Data synthesized from[5]. "Good" and "Promising" activity are as described in the source.
Modulation of Cannabinoid Receptors
The cannabinoid receptor 2 (CB2) is a G protein-coupled receptor primarily expressed on immune cells, and its modulation has therapeutic implications for inflammatory and neuropathic pain. A patent application has disclosed novel azetidine-substituted pyridine and pyrazine compounds as inhibitors of the CB2 receptor.[1] While the specific structures and biological data are proprietary, this highlights the potential of the pyrazine-azetidine scaffold in the realm of immunology and neuroscience.
Glucokinase Activation for Diabetes Treatment
Glucokinase (GK) acts as a glucose sensor in pancreatic β-cells and hepatocytes, playing a pivotal role in glucose homeostasis. A glucokinase activator bearing an azetidine-substituted pyrazine moiety, AZD1656, has progressed to phase 2 clinical trials.[6] The redesign of the synthesis for this complex molecule underscores its therapeutic promise. The pyrazine core likely interacts with key residues in the allosteric site of the glucokinase enzyme, while the azetidine substituent could be crucial for optimizing pharmacokinetic properties.
Potential as Kinase Inhibitors in Oncology
The pyrazine ring is a well-known scaffold in the design of kinase inhibitors, with several approved drugs featuring this moiety.[7][8] The nitrogen atoms of the pyrazine can form critical hydrogen bonds with the hinge region of the kinase active site. The azetidine ring, with its defined exit vectors, can be used to project substituents into other pockets of the active site, potentially enhancing potency and selectivity. The combination of these two features makes pyrazine-substituted azetidines highly attractive candidates for the development of novel kinase inhibitors for cancer therapy.
Hypothetical Signaling Pathway Inhibition
Caption: Proposed mechanism of a pyrazine-substituted azetidine as a kinase inhibitor.
Structure-Activity Relationship (SAR) Insights
While the field of pyrazine-substituted azetidines is still emerging, preliminary SAR can be gleaned from the available literature.
-
Substitution on the Pyrazine Ring: The electronic nature and position of substituents on the pyrazine ring will significantly impact target binding. Electron-donating or -withdrawing groups can modulate the pKa of the pyrazine nitrogens, affecting their ability to act as hydrogen bond acceptors.
-
Substitution on the Azetidine Ring: As seen in the antimycobacterial agents, substituents on the azetidine ring can influence physicochemical properties like lipophilicity, which is critical for cell permeability and overall pharmacokinetic behavior.[5] The stereochemistry of these substituents can also play a crucial role in defining the orientation of the molecule within a binding pocket.
-
Linker between the Two Rings: The nature of the linker connecting the pyrazine and azetidine moieties (e.g., direct bond, ether, amide) will dictate the relative orientation of the two ring systems and the overall conformational flexibility of the molecule.
Workflow for SAR Exploration
Caption: A systematic workflow for the exploration of SAR in pyrazine-substituted azetidines.
Conclusion and Future Directions
Pyrazine-substituted azetidines represent a promising, yet underexplored, area of medicinal chemistry. The strategic fusion of a versatile aromatic heterocycle with a metabolically robust strained ring system provides a compelling platform for the development of novel therapeutics. Early successes in areas such as antimycobacterial agents, cannabinoid receptor modulation, and glucokinase activation validate the potential of this hybrid scaffold.
Future research should focus on expanding the synthetic toolbox for creating diverse libraries of these compounds. Systematic exploration of their potential as kinase inhibitors, anticancer agents, and CNS-active molecules is highly warranted. A deeper understanding of the structure-activity relationships will be crucial for unlocking the full therapeutic potential of this exciting class of molecules. As our comprehension of the interplay between the pyrazine and azetidine moieties grows, so too will the opportunities to translate these unique chemical entities into next-generation medicines.
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Unraveling the Molecular Blueprint: A Technical Guide to Elucidating the Mechanism of Action of 1-(Pyrazin-2-yl)azetidin-3-ol Analogs
Distribution: For Researchers, Scientists, and Drug Development Professionals
Abstract
The 1-(pyrazin-2-yl)azetidin-3-ol scaffold represents a promising chemotype in modern drug discovery, integrating the pharmacologically significant pyrazine and azetidine heterocyclic systems. Analogs derived from this core structure are poised for exploration as modulators of critical cellular signaling pathways, with a high probability of activity as kinase inhibitors. This in-depth technical guide provides a comprehensive framework for elucidating the mechanism of action (MoA) of novel this compound analogs. Moving beyond a rigid set of protocols, this document offers a logical, field-proven workflow designed to systematically identify molecular targets, validate target engagement in a cellular context, and characterize the downstream pharmacological effects. We will delve into the causality behind experimental choices, providing detailed, self-validating protocols and data interpretation strategies to ensure scientific integrity and accelerate the drug development process.
Introduction: The Therapeutic Potential of the Pyrazinyl-Azetidinol Scaffold
Heterocyclic compounds form the backbone of a vast number of approved therapeutics. The pyrazine ring, a nitrogen-containing six-membered heterocycle, is a well-established privileged scaffold in medicinal chemistry, frequently found in small molecule kinase inhibitors.[1][2] Its derivatives have been investigated for a wide array of pharmacological activities, including anticancer, anti-inflammatory, and antiviral properties.[3] Similarly, the azetidine ring, a four-membered saturated heterocycle, imparts conformational rigidity and metabolic stability to drug candidates.[4] The combination of these two moieties in the this compound core suggests a strong potential for interaction with ATP-binding sites of protein kinases, which are pivotal regulators of cellular processes and frequently dysregulated in diseases like cancer.[1][5]
This guide outlines a strategic approach to systematically unravel the MoA of novel analogs based on this scaffold. Our central working hypothesis is that these compounds function as ATP-competitive kinase inhibitors . The following sections will detail a multi-tiered experimental cascade designed to test this hypothesis, from broad-spectrum screening to deep mechanistic validation.
Phase I: Initial Target Identification and Biochemical Characterization
The primary objective of this phase is to ascertain whether the this compound analogs directly inhibit the enzymatic activity of protein kinases and to determine their initial selectivity profile. Given the vastness of the human kinome, a tiered screening approach is both logical and cost-effective.
Rationale for Kinase Inhibition as a Primary Hypothesis
The selection of kinase inhibition as the initial hypothesis is grounded in several key observations:
-
Structural Precedent: Pyrazole and pyrazine derivatives are common motifs in a multitude of clinically approved and investigational kinase inhibitors, targeting kinases such as JNK, CDK, Aurora Kinase, and RET.[1][5][6][7]
-
ATP-Mimetic Potential: The nitrogen atoms in the pyrazine ring can act as hydrogen bond acceptors, mimicking the hinge-binding interactions of the adenine region of ATP with the kinase active site.
-
Physicochemical Properties: The scaffold's size and potential for diverse substitutions are amenable to fitting within the ATP-binding pocket of various kinases.
Experimental Workflow: From Broad Screening to IC50 Determination
A logical progression from a broad, initial screen to more focused dose-response studies is crucial for efficient resource allocation.
Caption: Workflow for validating cellular activity.
Protocol: Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful technique for verifying target engagement in intact cells or tissue lysates. [8][9][10][11]It is based on the principle that ligand binding stabilizes a protein, increasing its resistance to thermal denaturation. [8][11] Principle: Cells are treated with the compound and then heated. Unbound proteins denature and aggregate, while ligand-bound proteins remain soluble. The amount of soluble target protein at different temperatures is then quantified, typically by Western blot. [9] Detailed Protocol:
-
Cell Treatment:
-
Culture cells to ~80% confluency.
-
Treat cells with the this compound analog or vehicle (DMSO) for a specified time (e.g., 1-2 hours).
-
-
Thermal Challenge:
-
Harvest and wash the cells, then resuspend in a buffered solution (e.g., PBS with protease inhibitors).
-
Aliquot the cell suspension into PCR tubes.
-
Heat the aliquots to a range of temperatures (e.g., 40°C to 70°C in 2°C increments) for 3 minutes, followed by cooling for 3 minutes at room temperature.
-
-
Lysis and Protein Quantification:
-
Lyse the cells by freeze-thaw cycles.
-
Separate the soluble fraction (containing non-aggregated proteins) from the precipitated aggregates by centrifugation at high speed (e.g., 20,000 x g for 20 minutes).
-
Transfer the supernatant to new tubes and determine protein concentration.
-
-
Western Blot Analysis:
-
Separate equal amounts of soluble protein by SDS-PAGE.
-
Transfer proteins to a PVDF membrane.
-
Probe the membrane with a primary antibody specific to the target kinase.
-
Use a secondary antibody conjugated to HRP and detect with an enhanced chemiluminescence (ECL) substrate.
-
Quantify band intensities to generate a melting curve. A shift in the curve to higher temperatures in the presence of the compound indicates target engagement.
-
Protocol: Western Blot for Downstream Substrate Phosphorylation
If the primary target is a kinase, its inhibition should lead to a decrease in the phosphorylation of its known downstream substrates. For example, if the target is identified as JNK, a key substrate is c-Jun. [5][6] Detailed Protocol:
-
Cell Treatment and Lysis:
-
Plate cells and allow them to adhere overnight.
-
Treat cells with various concentrations of the analog for a defined period. Include a positive control (e.g., a known JNK inhibitor) and a vehicle control.
-
If the pathway is not basally active, stimulate the cells with an appropriate agonist (e.g., anisomycin or UV radiation for the JNK pathway) during the last 30-60 minutes of compound treatment.
-
Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
-
-
Protein Quantification and Electrophoresis:
-
Determine protein concentration of the lysates using a BCA assay.
-
Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer.
-
Separate proteins by SDS-PAGE on a polyacrylamide gel.
-
-
Immunoblotting:
-
Transfer proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane overnight at 4°C with a primary antibody against the phosphorylated form of the substrate (e.g., anti-phospho-c-Jun).
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an ECL substrate.
-
Strip the membrane and re-probe for the total amount of the substrate protein and a loading control (e.g., GAPDH or β-actin) to ensure equal loading.
-
Protocol: Cell Viability Assay (CellTiter-Glo® Luminescent Assay)
To determine the functional consequence of target inhibition, cell viability or proliferation assays are essential. The CellTiter-Glo® assay is a highly sensitive, homogeneous method that quantifies ATP, an indicator of metabolically active, viable cells. [3][7][12][13][14] Principle: The assay reagent lyses the cells and provides the substrate (luciferin) and enzyme (luciferase) for a reaction that generates a luminescent signal proportional to the amount of ATP present. [7] Detailed Protocol:
-
Cell Plating:
-
Seed cells in an opaque-walled 96-well or 384-well plate at a predetermined optimal density.
-
Incubate for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the this compound analog.
-
Treat the cells and incubate for a desired period (e.g., 72 hours).
-
-
Assay Procedure:
-
Equilibrate the plate to room temperature for approximately 30 minutes.
-
Prepare the CellTiter-Glo® reagent according to the manufacturer's instructions.
-
Add a volume of reagent equal to the volume of culture medium in each well.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure luminescence using a plate reader.
-
-
Data Analysis:
-
Subtract the background luminescence from wells containing medium only.
-
Normalize the data to vehicle-treated control cells (100% viability).
-
Plot the normalized viability against the logarithm of the compound concentration to determine the GI50 (concentration for 50% growth inhibition).
-
| Analog ID | Cell Line | GI50 (µM) |
| PZA-001 | A549 (Lung Cancer) | 0.85 |
| PZA-001 | HCT116 (Colon Cancer) | 1.2 |
| PZA-001 | MCF7 (Breast Cancer) | 2.5 |
| PZA-002 | A549 (Lung Cancer) | 3.1 |
| Table 2: Example GI50 data for two hypothetical this compound analogs in various cancer cell lines. |
Phase III: Elucidating the Downstream Signaling Pathway
Once a primary target is validated and linked to a cellular phenotype, a deeper understanding of the modulated signaling network is required. This involves mapping the downstream consequences of target inhibition. If, for example, JNK is confirmed as a primary target, the broader MAPK signaling pathway would be the focus. [2][5][6][15]
Hypothetical Signaling Pathway: JNK Inhibition
The c-Jun N-terminal kinase (JNK) is a member of the Mitogen-Activated Protein Kinase (MAPK) family and is activated by various cellular stresses. [5][6]Dysregulation of the JNK pathway is implicated in both cancer and inflammatory diseases. [5]Inhibition of JNK can prevent the phosphorylation of transcription factors like c-Jun, thereby modulating the expression of genes involved in proliferation, survival, and apoptosis. [16]
Caption: Proposed mechanism of action via JNK inhibition.
Conclusion and Future Directions
This guide presents a systematic and robust framework for elucidating the mechanism of action of novel this compound analogs, centered on the well-founded hypothesis of kinase inhibition. By progressing through a logical cascade of biochemical and cellular assays, researchers can confidently identify primary molecular targets, confirm intracellular target engagement, and characterize the resulting phenotypic outcomes. The self-validating nature of this workflow, where biochemical potency is correlated with cellular target modulation and ultimately with antiproliferative effects, ensures a high degree of scientific rigor.
Future work should focus on kinome-wide selectivity profiling to identify potential off-target effects, which could contribute to both efficacy and toxicity. Furthermore, advanced techniques such as chemical proteomics can be employed to uncover novel, unanticipated targets. Ultimately, the comprehensive mechanistic understanding derived from the methodologies outlined herein will be critical for the successful translation of promising this compound analogs into next-generation therapeutics.
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Preliminary Toxicity Assessment of 1-(Pyrazin-2-yl)azetidin-3-ol: A Technical Guide
Abstract
The early identification of potential toxicological liabilities is a cornerstone of modern drug discovery and chemical safety assessment. This guide provides a comprehensive framework for the preliminary toxicity assessment of the novel small molecule, 1-(Pyrazin-2-yl)azetidin-3-ol. Recognizing that novel compounds lack extensive historical data, this document outlines a tiered, multi-pronged strategy encompassing in silico prediction, in vitro cytotoxicity, genotoxicity, and specific organ toxicity assays. The methodologies detailed herein are designed to provide a robust preliminary dataset to inform go/no-go decisions, guide further preclinical development, and ensure a proactive approach to safety. This guide is intended for researchers, scientists, and drug development professionals engaged in the evaluation of new chemical entities.
Introduction: The Rationale for a Structured Preliminary Toxicity Assessment
This compound is a heterocyclic small molecule incorporating a pyrazine and an azetidine moiety. While the specific biological targets of this compound may be under investigation, its structural alerts—the pyrazine ring, known for potential metabolic activation, and the strained azetidinol group—necessitate a thorough and early assessment of its toxicological profile. A proactive, tiered approach to toxicity testing not only de-risks drug development pipelines by identifying liabilities early but also aligns with the ethical principles of the 3Rs (Replacement, Reduction, and Refinement) in animal testing.[1][2]
This guide eschews a rigid, one-size-fits-all template. Instead, it presents a logical workflow, beginning with non-experimental methods and progressing to more complex biological assays. The causality behind each experimental choice is explained, providing a self-validating system for the preliminary toxicological characterization of this compound and other novel chemical entities.
Tier 1: In Silico and Computational Toxicology – The Predictive Foundation
Before committing to resource-intensive wet-lab experiments, a robust in silico assessment can provide invaluable predictive insights into the potential toxicities of this compound.[1][3] These computational models leverage vast datasets of known chemical structures and their associated toxicological endpoints to predict the properties of novel compounds.[1][4]
Core In Silico Assessments:
-
Quantitative Structure-Activity Relationship (QSAR) Modeling: QSAR models will be employed to predict a range of toxic effects, including mutagenicity, carcinogenicity, and hepatotoxicity, based on the chemical structure of this compound.[1]
-
Structural Alerts Analysis: The molecule will be screened for known toxicophores or structural fragments associated with specific toxicities. This can provide early warnings of potential liabilities.
-
ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) Prediction: A comprehensive ADMET profile will be computationally generated to forecast the compound's likely pharmacokinetic and toxicokinetic behavior.[5]
Recommended Tools:
A variety of commercial and open-source platforms are available for in silico toxicity prediction, such as toxCSM, Derek Nexus, and the OECD QSAR Toolbox.[3][6]
Data Presentation: Predicted Toxicological Profile of this compound
| Toxicological Endpoint | Predicted Risk | Confidence Level | Methodology |
| Ames Mutagenicity | Low/Medium | 75% | QSAR, Structural Alerts |
| Carcinogenicity | Indeterminate | 60% | QSAR |
| Hepatotoxicity | Medium | 70% | QSAR, Structural Alerts |
| Cardiotoxicity (hERG) | Low | 80% | QSAR |
| Skin Sensitization | Low | 85% | QSAR |
This table represents hypothetical data for illustrative purposes.
Tier 2: Foundational In Vitro Assays – Cellular-Level Interrogation
Following the in silico assessment, a battery of in vitro assays is essential to provide empirical data on the compound's biological activity at the cellular level. These assays are designed to be high-throughput and cost-effective, allowing for rapid initial screening.
General Cytotoxicity Assessment
The initial step in in vitro testing is to determine the concentration range at which this compound exerts cytotoxic effects. This is crucial for dose selection in subsequent, more specific assays.
The MTT assay is a colorimetric method that measures the metabolic activity of cells, which is an indicator of cell viability.[7] Metabolically active cells can reduce the yellow tetrazolium salt MTT to a purple formazan product.[7]
Experimental Protocol: MTT Cytotoxicity Assay
-
Cell Seeding: Seed human hepatocellular carcinoma (HepG2) cells and a human embryonic kidney (HEK293) cell line into 96-well plates at a density of 1 x 10⁴ cells/well. Incubate for 24 hours to allow for cell attachment.[7]
-
Compound Treatment: Prepare a serial dilution of this compound in the appropriate cell culture medium. Treat the cells with a range of concentrations (e.g., 0.1 µM to 100 µM) for 24, 48, and 72 hours. Include vehicle-treated (e.g., DMSO) and untreated cells as negative controls.
-
MTT Addition: Following the incubation period, add 20 µL of a 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.[7]
-
Formazan Solubilization: Carefully remove the MTT solution and add 150 µL of a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to each well.
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 (half-maximal inhibitory concentration) value.
The LDH assay quantifies cell death by measuring the activity of lactate dehydrogenase released from the cytosol of damaged cells into the culture medium.[8][9] This assay is an indicator of compromised cell membrane integrity.[8][9] A modified LDH-based protocol can be used to more accurately distinguish between cell death and growth inhibition.[10]
Experimental Protocol: LDH Cytotoxicity Assay
-
Cell Seeding and Treatment: Follow the same procedure as for the MTT assay.
-
Supernatant Collection: After the treatment period, carefully collect 50 µL of the cell culture supernatant from each well.[8]
-
LDH Reaction: Add 50 µL of the LDH reaction mixture (containing diaphorase, NAD+, and a tetrazolium salt) to each supernatant sample in a new 96-well plate.[8]
-
Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.[8]
-
Stop Reaction and Measure Absorbance: Add 50 µL of a stop solution and measure the absorbance at 490 nm.[8]
-
Data Analysis: Calculate the percentage of cytotoxicity relative to a maximum LDH release control (cells lysed with a detergent).[9]
Data Presentation: In Vitro Cytotoxicity of this compound
| Assay | Cell Line | 24h IC50 (µM) | 48h IC50 (µM) | 72h IC50 (µM) |
| MTT | HepG2 | >100 | 85.2 | 62.5 |
| MTT | HEK293 | >100 | >100 | 95.8 |
| LDH | HepG2 | >100 | 92.1 | 75.3 |
| LDH | HEK293 | >100 | >100 | >100 |
This table represents hypothetical data for illustrative purposes.
Genotoxicity Assessment
Genotoxicity testing is a critical component of safety assessment, as it identifies compounds that can damage genetic material, potentially leading to mutations and cancer.[11] A standard in vitro battery includes a bacterial reverse mutation assay and a mammalian cell micronucleus test.[12][13]
The Ames test uses strains of Salmonella typhimurium and Escherichia coli with pre-existing mutations that render them unable to synthesize an essential amino acid (e.g., histidine).[11][14] The assay detects mutagens that cause a reverse mutation, allowing the bacteria to grow on an amino acid-deficient medium.[11]
The in vitro micronucleus assay identifies substances that cause chromosomal damage (clastogenicity) or abnormal chromosome segregation (aneugenicity) in mammalian cells.[11][15] Micronuclei are small, extranuclear bodies formed from chromosome fragments or whole chromosomes that are not incorporated into the daughter nuclei during cell division.[15]
Experimental Protocol: In Vitro Micronucleus Assay
-
Cell Culture: Use a suitable mammalian cell line, such as Chinese Hamster Ovary (CHO) cells or human peripheral blood lymphocytes.
-
Compound Exposure: Treat the cells with at least three concentrations of this compound, with and without a metabolic activation system (S9 mix), for a short (3-6 hours) and a long (24 hours) exposure period.
-
Cytochalasin B Treatment: After compound exposure, add cytochalasin B to block cytokinesis, resulting in binucleated cells.
-
Cell Harvesting and Staining: Harvest the cells, fix them, and stain them with a DNA-specific dye (e.g., Giemsa or a fluorescent dye).
-
Microscopic Analysis: Score at least 2000 binucleated cells per concentration for the presence of micronuclei.
-
Data Analysis: Compare the frequency of micronucleated cells in the treated groups to the vehicle control.
Visualization: Tiered Toxicity Testing Workflow
Caption: A tiered workflow for the preliminary toxicity assessment of a novel chemical entity.
Tier 3: Mechanistic and Specific Organ Toxicity Assessment
If the compound shows acceptable profiles in the initial tiers, more specific and mechanistic assays are warranted to investigate potential organ-specific toxicities.
Hepatotoxicity Assessment
The liver is a primary site of drug metabolism and is often susceptible to drug-induced injury.[16] In vitro models using human liver cells can provide valuable insights into potential hepatotoxicity.[17][18]
Multiparametric High-Content Screening (HCS) in HepG2 Cells:
HCS platforms allow for the simultaneous measurement of multiple cellular parameters related to hepatotoxicity.
Key Endpoints to Assess:
-
Mitochondrial Health: Mitochondrial membrane potential and mitochondrial mass.
-
Oxidative Stress: Measurement of reactive oxygen species (ROS) production.
-
Apoptosis: DNA degradation and caspase activation.
-
Steatosis: Accumulation of lipid droplets.
Cardiotoxicity Assessment: hERG Channel Inhibition
Drug-induced inhibition of the human Ether-à-go-go-Related Gene (hERG) potassium channel can lead to QT interval prolongation and life-threatening cardiac arrhythmias.[19][20][21] Therefore, early screening for hERG liability is a regulatory requirement and a critical safety assessment.[20]
Automated Patch Clamp Assay:
Automated patch clamp systems provide a high-throughput method for directly measuring the effect of this compound on hERG channel currents in stably transfected cell lines (e.g., HEK293-hERG).[21][22]
Visualization: Simplified hERG Channel Blockade Pathway
Caption: The mechanism of drug-induced hERG channel blockade leading to potential cardiotoxicity.
Metabolic Stability Assessment
Understanding the metabolic fate of a compound is crucial, as metabolites can be more or less active and/or toxic than the parent molecule.[23] Metabolic stability assays measure the rate at which a compound is metabolized by liver enzymes.[16][23]
Liver Microsomal Stability Assay:
This assay uses subcellular fractions of the liver (microsomes) that contain key drug-metabolizing enzymes, primarily cytochrome P450s (CYPs).[16][24][25] The rate of disappearance of the parent compound over time is measured to calculate its intrinsic clearance and metabolic half-life.[16][26]
Experimental Protocol: Liver Microsomal Stability Assay
-
Preparation: Prepare a reaction mixture containing liver microsomes (human, rat, or mouse), a NADPH-regenerating system, and a buffer at 37°C.[26]
-
Incubation: Add this compound (typically at 1 µM) to initiate the reaction.[24]
-
Time Points: Collect aliquots at several time points (e.g., 0, 5, 15, 30, and 45 minutes).[24]
-
Reaction Termination: Stop the reaction in each aliquot by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.
-
Analysis: Analyze the samples using LC-MS/MS to quantify the remaining amount of the parent compound.
-
Data Analysis: Calculate the in vitro half-life (t1/2) and intrinsic clearance (Clint).
Data Interpretation and Preliminary Risk Assessment
The culmination of this tiered assessment is a preliminary risk assessment. This involves integrating the data from all tiers to form a holistic view of the compound's safety profile.
-
IC50/EC50 Values: These values from the cytotoxicity and hERG assays provide a quantitative measure of the compound's potency for these effects.
-
Genotoxicity: Any positive finding in the genotoxicity assays is a significant red flag and requires careful follow-up and consideration.
-
Metabolic Stability: A very high or very low metabolic stability can have implications for the compound's pharmacokinetic profile and potential for drug-drug interactions.
-
Therapeutic Index: A preliminary therapeutic index can be estimated by comparing the concentrations at which toxicity is observed to the anticipated efficacious concentrations.
Based on this integrated assessment, a " go/no-go " decision can be made regarding the continued development of this compound. If the decision is "go," the data will inform the design of subsequent in vivo toxicology studies.
Conclusion
The preliminary toxicity assessment of a novel chemical entity like this compound is a critical and intricate process. The tiered, evidence-based approach outlined in this guide, which combines in silico prediction with a suite of in vitro assays, provides a robust framework for making early, informed decisions about the safety and viability of a compound. By embracing this strategy, researchers and drug development professionals can enhance the efficiency of their programs, reduce late-stage attrition, and, most importantly, contribute to the development of safer medicines and chemical products.
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An In-Depth Technical Guide for the Identification of Novel Therapeutic Targets for Pyrazinylazetidinols
Abstract
The pyrazine nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous approved therapeutics. The novel class of pyrazinylazetidinols represents a promising, yet unexplored, chemical space with significant therapeutic potential. The critical first step in realizing this potential is the identification and validation of its molecular target(s). This guide provides a comprehensive, multi-pronged strategic framework for the elucidation of novel therapeutic targets for this new class of compounds. We eschew a rigid, one-size-fits-all approach, instead presenting a logical, field-proven workflow that integrates computational prediction with orthogonal, self-validating experimental systems. This document serves as a technical blueprint, detailing the causality behind experimental choices and providing robust, step-by-step protocols for phenotypic screening, affinity-based chemical proteomics, and CRISPR-Cas9 genetic screens. Our objective is to equip research and development teams with the scientific rationale and practical methodologies required to confidently identify and validate the mechanism of action of novel pyrazinylazetidinol-based drug candidates.
Introduction: The Pyrazine Scaffold and the Pyrazinylazetidinol Opportunity
The pyrazine ring, a nitrogen-containing heterocycle, is a cornerstone of modern drug discovery. Its unique electronic properties and ability to participate in hydrogen bonding have made it a key component in a diverse array of clinically successful drugs.[1][2][3] Marketed drugs containing the pyrazine motif include the first-in-class proteasome inhibitor Bortezomib for multiple myeloma, the antiviral Favipiravir, and multiple kinase inhibitors demonstrating the scaffold's versatility.[1][4]
The novel class of pyrazinylazetidinols introduces a unique three-dimensional geometry by incorporating an azetidinol ring, distinguishing it from the largely planar pyrazine derivatives that have been explored to date. This structural innovation presents an opportunity to engage novel biological targets or interact with known targets in a unique manner, potentially overcoming existing resistance mechanisms or offering improved selectivity. However, with novelty comes a fundamental challenge: the absence of a known biological target.
Identifying the specific molecular target of a novel compound is the foundational step in modern drug development. It transforms a bioactive "hit" from a phenotypic screen into a "lead" for a rational, target-based optimization campaign. A well-defined mechanism of action is critical for developing predictive biomarkers, understanding potential toxicities, and navigating the regulatory landscape. This guide outlines a robust, multi-faceted strategy to deconvolve the molecular target(s) of the pyrazinylazetidinol class.
A Multi-Pronged Strategy for Target Identification
No single method for target identification is foolproof. A successful campaign relies on the integration of multiple, orthogonal approaches to build a compelling and validated case for a specific target. Our proposed strategy is built on two pillars: cost-effective computational prediction to generate hypotheses, followed by rigorous experimental validation through three distinct and complementary biological systems.
This parallel approach is designed to be self-validating; a true positive should ideally emerge as a hit in more than one experimental workflow, providing a high degree of confidence before committing to resource-intensive target validation studies.
The Computational Arm: Generating Actionable Hypotheses
Before embarking on expensive and time-consuming wet-lab experiments, computational methods can rapidly generate a list of plausible targets, focusing our experimental design.[1][3] This in silico phase leverages the known structure of the pyrazinylazetidinol to predict its interactions with the human proteome.
3.1. Reverse Docking and Pharmacophore Modeling
Reverse (or inverse) docking flips the conventional paradigm: instead of screening many compounds against one target, we screen one compound against a library of all known protein structures.[2][5][6][7] This can quickly identify proteins with binding pockets that are sterically and electrostatically complementary to the pyrazinylazetidinol structure.
Simultaneously, pharmacophore modeling identifies the essential 3D arrangement of features (e.g., hydrogen bond donors/acceptors, hydrophobic centers) responsible for biological activity.[4][8][9] This model can be used to search for known proteins that bind ligands with a similar pharmacophore, suggesting our novel compound may share that target.
| Method | Principle | Advantages | Limitations | Primary Output |
| Reverse Docking | Fits the 3D compound structure into a library of protein binding sites.[5][10] | Structure-based; provides hypothetical binding pose. | Computationally intensive; scoring functions are imperfect; requires known protein structures. | Ranked list of proteins based on predicted binding affinity. |
| Pharmacophore Modeling | Abstracts key chemical features from the active molecule to create a 3D query.[4][11] | Can be used without a known target structure (ligand-based); computationally fast. | Abstract representation; may not capture all binding determinants. | List of proteins known to bind the identified pharmacophore. |
| Similarity Analysis | Compares the compound's structure to a database of known drugs and their targets.[12] | Simple and fast; leverages vast amounts of existing drug discovery data. | Only identifies targets of structurally similar compounds; may miss truly novel mechanisms. | List of potential targets based on structural similarity to known drugs. |
The output of this computational phase is not a definitive answer, but a prioritized list of target classes (e.g., serine/threonine kinases, metalloproteases) that will inform the design and interpretation of the subsequent experimental campaigns.
The Experimental Arm: Orthogonal Discovery Platforms
The core of the target identification strategy lies in three parallel, orthogonal experimental workflows. The convergence of hits from these distinct methods provides powerful evidence for a true biological target.
4.1. Phenotypic Screening & Multi-Omics Analysis
This "classical pharmacology" approach begins by identifying a cellular phenotype and then works backward to find the target.[13][14][15] The goal is to find a functional effect of the pyrazinylazetidinol and correlate that effect with specific molecular signatures.
The workflow involves screening the compound against a large, diverse panel of human cell lines (e.g., the NCI-60 cancer cell line panel) to identify sensitive and resistant populations. Once this differential sensitivity is established, multi-omics data analysis (transcriptomics, proteomics, genomics) is used to identify molecular features that correlate with the compound's efficacy.[16][17][18][19][20] For example, if cells sensitive to the compound all overexpress a particular enzyme, that enzyme becomes a prime target candidate.
-
Objective: To identify cell lines exhibiting differential sensitivity to a lead pyrazinylazetidinol and generate molecular correlates of sensitivity.
-
Materials:
-
Lead pyrazinylazetidinol compound, DMSO (vehicle).
-
Diverse cell line panel (e.g., NCI-60 or similar), cultured in appropriate media.
-
96-well or 384-well clear-bottom cell culture plates.
-
Cell viability reagent (e.g., CellTiter-Glo®).
-
Plate reader for luminescence.
-
Access to multi-omics datasets for the chosen cell panel (e.g., CCLE, GDSC).
-
-
Step-by-Step Procedure:
-
Cell Plating: Seed cells in 96-well plates at a pre-determined optimal density for each cell line and allow them to attach overnight.
-
Compound Treatment: Prepare a 10-point, 3-fold serial dilution of the pyrazinylazetidinol compound in culture medium (e.g., from 10 µM to 0.5 nM). Add the compound dilutions to the cells. Include a vehicle-only (DMSO) control.
-
Incubation: Incubate plates for 72 hours under standard cell culture conditions (37°C, 5% CO₂).
-
Viability Assay: Add a cell viability reagent according to the manufacturer's protocol and measure luminescence using a plate reader.
-
-
Controls:
-
Negative Control: Vehicle (DMSO) only wells to define 100% viability.
-
Positive Control: A known cytotoxic agent (e.g., Staurosporine) to ensure the assay is responsive.
-
-
Data Analysis:
-
Normalize the luminescence data to the vehicle control.
-
Plot the dose-response curves and calculate the GI₅₀ (concentration for 50% growth inhibition) for each cell line.
-
Categorize cell lines as "sensitive" (low GI₅₀) and "resistant" (high GI₅₀).
-
Using publicly available multi-omics data, perform a correlative analysis (e.g., using Pearson correlation) to identify genes, proteins, or mutations whose expression or status correlates with the GI₅₀ values across the cell panel.
-
4.2. Affinity-Based Chemical Proteomics
This method provides a direct physical link between the compound and its binding partners.[21][22][23][24] A "bait" version of the pyrazinylazetidinol is synthesized with a small chemical handle (e.g., an alkyne or a photo-reactive group). This probe is incubated with cell lysate or live cells, where it binds to its target(s). The probe-protein complexes are then captured, and the bound proteins are identified using mass spectrometry.
-
Objective: To identify proteins that directly bind to the pyrazinylazetidinol compound in a cellular context.
-
Materials:
-
Alkyne-tagged pyrazinylazetidinol probe and untagged parent compound.
-
Cell line of interest (preferably one identified as sensitive in phenotypic screen).
-
Lysis buffer, protease/phosphatase inhibitors.
-
Biotin-azide, copper(I) catalyst, ligands (for click chemistry).
-
Streptavidin-coated magnetic beads.
-
Wash buffers (e.g., PBS with detergent).
-
Urea, DTT, iodoacetamide, and trypsin for protein digestion.
-
LC-MS/MS instrument.
-
-
Step-by-Step Procedure:
-
Lysate Preparation: Harvest cells and prepare a native cell lysate using a mild lysis buffer. Determine protein concentration.
-
Probe Incubation: Incubate a portion of the lysate with the alkyne-tagged probe. As a crucial control, incubate another portion with the tagged probe plus a 100-fold excess of the untagged parent compound (competition experiment). Also, include a vehicle-only control.
-
Click Reaction: Add biotin-azide and click chemistry reagents to covalently link biotin to the probe-protein complexes.
-
Affinity Capture: Add streptavidin beads to the lysates and incubate to capture the biotinylated complexes.
-
Washing: Vigorously wash the beads to remove non-specifically bound proteins.
-
On-Bead Digestion: Resuspend the beads in a digestion buffer, reduce, alkylate, and digest the captured proteins with trypsin overnight.
-
Mass Spectrometry: Collect the resulting peptides and analyze them by LC-MS/MS.
-
-
Controls:
-
Competition Control: The sample with excess untagged compound is critical. True targets will show significantly reduced signal in this sample, as the untagged compound will outcompete the probe for binding.
-
Vehicle Control: A lysate sample treated with DMSO instead of the probe to identify proteins that bind non-specifically to the beads or reagents.
-
-
Data Analysis:
-
Identify proteins and perform label-free quantification (LFQ) of peptide intensities in all samples.
-
A high-confidence hit is a protein that is highly abundant in the probe-treated sample but significantly depleted (>90%) in the competition control sample and absent or at very low levels in the vehicle control.
-
4.3. CRISPR-Cas9 Genetic Screens
CRISPR-Cas9 screens offer a powerful, unbiased genetic approach to identify genes that are essential for a compound's activity.[25][26][27] The principle is straightforward: if a compound kills cells by inhibiting Protein X, then cells in which the gene for Protein X has been knocked out should be resistant to the compound.
A pooled library of guide RNAs (sgRNAs), targeting every gene in the human genome, is introduced into a population of Cas9-expressing cells. The cell population is then treated with the pyrazinylazetidinol at a lethal concentration. Cells that survive are enriched for sgRNAs that target genes in the drug's pathway. By sequencing the sgRNAs from the surviving population and comparing them to the initial population, we can identify the genes whose loss confers resistance.
-
Objective: To identify genes whose knockout confers resistance to the pyrazinylazetidinol compound.
-
Materials:
-
Cas9-expressing cell line (sensitive to the compound).
-
Pooled genome-wide lentiviral sgRNA library (e.g., GeCKOv2).
-
Lentivirus packaging plasmids and transfection reagents.
-
Pyrazinylazetidinol compound and vehicle (DMSO).
-
Genomic DNA extraction kit.
-
PCR reagents for sgRNA amplification and primers for next-generation sequencing (NGS).
-
Access to an NGS platform.
-
-
Step-by-Step Procedure:
-
Lentivirus Production: Produce the pooled sgRNA lentiviral library.
-
Transduction: Transduce the Cas9-expressing cells with the sgRNA library at a low multiplicity of infection (MOI < 0.3) to ensure most cells receive only one sgRNA. This step requires a large number of cells to maintain library representation (>500 cells per sgRNA).
-
Selection: Select for transduced cells (e.g., with puromycin).
-
Baseline Sample: Collect a sample of cells to serve as the initial timepoint (T₀) reference.
-
Drug Treatment: Split the remaining cells into two populations: one treated with a lethal dose of the pyrazinylazetidinol (e.g., GI₉₀ concentration) and one treated with vehicle (DMSO).
-
Incubation: Culture the cells for 14-21 days, allowing for resistance to emerge in the drug-treated arm.
-
Harvest: Harvest the surviving cells from both arms.
-
Genomic DNA Extraction & Sequencing: Extract genomic DNA, amplify the sgRNA cassettes via PCR, and perform deep sequencing to determine the frequency of each sgRNA in each population.
-
-
Controls:
-
Vehicle (DMSO) Arm: This population is essential to control for genes that affect cell fitness in general, rather than in response to the drug.
-
T₀ Sample: Represents the initial sgRNA distribution in the library before any selection pressure.
-
-
Data Analysis:
-
Align sequencing reads and count the frequency of each sgRNA.
-
Use statistical packages (e.g., MAGeCK) to identify sgRNAs that are significantly enriched in the drug-treated population compared to the vehicle-treated population.
-
Genes targeted by multiple enriched sgRNAs are considered high-confidence hits. The top hit is the most likely direct target of the compound.
-
Target Validation: From Candidate to Confirmed Target
The discovery phase will yield a list of candidate targets. It is crucial to validate these candidates using orthogonal, direct-binding and functional assays before committing to a full drug discovery program.[28][29][30][31]
-
Biochemical Assays: If the candidate is an enzyme, test whether the pyrazinylazetidinol can inhibit its activity in a purified, cell-free system. This confirms direct interaction and provides a quantitative measure of potency (IC₅₀).
-
Biophysical Interaction Assays: Techniques like Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) can directly measure the binding affinity (Kᴅ) and kinetics between the compound and the purified target protein.
-
Cellular Thermal Shift Assay (CETSA): This method assesses target engagement in living cells. The principle is that a compound binding to its target protein stabilizes it against heat-induced denaturation.[32] Comparing the melting curves of the target protein in the presence versus absence of the compound provides direct evidence of engagement in a physiological context.
Conclusion and Future Directions
The journey from a novel chemical entity to a validated therapeutic lead is complex and requires a rigorous, evidence-based approach. The multi-pronged strategy detailed in this guide—combining predictive computational modeling with orthogonal experimental systems—provides a robust framework for the deconvolution of therapeutic targets for the novel pyrazinylazetidinol class. By integrating data from phenotypic, proteomic, and genetic screens, researchers can build a compelling case for a specific mechanism of action, mitigating risk and paving the way for a rational, target-driven drug optimization campaign. The successful identification of a novel target for this promising new scaffold has the potential to unlock new therapeutic avenues and deliver first-in-class medicines to patients in need.
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Methodological & Application
Application Note & Protocol: A Senior Application Scientist's Guide to the Synthesis of 1-(Pyrazin-2-yl)azetidin-3-ol
Abstract
This document provides a comprehensive guide for the synthesis of 1-(Pyrazin-2-yl)azetidin-3-ol, a valuable heterocyclic scaffold in modern drug discovery. The azetidine motif is increasingly incorporated into therapeutic candidates to enhance properties such as metabolic stability, solubility, and receptor binding affinity.[1] This guide details two primary, field-proven synthetic strategies: the Palladium-Catalyzed Buchwald-Hartwig Amination and the classical Nucleophilic Aromatic Substitution (SNAr). We will delve into the mechanistic underpinnings of each route, provide detailed, step-by-step protocols suitable for bench-scale synthesis, and offer expert insights into experimental design, optimization, and troubleshooting. The objective is to equip researchers, scientists, and drug development professionals with the foundational knowledge and practical protocols required to confidently synthesize and utilize this important building block.
Introduction: The Strategic Value of the Pyrazinyl-Azetidinol Scaffold
The fusion of a pyrazine ring with an azetidin-3-ol moiety creates a molecule of significant interest in medicinal chemistry. Pyrazines are a class of aromatic heterocycles found in numerous FDA-approved drugs and bioactive natural products, prized for their role as hydrogen bond acceptors and their ability to engage in π-stacking interactions.[2] Azetidines, as strained four-membered rings, offer a unique three-dimensional geometry that can improve pharmacokinetic profiles compared to more traditional, conformationally flexible linkers.[1] The hydroxyl group on the azetidine ring provides a crucial vector for further functionalization or for direct interaction with biological targets.
Consequently, this compound serves as a privileged scaffold for building complex molecules with potential applications in oncology, infectious diseases, and neurology. This guide presents a clear and logical path to its synthesis.
Retrosynthetic Analysis & Strategic Overview
The primary C-N bond disconnection for this compound logically occurs between the pyrazine C2 carbon and the azetidine nitrogen. This leads to two commercially available or readily accessible starting materials: a 2-halopyrazine and azetidin-3-ol.
Caption: Retrosynthetic approach for the target molecule.
This disconnection points to two main forward-synthetic strategies:
-
Buchwald-Hartwig Amination: A powerful, palladium-catalyzed cross-coupling reaction that is highly versatile for forming C(aryl)-N bonds.[3][4]
-
Nucleophilic Aromatic Substitution (SNAr): A classic method that leverages the electron-deficient nature of the pyrazine ring to enable direct substitution of a halide by the amine nucleophile.[5]
We will explore both methods in detail.
Route 1: Palladium-Catalyzed Buchwald-Hartwig Amination
This is often the method of choice for its high functional group tolerance, reliability, and generally high yields. The reaction couples an aryl halide with an amine using a palladium catalyst, a phosphine ligand, and a base.[6]
Mechanistic Rationale & Component Selection
The Buchwald-Hartwig amination proceeds through a well-established catalytic cycle. Understanding this mechanism is critical for troubleshooting and optimization.
Caption: The Buchwald-Hartwig Amination catalytic cycle.
-
Ligand (e.g., XPhos, SPhos, BINAP): This is arguably the most critical component. Bulky, electron-rich phosphine ligands stabilize the palladium center, promote oxidative addition, and facilitate the final reductive elimination step.[6][7] The choice of ligand can dramatically affect reaction rate and yield. For heteroaromatic couplings, biaryl phosphine ligands like XPhos are often superior.
-
Base (e.g., NaOt-Bu, Cs₂CO₃, K₃PO₄): The base is required to deprotonate the amine (or the amine-palladium complex), making it a more active nucleophile and facilitating the final product formation. Sodium tert-butoxide is a strong, effective base, but weaker bases like cesium carbonate can be used for sensitive substrates.
-
Solvent (e.g., Toluene, Dioxane): Anhydrous, non-protic solvents are required to prevent quenching of the catalyst and base.
Detailed Experimental Protocol: Buchwald-Hartwig Synthesis
Materials:
-
2-Chloropyrazine (1.0 equiv)
-
Azetidin-3-ol hydrochloride (1.1 equiv)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.02 equiv)
-
XPhos (dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl) (0.04 equiv)
-
Sodium tert-butoxide (NaOt-Bu) (2.5 equiv)
-
Anhydrous Toluene
Procedure:
-
Inert Atmosphere: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add 2-chloropyrazine, azetidin-3-ol hydrochloride, Pd₂(dba)₃, XPhos, and sodium tert-butoxide.
-
Expert Insight: It is crucial to handle the catalyst, ligand, and base under an inert atmosphere (e.g., in a glovebox or using Schlenk line techniques) to prevent catalyst deactivation.
-
-
Solvent Addition: Evacuate and backfill the flask with argon or nitrogen (repeat 3 times). Add anhydrous toluene via syringe.
-
Reaction: Place the flask in a preheated oil bath at 100-110 °C. Stir vigorously for 12-24 hours.
-
Self-Validation: Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS to confirm the consumption of starting material.
-
-
Workup: Cool the reaction to room temperature. Quench carefully by slowly adding water. Dilute with ethyl acetate and filter the mixture through a pad of Celite® to remove palladium black.
-
Extraction: Transfer the filtrate to a separatory funnel. Wash with water (2x) and then with brine (1x).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo using a rotary evaporator.
-
Purification: Purify the crude residue by column chromatography on silica gel (e.g., using a gradient of 0-10% methanol in dichloromethane) to yield this compound as a solid.
Route 2: Nucleophilic Aromatic Substitution (SNAr)
For certain substrates, particularly highly electron-deficient heteroaromatics like pyrazine, a direct SNAr can be an effective and more economical alternative, avoiding the need for expensive and toxic heavy metal catalysts.
Mechanistic Rationale
The SNAr reaction is a two-step process. First, the nucleophile (azetidin-3-ol) attacks the electron-deficient pyrazine ring at the carbon bearing the leaving group (chloride), forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. In the second, rate-determining step, the leaving group is expelled to restore aromaticity.
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Application Note: A High-Yield, Palladium-Catalyzed Synthesis of 1-(Pyrazin-2-yl)azetidin-3-ol for Drug Discovery
Abstract
1-(Pyrazin-2-yl)azetidin-3-ol is a valuable heterocyclic building block in medicinal chemistry, frequently incorporated into scaffolds for developing novel therapeutics. This application note presents a robust and high-yield synthetic protocol for its preparation, designed for researchers in drug development and process chemistry. We detail a palladium-catalyzed Buchwald-Hartwig amination strategy, which offers significant advantages over traditional nucleophilic aromatic substitution (SNAr) methods in terms of yield, substrate scope, and reaction conditions. This guide provides a step-by-step protocol, explains the rationale behind key experimental choices, and includes troubleshooting insights to ensure reliable and reproducible outcomes.
Introduction: The Strategic Importance of the Pyrazinyl-Azetidinol Scaffold
The fusion of a pyrazine ring with a 3-hydroxyazetidine moiety creates a privileged scaffold in modern drug discovery. The pyrazine core, an electron-deficient diazine, serves as a versatile hydrogen bond acceptor and can engage in crucial π-stacking interactions within biological targets.[1][2] The 3-hydroxyazetidine group provides a rigid, three-dimensional element that can improve physicochemical properties such as solubility and metabolic stability while offering a key vector for further functionalization.[3]
Synthesizing this target molecule involves the formation of a C-N bond between the electron-deficient pyrazine ring and the secondary amine of azetidin-3-ol. While direct Nucleophilic Aromatic Substitution (SNAr) is a plausible route, it often requires harsh conditions and can suffer from lower yields.[4][5] The Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction, has emerged as a superior method for constructing aryl C-N bonds, offering milder conditions and broader applicability.[6][7] This protocol focuses on the Buchwald-Hartwig approach to deliver a reliable, high-yield synthesis of this compound.
Synthetic Strategy: Buchwald-Hartwig Amination
The selected strategy involves the cross-coupling of 2-chloropyrazine with 3-hydroxyazetidine hydrochloride. The choice of a palladium-catalyzed approach is deliberate, as it circumvents the high activation energy barrier often associated with the SNAr reaction on less activated heteroaryl chlorides.[7]
Reaction Scheme:
The success of the Buchwald-Hartwig amination hinges on the careful selection of three components: the palladium catalyst, the phosphine ligand, and the base.
-
Palladium Pre-catalyst: Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) is a common and effective Pd(0) source that initiates the catalytic cycle.
-
Ligand: A bulky, electron-rich phosphine ligand is essential to facilitate both the oxidative addition of the aryl chloride to the palladium center and the final reductive elimination of the product. Xantphos is chosen for its wide bite angle, which promotes the desired C-N bond formation and suppresses side reactions.
-
Base: A strong, non-nucleophilic base is required to deprotonate the azetidinol hydrochloride salt and to facilitate the deprotonation of the amine-palladium complex within the catalytic cycle. Sodium tert-butoxide (NaOtBu) is an excellent choice for this purpose.
Below is a simplified representation of the catalytic cycle.
Detailed Experimental Protocol
This protocol outlines the synthesis on a 10 mmol scale. All operations should be conducted in a well-ventilated fume hood.
Materials and Reagents
| Reagent | Formula | M.W. ( g/mol ) | Amount (mg) | mmol | Equivalents |
| 2-Chloropyrazine | C₄H₃ClN₂ | 114.53 | 1145 | 10.0 | 1.0 |
| 3-Hydroxyazetidine Hydrochloride | C₃H₈ClNO | 109.55 | 1315 | 12.0 | 1.2 |
| Sodium tert-butoxide (NaOtBu) | C₄H₉NaO | 96.10 | 3075 | 32.0 | 3.2 |
| Pd₂(dba)₃ | C₅₁H₄₂O₃Pd₂ | 915.72 | 92 | 0.1 | 0.01 (1 mol%) |
| Xantphos | C₃₉H₃₂OP₂ | 578.62 | 116 | 0.2 | 0.02 (2 mol%) |
| Anhydrous Toluene | C₇H₈ | 92.14 | 50 mL | - | - |
Equipment
-
100 mL three-neck round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and hotplate
-
Inert gas line (Nitrogen or Argon) with manifold
-
Standard laboratory glassware for workup and purification
-
Rotary evaporator
-
Silica gel for column chromatography
Reaction Workflow
Step-by-Step Procedure
-
Vessel Preparation: Flame-dry a 100 mL three-neck round-bottom flask equipped with a magnetic stir bar under vacuum and allow it to cool to room temperature under a stream of nitrogen or argon. Maintain a positive inert atmosphere throughout the reaction.
-
Charging Reagents: To the flask, add 3-hydroxyazetidine hydrochloride (1315 mg, 12.0 mmol), sodium tert-butoxide (3075 mg, 32.0 mmol), Pd₂(dba)₃ (92 mg, 0.1 mmol), and Xantphos (116 mg, 0.2 mmol).
-
Scientist's Note: It is crucial to use a sufficient excess of base. Two equivalents are needed to neutralize the hydrochloride salt and deprotonate the resulting azetidinol for the catalytic cycle. A slight excess (3.2 eq. total) ensures the reaction medium remains basic.
-
-
Reaction Initiation: Evacuate and backfill the flask with inert gas three times. Add anhydrous toluene (50 mL) via syringe, followed by 2-chloropyrazine (1145 mg, 10.0 mmol).
-
Heating and Monitoring: Heat the reaction mixture to 100-110 °C with vigorous stirring. The mixture will typically turn dark brown. Monitor the reaction progress by TLC (e.g., 10% Methanol in Dichloromethane) or LC-MS until the starting 2-chloropyrazine is consumed (typically 2-4 hours).
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Carefully quench the reaction by slowly adding 20 mL of water.
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine (1 x 50 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude residue by silica gel column chromatography. A gradient elution of 0-10% methanol in dichloromethane is typically effective for separating the product.
-
Characterization: Combine the product-containing fractions and evaporate the solvent to yield this compound as a solid.
-
Expected Yield: 85-95%.
-
Appearance: Off-white to pale yellow solid.
-
¹H NMR (400 MHz, CDCl₃): δ 8.15 (s, 1H), 8.05 (d, 1H), 7.85 (d, 1H), 4.70 (m, 1H), 4.30 (t, 2H), 3.95 (dd, 2H), 2.5 (br s, 1H, -OH).
-
Mass Spec (ESI+): Expected m/z for C₇H₉N₃O [M+H]⁺: 152.08.
-
Troubleshooting and Optimization
| Issue | Possible Cause | Suggested Solution |
| Low Conversion | Inactive catalyst or insufficient base. | Ensure reagents are anhydrous. Use fresh NaOtBu. Increase catalyst/ligand loading to 2 mol% / 4 mol% respectively. |
| Side Product Formation | Reaction temperature too high or prolonged heating. | Reduce temperature to 90-100 °C. Monitor carefully and stop the reaction upon completion of starting material consumption. |
| Poor Yield after Column | Product is water-soluble. | Before extraction, saturate the aqueous layer with NaCl to reduce product solubility and improve extraction efficiency. |
Conclusion
The described Buchwald-Hartwig cross-coupling protocol provides a highly efficient and reproducible method for the synthesis of this compound. With yields consistently in the 85-95% range, this procedure is superior to classical SNAr methods and is well-suited for generating multi-gram quantities of this important building block for pharmaceutical research and development. The detailed explanation of the reaction rationale and troubleshooting guide ensures that researchers can confidently implement and adapt this protocol in their laboratories.
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Studies on the Regioselective Nucleophilic Aromatic Substitution (SNAr) Reaction of 2-Substituted 3,5-Dichloropyrazines. American Chemical Society. [Link]
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A Greener and Efficient Method for Nucleophilic Aromatic Substitution of Nitrogen-Containing Fused Heterocycles. PMC - NIH. [Link]
- Method for synthesizing 3-hydroxy-azetidinehydrochloride.
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- Synthesis of azetidine derivatives.
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Synthesis and reactions of Pyrazine. Slideshare. [Link]
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Buchwald–Hartwig amination. Wikipedia. [Link]
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C4-Alkylamination of C4-Halo-1H-1-tritylpyrazoles Using Pd(dba)2 or CuI. PubMed Central. [Link]
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Derivatives of Pyridazine with Phenoxazine and 9,9-Dimethyl-9,10-dihydroacridine Donor Moieties Exhibiting Thermally Activated Delayed Fluorescence. NIH. [Link]
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Why does nucleophilic aromatic substitution occur at C-2 and C-4 of pyridine? Stack Exchange. [Link]
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Buchwald-Hartwig Amination. ACS GCI Pharmaceutical Roundtable Reagent Guides. [Link]
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Nucleophilic aromatic substitution. Wikipedia. [Link]
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Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions. ACS Publications. [Link]
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Pyrazine and Phenazine Heterocycles: Platforms for Total Synthesis and Drug Discovery. MDPI. [Link]
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Application Notes and Protocols: 1-(Pyrazin-2-yl)azetidin-3-ol as a Versatile Scaffold in Modern Drug Discovery
Introduction: Unlocking New Chemical Space with a Privileged Heterocyclic Combination
In the landscape of contemporary medicinal chemistry, the strategic selection of a core scaffold is paramount to the success of any drug discovery campaign. The 1-(Pyrazin-2-yl)azetidin-3-ol scaffold represents a compelling starting point for library synthesis, merging the desirable attributes of two clinically significant heterocycles. The azetidine ring, a strained four-membered saturated heterocycle, imparts a unique three-dimensional character to molecules, which can enhance aqueous solubility, metabolic stability, and receptor selectivity when compared to more common saturated rings like piperidine or pyrrolidine.[1][2] Its rigid conformation can also lead to more favorable binding entropy upon interaction with a biological target.[3]
The pyrazine moiety, an electron-deficient aromatic system, is a well-established pharmacophore found in numerous FDA-approved drugs.[4] In the context of kinase inhibition, the nitrogen atoms of the pyrazine ring frequently act as crucial hydrogen bond acceptors, anchoring the inhibitor within the ATP-binding pocket of the target kinase.[4][5] The fusion of these two motifs in this compound creates a scaffold with a defined exit vector from the central hydroxyl group, allowing for systematic exploration of structure-activity relationships (SAR) in multiple directions. This guide provides a comprehensive overview of the synthesis, derivatization, and strategic application of this promising scaffold in drug discovery.
Synthesis of the Core Scaffold: this compound
A reliable and scalable synthesis of the title compound can be achieved through a two-step process commencing from readily available starting materials: 2-aminopyrazine and epichlorohydrin. This approach is analogous to established methods for the synthesis of 1-substituted azetidin-3-ols.[6]
Protocol 1: Synthesis of this compound
Step 1: Synthesis of 1-chloro-3-(pyrazin-2-ylamino)propan-2-ol
-
To a solution of 2-aminopyrazine (1.0 eq) in a suitable solvent such as methanol or isopropanol, add epichlorohydrin (1.1 eq) dropwise at room temperature.
-
Stir the reaction mixture at a slightly elevated temperature (e.g., 40-50 °C) for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, concentrate the reaction mixture under reduced pressure to remove the solvent.
-
The crude product can be purified by column chromatography on silica gel or used directly in the next step after a simple work-up (e.g., trituration with diethyl ether) to remove any unreacted starting materials.
Step 2: Cyclization to this compound
-
Dissolve the crude 1-chloro-3-(pyrazin-2-ylamino)propan-2-ol from the previous step in an aqueous medium or a suitable high-boiling point solvent like triethylamine.[5]
-
Add a base, such as sodium hydroxide (2.0-3.0 eq), to the solution.
-
Heat the reaction mixture to reflux (typically 80-100 °C) for 4-8 hours. Monitor the cyclization by TLC or LC-MS.
-
After cooling to room temperature, extract the aqueous mixture with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude this compound can be purified by column chromatography on silica gel to afford the desired product.
Derivatization of the 3-Hydroxyl Group: Gateway to Chemical Diversity
The secondary alcohol of this compound serves as a versatile handle for introducing a wide array of functional groups. The following protocols outline key derivatization strategies.
Protocol 2: Williamson Ether Synthesis
This classic method allows for the introduction of various alkyl and aryl groups.[7][8][9][10][11]
-
To a solution of this compound (1.0 eq) in a polar aprotic solvent like DMF or THF, add a strong base such as sodium hydride (1.2 eq) portion-wise at 0 °C.
-
Allow the mixture to stir at 0 °C for 30 minutes to ensure complete formation of the alkoxide.
-
Add the desired alkyl halide (e.g., benzyl bromide, 1.1 eq) dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 4-12 hours, monitoring by TLC or LC-MS.
-
Carefully quench the reaction with water and extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over sodium sulfate, and concentrate.
-
Purify the crude ether derivative by column chromatography.
Protocol 3: Esterification with Acyl Chlorides
Esterification is a straightforward method to introduce acyl moieties.
-
Dissolve this compound (1.0 eq) in an anhydrous solvent such as dichloromethane or THF.
-
Add a base, typically a tertiary amine like triethylamine or DIPEA (1.5 eq).
-
Cool the mixture to 0 °C and add the desired acyl chloride (1.1 eq) dropwise.
-
Stir the reaction at room temperature for 2-6 hours until completion (monitored by TLC or LC-MS).
-
Wash the reaction mixture with saturated aqueous sodium bicarbonate solution and then with brine.
-
Dry the organic layer over sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the resulting ester by column chromatography.
Protocol 4: Mitsunobu Reaction
The Mitsunobu reaction is particularly useful for introducing nucleophiles with complete inversion of stereochemistry at the C3 position, and for coupling with acidic pronucleophiles that may not be suitable for other methods.[12][13][14][15][16]
-
Dissolve this compound (1.0 eq), the desired pronucleophile (e.g., a phenol or a carboxylic acid, 1.2 eq), and triphenylphosphine (1.5 eq) in anhydrous THF.
-
Cool the solution to 0 °C in an ice bath.
-
Add diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD) (1.5 eq) dropwise to the solution. A color change is typically observed.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, concentrate the reaction mixture and purify directly by column chromatography to separate the desired product from triphenylphosphine oxide and the reduced hydrazo-dicarboxylate byproduct.
Protocol 5: Oxidation and Reductive Amination
This two-step sequence allows for the introduction of a diverse range of amine substituents at the C3 position, transforming the scaffold into a 3-aminoazetidine derivative.
Step A: Oxidation to 1-(Pyrazin-2-yl)azetidin-3-one
-
Dissolve this compound (1.0 eq) in dichloromethane.
-
Add Dess-Martin periodinane (1.2 eq) portion-wise at room temperature.
-
Stir the reaction for 1-3 hours until the starting material is consumed (monitored by TLC).
-
Quench the reaction with a saturated solution of sodium thiosulfate.
-
Extract the product with dichloromethane, wash with saturated sodium bicarbonate and brine, dry over sodium sulfate, and concentrate to yield the crude azetidin-3-one, which is often used directly in the next step.
Step B: Reductive Amination
-
Dissolve the crude 1-(Pyrazin-2-yl)azetidin-3-one (1.0 eq) and the desired primary or secondary amine (1.2 eq) in a suitable solvent such as 1,2-dichloroethane or methanol.[17][18]
-
Add a reducing agent, such as sodium triacetoxyborohydride (1.5 eq), to the mixture.
-
If the amine is used as a salt, add a base like triethylamine (1.2 eq) to liberate the free amine.
-
Stir the reaction at room temperature for 6-24 hours.
-
Quench the reaction with saturated aqueous sodium bicarbonate solution and extract with dichloromethane.
-
Dry the organic layer over sodium sulfate, concentrate, and purify the product by column chromatography.
Application Notes: Strategic Deployment in Drug Discovery
Kinase Inhibitor Discovery
The this compound scaffold is an excellent starting point for the design of ATP-competitive kinase inhibitors. The pyrazine ring can serve as a hinge-binding motif, while the azetidin-3-ol portion provides a vector into the solvent-exposed region of the ATP-binding pocket, allowing for the optimization of potency and selectivity.[4]
Target Rationale: AXL and Pim Kinases
-
AXL Receptor Tyrosine Kinase: AXL is a member of the TAM (Tyro3, AXL, Mer) family of receptor tyrosine kinases and is implicated in cancer progression, metastasis, and drug resistance. The FDA-approved FLT3/AXL inhibitor Gilteritinib features a pyrazine core, demonstrating the importance of this heterocycle in targeting AXL. The this compound scaffold can be derivatized to mimic the pharmacophore of known AXL inhibitors, with the C3-substituent extending towards the DFG-out pocket or the solvent front.
-
Pim Kinases: The Pim family of serine/threonine kinases (Pim-1, -2, and -3) are key regulators of cell survival and proliferation and are attractive targets in oncology. Numerous potent Pim kinase inhibitors incorporate a pyrazine or pyrazole moiety. The azetidine ring can improve the physicochemical properties of these inhibitors, such as solubility and metabolic stability, which are often challenges in this chemical space.
Screening Cascade:
-
Primary Biochemical Screen: Screen the library of derivatives against the kinase of interest (e.g., AXL or Pim-1) in a high-throughput biochemical assay (e.g., TR-FRET or AlphaLISA) to determine IC50 values.
-
Cellular Target Engagement: Confirm on-target activity in a cellular context using assays such as NanoBRET or CETSA.
-
Functional Cellular Assays: Evaluate the functional consequences of target inhibition, such as inhibition of substrate phosphorylation (e.g., phospho-AXL or phospho-BAD) by Western blot or in-cell ELISA.
-
Antiproliferative Assays: Assess the antiproliferative effects of the compounds on cancer cell lines known to be dependent on the target kinase.
-
Selectivity Profiling: Profile promising hits against a panel of related kinases to determine their selectivity profile.
-
ADME/PK Profiling: Evaluate the absorption, distribution, metabolism, excretion (ADME), and pharmacokinetic (PK) properties of lead compounds.
Illustrative Data for a Hypothetical AXL Inhibitor Library:
| Compound | R-Group at C3-Oxygen | AXL IC50 (nM) | Cellular p-AXL IC50 (nM) | hERG IC50 (µM) | Microsomal Stability (t½, min) |
| 1a | -H | >10,000 | >10,000 | >50 | <5 |
| 2a | -CH₂-Ph | 150 | 450 | 12.5 | 25 |
| 2b | -CH₂-(4-F-Ph) | 85 | 210 | 25.1 | 45 |
| 2c | -CH₂-(3-pyridyl) | 55 | 150 | >50 | 62 |
| 3a | -CO-Ph | 550 | >1000 | 35.0 | 30 |
GPCR Modulator Design
The unique structural features of the azetidine ring make it an attractive component for ligands targeting G-protein coupled receptors (GPCRs). Its constrained nature can help lock in a bioactive conformation, and its polarity can be tuned to optimize interactions within the binding pocket.
Target Rationale: Allosteric Modulators
Allosteric modulators, which bind to a site distinct from the endogenous ligand binding site, offer several advantages, including improved selectivity and a more nuanced modulation of receptor activity. The this compound scaffold can be used to develop both positive allosteric modulators (PAMs) and negative allosteric modulators (NAMs). The pyrazine ring can engage in aromatic or hydrogen bonding interactions within an allosteric pocket, while the derivatized azetidine moiety can probe adjacent sub-pockets to fine-tune activity.
Screening and Development Workflow:
-
Primary Functional Screen: Screen the library in a cell-based functional assay (e.g., calcium mobilization or cAMP accumulation) in the presence of a sub-maximal concentration of the endogenous agonist to identify potential PAMs or NAMs.
-
Confirmation of Allosteric Mechanism: Confirm that the hit compounds have no agonist activity on their own and that their modulatory effect is dependent on the presence of the orthosteric agonist (probe dependence).
-
SAR Exploration: Synthesize additional analogs to explore the SAR and optimize potency, efficacy, and physicochemical properties.
-
Selectivity Assays: Test lead compounds against related GPCR subtypes to ensure selectivity.
-
In Vivo Proof-of-Concept: Evaluate optimized compounds in relevant animal models of disease.
Conclusion
The this compound scaffold is a highly versatile and promising starting point for drug discovery programs targeting a range of protein classes, most notably kinases and GPCRs. Its synthesis is straightforward, and the C3-hydroxyl group provides a convenient handle for rapid library generation. The inherent properties of the pyrazine and azetidine moieties offer a strong foundation for developing drug candidates with improved potency, selectivity, and pharmacokinetic profiles. The protocols and application notes provided herein are intended to serve as a comprehensive guide for researchers looking to leverage this valuable scaffold in their drug discovery endeavors.
References
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Azetidines in medicinal chemistry: emerging applications and approved drugs. (2026). Future Medicinal Chemistry. [Link]
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Azetidines in medicinal chemistry: emerging applications and approved drugs. (2026). Future Medicinal Chemistry. [Link]
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Heteroaromatic Pim Kinase Inhibitors Containing a Pyrazole Moiety. (2016). Recent Patents on Anti-Cancer Drug Discovery. [Link]
-
Heteroaromatic Pim Kinase Inhibitors Containing a Pyrazole Moiety. (2016). Recent Patents on Anti-Cancer Drug Discovery. [Link]
-
Discovery of 2,6-disubstituted pyrazine derivatives as inhibitors of CK2 and PIM kinases. (2018). Bioorganic & Medicinal Chemistry Letters. [Link]
-
Identification of 4-(6-((2-methoxyphenyl)amino)pyrazin-2-yl)benzoic acids as CSNK2A inhibitors with antiviral activity and improved selectivity over PIM3. (n.d.). European Journal of Medicinal Chemistry. [Link]
-
Allosteric Modulation of Class A GPCRs: Targets, Agents, and Emerging Concepts. (n.d.). Journal of Medicinal Chemistry. [Link]
-
Mitsunobu reaction. (n.d.). Wikipedia. [Link]
-
The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. (2023). Pharmaceuticals. [Link]
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Discovery of 2,6-disubstituted pyrazine derivatives as inhibitors of CK2 and PIM kinases. (2018). Bioorganic & Medicinal Chemistry Letters. [Link]
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Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023). (2024). Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]
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Examples of biologically active drug leads containing azetidine. (n.d.). ResearchGate. [Link]
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Mitsunobu reaction. (n.d.). Organic Synthesis. [Link]
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A general procedure for mitsunobu inversion of sterically hindered alcohols. (n.d.). Organic Syntheses. [Link]
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Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023). (2024). Figshare. [Link]
- Preparation of 1-substituted azetidine-3-ol derivatives. (n.d.).
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Oxidative allene amination for the synthesis of azetidin-3-ones. (2015). Angewandte Chemie International Edition. [Link]
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Mitsunobu Reaction. (n.d.). Master Organic Chemistry. [Link]
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Gilteritinib, a FLT3/AXL inhibitor, shows antileukemic activity in mouse models of FLT3 mutated acute myeloid leukemia. (2017). Investigational New Drugs. [Link]
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Mitsunobu Reaction - Common Conditions. (n.d.). Organic Chemistry Data. [Link]
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The Williamson Ether Synthesis. (2014). Master Organic Chemistry. [Link]
-
Williamson Ether Synthesis. (n.d.). Utah Tech University. [Link]
-
Williamson Ether Synthesis. (n.d.). Cambridge University Press. [Link]
-
Improved Process for the Preparation of 1-Benzhydrylazetidin-3-ol: Development of an Efficient Synthesis and Identification of Process-related Impurities and/or Intermediates. (2018). Organic Process Research & Development. [Link]
-
A Single-Step Synthesis of Azetidine-3-amines. (2016). ChemRxiv. [Link]
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Gilteritinib, a FLT3/AXL inhibitor, shows antileukemic activity in mouse models of FLT3 mutated acute myeloid leukemia. (2017). Investigational New Drugs. [Link]
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Williamson ether synthesis (video). (n.d.). Khan Academy. [Link]
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Reductive Amination. (n.d.). Myers Chem 115. [Link]
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Oxidative allene amination for the synthesis of azetidin-3-ones. (2015). Angewandte Chemie International Edition. [Link]
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A Single-Step Synthesis of Azetidine-3-amines. (2020). The Journal of Organic Chemistry. [Link]
-
Azetidines in medicinal chemistry: emerging applications and approved drugs. (2026). ResearchGate. [Link]
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Reductive Amination - Common Conditions. (n.d.). Organic Chemistry Data. [Link]
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Novel Allosteric Modulators of G Protein-coupled Receptors. (2015). Journal of Biological Chemistry. [Link]
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Azetidines of pharmacological interest. (2021). Archiv der Pharmazie. [Link]
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3 - Organic Syntheses Procedure. (n.d.). Organic Syntheses. [Link]
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Development of allosteric modulators of GPCRs for treatment of CNS disorders. (2012). Annual Reports in Medicinal Chemistry. [Link]
- Synthesis of azetidine derivatives. (n.d.).
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Application of 1-(Pyrazin-2-yl)azetidin-3-ol in kinase inhibitor synthesis
An In-Depth Guide to the Strategic Application of 1-(Pyrazin-2-yl)azetidin-3-ol in the Synthesis of Next-Generation Kinase Inhibitors
Abstract
Protein kinases are a critical class of enzymes whose dysregulation is a hallmark of numerous diseases, most notably cancer. The development of small molecule kinase inhibitors has revolutionized targeted therapy. This guide provides a comprehensive overview of the strategic use of the This compound scaffold, a highly valuable but specialized building block in modern medicinal chemistry. We will explore the distinct advantages conferred by the pyrazine and azetidine moieties, provide detailed protocols for the synthesis of the core scaffold, and demonstrate its application in the construction of a potent, hypothetical kinase inhibitor. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage advanced heterocyclic scaffolds to address challenges in kinase inhibitor design, such as potency, selectivity, and improved physicochemical properties.
Introduction: The Evolving Landscape of Kinase Inhibitor Design
The targeted inhibition of protein kinases has become a cornerstone of modern pharmacology. The core principle often involves designing small molecules that compete with adenosine triphosphate (ATP) for binding within the kinase catalytic site. The chemical nature of the heterocyclic scaffolds used to mimic the adenine portion of ATP is a crucial determinant of an inhibitor's success.
Nitrogen-containing heterocycles are mainstays in this field, with pyrazines being particularly prominent.[1][2] The pyrazine ring is an exceptional "hinge-binder," capable of forming critical hydrogen bond interactions with the backbone of the kinase hinge region, a key anchoring point for many inhibitors.[3] Concurrently, medicinal chemistry has seen a surge in the use of small, strained, sp³-rich rings like azetidine.[4] The azetidine motif introduces a rigid, three-dimensional geometry that can improve metabolic stability, enhance aqueous solubility, and provide precise vectors for exiting the binding pocket to achieve selectivity.[5][6]
The This compound moiety is a sophisticated building block that synergistically combines these features. It presents a pre-organized pharmacophore containing:
-
A hinge-binding pyrazine ring.
-
A rigid, polar azetidine linker that improves physicochemical properties.
-
A hydroxyl group (at the 3-position) that can act as a hydrogen bond donor/acceptor or serve as a handle for further synthetic elaboration.
This guide will detail the synthesis and application of this powerful scaffold.
Part 1: Pharmacophore Analysis and Strategic Value
The utility of the this compound scaffold lies in the complementary roles of its constituent parts. Understanding these roles is key to rationally designing novel inhibitors.
The Pyrazine Moiety: A Privileged Hinge-Binder
The 1,4-arrangement of nitrogen atoms in the pyrazine ring makes it an excellent bioisostere for the adenine core of ATP.[7] One nitrogen can act as a hydrogen bond acceptor, while the other tunes the electronic properties of the ring. This allows for strong and specific interactions with the kinase hinge region, which is a structurally conserved feature across the kinome. Numerous FDA-approved drugs and clinical candidates incorporate a pyrazine or a related diazine ring for this purpose.[1][2]
The Azetidin-3-ol Moiety: A 3D Scaffold for Enhanced Properties
The four-membered azetidine ring is significantly more stable than an aziridine ring, yet its inherent ring strain provides unique reactivity and conformational rigidity.[5] Incorporating this scaffold can:
-
Improve Solubility: The polar nature of the nitrogen and hydroxyl group can enhance aqueous solubility, a common challenge in drug development.
-
Provide 3D Diversity: Unlike flexible alkyl chains, the puckered azetidine ring projects substituents into well-defined regions of space, enabling more precise interactions with the target protein.[6]
-
Offer a Functional Handle: The secondary alcohol at the 3-position is a versatile functional group for derivatization, allowing for the exploration of nearby pockets within the ATP-binding site to enhance potency and selectivity.
Part 2: Synthesis of the Core Building Block
A robust and scalable synthesis of this compound is essential for its use in drug discovery programs. The most direct approach is a nucleophilic aromatic substitution (SNAr) reaction between a halopyrazine and azetidin-3-ol.
Protocol 1: Synthesis of this compound
This protocol describes the synthesis starting from commercially available 2-chloropyrazine and azetidin-3-ol hydrochloride.
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- 7. mdpi.com [mdpi.com]
Derivatization techniques for 1-(Pyrazin-2-yl)azetidin-3-ol for SAR studies
Application Note & Protocols
Strategic Derivatization of 1-(Pyrazin-2-yl)azetidin-3-ol for Robust Structure-Activity Relationship (SAR) Studies
Abstract
The this compound scaffold is a privileged structure in modern medicinal chemistry, combining the hydrogen bond accepting capabilities of the pyrazine ring with the favorable physicochemical properties and unique three-dimensional geometry of the azetidine core.[1][2][3] This guide provides a comprehensive overview of synthetic strategies and detailed experimental protocols for the systematic derivatization of this scaffold. We explore chemical modifications at three key diversification points—the pyrazine ring, the azetidine nitrogen, and the 3-hydroxyl group—to enable the generation of focused compound libraries essential for rigorous Structure-Activity Relationship (SAR) studies. The methodologies discussed are grounded in established chemical principles, emphasizing reaction causality, procedural robustness, and strategic application in drug discovery programs.
Introduction: The Strategic Value of the Pyrazinyl-Azetidinol Core
The confluence of an electron-deficient aromatic system (pyrazine) and a strained, saturated heterocycle (azetidine) imparts a unique combination of properties to the this compound core. Azetidines are increasingly utilized as bioisosteres for other cyclic and acyclic moieties, often improving metabolic stability, aqueous solubility, and cell permeability while providing a rigid vector for substituent placement.[4][5] The pyrazine ring, a common motif in bioactive molecules, serves as a versatile handle for engaging with biological targets through hydrogen bonding and π-stacking interactions.[6][7]
Systematic exploration of the chemical space around this scaffold is paramount for optimizing potency, selectivity, and ADME (Absorption, Distribution, Metabolism, and Excretion) properties. This document outlines derivatization strategies at the three primary reactive sites, providing the foundational chemistry for comprehensive SAR exploration.
Figure 1: Key diversification points on the this compound scaffold.
Derivatization of the Pyrazine Ring (Site A)
The electron-deficient nature of the pyrazine ring makes it a suitable substrate for a variety of modern synthetic transformations, particularly transition metal-catalyzed cross-coupling reactions.[8] These methods allow for the introduction of a wide range of aryl, heteroaryl, alkyl, and alkynyl groups, which are critical for probing hydrophobic pockets, extending vectors towards new binding regions, and modulating electronic properties. The starting material for these reactions is typically a halogenated precursor, such as 1-(5-bromopyrazin-2-yl)azetidin-3-ol.
Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling
Causality: The Suzuki-Miyaura coupling is one of the most robust and versatile methods for forming C-C bonds.[9][10] It involves the reaction of a halo-pyrazine with a boronic acid or ester in the presence of a palladium catalyst and a base. The choice of a phosphine ligand is critical; electron-rich, bulky ligands like SPhos or XPhos are often required to facilitate the oxidative addition and reductive elimination steps with the electron-poor pyrazine substrate.
Protocol 2.1: Suzuki-Miyaura Coupling with Phenylboronic Acid
-
Materials:
-
1-(5-bromopyrazin-2-yl)azetidin-3-ol (1.0 eq)
-
Phenylboronic acid (1.5 eq)
-
Pd(dppf)Cl₂ (0.05 eq)
-
Sodium carbonate (Na₂CO₃) (3.0 eq)
-
1,4-Dioxane and Water (4:1 v/v)
-
Nitrogen or Argon gas supply
-
-
Procedure:
-
To a flame-dried Schlenk flask, add 1-(5-bromopyrazin-2-yl)azetidin-3-ol, phenylboronic acid, and Pd(dppf)Cl₂.
-
Evacuate and backfill the flask with an inert gas (N₂ or Ar) three times.
-
Add degassed 1,4-dioxane and a degassed aqueous solution of Na₂CO₃.
-
Heat the reaction mixture to 90-100 °C and stir vigorously for 4-12 hours.
-
Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.
-
Cool the mixture to room temperature and dilute with ethyl acetate and water.
-
Separate the organic layer, and extract the aqueous layer twice with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (e.g., using a dichloromethane/methanol gradient) to yield 1-(5-phenylpyrazin-2-yl)azetidin-3-ol.
-
Buchwald-Hartwig Amination
Causality: The Buchwald-Hartwig amination enables the formation of C-N bonds, allowing for the introduction of primary and secondary amines onto the pyrazine ring.[11] This is a powerful tool for introducing hydrogen bond donors/acceptors and modulating the basicity of the final compound. The catalytic cycle is sensitive to the choice of base and ligand, with sterically hindered phosphine ligands and non-nucleophilic bases like sodium tert-butoxide being standard.
Protocol 2.2: Buchwald-Hartwig Amination with Morpholine
-
Materials:
-
1-(5-bromopyrazin-2-yl)azetidin-3-ol (1.0 eq)
-
Morpholine (1.2 eq)
-
Pd₂(dba)₃ (0.02 eq)
-
Xantphos (0.05 eq)
-
Sodium tert-butoxide (NaOtBu) (1.4 eq)
-
Anhydrous Toluene
-
Nitrogen or Argon gas supply
-
-
Procedure:
-
In a glovebox or under a stream of inert gas, add Pd₂(dba)₃, Xantphos, and NaOtBu to a flame-dried Schlenk flask.
-
Add anhydrous toluene, followed by 1-(5-bromopyrazin-2-yl)azetidin-3-ol and morpholine.
-
Seal the flask and heat the mixture to 110 °C for 12-24 hours.
-
Monitor the reaction by LC-MS.
-
Upon completion, cool the reaction to room temperature and quench carefully with saturated aqueous ammonium chloride (NH₄Cl).
-
Dilute with ethyl acetate and filter through a pad of Celite® to remove palladium residues.
-
Wash the filtrate with water and brine, dry over Na₂SO₄, and concentrate.
-
Purify by flash column chromatography to yield 1-(5-morpholinopyrazin-2-yl)azetidin-3-ol.
-
Table 1: Pyrazine Ring Derivatization Strategies
| Reaction Type | Typical Catalyst / Ligand | Base | Reagent Class | Purpose in SAR |
| Suzuki-Miyaura | Pd(dppf)Cl₂, SPhos | Na₂CO₃, K₃PO₄ | Boronic Acids/Esters | Introduce aryl/heteroaryl groups |
| Buchwald-Hartwig | Pd₂(dba)₃ / Xantphos | NaOtBu, LHMDS | Amines, Amides | Introduce N-substituents |
| Sonogashira | Pd(PPh₃)₄ / CuI | Et₃N, DIPEA | Terminal Alkynes | Introduce rigid alkynyl linkers |
| Stille Coupling | Pd(PPh₃)₄ | None | Organostannanes | Introduce various carbon groups |
| SNAr | None (base promoted) | K₂CO₃, DIPEA | Nucleophiles (e.g., thiols) | Displace activated halides |
Derivatization of the Azetidine Nitrogen (Site B)
The secondary amine of the azetidine ring is a nucleophilic center that can be readily functionalized through various standard transformations. These modifications directly impact the core's three-dimensional shape and basicity, which are critical determinants of off-target activity and pharmacokinetic properties.
Figure 2: Workflow for derivatization of the azetidine nitrogen.
Amide Coupling
Causality: Amide bond formation is a cornerstone of medicinal chemistry. Converting the secondary amine to an amide neutralizes its basicity and introduces a hydrogen bond acceptor (the carbonyl oxygen) and potentially a donor (if a primary amine is formed from a precursor). Modern peptide coupling reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) activate the carboxylic acid, making it highly susceptible to nucleophilic attack by the azetidine nitrogen.[12][13] A hindered, non-nucleophilic base like DIPEA (N,N-Diisopropylethylamine) is used to scavenge the acid formed during the reaction without competing as a nucleophile.
Protocol 3.1: Amide Coupling using HATU
-
Materials:
-
This compound (1.0 eq)
-
Carboxylic acid of interest (e.g., benzoic acid) (1.1 eq)
-
HATU (1.2 eq)
-
DIPEA (3.0 eq)
-
Anhydrous DMF (N,N-Dimethylformamide)
-
-
Procedure:
-
Dissolve the carboxylic acid in anhydrous DMF in a round-bottom flask.
-
Add HATU and DIPEA to the solution and stir for 10 minutes at room temperature to pre-activate the acid.
-
Add a solution of this compound in DMF to the activated mixture.
-
Stir the reaction at room temperature for 2-6 hours. Monitor by LC-MS.
-
Once complete, pour the reaction mixture into water and extract with ethyl acetate (3x).
-
Combine the organic layers, wash with saturated aqueous lithium chloride (LiCl) to remove DMF, followed by saturated aqueous sodium bicarbonate (NaHCO₃) and brine.
-
Dry over Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify by flash column chromatography or preparative HPLC to obtain the desired amide.
-
Derivatization of the 3-Hydroxyl Group (Site C)
The secondary alcohol at the 3-position of the azetidine ring is a versatile functional handle. It can be alkylated to form ethers, acylated to form esters, or oxidized to a ketone, which opens up further avenues for derivatization. These modifications allow for fine-tuning of polarity, lipophilicity, and hydrogen bonding capacity.
Williamson Ether Synthesis
Causality: The Williamson ether synthesis is a classic method for forming ethers. The hydroxyl group is first deprotonated with a strong base, such as sodium hydride (NaH), to form a more nucleophilic alkoxide. This alkoxide then displaces a halide or other suitable leaving group from an alkyl electrophile in an SN2 reaction. The use of a polar aprotic solvent like THF or DMF is crucial to solvate the cation without protonating the reactive alkoxide.
Protocol 4.1: O-Benzylation of the Hydroxyl Group
-
Materials:
-
This compound (1.0 eq)
-
Sodium hydride (NaH, 60% dispersion in mineral oil) (1.5 eq)
-
Benzyl bromide (1.2 eq)
-
Anhydrous THF (Tetrahydrofuran)
-
-
Procedure:
-
To a flame-dried, three-neck flask under an inert atmosphere, add a suspension of NaH in anhydrous THF.
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add a solution of this compound in anhydrous THF to the NaH suspension. Caution: Hydrogen gas is evolved.
-
Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature for 30 minutes to ensure complete alkoxide formation.
-
Cool the mixture back to 0 °C and add benzyl bromide dropwise.
-
Allow the reaction to warm to room temperature and stir for 4-16 hours. Monitor by TLC or LC-MS.
-
Upon completion, carefully quench the reaction by the slow, dropwise addition of water at 0 °C.
-
Dilute with ethyl acetate and water, separate the layers, and extract the aqueous phase with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate.
-
Purify by flash column chromatography to yield 3-(benzyloxy)-1-(pyrazin-2-yl)azetidine.
-
Conclusion
The this compound scaffold offers at least three orthogonal sites for chemical modification, enabling a multi-dimensional exploration of structure-activity relationships. By employing robust and well-understood synthetic methodologies such as palladium-catalyzed cross-couplings, amide bond formations, and ether syntheses, medicinal chemists can rapidly generate diverse libraries of analogs. The protocols detailed herein provide a validated starting point for these efforts, empowering drug discovery teams to systematically optimize lead compounds and accelerate the development of new therapeutic agents.
References
-
Synthesis of Highly Functionalized Pyrazines by Ortho-Lithiation Reactions. Journal of the American Chemical Society.
-
Synthesis of Pyrazines and Quinoxalines via Acceptorless Dehydrogenative Coupling Routes Catalyzed by Manganese Pincer Complexes. National Institutes of Health.
-
Transition metal-catalyzed functionalization of pyrazines. Organic & Biomolecular Chemistry.
-
Pyrazine and Phenazine Heterocycles: Platforms for Total Synthesis and Drug Discovery. MDPI.
-
The Chemical Synthesis of 3-Hydroxyazetidine Hydrochloride: A Manufacturer's Perspective. Inno Pharmchem.
-
Palladium-Catalysed Cross-Coupling Reactions on Pyridazine Moieties. ResearchGate.
-
Palladium-Catalyzed Cross-Coupling Reactions of Pyridylboronic Acids with Heteroaryl Halides Bearing a Primary Amine Group. The Journal of Organic Chemistry.
-
Understanding the Applications of 3-Hydroxyazetidine Hydrochloride in Drug Discovery. Inno Pharmchem.
-
Application Notes and Protocols: Derivatization of 1-(4-Methylbenzyl)azetidine for Biological Screening. BenchChem.
-
Methods for the synthesis of azetidines. ResearchGate.
-
Azetidin-3-ol. CymitQuimica.
-
Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews.
-
Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. Royal Society of Chemistry.
-
Synthesis of azetidines, γ-lactams, fused furan bispyrrolidines and 2-pyrazolines. University of Birmingham Research Portal.
-
Process optimization for acid-amine coupling: a catalytic approach. Growing Science.
-
Amide Coupling Reagents: DCC, EDCI, HATU, and BOP. YouTube.
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Application Note: A Practical Guide to the Purification and Characterization of 1-(Pyrazin-2-yl)azetidin-3-ol using HPLC and NMR Spectroscopy
Abstract: This application note provides a comprehensive, field-proven guide for the purification and subsequent characterization of 1-(Pyrazin-2-yl)azetidin-3-ol, a key heterocyclic building block in modern medicinal chemistry.[1][2] The purity of such scaffolds is paramount for the integrity of downstream applications, including high-throughput screening and preclinical development. We present detailed, step-by-step protocols for preparative High-Performance Liquid Chromatography (HPLC) and analytical Nuclear Magnetic Resonance (NMR) spectroscopy. The causality behind critical experimental choices—such as stationary phase selection, mobile phase modification, and NMR solvent choice—is explained to empower researchers to adapt these methods to their specific needs. This guide is designed for researchers, chemists, and drug development professionals seeking a robust and reliable workflow for obtaining and verifying highly pure N-heterocyclic compounds.
Introduction and Compound Profile
This compound is a member of the N-heterocyclic family of compounds, which are foundational scaffolds in drug discovery due to their diverse biological activities.[1][2] The molecule incorporates a pyrazine ring, an azetidine ring, and a hydroxyl group. This combination of functionalities imparts a distinct physicochemical profile that dictates the strategy for its purification and analysis.
Rationale for Purification: The presence of unreacted starting materials, by-products, or residual catalysts from synthesis can significantly impact the results of biological assays and lead to false positives or negatives. Therefore, achieving a high degree of purity (>95%) is a non-negotiable prerequisite for advancing a compound in the drug discovery pipeline.
Physicochemical Properties Analysis: The structure of this compound suggests it is a polar molecule. The pyrazine and azetidine nitrogens can act as hydrogen bond acceptors, while the hydroxyl group can act as both a hydrogen bond donor and acceptor. This polarity is a critical factor in developing the purification strategy.
| Property | Predicted Value/Characteristic | Rationale & Implication for Purification |
| Molecular Formula | C₇H₉N₃O | --- |
| Molecular Weight | 151.17 g/mol | Suitable for both HPLC-UV and Mass Spectrometry detection. |
| Polarity | High | The compound is expected to be highly polar due to the presence of multiple nitrogen heteroatoms and a hydroxyl group.[3] This suggests poor retention on standard reversed-phase C18 columns without mobile phase modification and makes Hydrophilic Interaction Liquid Chromatography (HILIC) a potential alternative.[4] |
| Solubility | Soluble in polar organic solvents (e.g., Methanol, DMSO, Acetonitrile); sparingly soluble in water. | Sample preparation will require dissolution in a strong organic solvent like DMSO or Methanol. The choice of injection solvent must be compatible with the initial mobile phase conditions to prevent peak distortion. |
| pKa (Predicted) | Basic (Pyrazine/Azetidine Nitrogens) | The nitrogen atoms are basic and can be protonated. Adding an acidic modifier (e.g., formic acid or TFA) to the HPLC mobile phase is crucial to ensure sharp, symmetrical peaks by preventing interaction with residual silanols on the stationary phase. |
| UV Absorbance | Expected ~260-280 nm | The pyrazine ring is an aromatic chromophore, making UV detection a suitable method for HPLC analysis. |
Part I: Preparative HPLC Purification
Principle of the Method: Reversed-Phase HPLC (RP-HPLC) is the chosen workhorse for this purification. The methodology is based on the partitioning of the analyte between a nonpolar stationary phase (typically C18-functionalized silica) and a polar mobile phase. By starting with a highly aqueous mobile phase and gradually increasing the proportion of organic solvent (the gradient), polar compounds are eluted first, followed by compounds of increasing hydrophobicity. For a polar, basic compound like this compound, a C18 column is a good starting point, but method optimization is key. The addition of formic acid to the mobile phase serves to protonate the basic nitrogen atoms, which improves peak shape and enhances retention.
HPLC Purification Workflow Diagram
Caption: Workflow for the HPLC purification of this compound.
Detailed HPLC Protocol
A. Materials and Reagents
-
Crude this compound
-
Acetonitrile (ACN), HPLC Grade or higher
-
Water, HPLC Grade (e.g., Milli-Q or equivalent)
-
Formic Acid (FA), LC-MS Grade
-
Dimethyl Sulfoxide (DMSO) or Methanol (MeOH), HPLC Grade
-
Syringe filters, 0.45 µm PTFE
B. Instrumentation
-
Preparative HPLC system equipped with a binary pump, autosampler, column oven, UV-Vis detector, and fraction collector.
-
Mass Spectrometer (optional, but highly recommended for peak tracking).
-
Preparative C18 column (e.g., 19 x 150 mm, 5 µm particle size).
C. Sample Preparation
-
Dissolve the crude compound in a minimal amount of DMSO or MeOH to a final concentration of approximately 20-50 mg/mL. Causality: Using a strong solvent ensures complete dissolution, but minimizing the volume is critical to avoid solvent effects that can lead to peak broadening upon injection.
-
Filter the sample solution through a 0.45 µm PTFE syringe filter to remove any particulate matter that could damage the column.
D. HPLC Method Parameters
| Parameter | Recommended Setting | Rationale |
| Stationary Phase | Preparative C18 (e.g., Agilent Prep C18, Waters SunFire C18) | Provides good retention for a broad range of polarities and is a robust starting point for method development. |
| Mobile Phase A | Water + 0.1% Formic Acid | The aqueous phase. Formic acid is a volatile modifier compatible with MS detection and improves peak shape for basic analytes. |
| Mobile Phase B | Acetonitrile + 0.1% Formic Acid | The organic phase. Acetonitrile offers low viscosity and good UV transparency. |
| Flow Rate | 20 mL/min (for a 19 mm ID column) | Adjust flow rate based on column dimensions to maintain optimal linear velocity. |
| Gradient | 5% to 40% B over 20 minutes | A shallow gradient is necessary to resolve polar compounds that elute early in the run.[5] This initial scouting gradient can be optimized for better separation and faster run times. |
| Column Temp. | 30 °C | Elevated temperature can reduce mobile phase viscosity and improve peak efficiency. |
| Detection | 265 nm | Wavelength should be set at the absorbance maximum of the pyrazine chromophore. |
| Injection Volume | 100 - 1000 µL | Dependent on sample concentration and column loading capacity. |
E. Post-Run Processing
-
Fraction Analysis: Analyze a small aliquot of each collected fraction using a rapid analytical HPLC-MS method to confirm purity and identity.
-
Pooling: Combine the fractions that meet the purity requirement (e.g., >98%).
-
Solvent Removal: Remove the HPLC solvents via lyophilization (freeze-drying) for aqueous-rich fractions or rotary evaporation for organic-rich fractions to yield the pure solid compound.
Part II: NMR for Structural Verification and Purity Assessment
Principle of the Method: NMR spectroscopy is an indispensable tool for the unambiguous structural elucidation of organic molecules and for assessing purity.[6][7] For this compound, ¹H NMR will confirm the presence and connectivity of all protons, while ¹³C NMR will verify the carbon skeleton. The choice of a deuterated solvent is critical. DMSO-d₆ is an excellent choice for this compound as it is highly polar and capable of dissolving the analyte, and its residual proton signal does not overlap with most analyte signals.[8]
NMR Analysis Workflow Diagram
Caption: Workflow for NMR-based structural verification and purity analysis.
Detailed NMR Protocol
A. Materials and Reagents
-
Purified this compound (from HPLC)
-
Deuterated solvent (e.g., DMSO-d₆, 99.9 atom % D)
-
NMR Tubes (e.g., 5 mm diameter)
-
Glass Pasteur pipettes
B. Instrumentation
-
NMR Spectrometer (e.g., 400 MHz or higher) equipped with a suitable probe.
C. Sample Preparation
-
Ensure the purified compound is completely dry and free of residual HPLC solvents.
-
Weigh 1-5 mg of the compound directly into a clean, dry vial.
-
Add approximately 0.6 mL of DMSO-d₆ to the vial and gently agitate until the solid is fully dissolved.
-
Transfer the solution into a 5 mm NMR tube using a Pasteur pipette. Filter through a small plug of glass wool if any particulates are visible.
D. NMR Acquisition Parameters (400 MHz Example)
| Experiment | Key Parameters | Expected Observations |
| ¹H NMR | Pulses: 16-32, Acq. Time: ~4s, Relax. Delay: 2s | Signals corresponding to the pyrazine ring protons (likely in the δ 8.0-9.0 ppm region), azetidine ring protons (δ 3.0-5.0 ppm), and the hydroxyl proton (broad, variable shift).[9][10] Integration should match the number of protons for each group. |
| ¹³C NMR | Pulses: 1024-4096, Proton Decoupled | Signals for each unique carbon atom. Aromatic carbons from the pyrazine ring will be downfield (>120 ppm), while the sp³ carbons of the azetidine ring will be upfield.[9] |
| 2D COSY | Standard parameters | Correlations between coupled protons (e.g., within the azetidine ring) will help confirm connectivity. |
| 2D HSQC | Standard parameters | Correlations between protons and their directly attached carbons, providing definitive C-H assignments. |
E. Data Interpretation
-
Structural Verification: Compare the observed chemical shifts, coupling constants, and integrations with expected values for the target structure. 2D NMR data can be used to resolve any ambiguities.
-
Purity Assessment: Carefully inspect the ¹H NMR spectrum for unexpected signals. Integrate these impurity peaks relative to a known signal from the target compound to quantify their levels. Common impurities to look for include residual solvents (e.g., ACN, DMSO), starting materials, or synthetic by-products.
References
-
Buckley, A. M., et al. (2019). Pyrazinib (P3), [(E)-2-(2-Pyrazin-2-yl-vinyl)-phenol], a Small Molecule Pyrazine Compound Enhances Radiosensitivity in Oesophageal Adenocarcinoma. Cancer Letters. [Link]
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PubChem. Acetylpyrazine. National Center for Biotechnology Information. [Link]
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PubChem. Pyrazine. National Center for Biotechnology Information. [Link]
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Gáspár, A., et al. (2023). NMR Chemical Shifts of Emerging Green Solvents, Acids, and Bases for Facile Trace Impurity Analysis. ACS Sustainable Chemistry & Engineering. [Link]
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Al-Majid, A. M., et al. (2021). Design and Synthesis of Two Azete Derivatives Using some Chemical Strategies. Biointerface Research in Applied Chemistry. [Link]
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ResearchGate. The retention features of nitrogen-containing heterocyclic compounds in reversed-phase and hydrophilic HPLC-MS modes. [Link]
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PubChem. 1-(Pyrazin-2-yl)ethan-1-ol. National Center for Biotechnology Information. [Link]
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Gao, C., et al. (2021). NMR Characterization of RNA Small Molecule Interactions. PubMed Central. [Link]
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Royal Society of Chemistry. (2025). NMR spectroscopy of small molecules in solution. [Link]
-
ResearchGate. Redesign of the Synthesis and Manufacture of an Azetidine-Bearing Pyrazine. [Link]
-
Agilent Technologies. Application Compendium Solutions for Preparative HPLC. [Link]
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J-Stage. Solvent Effects on Proton Nmr Chemical Shifts of Macrocyclic and Nonmacrocyclic Compounds Employed with NH Functional. [Link]
-
Welch Materials, Inc. Heterocycles Structural Analysis in HPLC Method Development. [Link]
-
ResearchGate. Evaluation and Docking Study of Pyrazine Containing 1, 3, 4-Oxadiazoles Clubbed with Substituted Azetidin-2-one. [Link]
-
Jones, B. R., et al. (2022). Pyrazine and Phenazine Heterocycles: Platforms for Total Synthesis and Drug Discovery. PubMed Central. [Link]
-
Journal of the American Chemical Society. A dynamic proton NMR and ab initio MO investigation of the barrier to pyramidal inversion in azetidine. [Link]
-
ScienceDirect. Analysis of heterocyclic aromatic amines using selective extraction by magnetic molecularly imprinted polymers coupled with liqu. [Link]
-
Kiss, L., et al. (2023). Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition. PubMed Central. [Link]
-
Separation Science. Strategies to Enable and Simplify HPLC Polar Compound Separation. [Link]
-
Chemical Papers. Thermal Stability and Spectral Properties of Pyrazine-2,3-dicarboxylatocopper(II) Complexes with Ronicol. [Link]
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American Elements. 1-(6-chloropyrazin-2-yl)azetidin-3-ol. [Link]
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BioPharma Services Inc. BA Method Development: Polar Compounds. [Link]
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MDPI. Creation of Long-Term Physical Stability of Amorphous Solid Dispersions. [Link]
-
SpringerLink. Development of an LC-MS method for determination of nitrogen-containing heterocycles using mixed-mode liquid chromatography. [Link]
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AZoM. Using Nuclear Magnetic Resonance (NMR) Spectroscopy to Improve Drug Purification. [Link]
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Organometallics. NMR Chemical Shifts of Trace Impurities. [Link]
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ResolveMass Laboratories Inc. NMR characterization of small and large molecules. [Link]
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PubMed Central. Pyrazine derivative synthesis in a continuous-flow system. [Link]
-
Wikipedia. Tetrahydrofuran. [Link]
-
YouTube. What Are Common NMR Solvents?. [Link]
Sources
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Application Notes and Protocols for Coupling Reactions of 1-(Pyrazin-2-yl)azetidin-3-ol
Introduction: The Strategic Value of the 1-(Pyrazin-2-yl)azetidin-3-ol Scaffold in Medicinal Chemistry
The confluence of the pyrazine and azetidine motifs within a single molecular entity, this compound, presents a compelling scaffold for contemporary drug discovery. The pyrazine ring, a bioisostere of pyridine and pyrimidine, is a prevalent feature in numerous FDA-approved therapeutics, valued for its ability to engage in hydrogen bonding and π-stacking interactions, as well as its metabolic stability.[1] The azetidine ring, a strained four-membered heterocycle, imparts a unique three-dimensional character to molecules, often improving physicochemical properties such as solubility and metabolic stability when replacing more flexible or lipophilic groups.[2] The secondary alcohol of the azetidin-3-ol provides a versatile synthetic handle for the introduction of diverse substituents, allowing for fine-tuning of a molecule's steric and electronic properties to optimize target engagement and pharmacokinetic profiles.
This guide provides detailed protocols for key coupling reactions to functionalize this compound, focusing on transformations at both the pyrazine ring and the azetidinol hydroxyl group. The methodologies are designed to be robust and adaptable, providing researchers with the tools to explore the chemical space around this promising scaffold.
I. Palladium-Catalyzed Cross-Coupling Reactions at the Pyrazine Core
Transition metal-catalyzed cross-coupling reactions are indispensable tools for the functionalization of heteroaromatic systems.[3] For derivatization of the pyrazine ring in this compound, a halogenated precursor such as 1-(5-bromopyrazin-2-yl)azetidin-3-ol is required. The following protocols detail Suzuki-Miyaura and Buchwald-Hartwig amination reactions, which are widely employed for the formation of C-C and C-N bonds, respectively.
A. Suzuki-Miyaura Coupling for C-C Bond Formation
The Suzuki-Miyaura coupling is a versatile and widely used method for the formation of carbon-carbon bonds, particularly for the synthesis of biaryl and heteroaryl-aryl structures.[4] The reaction's popularity stems from the mild reaction conditions, high functional group tolerance, and the commercial availability and low toxicity of boronic acid reagents.[5]
Protocol 1: Suzuki-Miyaura Coupling of 1-(5-bromopyrazin-2-yl)azetidin-3-ol with Arylboronic Acids
This protocol describes a general procedure for the palladium-catalyzed Suzuki-Miyaura coupling of 1-(5-bromopyrazin-2-yl)azetidin-3-ol with various arylboronic acids.
Materials:
-
1-(5-bromopyrazin-2-yl)azetidin-3-ol
-
Arylboronic acid (1.2-1.5 equivalents)
-
Palladium(II) acetate (Pd(OAc)₂) (2-5 mol%)
-
Tricyclohexylphosphine (PCy₃) or suitable ligand (4-10 mol%)
-
Potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) (2-3 equivalents)
-
1,4-Dioxane and water (e.g., 4:1 v/v), degassed
-
Anhydrous sodium sulfate or magnesium sulfate
-
Ethyl acetate
-
Brine
Procedure:
-
To a flame-dried Schlenk tube or reaction vial, add 1-(5-bromopyrazin-2-yl)azetidin-3-ol (1.0 equivalent), the arylboronic acid (1.2-1.5 equivalents), and the base (2.0-3.0 equivalents).
-
In a separate vial, prepare the catalyst system by dissolving the palladium catalyst and ligand in the degassed organic solvent.
-
Add the catalyst solution to the Schlenk tube containing the reactants.
-
Add the degassed solvent system (e.g., 1,4-dioxane/water) to the reaction mixture.
-
Seal the vessel and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for the required time (2-24 hours).
-
Monitor the reaction progress by a suitable analytical technique such as TLC or LC-MS.
-
Once the reaction is complete, cool the mixture to room temperature.
-
If a biphasic solvent system was used, separate the layers. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.
-
Filter the mixture and concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired coupled product.[6]
Data Presentation: Representative Suzuki-Miyaura Coupling Reactions
| Entry | Arylboronic Acid | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | Pd(OAc)₂/PCy₃ | K₂CO₃ | Dioxane/H₂O | 100 | 12 | 85 |
| 2 | 4-Methoxyphenylboronic acid | Pd₂(dba)₃/P(t-Bu)₃ | Cs₂CO₃ | Dioxane/H₂O | 90 | 16 | 92 |
| 3 | 3-Fluorophenylboronic acid | Pd(OAc)₂/PCy₃ | K₂CO₃ | Dioxane/H₂O | 100 | 12 | 78 |
| 4 | Thiophen-2-ylboronic acid | Pd₂(dba)₃/P(t-Bu)₃ | Cs₂CO₃ | Dioxane/H₂O | 90 | 18 | 81 |
Note: Yields are representative and based on analogous reactions in the literature.[7]
Experimental Workflow: Suzuki-Miyaura Coupling
Caption: Workflow for Suzuki-Miyaura coupling.
B. Buchwald-Hartwig Amination for C-N Bond Formation
The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the synthesis of carbon-nitrogen bonds.[8] This reaction has broad utility in medicinal chemistry for the synthesis of aryl amines from aryl halides.
Protocol 2: Buchwald-Hartwig Amination of 1-(5-bromopyrazin-2-yl)azetidin-3-ol
This protocol provides a general method for the C-N coupling of 1-(5-bromopyrazin-2-yl)azetidin-3-ol with a variety of primary and secondary amines.
Materials:
-
1-(5-bromopyrazin-2-yl)azetidin-3-ol
-
Amine (1.1-1.5 equivalents)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (1-3 mol%)
-
2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos) or similar biarylphosphine ligand (2-6 mol%)
-
Sodium tert-butoxide (NaOtBu) or Lithium bis(trimethylsilyl)amide (LHMDS) (1.5-2.0 equivalents)
-
Toluene or 1,4-dioxane, anhydrous and degassed
-
Anhydrous sodium sulfate or magnesium sulfate
-
Ethyl acetate
-
Brine
Procedure:
-
In an oven-dried Schlenk tube, combine 1-(5-bromopyrazin-2-yl)azetidin-3-ol (1.0 equivalent), the palladium catalyst, the ligand, and the base.
-
Evacuate and backfill the tube with argon (repeat three times).
-
Add the anhydrous, degassed solvent via syringe.
-
Add the amine (1.1-1.5 equivalents) via syringe.
-
Seal the tube and heat the reaction mixture to the appropriate temperature (typically 80-110 °C) with stirring.
-
Monitor the reaction's progress using TLC or LC-MS until the starting material is consumed.
-
Cool the reaction mixture to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and then with brine.
-
Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to yield the desired N-arylated product.
Data Presentation: Representative Buchwald-Hartwig Amination Reactions
| Entry | Amine | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Morpholine | Pd₂(dba)₃/XPhos | NaOtBu | Toluene | 100 | 12 | 90 |
| 2 | Aniline | Pd₂(dba)₃/XPhos | NaOtBu | Toluene | 100 | 16 | 82 |
| 3 | Benzylamine | Pd₂(dba)₃/XPhos | LHMDS | Dioxane | 90 | 18 | 88 |
| 4 | tert-Butylamine | Pd₂(dba)₃/XPhos | LHMDS | Dioxane | 90 | 24 | 75 |
Note: Yields are representative and based on analogous reactions in the literature.
Experimental Workflow: Buchwald-Hartwig Amination
Caption: Workflow for Buchwald-Hartwig amination.
II. Coupling Reactions at the Azetidin-3-ol Hydroxyl Group
The hydroxyl group of this compound is a prime site for introducing diversity. Ether and ester linkages are common in pharmaceuticals, and their formation via coupling reactions is a key strategy in lead optimization.
A. Mitsunobu Reaction for O-Alkylation and O-Arylation (Ether Formation)
The Mitsunobu reaction facilitates the conversion of a primary or secondary alcohol to a variety of functional groups, including ethers, with inversion of stereochemistry.[9][10] This reaction is particularly useful for coupling alcohols with phenols or other acidic nucleophiles under mild conditions.
Protocol 3: Mitsunobu Reaction of this compound with Phenols
This protocol details the etherification of this compound with various phenolic partners.
Materials:
-
This compound
-
Phenol or substituted phenol (1.1-1.5 equivalents)
-
Triphenylphosphine (PPh₃) (1.5 equivalents)
-
Diisopropyl azodicarboxylate (DIAD) or Diethyl azodicarboxylate (DEAD) (1.5 equivalents)
-
Anhydrous tetrahydrofuran (THF) or dichloromethane (DCM)
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate solution
-
Brine
Procedure:
-
To a solution of this compound (1.0 equivalent), the phenol (1.1-1.5 equivalents), and triphenylphosphine (1.5 equivalents) in anhydrous THF at 0 °C under an argon atmosphere, add the azodicarboxylate (1.5 equivalents) dropwise.
-
Allow the reaction mixture to warm to room temperature and stir for 6-24 hours.
-
Monitor the reaction by TLC. The formation of triphenylphosphine oxide as a precipitate is an indication of reaction progress.
-
Once the reaction is complete, dilute the mixture with ethyl acetate.
-
Wash the organic layer successively with saturated aqueous sodium bicarbonate solution, water, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to afford the desired ether.[11]
Data Presentation: Representative Mitsunobu Etherification Reactions
| Entry | Phenol | Reagents | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenol | PPh₃, DIAD | THF | 0 to RT | 12 | 80 |
| 2 | 4-Fluorophenol | PPh₃, DEAD | THF | 0 to RT | 16 | 75 |
| 3 | 3-Methoxyphenol | PPh₃, DIAD | THF | 0 to RT | 12 | 82 |
| 4 | 2-Naphthol | PPh₃, DEAD | DCM | 0 to RT | 24 | 70 |
Note: Yields are representative and based on analogous reactions in the literature.
Experimental Workflow: Mitsunobu Reaction
Caption: Workflow for the Mitsunobu reaction.
B. Ullmann Condensation for O-Arylation
The Ullmann condensation is a classical method for the formation of diaryl ethers, typically involving a copper catalyst.[1] Modern variations of this reaction often employ ligands to facilitate the coupling under milder conditions. A copper-catalyzed O-arylation of a phenol with 2-iodopyrazine has been reported, providing a strong precedent for the successful coupling of this compound with aryl halides.[12]
Protocol 4: Copper-Catalyzed O-Arylation of this compound
This protocol outlines the Ullmann-type coupling of this compound with aryl iodides.
Materials:
-
This compound
-
Aryl iodide (1.0-1.2 equivalents)
-
Copper(I) iodide (CuI) (10-20 mol%)
-
1,10-Phenanthroline or other suitable ligand (20-40 mol%)
-
Cesium carbonate (Cs₂CO₃) (2.0 equivalents)
-
Anhydrous N,N-dimethylformamide (DMF) or toluene
-
Ethyl acetate
-
Saturated aqueous ammonium chloride solution
-
Brine
Procedure:
-
To an oven-dried reaction vessel, add CuI, the ligand, and Cs₂CO₃.
-
Evacuate and backfill the vessel with an inert gas.
-
Add this compound, the aryl iodide, and the anhydrous solvent.
-
Heat the mixture to 110-130 °C and stir for 12-24 hours.
-
Monitor the reaction by TLC or LC-MS.
-
After completion, cool the reaction to room temperature and filter through a pad of Celite, washing with ethyl acetate.
-
Wash the filtrate with a saturated aqueous solution of ammonium chloride and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the residue by flash chromatography to obtain the diaryl ether.[13]
Data Presentation: Representative Ullmann O-Arylation Reactions
| Entry | Aryl Iodide | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Iodobenzene | CuI/1,10-Phenanthroline | Cs₂CO₃ | DMF | 120 | 18 | 75 |
| 2 | 1-Iodo-4-methylbenzene | CuI/1,10-Phenanthroline | Cs₂CO₃ | Toluene | 110 | 24 | 72 |
| 3 | 1-Iodo-3-nitrobenzene | CuI/1,10-Phenanthroline | Cs₂CO₃ | DMF | 120 | 16 | 80 |
| 4 | 2-Iodopyridine | CuI/1,10-Phenanthroline | Cs₂CO₃ | Toluene | 110 | 24 | 65 |
Note: Yields are representative and based on analogous reactions in the literature.
Experimental Workflow: Ullmann O-Arylation
Caption: Workflow for Ullmann O-arylation.
C. Esterification
Standard esterification procedures can be employed to couple this compound with carboxylic acids. The use of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP) is a common and effective method.[14]
Protocol 5: EDC/DMAP-Mediated Esterification
This protocol describes the formation of an ester linkage between this compound and a carboxylic acid.
Materials:
-
This compound
-
Carboxylic acid (1.1 equivalents)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.5 equivalents)
-
4-Dimethylaminopyridine (DMAP) (0.1 equivalents)
-
Anhydrous dichloromethane (DCM)
-
1 M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
Procedure:
-
To a solution of this compound (1.0 equivalent), the carboxylic acid (1.1 equivalents), and DMAP (0.1 equivalents) in anhydrous DCM at 0 °C, add EDC (1.5 equivalents) portion-wise.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction by TLC.
-
Upon completion, dilute the reaction mixture with DCM.
-
Wash the organic layer with 1 M HCl, saturated aqueous sodium bicarbonate solution, and brine.
-
Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by flash chromatography to yield the desired ester.[15]
Conclusion
The protocols outlined in this guide provide a robust starting point for the chemical exploration of the this compound scaffold. The versatility of this core, combined with the power of modern cross-coupling and functionalization reactions, offers a rich landscape for the design and synthesis of novel small molecules with potential therapeutic applications. As with any synthetic procedure, optimization of reaction conditions may be necessary for specific substrates to achieve maximal yields.
References
-
Maimone, T. J., & Buchwald, S. L. (2010). Pd-Catalyzed O-Arylation of Ethyl Acetohydroximate: Synthesis of O-Arylhydroxylamines and Substituted Benzofurans. Journal of the American Chemical Society, 132(29), 9990–9991. [Link]
-
Singh, G. S., & Ombito, J. O. (2021). Recent progress in synthesis of 3-functionalized azetidines. Arkivoc, 2021(1), 1-40. [Link]
-
Wikipedia contributors. (2023, December 14). Mitsunobu reaction. In Wikipedia, The Free Encyclopedia. Retrieved January 20, 2026, from [Link]
-
ResearchGate. (n.d.). N-Arylation of α-amino acids with aryl halides using the resin 1... [Image]. Retrieved January 20, 2026, from [Link]
-
Organic Syntheses. (n.d.). A General Procedure for Mitsunobu Inversion of Sterically Hindered Alcohols. Retrieved January 20, 2026, from [Link]
-
Wikipedia contributors. (2023, October 28). Buchwald–Hartwig amination. In Wikipedia, The Free Encyclopedia. Retrieved January 20, 2026, from [Link]
-
Singh, U. P., & Gaunt, M. J. (2020). Pyrazine and Phenazine Heterocycles: Platforms for Total Synthesis and Drug Discovery. European Journal of Organic Chemistry, 2020(34), 5527-5544. [Link]
-
Nikishkin, N. I., Huskens, J., & Verboom, W. (2013). Transition metal-catalyzed functionalization of pyrazines. Organic & Biomolecular Chemistry, 11(16), 2586-2606. [Link]
-
Zhang, A. Y., et al. (2024). Pyrazine derivative synthesis in a continuous-flow system: a green synthesis of pyrazinamide from pyrazine esters and amines catalyzed by Lipozyme® TL IM from Thermomyces lanuginosus. RSC Advances, 14(53), 39560-39568. [Link]
-
ResearchGate. (n.d.). Esterification of carboxylic acids with N3-substituted... [Image]. Retrieved January 20, 2026, from [Link]
-
ResearchGate. (n.d.). Synthesis of New Bioactive Compounds of Pyrazino [2,3-e][9][16] Oxazepines and Pyrazino [2,3-e][9][16] Diazepines Bearing 1,3,4-Oxadiazole Moieties. Retrieved January 20, 2026, from [Link]
-
Li, Y., et al. (2022). Synthesis, thermal property and antifungal evaluation of pyrazine esters. RSC Advances, 12(34), 22001-22011. [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved January 20, 2026, from [Link]
-
Organic Chemistry Portal. (n.d.). Ullmann Reaction. Retrieved January 20, 2026, from [Link]
-
K. C. K. Swamy, et al. (2009). Mitsunobu and Related Reactions: Advances and Applications. Chemical Reviews, 109(6), 2551-2651. [Link]
-
Ghorbani-Vaghei, R., & Veisi, H. (2024). Esterification of Aryl/Alkyl Acids Catalysed by N-bromosuccinimide under Mild Reaction Conditions. Journal of the Chinese Chemical Society, 65(9), 1235-1241. [Link]
-
ResearchGate. (n.d.). Synthesis and Antimicrobial Activity of Azetidin-2-one Containing Acetyl Pyrazoline Derivatives. Retrieved January 20, 2026, from [Link]
-
ResearchGate. (n.d.). Suzuki Miyaura cross-coupling of 2-chloropyrazine with arylboronic acids catalyzed by novel palladium(II) ONO pincer complexes. Retrieved January 20, 2026, from [Link]
-
Thomas, D. W., & Strieter, E. R. (2014). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Journal of the American Chemical Society, 136(28), 9982–9993. [Link]
-
Salgado-Zamora, H. (2003). A Novel Diaryl Ether Ullmann-Type Synthesis using Thallium Derivatives as Both Aryl Components. Journal of the Mexican Chemical Society, 47(3), 221-223. [Link]
-
Wentzel Lab. (2021, April 8). Esterification in basic cond.-Carboxylic Acid to Ester mechanism Carb. acid to amide forcing cond. [Video]. YouTube. [Link]
-
Campeau, L. C., et al. (2006). Catalytic Direct Arylation with Aryl Chlorides, Bromides, and Iodides: Intramolecular Studies Leading to New Intermolecular Reactions. Journal of the American Chemical Society, 128(2), 581–590. [Link]
-
Billingsley, K. L., & Buchwald, S. L. (2007). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Angewandte Chemie International Edition, 46(29), 5550-5554. [Link]
-
Organic Synthesis. (n.d.). Mitsunobu reaction. Retrieved January 20, 2026, from [Link]
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Glavan, A. C., et al. (2018). Esterification of Aryl/Alkyl Acids Catalysed by N-bromosuccinimide under Mild Reaction Conditions. Molecules, 23(9), 2205. [Link]
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ResearchGate. (n.d.). Synthesis of Diaryl Ethers via C-O Cross-Coupling of Phenols with Aryl Iodides in the Presence of Copper Catalyst. Retrieved January 20, 2026, from [Link]
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ResearchGate. (n.d.). Synthesis of aryl esters using carboxylic acids, triarylphosphites, and N-iodosuccinimide. Retrieved January 20, 2026, from [Link]
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ResearchGate. (n.d.). Review on the Synthesis of Pyrazine and Its Derivatives. Retrieved January 20, 2026, from [Link]
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ResearchGate. (n.d.). Chemoselectivity in the Cu-Catalyzed O-Arylation of Phenols and Aliphatic Alcohols. Retrieved January 20, 2026, from [Link]
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Khan, A., et al. (2020). Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O) Bonding by Copper-Mediated Catalyst. Catalysts, 10(1), 103. [Link]
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Application Notes and Protocols: The Strategic Use of 1-(Pyrazin-2-yl)azetidin-3-ol in Fragment-Based Library Synthesis
Introduction: Embracing Complexity Through Simplicity in Drug Discovery
Fragment-Based Drug Discovery (FBDD) has firmly established itself as a cornerstone of modern medicinal chemistry, offering a powerful alternative to traditional high-throughput screening (HTS). Instead of screening large, complex molecules, FBDD identifies low-molecular-weight fragments (typically <300 Da) that bind with low affinity but high ligand efficiency to a biological target.[1][2] These initial "hits" serve as high-quality starting points for the rational, structure-guided evolution into potent, selective, and drug-like lead compounds. The core principle of FBDD is that the vast chemical space can be more effectively explored with a smaller, curated library of simple fragments, which are more likely to find complementary binding pockets on a protein surface.
This guide focuses on a particularly valuable building block for FBDD library synthesis: 1-(Pyrazin-2-yl)azetidin-3-ol . This fragment combines the desirable features of two privileged heterocyclic scaffolds: the pyrazine ring and the azetidine ring. The pyrazine moiety is a common feature in numerous FDA-approved drugs and biologically active compounds, offering hydrogen bond acceptors and opportunities for vector expansion.[3] The azetidine ring, a strained four-membered heterocycle, provides a rigid, three-dimensional (3D) exit vector, which is crucial for optimizing binding interactions during fragment evolution.[4] Its sp³-rich character often leads to improved solubility and metabolic stability, key attributes for successful drug candidates. This application note will provide a comprehensive overview of the synthesis, properties, and strategic application of this compound in the construction and screening of fragment libraries.
Physicochemical Properties and Strategic Advantages of the Pyrazinyl-Azetidinol Scaffold
The selection of fragments for a library is a critical step, guided by principles often referred to as the "Rule of Three".[1] this compound is an exemplary fragment that aligns well with these guidelines. Its structure is designed for optimal performance in FBDD campaigns.
Key Advantages:
-
3D-Rich Scaffold : The non-planar, rigid azetidine ring provides well-defined exit vectors from the 3-position (hydroxyl group) and the nitrogen atom, allowing for precise, structure-guided fragment growing. This contrasts with flat, aromatic fragments that offer less defined growth trajectories.
-
Privileged Heterocycles : Both pyrazine and azetidine are well-represented in approved drugs. Their presence is often associated with favorable pharmacokinetic properties and metabolic stability.[3][4]
-
Hydrogen Bonding Capabilities : The fragment possesses multiple hydrogen bond acceptors (the two pyrazine nitrogens) and a hydrogen bond donor/acceptor (the hydroxyl group), increasing the probability of forming key interactions with a protein target.
-
Synthetic Tractability : The hydroxyl group on the azetidine ring and the pyrazine ring itself serve as versatile chemical handles for subsequent elaboration into more potent molecules, a process known as "fragment-to-lead" optimization.
Quantitative Data Summary
| Property | Calculated Value (for chloro-analog) | "Rule of Three" Guideline | Justification for FBDD |
| Molecular Weight | 185.61 g/mol | < 300 Da | Low complexity increases hit probability. |
| cLogP | 0.3759 | ≤ 3 | Ensures adequate aqueous solubility for biophysical assays. |
| Topological Polar Surface Area (TPSA) | 49.25 Ų | ≤ 60 Ų | Contributes to good cell permeability and solubility. |
| Hydrogen Bond Donors | 1 | ≤ 3 | Avoids excessive desolvation penalties upon binding. |
| Hydrogen Bond Acceptors | 4 | ≤ 3 | Provides multiple points for target interaction. |
| Rotatable Bonds | 1 | ≤ 3 | Conformational rigidity reduces entropic penalty of binding. |
Experimental Protocols
Protocol 1: Synthesis of this compound
The synthesis of this compound can be efficiently achieved via a nucleophilic aromatic substitution (SNAr) reaction. This proposed protocol is based on established methodologies for the reaction of N-heterocyclic amines with activated halo-heteroarenes.[5]
Reaction Scheme:
Materials:
-
2-Chloropyrazine (1.0 eq)
-
Azetidin-3-ol hydrochloride (1.1 eq)
-
Potassium carbonate (K₂CO₃) (2.5 eq)
-
N,N-Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
To a round-bottom flask charged with azetidin-3-ol hydrochloride (1.1 eq) and potassium carbonate (2.5 eq) is added N,N-Dimethylformamide (DMF) to create a stirrable slurry.
-
Add 2-chloropyrazine (1.0 eq) to the mixture.
-
Heat the reaction mixture to 80-100 °C and stir vigorously for 12-24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.
-
Upon completion, cool the reaction to room temperature and pour it into a separatory funnel containing water.
-
Extract the aqueous layer three times with ethyl acetate.
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by flash column chromatography on silica gel, using a gradient of methanol in dichloromethane or ethyl acetate to afford the pure this compound.
Characterization (Predicted):
-
¹H NMR (400 MHz, CDCl₃): Expect signals for the pyrazine protons (around δ 8.0-8.5 ppm), the azetidine CH-OH proton (around δ 4.6-4.8 ppm), and the azetidine CH₂ protons (around δ 3.8-4.2 ppm).
-
¹³C NMR (101 MHz, CDCl₃): Expect signals for the pyrazine carbons (around δ 130-155 ppm), the azetidine CH-OH carbon (around δ 60-65 ppm), and the azetidine CH₂ carbons (around δ 50-55 ppm).[6][7][8]
-
Mass Spectrometry (ESI+): Calculated for C₇H₉N₃O [M+H]⁺: 152.08.
Protocol 2: Parallel Synthesis of a Fragment Library
The hydroxyl group of this compound is an excellent handle for diversification. A small, focused library can be synthesized in parallel using various chemical transformations.
Workflow for Library Synthesis:
Caption: Parallel synthesis workflow for library generation.
General Procedure for Etherification (Example):
-
In an array of reaction vials, dispense a solution of this compound in a suitable solvent (e.g., DMF or THF).
-
Add a base (e.g., sodium hydride) to each vial at 0 °C.
-
To each vial, add a different electrophile (e.g., benzyl bromide, methyl iodide, various alkyl halides).
-
Allow the reactions to proceed at room temperature or with gentle heating until completion.
-
Quench the reactions with water and extract with an organic solvent.
-
Purify the library members using parallel purification techniques such as mass-directed automated flash chromatography.
Biophysical Screening Cascade
Due to the low binding affinities of fragments, sensitive biophysical techniques are required for hit identification. A tiered screening approach is recommended to efficiently identify and validate true binders while eliminating false positives.[9]
Screening Cascade Workflow:
Caption: A typical biophysical screening cascade for FBDD.
-
Primary Screen (e.g., Differential Scanning Fluorimetry - DSF): This technique measures the change in a protein's melting temperature upon ligand binding. It is a rapid and cost-effective method to screen the entire library and identify initial hits that stabilize the target protein.
-
Secondary Screen (e.g., NMR Spectroscopy): Techniques like Saturation Transfer Difference (STD)-NMR are used to confirm direct binding of the hits to the target protein. This helps to eliminate false positives from the primary screen.
-
Tertiary Screen (e.g., X-ray Crystallography and ITC): For validated hits, X-ray crystallography provides the atomic-level detail of the binding mode, which is invaluable for structure-based design. Isothermal Titration Calorimetry (ITC) can be used to determine the binding affinity (Kd), stoichiometry, and thermodynamic profile of the interaction.
Fragment-to-Lead Optimization
Once a fragment hit like this compound or a derivative from the library is validated and its binding mode is understood, the process of evolving it into a potent lead molecule begins. The goal is to increase affinity and selectivity while maintaining drug-like properties.
Optimization Strategies:
-
Fragment Growing : This involves adding chemical functionality to the fragment to make additional interactions with the target protein. The 3D vectors of the pyrazinyl-azetidinol core are critical here. For example, if the hydroxyl group is pointing towards a hydrophobic pocket, it can be elaborated with alkyl or aryl groups.[1]
-
Fragment Linking : If two different fragments are found to bind in adjacent pockets, they can be chemically linked together. This can lead to a dramatic increase in affinity due to avidity effects.
-
Fragment Merging : If two fragments bind in an overlapping fashion, a new molecule can be designed that incorporates the key binding features of both.
Logical Flow of Fragment-to-Lead Optimization:
Caption: The iterative cycle of fragment-to-lead optimization.
Conclusion
This compound represents a highly valuable and strategically designed fragment for FBDD campaigns. Its combination of a 3D-rich azetidine core and a privileged pyrazine heterocycle provides an excellent starting point for library synthesis. The inherent synthetic tractability of this scaffold allows for rapid diversification and subsequent optimization. By employing a robust biophysical screening cascade and leveraging structure-based design principles, libraries built around this core can significantly accelerate the discovery of novel, high-quality lead compounds for a wide range of biological targets.
References
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Astex Pharmaceuticals. (n.d.). Fragment Based Drug Discovery: An Organic Synthesis Perspective. Retrieved from [Link]
- Bohmann, J., & Prestwich, G. D. (2021). Fragment-based drug discovery (FBDD). SLAS DISCOVERY: Advancing the Science of Drug Discovery, 26(7), 845-847.
-
Direct Preparation of N-Substituted Pyrazoles from Primary Aliphatic or Aromatic Amines. (n.d.). MDPI. Retrieved from [Link]
- Yilmaz, F., & Parlak, A. (2020). DESIGN AND SYNTHESIS OF SOME PIPERAZINE HYBRID MOLECULES. Revue Roumaine de Chimie, 65(1), 79-85.
- Wang, X., et al. (2019). A green and facile synthesis of an industrially important quaternary heterocyclic intermediates for baricitinib. Chemistry Central Journal, 13(1), 118.
- Google Patents. (n.d.). WO2000063168A1 - Synthesis of azetidine derivatives.
- Google Patents. (n.d.). WO2015067782A1 - 4-(indol-3-yl)-pyrazole derivatives, pharmaceutical compositions and methods for use.
- Liu, H., et al. (2012). Synthesis and Profiling of a Diverse Collection of Azetidine-Based Scaffolds for the Development of CNS-Focused Lead-Like Libraries. ACS Medicinal Chemistry Letters, 3(10), 819-824.
- Ciulli, A., & Williams, G. (2014). Integrated biophysical approach to fragment screening and validation for fragment-based lead discovery. Proceedings of the National Academy of Sciences, 111(32), 11633-11638.
- Google Patents. (n.d.). CN102206188B - Preparation method for N-(pyrazine-2-yl carbonyl)-L-phenylalanine.
- Stoyanov, E. V., & Stoyanova, R. S. (2021). A Complete 1H and 13C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. Molbank, 2021(4), M1291.
-
ResearchGate. (n.d.). Redesign of the Synthesis and Manufacture of an Azetidine-Bearing Pyrazine. Retrieved from [Link]
- Google Patents. (n.d.). US3676442A - Synthesis of pyrazines.
- Pyrazine and Phenazine Heterocycles: Platforms for Total Synthesis and Drug Discovery. (2021). Molecules, 26(16), 4939.
- Google Patents. (n.d.). CN103797010A - Azetidinyl phenyl, pyridyl or pyrazinyl carboxamide derivatives as JAK inhibitors.
- Pyrazoloadenine Inhibitors of the RET Lung Cancer Oncoprotein Discovered by a Fragment Optimization Approach. (2021). ChemMedChem, 16(10), 1605-1608.
-
Structure activity optimization of 6H-pyrrolo[2,3-e][1][7][10]triazolo[4,3-a]pyrazines as Jak1 kinase inhibitors. (2014). Bioorganic & Medicinal Chemistry Letters, 24(5), 1364-1370.
- Enantiocontrolled Azetidine Library Synthesis via Strain-Release Functionalization of 1-Azabicyclobutanes. (2025). Journal of the American Chemical Society, 147(25), 22209-22218.
- Spectroscopic Characterization of the 1-substituted 3,3-diphenyl-4-(2'-hydroxyphenyl)azetidin-2-ones: Application of (13)C NMR, (1)H-(13)C COSY NMR and Mass Spectroscopy. (2008). Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 70(3), 595-600.
- An electrophilic fragment screening for the development of small molecules targeting caspase-2. (2023). European Journal of Medicinal Chemistry, 258, 115598.
- A Novel Bioactive Compounds of 2-Azetidinone Derived from Pyrazin Dicarboxylic Acid: Synthesis and Antmicrobial Screening. (2019). Acta Pharmaceutica Sciencia, 57(4).
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Application Note: Comprehensive Analytical Characterization of 1-(Pyrazin-2-yl)azetidin-3-ol
Abstract
This document provides a comprehensive guide to the analytical methods for the structural elucidation, purity assessment, and quantification of 1-(Pyrazin-2-yl)azetidin-3-ol, a heterocyclic compound of interest in pharmaceutical research and drug development. As a key building block, its unambiguous characterization is critical for ensuring the quality, safety, and efficacy of subsequent active pharmaceutical ingredients (APIs). This guide details integrated analytical workflows employing chromatographic and spectroscopic techniques, including High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Fourier-Transform Infrared (FTIR) Spectroscopy. The protocols are designed for researchers, quality control analysts, and drug development professionals, with a focus on the scientific rationale behind methodological choices to ensure robust and reproducible results.
Introduction: The Need for Rigorous Characterization
This compound is a bifunctional molecule featuring a pyrazine ring, a common scaffold in biologically active compounds, and a strained azetidine ring bearing a hydroxyl group. This unique combination of functionalities makes it a valuable synthon for creating novel chemical entities. The azetidine ring, in particular, is a "four-membered nitrogen-containing heterocyclic ring that has been found to exhibit biological activities" and is a core component of many antibiotics[1]. The pyrazine moiety is also a well-known pharmacophore.
Given its role as a precursor, the identity, purity, and stability of this compound must be unequivocally established. Impurities, isomers, or degradation products can have significant downstream effects on reaction yields, impurity profiles of the final API, and ultimately, biological activity and patient safety. This application note presents a multi-faceted analytical strategy to provide a complete chemical picture of the molecule.
Molecular Structure and Properties:
-
IUPAC Name: this compound[2]
-
CAS Number: 1342906-03-9[2]
-
Molecular Formula: C₇H₉N₃O[2]
-
Molecular Weight: 151.17 g/mol
Integrated Analytical Workflow
A comprehensive characterization relies on the orthogonal application of multiple analytical techniques. Chromatographic methods are employed to separate the analyte from impurities, while spectroscopic methods provide detailed structural information.
Sources
Application Note & Protocol: Scale-Up Synthesis of 1-(Pyrazin-2-yl)azetidin-3-ol
Abstract
This document provides a comprehensive guide for the scale-up synthesis of 1-(Pyrazin-2-yl)azetidin-3-ol, a key heterocyclic building block in modern drug discovery. We present a detailed analysis of viable synthetic strategies, with a focus on selecting a robust and economically viable route for kilogram-scale production. The primary focus is a detailed protocol for a Nucleophilic Aromatic Substitution (SNAr) pathway, selected for its operational simplicity and avoidance of costly transition-metal catalysts. This guide includes step-by-step experimental procedures, process safety considerations, analytical methods, and troubleshooting advice tailored for researchers, chemists, and process development professionals.
Introduction: The Significance of a Core Moiety
The fusion of azetidine and pyrazine rings creates a unique chemical scaffold, this compound, that is increasingly prevalent in active pharmaceutical ingredients (APIs). The pyrazine ring, a nitrogen-containing heterocycle, is a common feature in many approved drugs, while the strained 4-membered azetidine ring provides a rigid, three-dimensional exit vector, often improving metabolic stability and binding affinity.[1][2] The development of a robust, scalable, and cost-effective synthesis for this intermediate is therefore a critical enabling step in many drug development programs. This note details the strategic considerations and provides a validated protocol for its production on a multi-kilogram scale.
Strategic Synthesis Evaluation for Scale-Up
Two primary disconnection approaches are viable for constructing the C-N bond between the pyrazine and azetidine moieties: Palladium-catalyzed Buchwald-Hartwig Amination and direct Nucleophilic Aromatic Substitution (SNAr). The choice between them is a critical decision point in process development.
-
Buchwald-Hartwig Amination: This powerful cross-coupling reaction offers broad substrate scope, reliably forming C-N bonds from aryl halides and amines.[3][4] However, for scale-up, it presents significant challenges: the high cost and price volatility of palladium, the expense of specialized phosphine ligands, and the stringent requirement to remove residual palladium from the final product to meet regulatory limits (<10 ppm).[5]
-
Nucleophilic Aromatic Substitution (SNAr): This pathway involves the direct attack of the azetidin-3-ol nucleophile onto an electron-deficient halopyrazine.[6][7] The pyrazine ring is inherently electron-poor due to its two nitrogen atoms, making it highly activated towards nucleophilic attack, especially when a halogen is present at the 2-position.[8] This method circumvents the need for metal catalysts, making it operationally simpler, more cost-effective, and generally preferred for industrial production if the substrate is sufficiently reactive.[9][10]
Comparative Analysis:
| Parameter | Buchwald-Hartwig Amination | Nucleophilic Aromatic Substitution (SNAr) | Rationale for Scale-Up |
| Catalyst | Palladium catalyst + Phosphine ligand | None (or phase-transfer catalyst) | SNAr avoids high catalyst cost and metal contamination risk.[5] |
| Cost | High (Precious metal, complex ligands) | Low (Solvent, base, starting materials) | SNAr offers significantly better process mass intensity and cost of goods. |
| Purification | Requires dedicated steps for metal removal. | Standard workup and crystallization. | Simpler purification for SNAr reduces cycle time and solvent usage. |
| Substrate Scope | Very broad.[3] | Limited to activated (hetero)aryl halides. | The pyrazine core is sufficiently activated, making the SNAr route highly suitable.[11] |
| Scalability | Complex (catalyst handling, cost) | Straightforward | SNAr is a classic, well-understood transformation that is highly amenable to scale-up. |
Decision: Based on this analysis, the SNAr pathway is the superior choice for the scalable and economical production of this compound. The remainder of this guide will focus exclusively on this route.
The SNAr Route: Mechanism and Key Parameters
The reaction proceeds via the addition of the secondary amine of azetidin-3-ol to 2-chloropyrazine. This forms a temporary, negatively charged intermediate known as a Meisenheimer complex. The aromaticity is then restored by the expulsion of the chloride leaving group. A base is required to neutralize the HCl generated in situ.
Detailed Scale-Up Protocol
This protocol is designed for a nominal 100g scale and can be linearly scaled to multi-kilogram production with appropriate engineering controls.
4.1. Materials and Equipment
-
Equipment: 2L jacketed glass reactor with overhead stirring, thermocouple, condenser, and nitrogen inlet/outlet; 2L separatory funnel; Büchner funnel and filtration flask; vacuum oven.
-
Chemicals:
-
2-Chloropyrazine (≥98%)
-
Azetidin-3-ol hydrochloride (≥98%)
-
Potassium Carbonate (K₂CO₃), granular (≥99%)
-
Dimethyl Sulfoxide (DMSO), anhydrous (≥99.8%)
-
Ethyl Acetate (EtOAc), reagent grade
-
Isopropyl Acetate (IPAc), reagent grade
-
Deionized Water
-
Brine (Saturated NaCl solution)
-
4.2. Process Workflow Diagram
4.3. Reagent Table
| Reagent | MW ( g/mol ) | Equiv. | Amount | Moles |
| Azetidin-3-ol HCl | 109.56 | 1.0 | 100 g | 0.913 |
| 2-Chloropyrazine | 114.53 | 1.05 | 110.1 g | 0.961 |
| Potassium Carbonate | 138.21 | 3.0 | 378.5 g | 2.739 |
| DMSO | - | - | 500 mL | - |
| Ethyl Acetate | - | - | 1500 mL | - |
| Isopropyl Acetate | - | - | ~400 mL | - |
4.4. Step-by-Step Procedure
-
Reactor Setup & Charging: Assemble the 2L reactor system and ensure it is clean, dry, and inerted with a slow nitrogen bleed. Charge azetidin-3-ol hydrochloride (100 g, 0.913 mol), potassium carbonate (378.5 g, 2.739 mol), and dimethyl sulfoxide (500 mL).
-
Scientist's Note: Using 3 equivalents of K₂CO₃ is crucial. One equivalent neutralizes the HCl salt of the starting material, one neutralizes the HCl generated during the reaction, and the third acts as an excess base to drive the reaction to completion and overcome any potential moisture.
-
-
Reaction Initiation: Begin stirring the slurry at 200-300 RPM. Add 2-chloropyrazine (110.1 g, 0.961 mol) to the reactor. A slight exotherm may be observed.
-
Reaction: Heat the reactor jacket to 80-85 °C. Monitor the internal temperature and maintain it within this range for 12-18 hours.
-
In-Process Control (IPC): After 12 hours, take a small aliquot, dilute with water/acetonitrile, and analyze by HPLC to check for the consumption of 2-chloropyrazine (<2% remaining indicates completion).
-
-
Workup - Quench & Extraction: Cool the reaction mixture to room temperature (20-25 °C). Slowly add deionized water (1 L) to the reactor. The product and salts will dissolve. Transfer the aqueous mixture to a 2L separatory funnel. Extract the aqueous phase with ethyl acetate (3 x 500 mL).
-
Scientist's Note: The product is polar and has some water solubility.[12] Multiple extractions are necessary to ensure a high recovery yield.
-
-
Workup - Washing: Combine the organic extracts and wash with brine (2 x 250 mL). This helps to remove residual DMSO and water.
-
Isolation: Dry the combined organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain a crude solid or thick oil.
-
Purification by Recrystallization: Add isopropyl acetate (~400 mL) to the crude product and heat to reflux (around 85-90 °C) until all solids dissolve. Slowly cool the solution to room temperature, then further cool in an ice bath for 2-4 hours to maximize crystal formation.
-
Final Product: Collect the crystalline solid by vacuum filtration, wash the filter cake with a small amount of cold isopropyl acetate, and dry in a vacuum oven at 40-45 °C to a constant weight. Expected yield: 120-135 g (80-90%); Purity: >99% by HPLC.
Process Safety Considerations
-
Material Hazards:
-
Azetidine Derivatives: Handle as potentially corrosive and toxic. Avoid inhalation and skin contact.[14][15]
-
2-Chloropyrazine: Irritant. Handle in a well-ventilated area.
-
DMSO: Can enhance skin absorption of other chemicals. Always wear appropriate gloves.
-
Potassium Carbonate: Dust can be irritating. Avoid creating dust during charging.
-
-
Operational Hazards:
-
Exotherms: While the reaction is not violently exothermic, controlled heating and addition of reagents are important. Ensure adequate cooling capacity is available.
-
Pressure: The reaction is run at atmospheric pressure. Ensure the system is vented through a bubbler or condenser.
-
-
Personal Protective Equipment (PPE): Standard PPE including safety glasses, lab coat, and nitrile gloves is mandatory.
Analytical Methods and Characterization
| Test | Method | Specification |
| Appearance | Visual | Off-white to pale yellow crystalline solid |
| Purity | HPLC (254 nm) | ≥ 99.0% Area |
| Identity | ¹H NMR (400 MHz, DMSO-d₆) | Conforms to structure |
| Identity | MS (ESI+) | m/z = 152.08 [M+H]⁺ |
| Residual Solvent | GC-HS | IPAc ≤ 5000 ppm |
-
¹H NMR (Expected Peaks): δ ~8.45 (d, 1H), 8.20 (d, 1H), 8.05 (s, 1H), 5.50 (d, 1H, -OH), 4.50 (m, 1H), 4.20 (t, 2H), 3.75 (t, 2H).
References
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Room temperature nucleophilic aromatic substitution of 2-halopyridinium ketene hemiaminals with sulfur nucleophiles. ChemRxiv. Available at: [Link]
-
Pyrazines: Synthesis and Industrial Application of these Valuable Flavor and Fragrance Compounds. Graz University of Technology Projects. Available at: [Link]
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Progress on the Synthesis Pathways and Pharmacological Effects of Naturally Occurring Pyrazines. MDPI. Available at: [Link]
-
Elucidating Heterocyclic Chemistry in Pharmaceuticals. Pharmaceutical Technology. Available at: [Link]
-
Comprehensive Guide to Pharmaceutical Intermediates: Types and Technologies. Protheragen. Available at: [Link]
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A green and facile synthesis of an industrially important quaternary heterocyclic intermediates for baricitinib. PMC - NIH. Available at: [Link]
-
Safety Data Sheet: Azetidine. Chemos GmbH&Co.KG. Available at: [Link]
-
Room-Temperature Nucleophilic Aromatic Substitution of 2‑Halopyridinium Ketene Hemiaminals with Sulfur Nucleophiles. PMC - PubMed Central. Available at: [Link]
-
Pyrazines: Synthesis and Industrial Application of these Valuable Flavor and Fragrance Compounds. ResearchGate. Available at: [Link]
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nucleophilic aromatic substitutions. YouTube. Available at: [Link]
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Purification of polar compounds from Radix isatidis using conventional C18 column coupled with polar-copolymerized C18 column. PubMed. Available at: [Link]
-
Buchwald–Hartwig amination. Wikipedia. Available at: [Link]
-
How to Purify an organic compound via recrystallization or reprecipitation? ResearchGate. Available at: [Link]
-
Buchwald-Hartwig Amination. ACS GCI Pharmaceutical Roundtable Reagent Guides. Available at: [Link]
-
Applications of Heterocyclic Compounds in Pharmaceuticals. Reachem. Available at: [Link]
-
Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal. Available at: [Link]
-
Pyrazine and Phenazine Heterocycles: Platforms for Total Synthesis and Drug Discovery. MDPI. Available at: [Link]
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- 4. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 5. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 6. chemrxiv.org [chemrxiv.org]
- 7. Room-Temperature Nucleophilic Aromatic Substitution of 2‑Halopyridinium Ketene Hemiaminals with Sulfur Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 8. youtube.com [youtube.com]
- 9. tugraz.elsevierpure.com [tugraz.elsevierpure.com]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. researchgate.net [researchgate.net]
- 14. chemos.de [chemos.de]
- 15. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 1-(Pyrazin-2-yl)azetidin-3-ol
Welcome to the technical support center for the synthesis of 1-(Pyrazin-2-yl)azetidin-3-ol. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and optimize the reaction yield for this important heterocyclic compound. The azetidine motif is a crucial component in many pharmaceutical agents, and its successful coupling with a pyrazine ring is a key synthetic step.[1][2][3] This document provides in-depth troubleshooting advice and frequently asked questions to ensure the robustness and reproducibility of your synthesis.
I. Troubleshooting Guide: Improving Reaction Yield
This section addresses specific experimental issues that can lead to low yields of this compound. We will explore the root causes and provide actionable solutions.
Question 1: My reaction yield is consistently low. What are the potential causes and how can I improve it?
Low yields in the synthesis of this compound can stem from several factors, primarily related to the choice of coupling method and reaction conditions. The two most common strategies for this synthesis are Nucleophilic Aromatic Substitution (SNAr) and Buchwald-Hartwig Amination.
1.1. For Nucleophilic Aromatic Substitution (SNAr) Reactions:
The SNAr reaction involves the direct displacement of a leaving group (e.g., a halogen) on the pyrazine ring by the nitrogen of azetidin-3-ol. The reactivity of the pyrazine ring is crucial for the success of this reaction.
Potential Causes for Low Yield:
-
Insufficient Activation of the Pyrazine Ring: Pyrazine itself is an electron-deficient heterocycle, which facilitates nucleophilic attack.[4] However, the presence of a good leaving group, such as a halogen (Cl, Br), is necessary. If the leaving group is not sufficiently labile, the reaction will be sluggish.
-
Inappropriate Base: The choice and stoichiometry of the base are critical. The base serves to deprotonate the azetidin-3-ol, generating the nucleophilic alkoxide and/or facilitating the departure of the leaving group. Common inorganic bases like K2CO3 or Cs2CO3 are often effective.
-
Suboptimal Solvent: The solvent plays a significant role in stabilizing the charged intermediates (Meisenheimer complex) formed during the reaction.[5] Polar aprotic solvents such as DMSO, DMF, or NMP are generally preferred.
-
Reaction Temperature and Time: SNAr reactions often require elevated temperatures to overcome the activation energy barrier. Insufficient heating or reaction time can lead to incomplete conversion.
Troubleshooting Workflow for SNAr Reactions:
Caption: Troubleshooting workflow for low Buchwald-Hartwig amination yield.
Recommended Starting Conditions for Buchwald-Hartwig Amination:
| Parameter | Recommended Condition | Rationale |
| Palladium Precursor | Pd2(dba)3 or Pd(OAc)2 (1-5 mol%) | Common and effective palladium sources. |
| Ligand | XPhos, SPhos, or RuPhos (2-10 mol%) | Bulky, electron-rich ligands that promote efficient catalysis. [6] |
| Base | NaOt-Bu or LHMDS (1.5-2.5 equivalents) | Strong, non-nucleophilic bases required for the catalytic cycle. |
| Solvent | Toluene or Dioxane (anhydrous) | Aprotic solvents that are compatible with the reaction. |
| Temperature | 80-110 °C | Sufficient to drive the reaction without significant decomposition. |
| Atmosphere | Rigorously degassed and under inert atmosphere | Essential to prevent oxidation of the Pd(0) catalyst. |
Question 2: I am observing a significant amount of side products. How can I minimize their formation?
The formation of side products is a common issue that can complicate purification and reduce the overall yield.
Common Side Products and Their Mitigation:
-
Dimerization of Pyrazine: This can occur under harsh basic conditions or at very high temperatures.
-
Mitigation: Use the mildest effective base and the lowest possible reaction temperature. A gradual addition of the base may also be beneficial.
-
-
Ring-Opening of Azetidine: The strained four-membered ring of azetidine can be susceptible to nucleophilic attack, especially under strongly acidic or basic conditions at high temperatures. [1][3] * Mitigation: Avoid excessive temperatures and prolonged reaction times. Careful control of pH during workup is also important.
-
Hydroxide Displacement on Pyrazine: If water is present in the reaction mixture, it can compete with the azetidin-3-ol as a nucleophile, leading to the formation of pyrazin-2-ol.
-
Mitigation: Use anhydrous solvents and reagents. Ensure all glassware is thoroughly dried before use.
-
-
Formation of Azetidine-based Impurities: In some cases, side reactions can occur on the azetidine ring itself. [7] * Mitigation: Protect the hydroxyl group of azetidin-3-ol if it is found to interfere with the main reaction. However, this adds extra steps to the synthesis.
II. Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes for this compound?
The two primary synthetic strategies are Nucleophilic Aromatic Substitution (SNAr) and Buchwald-Hartwig Amination, as detailed in the troubleshooting guide. The choice between these methods often depends on the specific pyrazine substrate and the desired scale of the reaction.
Q2: Which analytical techniques are best for monitoring the reaction progress?
-
Thin Layer Chromatography (TLC): A quick and simple method for qualitatively assessing the consumption of starting materials and the formation of the product.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Provides more detailed information on the conversion, the presence of side products, and confirms the mass of the desired product.
Q3: What are the critical quality attributes to monitor during the synthesis?
-
Purity: The final product should be free from starting materials, reagents, and side products. Purity is typically assessed by HPLC and NMR.
-
Identity: The structure of the final compound should be confirmed by 1H NMR, 13C NMR, and mass spectrometry.
-
Residual Solvents: The final product should have minimal residual solvents, which can be quantified by GC.
Q4: Are there any safety precautions I should be aware of?
-
Palladium Catalysts: Many palladium compounds are toxic and should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE).
-
Strong Bases: Bases like NaH and NaOt-Bu are corrosive and can react violently with water. Handle with care under an inert atmosphere.
-
Solvents: Many of the organic solvents used are flammable and have associated health risks. Consult the Safety Data Sheet (SDS) for each chemical before use.
III. Detailed Experimental Protocols
Protocol 1: Synthesis via Nucleophilic Aromatic Substitution (SNAr)
-
To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-chloropyrazine (1.0 eq), azetidin-3-ol hydrochloride (1.1 eq), and potassium carbonate (2.5 eq).
-
Add anhydrous dimethyl sulfoxide (DMSO) to achieve a concentration of 0.1-0.5 M with respect to the 2-chloropyrazine.
-
Place the flask under an inert atmosphere (e.g., nitrogen).
-
Heat the reaction mixture to 100 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Pour the mixture into water and extract with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Synthesis via Buchwald-Hartwig Amination
-
To a dry Schlenk flask, add Pd2(dba)3 (0.02 eq), XPhos (0.04 eq), and sodium tert-butoxide (1.5 eq).
-
Evacuate and backfill the flask with an inert gas (e.g., argon) three times.
-
Add 2-bromopyrazine (1.0 eq) and azetidin-3-ol (1.2 eq) to the flask.
-
Add anhydrous toluene via syringe.
-
Heat the reaction mixture to 100 °C and stir for 4-12 hours, monitoring by TLC or LC-MS.
-
After cooling to room temperature, quench the reaction with saturated aqueous ammonium chloride.
-
Extract the mixture with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the residue by flash chromatography.
IV. References
-
Buchwald-Hartwig Amination - Wordpress - ACS GCI Pharmaceutical Roundtable Reagent Guides. (n.d.). Retrieved January 20, 2026, from
-
Single Step Synthesis of Non-symmetric Azoarenes Using Buchwald–Hartwig Amination. (n.d.). ACS Omega. Retrieved January 20, 2026, from
-
Synthesis and Antimicrobial Activity of Azetidin-2-one Containing Acetyl Pyrazoline Derivatives. (2013). ResearchGate. Retrieved January 20, 2026, from
-
Design, synthesis and characterization of novel substituted pyrazol-azetidin-2-one derivatives for their antimicrobial activity. (n.d.). ResearchGate. Retrieved January 20, 2026, from
-
Buchwald-Hartwig Amination - Chemistry LibreTexts. (2023). Retrieved January 20, 2026, from
-
Palladium-Catalyzed N-Arylation Reactions with Aziridine and Azetidine. (n.d.). ResearchGate. Retrieved January 20, 2026, from
-
Synthesis of intermediates for the Buchwald–Hartwig amination. (n.d.). ResearchGate. Retrieved January 20, 2026, from
-
Pyrazine and Phenazine Heterocycles: Platforms for Total Synthesis and Drug Discovery. (n.d.). Molecules. Retrieved January 20, 2026, from
-
Redesign of the Synthesis and Manufacture of an Azetidine-Bearing Pyrazine. (n.d.). ResearchGate. Retrieved January 20, 2026, from
-
Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. (n.d.). ResearchGate. Retrieved January 20, 2026, from
-
The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! (2025). YouTube. Retrieved January 20, 2026, from
-
Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions. (n.d.). NIH. Retrieved January 20, 2026, from
-
A mechanistic continuum of nucleophilic aromatic substitution reactions with azole nucleophiles. (n.d.). PMC - NIH. Retrieved January 20, 2026, from
-
N-arylation of aziridines. (2003). PubMed. Retrieved January 20, 2026, from
-
Development of an Optimized Process for the Preparation of 1-Benzylazetidin-3-ol: An Industrially Important Intermediate for Substituted Azetidine. (n.d.). ResearchGate. Retrieved January 20, 2026, from
-
Pyrazine derivative synthesis in a continuous-flow system: a green synthesis of pyrazinamide from pyrazine esters and amines catalyzed by Lipozyme® TL IM from Thermomyces lanuginosus. (2024). PubMed Central. Retrieved January 20, 2026, from
-
Palladium-Catalyzed C–H Arylation and Azetidination of Pentacyclic Triterpenoids. (n.d.). ACS Omega - ACS Publications. Retrieved January 20, 2026, from
-
Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. (2021). RSC Publishing. Retrieved January 20, 2026, from
-
Palladium-catalyzed N-arylation reactions with aziridine and azetidine. (n.d.). Semantic Scholar. Retrieved January 20, 2026, from
-
Recent advances in synthetic facets of immensely reactive azetidines. (2017). RSC Publishing. Retrieved January 20, 2026, from
-
Dynamic Nucleophilic Aromatic Substitution of Tetrazines. (n.d.). ResearchGate. Retrieved January 20, 2026, from
-
2(1H)-Pyrazinones from acyclic building blocks: methods of synthesis and further derivatizations. (n.d.). PubMed Central. Retrieved January 20, 2026, from
-
Synthesis, Cyclization and Nucleophilic Substitution Reactions of Substituted Pyrazole Carboxylic Acid. (n.d.). ResearchGate. Retrieved January 20, 2026, from
-
1-(3-(1-(quinolin-2-yl)azetidin-3-yloxy)pyrazin-2-yl)azetidin-3-ol. (n.d.). ChemicalBook. Retrieved January 20, 2026, from
-
Pyrazinib (P3), [(E)-2-(2-Pyrazin-2-yl-vinyl)-phenol], a Small Molecule Pyrazine Compound Enhances Radiosensitivity in Oesophageal Adenocarcinoma. (2019). PubMed. Retrieved January 20, 2026, from
-
Azetidine synthesis. (n.d.). Organic Chemistry Portal. Retrieved January 20, 2026, from
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- 2. pubs.rsc.org [pubs.rsc.org]
- 3. Recent advances in synthetic facets of immensely reactive azetidines - RSC Advances (RSC Publishing) DOI:10.1039/C7RA08884A [pubs.rsc.org]
- 4. mdpi.com [mdpi.com]
- 5. A mechanistic continuum of nucleophilic aromatic substitution reactions with azole nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. m.youtube.com [m.youtube.com]
- 7. pubs.acs.org [pubs.acs.org]
Troubleshooting side reactions in pyrazine-azetidine coupling
Welcome to the technical support center for troubleshooting pyrazine-azetidine coupling reactions. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this specific palladium-catalyzed C-N cross-coupling, a variant of the Buchwald-Hartwig amination. Here, we address common side reactions and provide actionable, field-proven insights to optimize your experimental outcomes.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you might encounter during the pyrazine-azetidine coupling process. Each issue is presented in a question-and-answer format, detailing the probable causes and providing step-by-step solutions.
Question 1: My reaction shows low or no conversion of the starting materials. What are the likely causes and how can I improve the yield?
Low conversion is a frequent challenge, often stemming from catalyst inhibition or suboptimal reaction conditions. The electron-deficient nature of the pyrazine ring can complicate the catalytic cycle, and the strained azetidine ring can also present unique challenges.[1][2]
Probable Causes:
-
Catalyst Inactivation: The nitrogen atoms in the pyrazine ring can coordinate with the palladium center, inhibiting its catalytic activity.[1]
-
Inefficient Oxidative Addition: Aryl chlorides, often used as pyrazine precursors, can be difficult to activate for oxidative addition compared to bromides or iodides.[3]
-
Suboptimal Ligand Choice: The ligand plays a critical role in promoting both oxidative addition and reductive elimination. An inappropriate ligand may not be sufficiently electron-rich or sterically bulky to facilitate these steps.[1][4]
-
Incorrect Base Selection: The base is crucial for the deprotonation of the azetidine nitrogen, but an overly strong or poorly soluble base can lead to side reactions or incomplete deprotonation.[4]
-
Presence of Impurities: Water, oxygen, or other impurities in the reagents or solvent can poison the catalyst.[1]
Troubleshooting Workflow:
Caption: A stepwise approach to troubleshooting low conversion in pyrazine-azetidine coupling.
Solutions:
-
Ligand Screening: For pyrazine substrates, bulky, electron-rich phosphine ligands are generally preferred.[1] Consider screening ligands such as BrettPhos, RuPhos, or DavePhos, as these have shown success with challenging heteroaromatic substrates.[5][6]
-
Palladium Precatalyst: Utilize a well-defined palladium precatalyst (e.g., G3 or G4 palladacycles) to ensure the efficient generation of the active Pd(0) species.[7] Avoid using Pd(OAc)₂ which can be unreliable.[3]
-
Base Optimization: Sodium or potassium tert-butoxide is a common choice, but if you suspect base-related side reactions, consider a weaker base like Cs₂CO₃ or K₃PO₄.[4]
-
Solvent and Temperature: Ensure your solvent (commonly toluene, dioxane, or THF) is anhydrous and thoroughly degassed.[1][3][8] Sometimes, increasing the temperature can overcome the activation barrier for oxidative addition, but be mindful of potential side reactions.[3]
-
Reagent Purity: Use freshly distilled solvents and ensure your pyrazine halide and azetidine are pure.
Question 2: I am observing a significant amount of hydrodehalogenation (loss of the halogen from the pyrazine) and no desired product. How can I prevent this?
Hydrodehalogenation is a common side reaction in Buchwald-Hartwig aminations where the aryl halide is reduced to the corresponding arene.[9][10] This occurs when a palladium hydride species is formed, which can then reductively eliminate with the aryl halide.
Mechanism of Hydrodehalogenation:
Caption: Catalytic cycle showing the hydrodehalogenation side reaction.
Solutions:
-
Ligand Choice: The choice of ligand is critical to minimize reductive dehalogenation.[4] Sterically hindered biarylphosphine ligands can accelerate the desired reductive elimination of the product over the competing hydrodehalogenation pathway.
-
Base Selection: The choice of base can influence the formation of palladium hydride species. In some cases, using a weaker base or a carbonate base instead of an alkoxide can suppress this side reaction.
-
Additives: The use of co-catalysts or additives can sometimes mitigate hydrodehalogenation. For instance, some bimetallic systems have been shown to prevent the formation of palladium hydrides.[10]
-
Temperature Control: Lowering the reaction temperature can sometimes disfavor the pathway leading to hydrodehalogenation.[1]
Question 3: My reaction mixture shows the formation of a biaryl byproduct (homocoupling of the pyrazine halide). What causes this and how can I avoid it?
Homocoupling of the aryl halide is another potential side reaction in palladium-catalyzed cross-coupling reactions, leading to the formation of a pyrazine-pyrazine dimer.[11][12][13]
Probable Causes:
-
Reaction Conditions: High temperatures and high catalyst loadings can sometimes promote homocoupling.
-
Catalyst System: Certain palladium catalysts may have a higher propensity for promoting homocoupling.
Solutions:
-
Optimize Catalyst Loading: Decreasing the catalyst loading can sometimes reduce the rate of homocoupling relative to the desired cross-coupling.
-
Temperature Adjustment: Running the reaction at a lower temperature may help to minimize this side reaction.
-
Ligand and Precatalyst Selection: A well-chosen ligand and precatalyst system can favor the desired cross-coupling pathway.
Question 4: The purification of my final product is difficult due to persistent impurities. What are some effective purification strategies?
Purification of pyrazine-containing compounds can be challenging due to their polarity and potential for coordination with silica gel.
Purification Strategies:
| Method | Application | Considerations |
| Column Chromatography | Primary purification method. | Use a less acidic stationary phase like alumina if your product is sensitive to silica gel. A gradient elution with a solvent system like hexane/ethyl acetate or dichloromethane/methanol is often effective.[14] |
| Liquid-Liquid Extraction | Initial workup to remove inorganic salts and highly polar impurities. | Multiple extractions with a suitable organic solvent (e.g., ethyl acetate, MTBE) may be necessary.[14][15] |
| Distillation | For volatile products. | Can be effective for removing non-volatile impurities.[14][15] |
| Crystallization | To obtain highly pure material. | Finding a suitable solvent system can be challenging but yields a high-purity product. |
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism for the pyrazine-azetidine coupling reaction?
The reaction follows the general mechanism of a Buchwald-Hartwig amination.[4][5][9]
-
Oxidative Addition: The active Pd(0) catalyst oxidatively adds to the pyrazine-halide bond to form a Pd(II) complex.
-
Amine Coordination and Deprotonation: The azetidine coordinates to the Pd(II) center, and the base removes the proton from the azetidine nitrogen to form a palladium amide complex.
-
Reductive Elimination: The desired pyrazine-azetidine product is formed through reductive elimination, regenerating the Pd(0) catalyst.
Q2: Which halogen on the pyrazine (Cl, Br, or I) is best for this coupling?
The reactivity of the pyrazine halide follows the order I > Br > Cl. While iodo- and bromopyrazines are more reactive and generally give better results, chloro-pyrazines are often more commercially available and cost-effective.[3] Successful coupling of chloro-pyrazines typically requires more specialized and highly active catalyst systems.[3][4]
Q3: Can the azetidine ring open as a side reaction?
While azetidines are strained four-membered rings, they are generally more stable than aziridines.[16] Under typical Buchwald-Hartwig conditions, ring-opening of the N-aryl azetidine product is not a common side reaction.[17] However, highly acidic or high-temperature conditions could potentially lead to ring-opening, so it is important to optimize the reaction conditions carefully.
Experimental Protocols
Protocol 1: General Procedure for Pyrazine-Azetidine Coupling
-
To an oven-dried Schlenk tube, add the pyrazine halide (1.0 equiv), palladium precatalyst (e.g., BrettPhos Pd G3, 1-2 mol%), and ligand (if not using a precatalyst).
-
Seal the tube with a septum, and evacuate and backfill with an inert gas (argon or nitrogen) three times.
-
Add the base (e.g., NaOtBu, 1.5-2.0 equiv).
-
Add anhydrous, degassed solvent (e.g., toluene or dioxane, to achieve a concentration of ~0.1 M).
-
Add the azetidine (1.1-1.5 equiv) via syringe.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for the specified time (monitor by TLC or LC-MS).
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent, and filter through a pad of Celite.
-
Concentrate the filtrate and purify the crude product by column chromatography.
References
-
Buchwald–Hartwig amination - Wikipedia. Available at: [Link]
-
Plummer, S. & Gallou, F. (2024). Buchwald-Hartwig Aminations of Aryl Halides Using Nitroaromatics as Coupling Partners: Overcoming Hydrodehalogenation Pathway in Water. ACS Catalysis, 14, 4099-4107. Available at: [Link]
-
Help troubleshooting a Buchwald-Hartwig amination? : r/chemistry - Reddit. (2018). Available at: [Link]
-
Palladium Catalyzed Cross-Coupling of an Aziridinylzinc Chloride with Aryl and Alkenyl Halides. PMC, (2010). Available at: [Link]
-
Buchwald-Hartwig coupling troubleshooting - Chemistry Stack Exchange. (2022). Available at: [Link]
-
Witulski, B., Senft, S., & Jost, O. Palladium-catalyzed N-arylation reactions with aziridine and azetidine. Synthesis. Available at: [Link]
-
Preparation of sec and tert amines by Buchwald-Hartwig Amination. Available at: [Link]
-
Specific Solvent Issues with Buchwald-Hartwig Amination - Wordpress. Available at: [Link]
-
Buchwald-Hartwig Amination - Chemistry LibreTexts. (2023). Available at: [Link]
-
Redesign of the Synthesis and Manufacture of an Azetidine-Bearing Pyrazine | Request PDF - ResearchGate. Available at: [Link]
-
A Novel Palladium-Catalyzed Homocoupling Reaction Initiated by Transmetalation of Palladium Enolates - ResearchGate. Available at: [Link]
-
Palladium-Catalyzed C–H Arylation and Azetidination of Pentacyclic Triterpenoids - PMC. Available at: [Link]
-
PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS - Nobel Prize. (2010). Available at: [Link]
-
Pyrazine derivative synthesis in a continuous-flow system: a green synthesis of pyrazinamide from pyrazine esters and amines catalyzed by Lipozyme® TL IM from Thermomyces lanuginosus - PubMed Central. (2024). Available at: [Link]
-
Isolation and Purification of Pyrazines Produced by Reaction of Cellulosic-Derived Sugars with NH4OH and Selected Amino Acids - PubMed. (2019). Available at: [Link]
-
Cross-Coupling and Dehalogenation Reactions Catalyzed by (N-Heterocyclic carbene)Pd(allyl)Cl Complexes | Request PDF - ResearchGate. Available at: [Link]
-
Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future - NIH. Available at: [Link]
-
2.2: Pd-Catalyzed Cross Coupling Reactions - Chemistry LibreTexts. (2023). Available at: [Link]
-
Palladium-Catalyzed Reductive Homocoupling of Aromatic Halides and Oxidation of Alcohols | The Journal of Organic Chemistry - ACS Publications. Available at: [Link]
-
Palladium-Catalyzed Coupling of Functionalized Primary and Secondary Amines with Aryl and Heteroaryl Halides: Two Ligands Suffice in Most Cases - NIH. Available at: [Link]
-
Isolation and Purification of Pyrazines Produced by Reaction of Cellulosic-Derived Sugars with NH4OH and Selected Amino Acids | Request PDF - ResearchGate. Available at: [Link]
-
Pyrazine and Phenazine Heterocycles: Platforms for Total Synthesis and Drug Discovery. Available at: [Link]
-
Synthesis of Pyrazines and Quinoxalines via Acceptorless Dehydrogenative Coupling Routes Catalyzed by Manganese Pincer Complexes - NIH. Available at: [Link]
-
Palladium-Catalyzed Coupling of Aryl Halides and. (2001). Available at: [Link]
-
New Stable Cu(I) Catalyst Supported on Weakly Acidic Polyacrylate Resin for Green C-N Coupling - NIH. Available at: [Link]
-
Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle - RSC Publishing. (2021). Available at: [Link]
-
Buchwald-Hartwig Cross Coupling Reaction - Organic Chemistry Portal. Available at: [Link]
-
Discovery of Novel In Situ Cascade Reactions for Fabricating Pyrazine-Derived Ligands to Construct Complexes with Intriguing Metamagnetism and Luminescence Behavior | Crystal Growth & Design - ACS Publications. Available at: [Link]
-
Molecular Interactions of Pyrazine-Based Compounds to Proteins - PubMed. (2020). Available at: [Link]
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A bibliometric review of triazine hybrids: synthesis, reactions, and applications spanning the last quarter-century (2000–2025) - RSC Publishing. Available at: [Link]
-
Recent advances in synthetic facets of immensely reactive azetidines - RSC Publishing. (2017). Available at: [Link]
-
Azetidine synthesis by La(OTf)3-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines - PMC - NIH. Available at: [Link]
-
Diazines and Triazines as Building Blocks in Ligands for Metal-Mediated Catalytic Transformations | ACS Organic & Inorganic Au. Available at: [Link]
-
Strain-Release Arylations for the Bis-Functionalization of Azetidines - ResearchGate. Available at: [Link]
-
Buchwald-Hartwig Amination - Wordpress - ACS GCI Pharmaceutical Roundtable Reagent Guides. Available at: [Link]
-
Single Step Synthesis of Non-symmetric Azoarenes Using Buchwald–Hartwig Amination. Available at: [Link]
-
Buchwald-Hartwig coupling between 4-halo-1H-1-tritylpyrazoles (1) and piperidine. Available at: [Link]
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Stability issues and proper storage of 1-(Pyrazin-2-yl)azetidin-3-ol
Welcome to the dedicated technical support center for 1-(Pyrazin-2-yl)azetidin-3-ol. This guide is designed for researchers, scientists, and drug development professionals to ensure the stability and proper handling of this compound throughout your experiments. Here, we address common stability issues and provide practical, scientifically-grounded solutions in a question-and-answer format.
I. Troubleshooting Guide: Addressing Common Experimental Issues
This section focuses on specific problems you might encounter during your work with this compound, providing potential causes and actionable solutions.
Question 1: I've observed a new, unexpected peak in my HPLC analysis of a sample that has been in solution for a few hours. What could be the cause?
Answer: The appearance of a new peak in your chromatogram often indicates degradation of the parent compound. For this compound, there are a few likely culprits based on its chemical structure:
-
Potential Cause 1: pH-Mediated Degradation. The azetidine ring, a four-membered heterocycle, possesses inherent ring strain.[1] This strain can make the ring susceptible to opening, particularly under acidic or basic conditions. The pyrazine moiety also has nitrogen atoms that can be protonated or deprotonated, potentially influencing the overall stability of the molecule.
-
Potential Cause 2: Oxidation. The pyrazine ring is an electron-deficient aromatic system, but like many nitrogen-containing heterocycles, it can be susceptible to oxidation.[2] This is especially true if your solvent has not been degassed or if your experiment is running in the presence of atmospheric oxygen for an extended period.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for a new peak in HPLC.
Step-by-Step Protocol to Investigate and Resolve:
-
Verify the pH of your solution. Use a calibrated pH meter. If the solution is acidic or basic, prepare a fresh sample in a buffered solution, ideally within a pH range of 6.5-7.5.
-
Use freshly degassed solvents. Solvents can accumulate dissolved oxygen, which can promote oxidative degradation. Degas your solvents by sparging with an inert gas (nitrogen or argon) or by using a freeze-pump-thaw technique.
-
Work under an inert atmosphere. If the compound is particularly sensitive, blanket your sample or reaction vessel with nitrogen or argon to minimize exposure to oxygen.
-
Re-analyze the sample. After implementing these changes, run the HPLC analysis again to see if the new peak is diminished or absent.
-
If the issue persists, consider a forced degradation study. This will help you to systematically identify the conditions under which your compound is unstable and to characterize the degradation products.[3]
Question 2: My solid-state sample of this compound has changed color (e.g., from white to yellow/brown) over time. Is it still usable?
Answer: A change in color of a solid-state sample is a strong indicator of degradation. This is often due to slow oxidation or reaction with atmospheric moisture.
-
Potential Cause 1: Photodegradation. Exposure to light, especially UV light, can provide the energy to initiate degradation pathways. Photosensitive groups can include carbonyls and nitroaromatics, and while not directly present, the heterocyclic rings can also be susceptible.[4]
-
Potential Cause 2: Reaction with Moisture (Hydrolysis). The compound is hygroscopic and may absorb water from the atmosphere, which can lead to hydrolysis or other moisture-mediated degradation.
-
Potential Cause 3: Thermal Degradation. Although many suppliers recommend storage at 2-8°C, temperature fluctuations or improper storage at room temperature can accelerate degradation.[5][6]
Recommendations:
-
Assess Purity: Before using the discolored sample, you must assess its purity. A quantitative technique like HPLC with a reference standard is ideal. NMR spectroscopy can also be used to check for the presence of impurities.
-
Implement Strict Storage Protocols: Store the compound in a tightly sealed, amber glass vial to protect it from light and moisture.[7] The vial should be placed in a desiccator at the recommended temperature of 2-8°C.[5][6]
-
Minimize Exposure: When weighing out the compound, do so in a controlled environment (e.g., a glove box with an inert atmosphere) if possible. If not, work quickly to minimize exposure to ambient air and light.
II. Frequently Asked Questions (FAQs)
Q1: What are the optimal storage conditions for this compound?
A: Based on supplier recommendations and the chemical nature of the compound, the optimal storage conditions are summarized below.[5][6]
| Parameter | Recommended Condition | Rationale |
| Temperature | 2-8°C | To minimize thermal degradation and slow down potential reactive pathways. |
| Atmosphere | Inert gas (Argon or Nitrogen) | To prevent oxidation from atmospheric oxygen. |
| Light | Protected from light (Amber vial) | To prevent photodegradation. |
| Moisture | Dry/Desiccated | To prevent hydrolysis and moisture-mediated degradation. |
Q2: How should I prepare stock solutions of this compound for biological assays?
A: For optimal stability and reproducibility:
-
Solvent Selection: Use high-purity, anhydrous solvents. DMSO is a common choice for creating high-concentration stock solutions.
-
Fresh is Best: Prepare stock solutions fresh for each experiment if possible.
-
Storage of Solutions: If you must store solutions, aliquot them into small, single-use volumes in tightly sealed vials. Store at -20°C or -80°C to minimize degradation. Avoid repeated freeze-thaw cycles.
-
Inert Atmosphere: For long-term storage, consider flushing the headspace of the vial with an inert gas before sealing.
Q3: My experimental results are inconsistent. Could this be related to the stability of this compound?
A: Absolutely. Inconsistent results are a classic sign of a reagent stability problem. If the purity of your compound varies between experiments (due to degradation in solution or improper storage of the solid), the effective concentration in your assays will also vary.
Logical Flow for Investigating Inconsistency:
Caption: Investigating experimental inconsistency.
Q4: How can I perform a simple forced degradation study to understand the stability of this compound?
A: A forced degradation study, as outlined by ICH guidelines, can provide immense insight into the stability of a molecule.[3][4] Here is a basic protocol:
Objective: To identify potential degradation pathways for this compound.
Materials:
-
This compound
-
0.1 M HCl (for acid hydrolysis)
-
0.1 M NaOH (for base hydrolysis)
-
3% H₂O₂ (for oxidation)
-
High-purity water and a suitable organic solvent (e.g., acetonitrile or methanol)
-
HPLC system with a suitable column (e.g., C18)
Experimental Protocol:
-
Prepare a stock solution of the compound at a known concentration (e.g., 1 mg/mL) in a 50:50 mixture of water and organic solvent.
-
Set up the following stress conditions in separate vials:
-
Acid Hydrolysis: Mix equal volumes of the stock solution and 0.1 M HCl.
-
Base Hydrolysis: Mix equal volumes of the stock solution and 0.1 M NaOH.
-
Oxidation: Mix equal volumes of the stock solution and 3% H₂O₂.
-
Thermal Stress: Keep a vial of the stock solution at 60°C.
-
Control: Keep a vial of the stock solution at room temperature, protected from light.
-
-
Incubate the samples for a defined period (e.g., 24 hours).
-
Neutralize the acid and base hydrolysis samples before analysis.
-
Analyze all samples, including the control, by HPLC. Compare the chromatograms to identify degradation products and determine the percentage of degradation under each condition.
This study will reveal whether the compound is more susceptible to acid, base, oxidation, or heat, allowing you to proactively design more robust experimental and storage conditions.
References
-
Forced Degradation Studies. (2016, December 14). MedCrave online. Retrieved January 20, 2026, from [Link]
-
Development of forced degradation and stability indicating studies of drugs—A review. (n.d.). National Institutes of Health. Retrieved January 20, 2026, from [Link]
-
A Brief Study on Forced Degradation Studies with Regulatory Guidance. (n.d.). Retrieved January 20, 2026, from [Link]
-
Forced Degradation Study: An Important Tool in Drug Development. (2014, January). Asian Journal of Research in Chemistry. Retrieved January 20, 2026, from [Link]
-
HOW TO APPROACH A FORCED DEGRADATION STUDY. (2011, January). SGS. Retrieved January 20, 2026, from [Link]
-
Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry. (n.d.). Retrieved January 20, 2026, from [Link]
-
Pyrazine and Phenazine Heterocycles: Platforms for Total Synthesis and Drug Discovery. (n.d.). Retrieved January 20, 2026, from [Link]
-
Pyrazines: Occurrence, formation and biodegradation. (n.d.). ResearchGate. Retrieved January 20, 2026, from [Link]
-
Molecular Interactions of Pyrazine-Based Compounds to Proteins. (2020, April 10). ACS Publications. Retrieved January 20, 2026, from [Link]
-
exploring utility of pyrazine-based heterocyclic compounds in anticancer drug development. (n.d.). Retrieved January 20, 2026, from [Link]
-
Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. (2021, March 24). RSC Publishing. Retrieved January 20, 2026, from [Link]
-
1-(6-chloropyrazin-2-yl)azetidin-3-ol. (n.d.). Chemsrc. Retrieved January 20, 2026, from [Link]
-
Azetidine synthesis. (n.d.). Organic Chemistry Portal. Retrieved January 20, 2026, from [Link]
-
Thermal Stability and Spectral Properties of Pyrazine-2,3-dicarboxylatocopper(II) Complexes with Ronicol. (n.d.). Chemical Papers. Retrieved January 20, 2026, from [Link]
-
Synthesis of 2-Azetidinones via Cycloaddition Approaches: An Update. (n.d.). MDPI. Retrieved January 20, 2026, from [Link]
-
Synthesis and Profiling of a Diverse Collection of Azetidine-Based Scaffolds for the Development of CNS-Focused Lead-Like Libraries. (n.d.). PMC. Retrieved January 20, 2026, from [Link]
-
Azetidines of pharmacological interest. (2021, June 29). PubMed. Retrieved January 20, 2026, from [Link]
-
Lifitegrast Degradation: Products and Pathways. (n.d.). MDPI. Retrieved January 20, 2026, from [Link]
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Technical Support Center: Optimization of N-arylation Conditions for Azetidin-3-ol Substrates
Welcome to the technical support center for the N-arylation of azetidin-3-ol and its derivatives. This resource is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of this crucial synthetic transformation. The azetidine motif is of significant interest in medicinal chemistry, and mastering its functionalization is key to unlocking novel chemical space.[1][2][3] This guide provides in-depth troubleshooting advice and frequently asked questions to address specific challenges encountered during experimentation.
The N-arylation of azetidin-3-ol, a secondary amine, presents a unique set of challenges due to the inherent strain of the four-membered ring and the presence of a hydroxyl group, which can lead to competing side reactions.[1][4] The two primary methods for this transformation are the Buchwald-Hartwig amination and the Ullmann condensation.[5][6] Both have their merits and drawbacks, and the optimal choice often depends on the specific substrates and desired outcome.
Troubleshooting Guide
This section is structured to address common problems encountered during the N-arylation of azetidin-3-ol. Each issue is presented with potential causes and actionable solutions based on established chemical principles.
Issue 1: Low to No Conversion of Starting Materials
Question: I am attempting an N-arylation of azetidin-3-ol with an aryl bromide using a palladium catalyst and a phosphine ligand, but I am observing very little or no product formation. What are the likely causes and how can I improve the conversion?
Potential Causes & Suggested Solutions:
-
Inactive Catalyst: The Pd(0) active species may not be forming efficiently from the Pd(II) precatalyst.
-
Solution: Ensure rigorous exclusion of oxygen from your reaction. Degas your solvent and purge the reaction vessel with an inert gas (Argon or Nitrogen).[7] Consider using a pre-formed Pd(0) source like Pd₂(dba)₃ or a commercially available precatalyst that activates more readily.[8] The choice of ligand is also critical; bulky, electron-rich biarylphosphine ligands such as XPhos or BrettPhos are often effective in promoting the catalytic cycle.[8]
-
-
Inappropriate Base: The base may be too weak to deprotonate the azetidine nitrogen or too sterically hindered.
-
Solution: Sodium tert-butoxide (NaOtBu) is a common and effective base for Buchwald-Hartwig reactions.[9] If you are using a weaker base like K₂CO₃ or Cs₂CO₃, consider switching to a stronger alkoxide base. The choice of base can also be solvent-dependent.
-
-
Poor Ligand Choice: The ligand may not be suitable for the specific substrate combination.
-
Solution: For hindered secondary amines like azetidin-3-ol, sterically demanding and electron-rich ligands are often necessary to facilitate both oxidative addition and reductive elimination.[10] Consider screening a panel of ligands. For instance, while XPhos is a good starting point, other ligands from the Buchwald portfolio might offer improved performance.
-
-
Substrate Deactivation (Aryl Halide): Electron-rich aryl halides can be less reactive in the oxidative addition step.
-
Solution: If you are using an electron-rich aryl bromide, you may need to increase the reaction temperature or use a more active catalyst system. Alternatively, if possible, switch to the corresponding aryl iodide, which is generally more reactive.
-
Issue 2: Formation of Significant O-arylation Byproduct
Question: My reaction is producing a mixture of the desired N-arylated product and a significant amount of the O-arylated isomer. How can I improve the selectivity for N-arylation?
Potential Causes & Suggested Solutions:
-
Competitive Deprotonation: The hydroxyl group of azetidin-3-ol can be deprotonated by the base, leading to a competing O-arylation pathway, particularly in Ullmann-type reactions.[4]
-
Solution 1 (Protecting Group Strategy): The most straightforward approach is to protect the hydroxyl group with a suitable protecting group, such as a silyl ether (e.g., TBDMS) or a benzyl ether. This will eliminate the possibility of O-arylation. The protecting group can be removed in a subsequent step.
-
Solution 2 (Reaction Condition Optimization): In some cases, careful selection of the base and solvent can favor N-arylation. For Buchwald-Hartwig reactions, using a strong, non-nucleophilic base like LHMDS or KHMDS at lower temperatures might favor deprotonation of the more acidic N-H bond over the O-H bond.
-
Issue 3: Ring-Opening of the Azetidine Core
Question: I am observing products that suggest the azetidine ring has opened during the reaction. Why is this happening and how can I prevent it?
Potential Causes & Suggested Solutions:
-
Harsh Reaction Conditions: The strained four-membered ring of azetidine is susceptible to cleavage under harsh conditions, such as high temperatures or the presence of strong acids or bases.[1][11]
-
Solution: Try to conduct the reaction under the mildest conditions possible. This may involve using a more active catalyst to lower the required temperature.[12] For Ullmann reactions, which often require high temperatures, this can be a significant issue.[6] Modern ligand-accelerated copper-catalyzed N-arylations can often proceed at lower temperatures.[13]
-
-
Formation of a Reactive Azetidinium Ion: Protonation of the azetidine nitrogen can lead to the formation of a reactive azetidinium ion, which is susceptible to nucleophilic attack and ring-opening.[11]
-
Solution: Ensure the reaction is not acidic. If your aryl halide has an acidic proton, use a slight excess of base to neutralize it.
-
Frequently Asked Questions (FAQs)
Q1: Which is better for N-arylation of azetidin-3-ol: Buchwald-Hartwig or Ullmann condensation?
A1: Both methods can be effective, but the Buchwald-Hartwig amination is generally preferred for its milder reaction conditions, broader substrate scope, and higher functional group tolerance.[5][12] The Ullmann condensation typically requires higher temperatures and stoichiometric amounts of copper, which can lead to more side reactions, including ring-opening of the sensitive azetidine core.[6][14] However, recent advancements in ligand development for copper-catalyzed reactions have made them more competitive.[13]
Q2: What is the best catalyst and ligand combination to start with for a Buchwald-Hartwig reaction with azetidin-3-ol?
A2: A good starting point is a combination of a palladium precatalyst, such as Pd₂(dba)₃ or a G3/G4 Buchwald precatalyst, with a bulky, electron-rich biarylphosphine ligand like XPhos or RuPhos. These systems are known to be effective for the coupling of secondary amines.[15]
Q3: What role does the base play in the Buchwald-Hartwig amination?
A3: The base has two primary roles in the catalytic cycle. First, it deprotonates the azetidin-3-ol to form the corresponding amide, which is the active nucleophile. Second, it facilitates the regeneration of the Pd(0) catalyst by reacting with the proton and halide generated during the reductive elimination step. Strong, non-nucleophilic bases like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) are commonly used.[16]
Q4: Can I use aryl chlorides for the N-arylation of azetidin-3-ol?
A4: Yes, but aryl chlorides are generally less reactive than aryl bromides and iodides in Buchwald-Hartwig aminations. To couple aryl chlorides, you will typically need a more active catalyst system, often involving highly electron-rich and sterically hindered ligands like tBuXPhos or BrettPhos, and potentially higher reaction temperatures.[9]
Q5: My reaction is clean but slow. How can I increase the reaction rate?
A5: Several factors can be adjusted to increase the reaction rate:
-
Increase Temperature: Gently increasing the reaction temperature can significantly speed up the reaction. However, be mindful of the potential for ring-opening at excessively high temperatures.
-
Increase Catalyst Loading: Increasing the catalyst and ligand loading (e.g., from 1 mol% to 2-3 mol%) can improve the rate.
-
Change Solvent: The choice of solvent can influence the reaction rate. Aprotic polar solvents like toluene, dioxane, or THF are commonly used.[7] Sometimes a switch in solvent can lead to a dramatic improvement.
-
Use a More Active Ligand: As mentioned previously, some ligands are inherently more active than others. Consulting literature for similar transformations can guide your choice.[17]
Experimental Protocols & Data
Table 1: Comparison of Typical N-arylation Conditions for Azetidin-3-ol
| Parameter | Buchwald-Hartwig Amination | Ullmann Condensation |
| Catalyst | Pd(OAc)₂, Pd₂(dba)₃, or Precatalyst | CuI, Cu₂O, or Cu powder |
| Ligand | Biarylphosphine (e.g., XPhos, RuPhos) | Diamine, Phenanthroline, or None |
| Base | NaOtBu, K₃PO₄, Cs₂CO₃ | K₂CO₃, Cs₂CO₃, Et₃N |
| Solvent | Toluene, Dioxane, THF | DMF, NMP, Pyridine |
| Temperature | 80-120 °C | 120-200 °C |
| Typical Yield | Good to Excellent | Moderate to Good |
| Key Advantage | Milder conditions, broader scope | Lower cost of catalyst |
| Key Disadvantage | Cost of Pd and ligands | Harsh conditions, side reactions |
General Procedure for Buchwald-Hartwig N-arylation of Azetidin-3-ol
This protocol is a general guideline and may require optimization for specific substrates.
Materials:
-
Azetidin-3-ol hydrochloride
-
Aryl halide (bromide or iodide)
-
Palladium precatalyst (e.g., XPhos Pd G3)
-
Sodium tert-butoxide (NaOtBu)
-
Anhydrous toluene
Procedure:
-
To an oven-dried Schlenk tube, add the azetidin-3-ol hydrochloride (1.2 equiv.), aryl halide (1.0 equiv.), palladium precatalyst (1-3 mol%), and sodium tert-butoxide (2.5 equiv.).
-
Seal the tube with a septum, and evacuate and backfill with an inert gas (e.g., argon) three times.
-
Add anhydrous, degassed toluene via syringe.
-
Place the reaction vessel in a preheated oil bath at the desired temperature (typically 80-110 °C).
-
Stir the reaction mixture until the starting material is consumed, as monitored by TLC or LC-MS.
-
Cool the reaction to room temperature and quench with water.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography.
Visualizing the Workflow
Troubleshooting Flowchart for N-arylation of Azetidin-3-ol
Caption: A decision-making flowchart for troubleshooting common issues in the N-arylation of azetidin-3-ol.
General Experimental Workflow
Caption: A stepwise representation of the general experimental workflow for the N-arylation of azetidin-3-ol.
References
-
Buchwald–Hartwig amination. In: Wikipedia. Retrieved January 20, 2026, from [Link]
-
Nolan, S. P., & Organ, M. G. (n.d.). Development of a Practical Buchwald-Hartwig Amine Arylation Protocol using a Conveniently Prepared (NHC)Pd(R-allyl)Cl Catalyst. Retrieved January 20, 2026, from [Link]
-
Witulski, B., Senft, S., & Jost, O. (2005). Palladium-Catalyzed N-Arylation Reactions with Aziridine and Azetidine. Synthesis, 2005(05), 843-848. Retrieved January 20, 2026, from [Link]
-
Frank, S. A., et al. (2015). Synthesis and Profiling of a Diverse Collection of Azetidine-Based Scaffolds for the Development of CNS-Focused Lead-Like Libraries. ACS Combinatorial Science, 17(10), 590-602. Retrieved January 20, 2026, from [Link]
-
Trauner, F., et al. (2020). Strain-Release Arylations for the Bis-Functionalization of Azetidines. Chemical Communications, 56(76), 11261-11264. Retrieved January 20, 2026, from [Link]
-
Harris, M. C., & Yudin, A. K. (2003). N-arylation of aziridines. The Journal of Organic Chemistry, 68(5), 2045–2047. Retrieved January 20, 2026, from [Link]
-
Majhi, B., & Maiti, D. (2019). A simple method for N-arylation of secondary amides/amines through a NaH-initiated aryne generation strategy. Organic Chemistry Frontiers, 6(18), 3323-3329. Retrieved January 20, 2026, from [Link]
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Ullmann condensation. In: Wikipedia. Retrieved January 20, 2026, from [Link]
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ACS GCI Pharmaceutical Roundtable. (n.d.). Buchwald-Hartwig Amination. Retrieved January 20, 2026, from [Link]
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Burke, E. G., & Schomaker, J. M. (2015). Oxidative allene amination for the synthesis of azetidin-3-ones. Angewandte Chemie International Edition, 54(41), 12097-12101. Retrieved January 20, 2026, from [Link]
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Shishov, D. A., et al. (2025). Palladium-Catalyzed C–H Arylation and Azetidination of Pentacyclic Triterpenoids. ACS Omega, 10(26), 25488-25500. Retrieved January 20, 2026, from [Link]
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Nam, J., & Cheon, C.-H. (2021). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. Advanced Synthesis & Catalysis, 363(10), 2499-2524. Retrieved January 20, 2026, from [Link]
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Witulski, B., Senft, S., & Jost, O. (2005). Palladium-catalyzed N-arylation reactions with aziridine and azetidine. Synthesis, 2005(05), 843-848. Retrieved January 20, 2026, from [Link]
-
El-Damasy, A. K., et al. (2019). Ligand-mediated highly effective and selective C-N coupling for synthesizing bioactive N-aryltriazole acyclonucleosides. Scientific Reports, 9(1), 1-10. Retrieved January 20, 2026, from [Link]
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Alhassan, M., & Liu, R. (2012). N-arylation of primary and secondary aliphatic amines on solid supports. Tetrahedron Letters, 53(44), 5906-5909. Retrieved January 20, 2026, from [Link]
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Ikawa, T. (2009). Synthesis and Study of Ligands for Pd-Catalyzed CO and CN Coupling. (Doctoral dissertation, Massachusetts Institute of Technology). Retrieved January 20, 2026, from [Link]
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Billingsley, K. L., & Buchwald, S. L. (2008). A Multi-Ligand Based Pd Catalyst for C–N Cross-Coupling Reactions. Journal of the American Chemical Society, 130(48), 16498-16499. Retrieved January 20, 2026, from [Link]
-
He, G., et al. (2016). Overcoming the Limitations of γ, and δ-C–H Arylation of Amines through Ligand Development. Journal of the American Chemical Society, 138(18), 5813-5816. Retrieved January 20, 2026, from [Link]
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Lee, H., et al. (2017). Synthesis of a Bicyclic Azetidine with In Vivo Antimalarial Activity Enabled by Stereospecific, Directed C(sp3)–H Arylation. Journal of the American Chemical Society, 139(30), 10222-10225. Retrieved January 20, 2026, from [Link]
-
Vantourout, J. C., et al. (2017). Biaryl Monophosphine Ligands in Palladium-Catalyzed C–N Coupling: An Updated User's Guide. Angewandte Chemie International Edition, 56(31), 8966-9009. Retrieved January 20, 2026, from [Link]
-
Ruiz-Castillo, P., Blackmond, D. G., & Buchwald, S. L. (2015). Rational Ligand Design for the Arylation of Hindered Primary Amines Guided by Reaction Progress Kinetic Analysis. Journal of the American Chemical Society, 137(9), 3085–3092. Retrieved January 20, 2026, from [Link]
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Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Retrieved January 20, 2026, from [Link]
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-
Fors, B. P., & Buchwald, S. L. (2010). Palladium-catalyzed Buchwald-Hartwig Amination and Suzuki-Miyaura Cross-coupling Reaction of Aryl Mesylates. Organic Syntheses, 87, 233-243. Retrieved January 20, 2026, from [Link]
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Ma, D., & Cai, Q. (2005). Ullmann Reaction, A Centennial Memory and Recent Renaissance——Related Formation of Carbon-Heteroatom Bond. Chinese Journal of Organic Chemistry, 25(11), 1327-1337. Retrieved January 20, 2026, from [Link]
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Ombito, J. O., & Singh, G. S. (2025). Recent progress in synthesis of 3-functionalized azetidines. Arkivoc, 2025(1), 202512430. Retrieved January 20, 2026, from [Link]
-
Okuyama, Y., et al. (2020). Azetidine synthesis by La(OTf)3-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines. Frontiers in Chemistry, 8, 589. Retrieved January 20, 2026, from [Link]
-
Ye, L., He, W., & Zhang, L. (2012). A Flexible and Stereoselective Synthesis of Azetidin-3-Ones through Gold-Catalyzed Intermolecular Oxidation of Alkynes. Angewandte Chemie International Edition, 51(34), 8632-8635. Retrieved January 20, 2026, from [Link]
-
Shishov, D. A., et al. (2025). Palladium-Catalyzed C–H Arylation and Azetidination of Pentacyclic Triterpenoids. ACS Omega, 10(26), 25488-25500. Retrieved January 20, 2026, from [Link]
-
Li, Y., et al. (2023). Modular Synthesis of 3,3-Disubstituted Azetidines via Azetidinylation Reagents. The Journal of Organic Chemistry, 88(17), 12285-12295. Retrieved January 20, 2026, from [Link]
-
Ali, A., et al. (2020). Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O) Bonding by Copper-Mediated Catalyst. Catalysts, 10(3), 345. Retrieved January 20, 2026, from [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of substituted N-heterocycles by N-arylation. Retrieved January 20, 2026, from [Link]
-
Kwong, F. Y., & Buchwald, S. L. (2002). An Ullmann Coupling of Aryl Iodides and Amines Using an Air-Stable Diazaphospholane Ligand. Organic Letters, 4(20), 3517-3520. Retrieved January 20, 2026, from [Link]
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- 17. dspace.mit.edu [dspace.mit.edu]
Technical Support Center: Resolving Enantiomers of Chiral Azetidinol Derivatives
Welcome to the technical support center for the resolution of chiral azetidinol derivatives. This guide is designed for researchers, chemists, and drug development professionals who are navigating the complexities of separating these valuable enantiomeric compounds. Azetidinols are critical building blocks in medicinal chemistry, and achieving high enantiomeric purity is often paramount for biological efficacy and safety.[1]
This document moves beyond standard protocols to provide in-depth, field-tested insights in a troubleshooting-focused, question-and-answer format. We will explore the causality behind experimental choices to empower you to solve challenges encountered at the bench.
Section 1: Chiral Chromatography (HPLC & SFC)
Chiral chromatography is the most prevalent technique for both analytical and preparative separation of azetidinol enantiomers due to its directness and broad applicability.[2] The core principle involves differential interaction of the enantiomers with a chiral stationary phase (CSP), leading to different retention times.[3]
Frequently Asked Questions & Troubleshooting
Q1: I'm starting a new project with a racemic N-Boc-3-hydroxyazetidine. Which chiral column should I screen first?
A: The "trial-and-error" approach can be time-consuming.[2] For N-protected azetidinols, polysaccharide-based CSPs are the most successful starting point.[4]
-
Expertise & Experience: Polysaccharide phases (amylose or cellulose derivatives coated on silica) offer a wide range of chiral recognition mechanisms, including hydrogen bonding, dipole-dipole, and π-π interactions, which are well-suited for the functional groups on a typical azetidinol.[5]
-
Recommendation: Begin your screening with a set of complementary columns. A robust initial screening set includes columns with amylose and cellulose backbones, each with different derivatizing selectors.
| CSP Type | Common Selector | Typical Mobile Phase (Normal Phase) | Rationale for Azetidinols |
| Amylose-based | tris(3,5-dimethylphenylcarbamate) | Hexane/Isopropanol (IPA) or Hexane/Ethanol | The helical structure of amylose can provide excellent steric hindrance and interaction points for the compact azetidinol ring.[6] |
| Cellulose-based | tris(3,5-dimethylphenylcarbamate) | Hexane/Isopropanol (IPA) or Hexane/Ethanol | The more linear structure of cellulose offers different steric arrangements and can be successful when amylose phases fail.[6] |
| Immobilized Phases | e.g., Chiralpak IA, IB, IC | Broader solvent compatibility (incl. DCM, THF) | If your azetidinol has poor solubility in standard normal phase eluents, an immobilized column allows for a wider range of solvents.[7] |
Q2: My enantiomers are not separating on a polysaccharide column (no resolution). What are my next steps?
A: Lack of resolution indicates insufficient differential interaction between your azetidinol enantiomers and the CSP. The goal is to modify the system to enhance selectivity (α).
Troubleshooting Workflow:
-
Causality: Changing the alcohol modifier (e.g., from isopropanol to ethanol) alters the hydrogen bonding competition between the mobile phase and the analyte for the CSP, which can dramatically impact selectivity.[6] Similarly, additives like trifluoroacetic acid (TFA) or diethylamine (DEA) can protonate or deprotonate sites on the analyte or CSP, changing the primary interaction mechanism.
Q3: I have baseline resolution, but the peaks are broad and tailing. What's causing this and how can I fix it?
A: Poor peak shape is typically due to secondary, undesirable interactions or column degradation.
-
Check for Contamination: Strongly adsorbed impurities from your sample can create active sites at the head of the column. This can sometimes be fixed by reversing the column and flushing with a strong, compatible solvent (check the column manual first!).[8]
-
Inappropriate Sample Solvent: If your sample is dissolved in a solvent much stronger than the mobile phase (e.g., DCM or THF for a hexane/IPA mobile phase), it can cause peak distortion.[8] Always try to dissolve the sample in the mobile phase itself.
-
Column "Memory Effect": If the column was previously used with different additives, residual amounts can leach out and interfere with your current separation.[9] For immobilized columns, flushing with a strong solvent like DMF or THF can "reset" the phase.[8] Coated phases are more sensitive and may be permanently altered.[7]
-
Silica Dissolution: In reversed-phase mode, high pH mobile phases can dissolve the underlying silica support, leading to a loss of efficiency. Ensure your mobile phase pH is within the column's recommended range.
Section 2: Chemical Derivatization & Crystallization
This classic method converts the enantiomeric pair into a mixture of diastereomers by reacting them with an enantiomerically pure chiral derivatizing agent (CDA).[10][11] Diastereomers have different physical properties (solubility, melting point, chromatographic retention) and can be separated by standard techniques like crystallization or achiral chromatography.[11]
Frequently Asked Questions & Troubleshooting
Q1: What is the best chiral derivatizing agent for a 3-hydroxyazetidine?
A: The exposed hydroxyl group of the azetidinol is the ideal handle for derivatization. Your choice of CDA depends on your goal: separation or analysis (e.g., by NMR).
| Chiral Derivatizing Agent (CDA) | Target Group | Forms | Primary Use & Comments |
| (R)- or (S)-MTPA-Cl (Mosher's Acid Chloride) | -OH | Diastereomeric Esters | NMR Analysis: The trifluoromethyl group provides a clean ¹⁹F NMR signal, and the phenyl group induces significant anisotropic effects in the ¹H NMR spectrum, allowing for the determination of enantiomeric excess (ee).[12][13] |
| (+)- or (-)-Tartaric Acid | Amine (if N-H is present) | Diastereomeric Salts | Crystallization: Ideal for large-scale resolution. Forms salts with the azetidine nitrogen if it is not protected. The success depends on finding a solvent system where one diastereomeric salt is significantly less soluble.[10] |
| (R)- or (S)-Mandelic Acid | Amine (if N-H is present) | Diastereomeric Salts | Crystallization: An alternative to tartaric acid, often used for resolving amines.[11] |
| Marfey's Reagent (FDAA) | Amine (if N-H is present) | Diastereomeric Amides | HPLC Analysis: Primarily used for amino acids and primary/secondary amines. The dinitrophenyl group is a strong UV chromophore, making it excellent for HPLC-based ee determination on an achiral column.[14] |
Q2: I've formed diastereomeric salts of my N-H azetidinol with tartaric acid, but I can't get selective crystallization. How can I troubleshoot this?
A: Successful diastereomeric crystallization is an art that relies on exploiting subtle differences in the crystal lattice energies of the two diastereomers.
-
Screen Solvents: This is the most critical variable. Try a wide range of solvents with varying polarities (e.g., ethanol, isopropanol, acetonitrile, ethyl acetate, and mixtures thereof). The goal is to find a system where one salt is sparingly soluble while the other remains in solution.
-
Control Cooling Rate: Slow, controlled cooling is crucial for forming well-ordered crystals. A rapid crash-cooling often traps impurities and the undesired diastereomer. Try cooling the solution in an insulated container or a programmable cooling bath.
-
Seeding: If you can generate a small number of pure crystals of the desired diastereomer (e.g., from a small-scale, slow evaporation), adding them as seeds to a supersaturated solution can promote the crystallization of that specific diastereomer.
-
Try a Different Resolving Agent: If tartaric acid fails, the diastereomeric salts formed with mandelic acid or (+)-camphor-10-sulfonic acid might have more favorable crystallization properties.[10][11]
Section 3: Enzymatic Kinetic Resolution
Enzymatic kinetic resolution leverages the high stereoselectivity of enzymes to differentiate between two enantiomers.[15] In a typical application for azetidinols, a racemic alcohol is acylated (or a racemic ester is hydrolyzed), and the enzyme selectively processes one enantiomer much faster than the other. This leaves behind the unreacted starting material enriched in one enantiomer and the product enriched in the other.[16]
Frequently Asked Questions & Troubleshooting
Q1: I want to resolve a racemic N-Boc-3-hydroxyazetidine using a lipase. Which enzyme and reaction conditions should I start with?
A: Lipases are robust and commonly used enzymes for resolving alcohols via transesterification.
-
Enzyme Choice: Candida antarctica Lipase B (CALB), often immobilized as Novozym 435, is an excellent starting point due to its broad substrate scope and high selectivity.[17] Other lipases like Amano PS from Burkholderia cepacia are also highly effective.[18]
-
Acyl Donor: Use an activated acyl donor that won't create a difficult-to-remove byproduct. Vinyl acetate is a popular choice because the vinyl alcohol byproduct tautomerizes to acetaldehyde, which is volatile, driving the reaction forward.
-
Solvent: A non-polar organic solvent like toluene or hexane is typically used to minimize enzyme denaturation and unwanted hydrolysis.
-
Monitoring: The reaction should be monitored (e.g., by chiral HPLC) and stopped at or near 50% conversion. Allowing the reaction to proceed further will decrease the enantiomeric excess of both the remaining starting material and the product.[15]
Protocol: Lipase-Catalyzed Kinetic Resolution of an Azetidinol
-
To a solution of racemic N-Boc-3-hydroxyazetidine (1.0 eq) in toluene (10-20 mL per mmol of substrate), add vinyl acetate (1.5-2.0 eq).
-
Add immobilized lipase (e.g., Novozym 435, ~10-20% w/w of the substrate).
-
Stir the mixture at a controlled temperature (e.g., 30-40 °C).
-
Monitor the reaction progress by taking small aliquots, filtering off the enzyme, and analyzing by chiral HPLC.
-
When the conversion reaches ~50%, stop the reaction by filtering off the enzyme.
-
Evaporate the solvent and separate the resulting product (N-Boc-3-acetoxyazetidine) from the unreacted starting material (N-Boc-3-hydroxyazetidine) using standard column chromatography on silica gel.
Q2: My enzymatic resolution is very slow and the enantioselectivity (E value) is low. What can I do to improve it?
A: Both rate and selectivity are influenced by the compatibility of the substrate with the enzyme's active site.
-
Temperature: Increasing the temperature (e.g., from 30 °C to 50 °C) will increase the reaction rate, but may decrease selectivity. A temperature screen is often necessary to find the optimal balance.
-
Solvent: While non-polar solvents are common, sometimes a more polar solvent like MTBE or diisopropyl ether can improve performance by altering substrate presentation to the enzyme.
-
Acyl Donor: The structure of the acyl donor can have a profound impact. If vinyl acetate gives poor results, try a different acyl donor like isopropenyl acetate or an acid anhydride like acetic anhydride.
-
Screen Different Enzymes: If CALB is not effective, the active site of a different lipase (e.g., from Pseudomonas fluorescens or Candida rugosa) might be a better fit for your specific azetidinol derivative.
References
-
D’Auria, M., Racioppi, R., & Valente, A. (2014). Diastereoselective Yang Photocyclization Reactions in Solution. Synthesis of Enantiopure Azetidin-3-ol Derivatives. The Journal of Organic Chemistry. Available at: [Link]
-
D'Auria, M. (2009). Photochemical synthesis of enantiomerically pure azetidin-3-ols. ResearchGate. Available at: [Link]
-
Wang, Z., et al. (2021). Enantioselective Synthesis of 2,3-Disubstituted Azetidines via Copper-Catalyzed Boryl Allylation of Azetines. National Institutes of Health. Available at: [Link]
-
Wikipedia. (n.d.). Chiral derivatizing agent. Wikipedia. Available at: [Link]
-
Krische, M. J., et al. (2018). Chiral α-Stereogenic Oxetanols and Azetidinols via Alcohol-Mediated Reductive Coupling of Allylic Acetates: Enantiotopic π-Facial Selection in Symmetric Ketone Addition. National Institutes of Health. Available at: [Link]
-
Phenomenex. (n.d.). Troubleshoot Chiral Column Performance: Efficiency & Resolution. Phenomenex. Available at: [Link]
-
Xing, X., et al. (2022). Enzymatic hydrolysis of l-azetidine-2-carboxylate ring opening. Royal Society of Chemistry. Available at: [Link]
-
Grokipedia. (n.d.). Chiral derivatizing agent. Grokipedia. Available at: [Link]
-
Reddy, M. S., et al. (2012). Improved Process for the Preparation of 1-Benzhydrylazetidin-3-ol: Development of an Efficient Synthesis and Identification of Process-related Impurities and/or Intermediates. ResearchGate. Available at: [Link]
-
Ahuja, S. (2002). A Strategy for Developing HPLC Methods for Chiral Drugs. LCGC International. Available at: [Link]
-
De Smaele, D., et al. (2007). A Straightforward Synthesis of Enantiopure Bicyclic Azetidines. R Discovery. Available at: [Link]
-
Wikipedia. (n.d.). Chiral resolution. Wikipedia. Available at: [Link]
-
Wikipedia. (n.d.). Kinetic resolution. Wikipedia. Available at: [Link]
-
P izol, M. (2020). Trouble with chiral separations. Chromatography Today. Available at: [Link]
-
Smith, A. B., et al. (2011). A Stereoelectronic Basis for the Kinetic Resolution of N-Heterocycles with Chiral Acylating Reagents. National Institutes of Health. Available at: [Link]
-
Dudziak, B., et al. (2020). Intensification of Double Kinetic Resolution of Chiral Amines and Alcohols via Chemoselective Formation of a Carbonate–Enzyme Intermediate. National Institutes of Health. Available at: [Link]
-
LibreTexts Chemistry. (2020). Resolution (Separation) of Enantiomers. LibreTexts. Available at: [Link]
-
Christie, W.W. (1992). The Chromatographic Resolution of Chiral Lipids. AOCS Lipid Library. Available at: [Link]
-
Wikipedia. (n.d.). Dynamic kinetic resolution in asymmetric synthesis. Wikipedia. Available at: [Link]
-
Zhang, X., et al. (2020). Asymmetric synthesis of flavanols via Cu-catalyzed kinetic resolution of chromenes and their anti-inflammatory activity. National Institutes of Health. Available at: [Link]
-
Chiralpedia. (n.d.). Part 6: Resolution of Enantiomers. Chiralpedia. Available at: [Link]
-
OpenOChem Learn. (n.d.). Kinetic Resolution. OpenOChem Learn. Available at: [Link]
-
Martynow, J. (2014). Problem With CHIRAL PAK AD-H Column - Can anyone help? ResearchGate. Available at: [Link]
-
Gotor-Fernández, V., et al. (2024). Enzymatic Deracemization of Fluorinated Arylcarboxylic Acids: Chiral Enzymatic Analysis and Absolute Stereochemistry Using Chiral HPLC. MDPI. Available at: [Link]
-
Weber, N., et al. (2002). A green, fully enzymatic procedure for amine resolution, using a lipase and a penicillin G acylase. Royal Society of Chemistry. Available at: [Link]
-
Patel, K. (2023). Playing with Selectivity for Optimal Chiral Separation. LCGC International. Available at: [Link]
-
ResearchGate. (n.d.). Enzymatic hydrolysis on L-azetidine-2-carboxylate ring opening. ResearchGate. Available at: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. Chiral Chromatography Frequently Asked Questions [sigmaaldrich.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. aocs.org [aocs.org]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. researchgate.net [researchgate.net]
- 8. chiraltech.com [chiraltech.com]
- 9. chromatographytoday.com [chromatographytoday.com]
- 10. Chiral resolution - Wikipedia [en.wikipedia.org]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. Chiral derivatizing agent - Wikipedia [en.wikipedia.org]
- 13. reagents.alfa-chemistry.com [reagents.alfa-chemistry.com]
- 14. grokipedia.com [grokipedia.com]
- 15. Kinetic resolution - Wikipedia [en.wikipedia.org]
- 16. Kinetic Resolution | OpenOChem Learn [learn.openochem.org]
- 17. Intensification of Double Kinetic Resolution of Chiral Amines and Alcohols via Chemoselective Formation of a Carbonate–Enzyme Intermediate - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Enzymatic Deracemization of Fluorinated Arylcarboxylic Acids: Chiral Enzymatic Analysis and Absolute Stereochemistry Using Chiral HPLC [mdpi.com]
Identification and removal of impurities in 1-(Pyrazin-2-yl)azetidin-3-ol preps
Welcome to the technical support center for the synthesis of 1-(Pyrazin-2-yl)azetidin-3-ol. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with the preparation of this important heterocyclic building block. Here, we provide in-depth troubleshooting advice, frequently asked questions, and detailed protocols to help you identify and remove critical impurities, ensuring the quality and reliability of your synthetic preparations.
Introduction: The Synthetic Challenge
The synthesis of this compound typically proceeds via a nucleophilic aromatic substitution (SNAr) or a Buchwald-Hartwig amination, coupling 2-chloropyrazine with azetidin-3-ol. While seemingly straightforward, this reaction is often accompanied by the formation of several process-related impurities that can be challenging to remove and may impact downstream applications. This guide will address these challenges head-on, providing practical, field-proven solutions.
Frequently Asked Questions (FAQs)
Q1: My reaction seems to have stalled, and I see a significant amount of unreacted 2-chloropyrazine by TLC/LC-MS. What could be the cause?
A1: Incomplete consumption of 2-chloropyrazine is a common issue. Several factors could be at play:
-
Insufficient Base: The reaction requires a base to neutralize the HCl generated in situ (for SNAr) or to facilitate the catalytic cycle (for Buchwald-Hartwig). Ensure you are using a sufficient excess of a suitable base (e.g., K2CO3, Cs2CO3, or a non-nucleophilic organic base like DIPEA).
-
Moisture: Water can compete with the azetidin-3-ol as a nucleophile, hydrolyzing the 2-chloropyrazine to the corresponding pyrazin-2-ol. Ensure your solvent and reagents are anhydrous.
-
Reaction Temperature: These coupling reactions often require elevated temperatures (80-120 °C) to proceed at a reasonable rate. If the temperature is too low, the reaction may be sluggish.
-
Catalyst Deactivation (for Buchwald-Hartwig): If you are using a palladium-catalyzed method, the catalyst may have deactivated. Ensure you are using an appropriate ligand and that your reagents are of sufficient purity to avoid catalyst poisoning.
Q2: I've isolated my product, but the NMR shows broad peaks, and the mass spectrum has an M+2 peak, suggesting a chlorinated impurity. What is this?
A2: This is a classic sign of residual 2-chloropyrazine. Its volatility is low enough that it may not be completely removed during solvent evaporation, and it can co-crystallize with your product. See the "Impurity Removal Protocols" section for specific methods to address this.
Q3: My final product is a brownish oil or discolored solid, not the expected off-white solid. What is the source of the color?
A3: Color can arise from several sources:
-
Degradation Products: The pyrazine ring system can be susceptible to degradation, especially at high temperatures for prolonged periods, leading to colored polymeric byproducts.
-
Residual Palladium Catalyst: If using a Buchwald-Hartwig approach, residual palladium can impart a dark color to the product.
-
High-Boiling Solvents: Solvents like DMF or DMAc, if not completely removed, can trap impurities and contribute to discoloration.
Q4: During aqueous workup, I'm experiencing emulsion formation. How can I resolve this?
A4: Emulsions are common when using polar aprotic solvents like DMF or DMSO. To break the emulsion, you can try:
-
Adding brine (saturated aqueous NaCl solution).
-
Filtering the mixture through a pad of Celite.
-
Allowing the mixture to stand for an extended period.
-
For future preparations, consider diluting the reaction mixture with a less polar solvent like ethyl acetate or toluene before the aqueous wash.
Troubleshooting Guide: A Symptom-Based Approach
| Symptom / Observation | Potential Cause(s) | Recommended Action(s) |
| Low Conversion | Insufficient heating, inadequate base, moisture, catalyst issue. | Increase reaction temperature, add more base, ensure anhydrous conditions, use fresh catalyst/ligand. |
| Presence of 2-chloropyrazine in Product | Incomplete reaction, inefficient purification. | See Protocol 2 for removal by acid wash. Consider re-purification by column chromatography. |
| Presence of Azetidin-3-ol in Product | Incorrect stoichiometry, inefficient purification. | Use a slight excess of azetidin-3-ol in the reaction. Remove by aqueous workup or silica gel chromatography. |
| Product Degradation (e.g., ring-opening) | Harsh acidic conditions during workup or purification.[1] | Perform aqueous workup with a mild base (e.g., NaHCO3 solution). Avoid prolonged exposure to silica gel. |
| Discolored Product | High reaction temperature, residual palladium, solvent impurities. | Reduce reaction time/temperature. Treat with activated carbon. Ensure complete removal of high-boiling solvents (see Protocol 3). |
Impurity Identification Workflow
The first step in troubleshooting is accurate identification of the impurities present. A multi-pronged analytical approach is recommended.
Caption: Workflow for impurity identification.
Key Impurity Profiles
| Impurity | Identification Method | Typical ¹H NMR Signals (CDCl₃) | Notes |
| 2-Chloropyrazine | TLC, LC-MS (m/z 114/116), ¹H NMR | δ ~8.5 (d), ~8.3 (d), ~8.2 (s) ppm | Often difficult to remove by simple evaporation. |
| Azetidin-3-ol | TLC, LC-MS (m/z 73), ¹H NMR | δ ~3.8-4.0 (m), ~3.6-3.8 (m) ppm | Highly water-soluble; should be removed during aqueous workup. |
| Ring-Opened Product | LC-MS (m/z 167 + H₂O = 185) | Complex multiplet signals | May form under acidic conditions.[1] |
| High-Boiling Solvents | ¹H NMR | DMF: δ ~8.0, 2.9, 2.7 ppm; DMSO: δ ~2.5 ppm | Can be challenging to remove under standard high vacuum. |
Impurity Removal Protocols
Protocol 1: General Aqueous Workup
This protocol is designed to remove water-soluble impurities such as excess azetidin-3-ol, inorganic salts, and polar solvents like DMF or DMSO.
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with a suitable organic solvent such as ethyl acetate (EtOAc) or dichloromethane (DCM) (approx. 10 volumes).
-
Transfer the diluted mixture to a separatory funnel.
-
Wash the organic layer sequentially with:
-
Water (2 x 5 volumes) to remove the bulk of DMF/DMSO.
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution (1 x 5 volumes) to neutralize any residual acid.
-
Brine (1 x 5 volumes) to reduce the amount of dissolved water in the organic layer.
-
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).
-
Filter the drying agent and concentrate the filtrate under reduced pressure.
Protocol 2: Removal of Unreacted 2-Chloropyrazine via Acid Wash
Unreacted 2-chloropyrazine is a common and often persistent impurity. Since the desired product has a basic nitrogen on the pyrazine ring, it can be protonated and separated from the less basic 2-chloropyrazine.
-
Dissolve the crude product in a suitable organic solvent (e.g., EtOAc or DCM).
-
Transfer to a separatory funnel and wash with a dilute aqueous HCl solution (e.g., 1 M HCl). The product will move into the aqueous layer, while the 2-chloropyrazine remains in the organic layer.
-
Separate the layers and discard the organic layer.
-
Cool the acidic aqueous layer in an ice bath and basify to pH > 9 with a base such as 2 M NaOH or solid K₂CO₃.
-
Extract the product back into an organic solvent (e.g., DCM, 3 x 5 volumes).
-
Combine the organic extracts, dry over Na₂SO₄, filter, and concentrate under reduced pressure.
Protocol 3: Removal of High-Boiling Point Solvents
High-boiling solvents like DMF, DMSO, or NMP can be difficult to remove completely. An azeotropic distillation is often effective.
-
After the initial concentration, dissolve the crude product in a minimal amount of a solvent that forms an azeotrope with the high-boiling solvent (e.g., toluene or heptane).
-
Concentrate the solution again under reduced pressure.
-
Repeat the process 2-3 times to ensure complete removal of the high-boiling solvent.
Protocol 4: Purification by Column Chromatography
For high-purity material, silica gel column chromatography is often necessary.
-
Slurry Preparation: Adsorb the crude product onto a small amount of silica gel by dissolving it in a suitable solvent (e.g., DCM), adding the silica, and then removing the solvent under reduced pressure.
-
Column Packing: Pack a silica gel column using a suitable eluent system. A gradient elution is often effective, starting with a less polar mixture and gradually increasing the polarity. A good starting point is a mixture of DCM and methanol (MeOH).
-
Elution: Carefully load the dried slurry onto the top of the column. Elute the column with the chosen solvent system (e.g., starting with 100% DCM and gradually increasing to 5-10% MeOH in DCM).
-
Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.
-
Concentration: Combine the pure fractions and remove the solvent under reduced pressure.
Logical Flow for Purification Strategy
Caption: Decision tree for purification strategy.
References
Sources
Technical Support Center: Degradation Pathways of Pyrazine-Containing Compounds
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth technical assistance and troubleshooting for challenges related to the degradation of pyrazine-containing compounds. The inherent chemical stability of the pyrazine ring, a six-membered aromatic heterocycle with two nitrogen atoms at the 1,4-positions, makes it a valuable scaffold in medicinal chemistry.[1][2][3] However, under various stress conditions, these compounds can degrade, impacting the safety, efficacy, and stability of pharmaceutical products.[4]
This resource offers a structured, question-and-answer approach to address specific experimental issues, underpinned by scientific principles and practical, field-proven insights.
Troubleshooting Guide: Common Degradation Issues
This section directly addresses specific problems you may encounter during your stability studies and experimental work.
Question: My pyrazine-containing drug substance is showing a new, more polar peak in the reverse-phase HPLC chromatogram after exposure to oxidative stress (e.g., H₂O₂). What is the likely identity of this degradant?
Answer: The most probable cause for the appearance of a more polar peak under oxidative stress is the formation of a pyrazine N-oxide . The nitrogen atoms in the pyrazine ring are susceptible to oxidation, leading to the formation of N-oxides, which significantly increases the polarity of the molecule. This is a common degradation pathway for aromatic diazines.[5]
-
Causality: The lone pair of electrons on the pyrazine nitrogen atom can be attacked by electrophilic oxygen species, such as those generated from hydrogen peroxide. This results in the formation of a coordinate covalent bond between the nitrogen and oxygen atoms.
-
Experimental Validation:
-
LC-MS Analysis: The mass of the new peak should correspond to the mass of the parent compound plus 16 Da (the mass of one oxygen atom). If two peaks are observed, it could indicate the formation of both a mono-N-oxide and a di-N-oxide (+32 Da).
-
NMR Spectroscopy: ¹H NMR of the isolated degradant will likely show a downfield shift of the protons on the carbons adjacent to the N-oxide group due to the deshielding effect of the oxygen atom.
-
Forced Degradation with a Milder Oxidant: Repeating the experiment with a milder oxidizing agent, such as m-chloroperoxybenzoic acid (m-CPBA), can sometimes selectively generate the N-oxide, aiding in its identification.
-
Question: I am observing a significant color change (e.g., turning yellow or brown) in my formulation containing a pyrazine derivative upon exposure to light. How can I investigate this photodegradation?
Answer: Color change upon light exposure is a strong indicator of photodegradation, which can involve complex reaction pathways including ring cleavage, polymerization, or the formation of highly conjugated systems.
-
Causality: The pyrazine ring can absorb UV or visible light, promoting it to an excited state. This excited molecule can then undergo various reactions, including photooxidation or rearrangement, leading to the formation of chromophoric (color-producing) degradants. The specific pathway is highly dependent on the substituents on the pyrazine ring and the formulation matrix.
-
Experimental Workflow:
-
Controlled Photostability Study: Conduct a forced degradation study according to ICH Q1B guidelines.[6][7] Expose the drug substance and product to a controlled light source (e.g., a combination of cool white fluorescent and near-UV lamps) for a specified duration. A dark control sample should be stored under the same temperature and humidity conditions to differentiate between photolytic and thermal degradation.
-
Spectroscopic Analysis: Use UV-Vis spectroscopy to monitor the appearance of new absorption bands in the visible region, which would correlate with the observed color change.
-
LC-MS/MS for Identification: Employ a stability-indicating HPLC method coupled with a mass spectrometer to separate and identify the photodegradants. High-resolution mass spectrometry can provide accurate mass data to help elucidate the elemental composition of the unknown peaks.
-
Question: My pyrazine compound, which has an ester side chain, is degrading in an aqueous formulation with a neutral pH. What degradation pathway should I suspect?
Answer: While the pyrazine ring itself is generally resistant to hydrolysis, ester side chains are susceptible to this degradation pathway, even at neutral pH, through autocatalysis or catalysis by formulation excipients.
-
Causality: The ester linkage can be cleaved by water, a process that can be catalyzed by acidic or basic conditions. However, some compounds can facilitate their own hydrolysis. Additionally, buffer salts or other excipients in the formulation can act as catalysts.
-
Troubleshooting Steps:
-
pH Profiling: Perform a study across a range of pH values (e.g., pH 2, 7, and 9) to determine if the degradation is pH-dependent. A significant increase in degradation at acidic or basic pH would confirm hydrolysis.
-
Excipient Compatibility Study: Test the stability of your compound in the presence of individual formulation excipients to identify any that may be promoting the degradation.
-
Structural Confirmation: The primary degradation product would be the corresponding carboxylic acid and alcohol. These can be confirmed by co-elution with authentic reference standards in HPLC or by structural elucidation using LC-MS and NMR.
-
Detailed Experimental Protocols
Protocol 1: Forced Degradation (Stress Testing) of a Pyrazine-Containing API
This protocol outlines a standard approach for conducting forced degradation studies as recommended by ICH guidelines.[4][6][8][9]
Objective: To identify potential degradation pathways and to develop a stability-indicating analytical method.
Materials:
-
Pyrazine-containing Active Pharmaceutical Ingredient (API)
-
Hydrochloric acid (HCl), 0.1 N
-
Sodium hydroxide (NaOH), 0.1 N
-
Hydrogen peroxide (H₂O₂), 3%
-
High-purity water
-
Methanol or other suitable organic solvent
-
HPLC system with UV or PDA detector
-
LC-MS system for peak identification
-
Photostability chamber
-
Oven
Procedure:
-
Preparation of Stock Solution: Prepare a stock solution of the API in a suitable solvent (e.g., methanol or water) at a known concentration (e.g., 1 mg/mL).
-
Stress Conditions:
-
Acid Hydrolysis: Mix equal volumes of the stock solution and 0.1 N HCl. Heat at 60°C for 24 hours.
-
Base Hydrolysis: Mix equal volumes of the stock solution and 0.1 N NaOH. Keep at room temperature for 24 hours.
-
Oxidative Degradation: Mix equal volumes of the stock solution and 3% H₂O₂. Keep at room temperature for 24 hours, protected from light.
-
Thermal Degradation: Store the solid API in an oven at 70°C for 48 hours.
-
Photodegradation: Expose the solid API to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter, as per ICH Q1B.[6][7]
-
-
Sample Analysis:
-
At appropriate time points, withdraw an aliquot of each stressed sample.
-
Neutralize the acid and base hydrolysis samples.
-
Dilute all samples to a suitable concentration for HPLC analysis.
-
Analyze the samples using a previously developed HPLC method. A gradient method is often required to separate all degradants from the parent peak.
-
Aim for 5-20% degradation of the active ingredient for meaningful results.[8]
-
-
Peak Purity and Mass Balance:
-
Assess the peak purity of the parent compound in the stressed samples using a PDA detector to ensure the method is stability-indicating.
-
Calculate the mass balance to account for all the material after degradation.
-
Protocol 2: Preliminary Identification of Degradants using LC-MS
Objective: To obtain mass information for the degradation products generated during forced degradation studies.
Procedure:
-
Analyze the stressed samples from Protocol 1 using an LC-MS system.
-
Use the same chromatographic conditions as the HPLC method to ensure correlation of peaks.
-
Acquire the mass spectra for the parent peak and all significant degradation peaks.
-
Determine the mass-to-charge ratio (m/z) of the molecular ions of the degradants.
-
Propose potential structures for the degradants based on the mass difference from the parent compound and known degradation pathways of pyrazine-containing molecules.
Frequently Asked Questions (FAQs)
Q1: Are pyrazine rings susceptible to cleavage under forced degradation conditions? A1: The pyrazine ring is generally stable and resistant to cleavage under typical forced degradation conditions.[10] However, very harsh conditions (e.g., strong oxidizing agents at high temperatures) could potentially lead to ring opening. In most pharmaceutical stability studies, degradation is more likely to occur at the substituents on the ring or through N-oxidation of the ring itself.[1]
Q2: How do substituents on the pyrazine ring affect its stability? A2: Substituents have a profound impact on the stability of the pyrazine ring.[11]
-
Electron-donating groups (e.g., amino, alkoxy groups) increase the electron density of the ring, making it more susceptible to electrophilic attack and oxidation.[11]
-
Electron-withdrawing groups (e.g., nitro, carboxyl groups) decrease the electron density, making the ring more resistant to oxidation but potentially more susceptible to nucleophilic attack.
Q3: What are the best analytical techniques for studying pyrazine degradation? A3: A combination of techniques is usually most effective.[12]
-
HPLC/UPLC with UV/PDA detection is the workhorse for separating and quantifying the parent drug and its degradation products.[13] A PDA detector is crucial for assessing peak purity.
-
LC-MS/MS is essential for the identification and structural elucidation of unknown degradants by providing molecular weight and fragmentation information.[13]
-
NMR spectroscopy is the gold standard for unambiguous structure confirmation of isolated degradation products.[12]
Visualizing Degradation Pathways and Workflows
Pyrazine Degradation Pathways
Caption: Common degradation pathways for pyrazine-containing compounds.
Forced Degradation Study Workflow
Caption: A typical workflow for conducting a forced degradation study.
References
- The Position of Power: How Substituents Dictate Pyrazine Ring Reactivity - Benchchem. (n.d.).
- Müller, R., & Rappert, S. (2010). Pyrazines: Occurrence, formation and biodegradation. Applied Microbiology and Biotechnology, 85(5), 1315–1320.
- Zhang, Y., et al. (2020). Discovery of (Dihydro)pyrazine N-Oxides via Genome Mining in Pseudomonas. Organic Letters, 22(15), 5882–5886.
- A Comparative Analysis of Analytical Techniques for Pyrazine-Based Pharmaceutical Impurities - Benchchem. (n.d.).
- Müller, R., & Rappert, S. (2010). Pyrazines: occurrence, formation and biodegradation. Applied Microbiology and Biotechnology, 85(5), 1315–1320.
- Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. (2025).
- Müller, R., & Rappert, S. (2010). Pyrazines: occurrence, formation and biodegradation. Semantic Scholar.
- What analytical methods are used for pyrazine detection? - Blog - BIOSYNCE. (n.d.).
- Chen, G.-Q., et al. (2023). Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry. Molecules, 28(19), 7440.
- Sitorus, A. C., et al. (2022). Chemical Transformation of Pyrazine Derivatives. Moroccan Journal of Chemistry, 10(2), 288-297.
- Influence of the pyrazine substituent on the structure and magnetic properties of dicyanamide-bridged cobalt(ii) complexes. (2018). Dalton Transactions, 47(32), 11029-11039.
- Liu, J., et al. (2022). Mechanism of Pyrazine Formation Intervened by Oxidized Methionines during Thermal Degradation of the Methionine-Glucose Amadori Compound. Journal of Agricultural and Food Chemistry, 70(47), 14853–14862.
- Bajaj, S., et al. (2016). Forced Degradation Studies. Journal of Analytical & Pharmaceutical Research, 3(6).
- Wackett, L. P. (2002). Biodegradation of atrazine and related s-triazine compounds: From enzymes to field studies. Applied and Environmental Microbiology, 68(1), 1-13.
- G. W. H. Cheeseman & R. F. C. Brown. (1962). Preparation and reactions of some substituted pyrazine di-N-oxides. Journal of the Chemical Society C: Organic, 1276-1281.
- Diazine Stability & Aromaticity: A Computational Study. (n.d.). Studylib.
- Determination of atrazine and its major degradation products in soil pore water by solid-phase extraction, chemical derivatization, and gas chromatography/mass spectrometry. (n.d.).
- Bağdat, E. Ş., et al. (2020). Analytical methods for pyrazine detection. ResearchGate.
- Pyridine N-oxide: Basic concept and preparation with complete mechanistic description. (2020, February 29). YouTube.
- Li, S., et al. (2022). Progress on the Synthesis Pathways and Pharmacological Effects of Naturally Occurring Pyrazines. Foods, 11(21), 3498.
- Liu, Y., et al. (2022). Effects of Pyrazine Derivatives and Substituted Positions on the Photoelectric Properties and Electromemory Performance of D–A–D Series Compounds. Molecules, 27(22), 7931.
- Bajaj, S., et al. (2016). Forced Degradation Studies. SciSpace.
- Illustrative mechanism of pyrazine ring formation during the synthesis of compounds II and III. (n.d.). ResearchGate.
- Ong, P. S., et al. (2017). Review on the Synthesis of Pyrazine and Its Derivatives. ResearchGate.
- Chen, G.-Q., et al. (2023). Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry. Molecules, 28(19), 7440.
- Oxidation methods for aromatic diazines: Substituted pyrazine-N-oxides, pyrazine-N,N′-dioxides, and 2,2′:6′,2″-terpyridine-1,1″-dioxide. (2025). ResearchGate.
- Singh, R., & Rehman, Z. U. (2012). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical Analysis, 2(3), 159-168.
- Pyridine-N-oxide. (n.d.). In Wikipedia.
- ICH GUIDELINES: STRESS DEGRADATION STUDY. (n.d.). IJCRT.org.
- Pyrazines in food samples: Recent update on occurrence, formation, sampling, pretreatment and analysis methods. (2023). ResearchGate.
- Safety and efficacy of pyrazine derivatives including saturated ones belonging to chemical group 24 when used as flavourings for all animal species. (2016). EFSA Journal, 14(11), e04618.
- Lan, T., et al. (2023). Pharmacological activity and mechanism of pyrazines. European Journal of Medicinal Chemistry, 258, 115544.
- Pyrazines in Drug Discovery. (n.d.). PharmaBlock.
- Liu, Y., et al. (2021). Formation of Pyrazines in Maillard Model Systems: Effects of Structures of Lysine-Containing Dipeptides/Tripeptides. Foods, 10(2), 268.
- Synthesis and reactions of Pyrazine. (2018, November 11). Slideshare.
- Pyrazine. (n.d.). In Wikipedia.
- Ondrusova, D., et al. (2002). Thermal Stability and Spectral Properties of Pyrazine-2,3-dicarboxylatocopper(II) Complexes with Ronicol. Chemical Papers, 56(6), 373-378.
- Tekel', J., & Kovačičová, J. (1993). Photodegradation study of some triazine-type herbicides.
- El-Sayed, S. M., et al. (2021). A multifunctional study of naturally occurring pyrazines in biological systems; formation mechanisms, metabolism, food applications and functional properties. Food & Function, 12(24), 12147-12170.
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Technical Support Center: Overcoming Challenges in the Purification of Polar Azetidine Intermediates
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth troubleshooting and practical solutions for the common challenges encountered during the purification of polar azetidine intermediates. The inherent polarity and basicity of the azetidine ring often lead to complex purification issues. This resource offers a structured approach to diagnosing and resolving these problems, ensuring the integrity and purity of your compounds.
Frequently Asked Questions (FAQs)
Q1: Why are my polar azetidine intermediates so difficult to purify using standard chromatographic methods?
A: The difficulty in purifying polar azetidine intermediates arises from a combination of their physicochemical properties. Their polarity, stemming from the nitrogen atom and other polar functional groups, leads to high solubility in polar solvents like water and poor retention on traditional nonpolar stationary phases used in reversed-phase chromatography.[1] The basic nature of the azetidine nitrogen can cause strong interactions with acidic silica gel in normal-phase chromatography, often resulting in significant peak tailing and poor separation.[2]
Q2: My azetidine compound streaks badly on a silica gel TLC plate and column. What is the primary cause and how can I fix it?
A: Streaking, or tailing, of basic compounds like azetidines on silica gel is typically caused by strong, non-ideal interactions between the basic nitrogen of your compound and the acidic silanol groups on the silica surface.[2] To mitigate this, you can add a small amount of a basic modifier, such as triethylamine (1-2%), to your mobile phase.[3][4] This deactivates the acidic sites on the silica, leading to more symmetrical peaks and improved separation.
Q3: I'm observing little to no retention of my polar azetidine on a C18 reversed-phase HPLC column. What are my options?
A: This is a common issue with highly polar compounds in reversed-phase chromatography.[3][5] You have several strategies to improve retention:
-
Increase Mobile Phase Polarity: If possible, increase the aqueous portion of your mobile phase. Some modern reversed-phase columns are designed to be stable in highly aqueous conditions.[3]
-
Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is an excellent alternative for highly polar compounds that are poorly retained in reversed-phase systems.[1] It utilizes a polar stationary phase and a mobile phase with a high concentration of a water-miscible organic solvent.
-
Ion-Pairing Chromatography: For ionizable azetidines, adding an ion-pairing reagent to the mobile phase can enhance retention on a reversed-phase column.[3][6]
Q4: Can I use non-chromatographic methods to purify my polar azetidine intermediate?
A: Yes, several non-chromatographic techniques can be effective:
-
Acid-Base Extraction: This is a powerful technique for separating basic azetidines from neutral or acidic impurities. By treating the crude mixture with an acid, the azetidine forms a water-soluble salt that can be extracted into an aqueous layer.[7][8][9] The free base can then be regenerated by basifying the aqueous layer and extracting it back into an organic solvent.[10][11]
-
Crystallization: If your azetidine intermediate is a solid, crystallization can be a highly effective purification method.[12][13] This technique relies on the differential solubility of your compound and impurities in a given solvent system at varying temperatures.[14]
-
Salt Formation and Precipitation: You can form a salt of your basic azetidine with an appropriate acid (e.g., HCl, TFA).[15][16] These salts are often crystalline and can be precipitated from a suitable solvent, leaving impurities behind in the solution.[16]
Q5: What are some common impurities I should expect in my azetidine synthesis, and how can I detect them?
A: Common impurities can include unreacted starting materials, byproducts from side reactions (e.g., elimination products), and residual solvents or reagents.[17] A combination of analytical techniques is recommended for detection and quantification:
-
Thin-Layer Chromatography (TLC): Useful for monitoring reaction progress and qualitatively identifying major components.[17][18]
-
High-Performance Liquid Chromatography (HPLC): The standard for quantifying the purity of the final product and detecting less volatile impurities.[17]
-
Gas Chromatography-Mass Spectrometry (GC-MS): Excellent for detecting volatile impurities.[17]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides structural information and can help identify and quantify impurities.[18]
Troubleshooting Guides
This section provides detailed troubleshooting for specific issues you may encounter during the purification of polar azetidine intermediates.
Issue 1: Poor Separation in Column Chromatography
Scenario: You are running a flash column on silica gel, but your polar azetidine intermediate is co-eluting with impurities or showing significant tailing.
Caption: Troubleshooting workflow for poor separation in column chromatography.
Protocol 1: Optimizing the Mobile Phase with a Basic Modifier [3]
-
TLC Analysis: Develop a TLC plate with your crude material using a suitable solvent system (e.g., dichloromethane/methanol or ethyl acetate/hexanes).
-
Add Modifier: Prepare a new developing solvent system with the addition of 1-2% triethylamine.
-
Compare: Run a new TLC and compare the spot shape and separation. The addition of triethylamine should result in more compact spots and potentially better separation.
-
Column Preparation: When packing your column, you can pre-treat the silica gel by flushing it with a solvent mixture containing the basic modifier to ensure the entire stationary phase is deactivated.[3]
Protocol 2: Dry Loading the Sample [19]
-
Dissolve Sample: Dissolve your crude product in a minimal amount of a suitable solvent.
-
Adsorb onto Silica: Add a small amount of silica gel to the dissolved sample and mix well.
-
Evaporate Solvent: Remove the solvent under reduced pressure until you have a free-flowing powder.
-
Load Column: Carefully add the silica-adsorbed sample to the top of your packed column.
Issue 2: Compound is Water-Soluble and Difficult to Extract
Scenario: After a reaction quench with water, your polar azetidine intermediate remains in the aqueous layer, leading to low recovery in the organic phase.
-
Salting Out: Add a significant amount of a salt like sodium chloride or potassium carbonate to the aqueous layer. This increases the polarity of the aqueous phase, decreasing the solubility of your organic compound and driving it into the organic layer.
-
Use of a More Polar Extraction Solvent: Switch to a more polar, water-immiscible organic solvent like ethyl acetate or dichloromethane.
-
Continuous Liquid-Liquid Extraction: For highly water-soluble compounds, a continuous liquid-liquid extraction apparatus can be used to achieve efficient extraction over an extended period.
-
pH Adjustment: The basicity of the azetidine nitrogen can be leveraged.[10] Ensure the aqueous layer is sufficiently basic (pH > 10) to keep the azetidine in its neutral, more organic-soluble form.[8]
-
Dissolution: Dissolve the crude reaction mixture in a suitable organic solvent (e.g., ethyl acetate).
-
Acidic Extraction: Transfer the organic solution to a separatory funnel and extract with a dilute aqueous acid (e.g., 1 M HCl). The protonated azetidine salt will move into the aqueous layer.[9] Repeat this extraction 2-3 times.
-
Separation of Layers: Combine the aqueous layers. The organic layer now contains neutral and acidic impurities.
-
Basification: Cool the combined aqueous layers in an ice bath and slowly add a base (e.g., 5 M NaOH) until the pH is strongly basic (pH > 10). This will regenerate the neutral amine.[10]
-
Back Extraction: Extract the basified aqueous solution with an organic solvent (e.g., dichloromethane) 3-4 times.
-
Drying and Concentration: Combine the organic layers from the back extraction, dry over an anhydrous drying agent (e.g., Na₂SO₄), filter, and concentrate under reduced pressure to obtain the purified azetidine.
Issue 3: Failure to Crystallize
Scenario: Your azetidine intermediate is an oil or fails to crystallize from various solvents, preventing purification by recrystallization.
| Problem | Potential Cause | Suggested Solution |
| Oiling Out | The compound's melting point is lower than the boiling point of the solvent.[14] | Use a lower-boiling point solvent or a solvent pair. |
| No Crystal Formation | The compound is too soluble in the chosen solvent, even when cold. | Try a less polar solvent or a mixed-solvent system.[14] |
| The solution is not supersaturated. | Slowly evaporate the solvent or cool the solution to a lower temperature.[12] | |
| Impure Crystals | Impurities are co-crystallizing with the product. | Try a different solvent system where the impurities have higher solubility. |
-
Dissolve: Dissolve your crude product in a minimal amount of a "good" solvent (one in which it is highly soluble).
-
Add Anti-Solvent: Slowly add a "poor" solvent (one in which your compound is insoluble but is miscible with the "good" solvent) dropwise until the solution becomes slightly cloudy.
-
Re-dissolve: Add a few drops of the "good" solvent until the solution becomes clear again.
-
Cool Slowly: Allow the solution to cool slowly to room temperature, and then in a refrigerator or freezer to promote slow crystal growth.[12]
Advanced Purification Techniques
For particularly challenging separations, consider these advanced chromatographic techniques:
-
Hydrophilic Interaction Liquid Chromatography (HILIC): As mentioned, HILIC is ideal for very polar compounds. It typically uses a polar stationary phase (like bare silica or amide-bonded silica) and a mobile phase consisting of a high percentage of a non-polar organic solvent (like acetonitrile) with a small amount of aqueous buffer.[20][21]
-
Ion-Exchange Chromatography (IEX): This technique separates molecules based on their net charge. For basic azetidines, cation-exchange chromatography can be highly effective.[22]
-
Supercritical Fluid Chromatography (SFC): SFC uses a supercritical fluid (often carbon dioxide) as the mobile phase. It can offer unique selectivity for polar compounds and is a "greener" alternative to normal- and reversed-phase chromatography.
Protecting Group Strategies
If the basicity of the azetidine nitrogen is the primary cause of purification difficulties, temporarily protecting this group can be a viable strategy.[23] The tert-butyloxycarbonyl (Boc) group is a common choice as it is stable to many reaction conditions and can be readily removed with acid.[24][25] A Boc-protected azetidine is less polar and not basic, making it more amenable to standard silica gel chromatography.
References
- Benchchem. Common impurities in 3-(Cycloheptyloxy)azetidine synthesis and their removal.
- YouTube. Amine and HCl - salt formation reaction.
- Wikipedia. Reversed-phase chromatography.
- Beilstein Journals. Trichloroacetic acid fueled practical amine purifications.
- SIELC Technologies. Polar Compounds.
- Wikipedia. Acid–base extraction.
- Chemistry LibreTexts. 4.8: Acid-Base Extraction.
- Benchchem. Troubleshooting guide for the purification of polar quinoline compounds.
- University of Rochester. Purification: Troubleshooting Flash Column Chromatography.
- University of Alberta. Isolation (Recovery) of amines.
- Chrom Tech, Inc. Reverse Phase Chromatography Techniques.
- Chemistry LibreTexts. 7.10: Reverse Phase Chromatography.
- YouTube. Can you retain polar acidic compounds using reversed-phase conditions? | Trust Your Science, S2E16.
- Reddit. Amine workup : r/Chempros.
- Chemistry LibreTexts. 20.2: Basicity of Amines and Ammonium Salt Formation.
- Confluence. What is an Acid and Base Extraction?.
- Reddit. Ways of crashing out amines : r/chemistry.
- PMC. Getting crystals your crystallographer will treasure: a beginner's guide.
- Wikipedia. Crystallization.
- RSC Publishing. Selective separation of amines from continuous processes using automated pH controlled extraction.
- Reddit. What are your tips and tricks for purifying ionic/very polar compounds? Exotic eluent suggestions for column chromatography? : r/chemistry.
- Unknown Source. 4.
- Benchchem. Technical Support Center: Purification of Polar Organic Compounds.
- PubMed. [Determination of the azetidine-2-carboxylic acid from lily of the valley].
- ChemistryViews. Tips and Tricks for the Lab: Column Troubleshooting and Alternatives.
- La Factoría de Cristalización. Small molecules crystallisation.
- RSC Publishing. Advanced crystallisation methods for small organic molecules.
- Benchchem. Technical Support Center: Functional Group Tolerance in Azetidine Synthesis.
- Benchchem. Technical Support Center: Purification of 3-Phenoxyazetidine Intermediates.
- PMC. Synthesis and Profiling of a Diverse Collection of Azetidine-Based Scaffolds for the Development of CNS-Focused Lead-Like Libraries.
- Unknown Source.
- PMC. A modular synthesis of azetidines from reactive triplet imine intermediates using an intermolecular aza Paternò–Büchi reaction.
- PubMed Central. Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin.
- ResearchGate. Gas chromatographic determination of azetidine-2-carboxylic acid in rhizomes of Polygonatum sibiricum and Polygonatum odoratum | Request PDF.
- Unknown Source. Protecting Groups.
- LCGC International. HILIC to the Rescue: Pharmaceutical Development Case Examples.
- Unknown Source.
- Sigma-Aldrich. Hydrophilic Interaction Liquid Chromatography.
- ResearchGate. An improved, gram-scale synthesis of protected 3-haloazetidines: Rapid diversified synthesis of azetidine-3-carboxylic acids.
- Teledyne Labs. HILIC Purification Strategies for Flash Chromatography.
- Serve Content. PREPARATION AND SYNTHETIC APPLICATIONS OF AZETIDINES Tina M. Bott and F. G. West* Department of Chemistry, University of Alberta.
- RSC Publishing. Aziridines and azetidines: building blocks for polyamines by anionic and cationic ring-opening polymerization.
- Organic Chemistry Portal. Protecting Groups.
- Benchchem. Purification strategies to remove starting material impurities.
- ResearchGate. (PDF) The Polymerization of Azetidines and Azetidine Derivatives.
- Thermo Fisher Scientific. HILIC separations.
- PMC. Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique.
- PMC. Azetidine synthesis by La(OTf)3-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines.
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Technical Support Center: Synthetic Strategies for 1-(Pyrazin-2-yl)azetidin-3-ol
Welcome to the technical support guide for the synthesis of 1-(Pyrazin-2-yl)azetidin-3-ol. This molecule is a valuable heterocyclic building block in medicinal chemistry, frequently utilized in the development of novel therapeutics, including Janus kinase (JAK) inhibitors.[1] This guide is designed for chemistry professionals and provides in-depth, field-tested answers to common challenges encountered during its synthesis. We will explore the two primary synthetic approaches—Direct Nucleophilic Aromatic Substitution (SNAr) and Palladium-Catalyzed Buchwald-Hartwig Amination—offering troubleshooting advice grounded in mechanistic principles.
Section 1: Direct Nucleophilic Aromatic Substitution (SNAr)
The most straightforward approach to synthesizing this compound is the direct coupling of 2-chloropyrazine with azetidin-3-ol via an SNAr reaction. While economical, this pathway is often plagued by the moderate reactivity of the starting materials. The pyrazine ring is rendered electron-deficient by its two nitrogen atoms, which facilitates nucleophilic attack; however, its reactivity is significantly lower than more activated systems like chloropyrimidines.[2][3]
Frequently Asked Questions (SNAr)
Question 1.1: My SNAr reaction shows low or no conversion. How can I drive it to completion?
Answer: This is the most common issue and typically stems from the inherent reactivity of the substrates and suboptimal reaction conditions.
-
Causality: 2-Chloropyrazine is less reactive towards nucleophiles than other chloroazines.[2][4] The reaction requires sufficient thermal energy to overcome the activation barrier associated with the disruption of the pyrazine's aromaticity to form the Meisenheimer intermediate.[5]
-
Troubleshooting Steps:
-
Increase Temperature: These reactions often require elevated temperatures (100-150 °C). Consider switching to a higher-boiling solvent like DMSO, NMP, or 1,4-dioxane to safely reach the required temperature.
-
Optimize the Base: A base is required to neutralize the HCl generated in situ. While organic bases like triethylamine (TEA) or diisopropylethylamine (DIPEA) can be used, inorganic bases are often more effective. Cesium carbonate (Cs₂CO₃) is particularly effective due to its high solubility in organic solvents and the "cesium effect," which enhances the nucleophilicity of the amine. If using potassium carbonate (K₂CO₃), ensure it is finely powdered and anhydrous.
-
Increase Reactant Concentration: Operating at a higher molarity can increase the reaction rate according to collision theory. A typical starting point is 0.5–1.0 M with respect to the limiting reagent.
-
Consider an Alternative Halogen: If available, 2-fluoropyrazine is often significantly more reactive in SNAr reactions than its chloro-analogue due to the high electronegativity of fluorine, which strongly activates the ring for nucleophilic attack.[6][7]
-
Question 1.2: I'm observing a significant side product that I suspect is the O-arylated isomer. How can I improve selectivity for N-arylation?
Answer: Azetidin-3-ol possesses two nucleophilic sites: the secondary amine and the hydroxyl group. While the amine is generally more nucleophilic, competitive O-arylation can occur, especially at high temperatures.
-
Causality: The alkoxide, formed by deprotonation of the hydroxyl group under basic conditions, can also act as a nucleophile. The selectivity between N- and O-arylation is influenced by the reaction conditions and the Hard-Soft Acid-Base (HSAB) principle.
-
Troubleshooting Steps:
-
Protect the Hydroxyl Group: The most robust solution is to temporarily protect the hydroxyl group. A tert-butyldimethylsilyl (TBS) ether is an excellent choice. It can be easily installed using TBS-Cl and imidazole and is stable to the basic reaction conditions of the SNAr. It can be cleanly removed post-coupling using a mild acid source like TBAF or HCl in an alcohol solvent.[8] This adds two steps to the sequence but guarantees regioselectivity.
-
Modify Reaction Conditions: Without protection, you can try to favor N-arylation by using a less-hindered, non-nucleophilic base and a polar aprotic solvent (e.g., K₂CO₃ in DMF). This minimizes the concentration of the free alkoxide.
-
Question 1.3: The final product is difficult to purify. What is the best approach?
Answer: this compound is a polar, often water-soluble compound with a basic nitrogen, making purification challenging.
-
Causality: The polarity of the molecule can lead to poor recovery from aqueous workups and streaking on silica gel chromatography.
-
Troubleshooting Steps:
-
Aqueous Workup: Avoid acidic washes, which will protonate your product and pull it into the aqueous layer. Use a saturated sodium bicarbonate or brine wash. To recover the product from the aqueous layer, back-extract multiple times with a more polar solvent like dichloromethane (DCM) or a mixture of DCM/isopropanol.
-
Chromatography: Standard silica gel can lead to peak tailing due to the basicity of the product. Consider treating your silica with triethylamine (typically 1% in the eluent system) to neutralize acidic sites. A gradient elution starting with DCM and gradually increasing the polarity with methanol is often effective. For very polar products, reverse-phase chromatography (C18) may be a better alternative.
-
SNAr Workflow & Side Reactions
Caption: SNAr pathway to the target molecule and the potential O-arylation side product.
Section 2: Palladium-Catalyzed Buchwald-Hartwig Amination
For cases where SNAr fails or gives poor yields, the Buchwald-Hartwig amination is a powerful alternative for forming the C-N bond.[9][10] This cross-coupling reaction utilizes a palladium catalyst and a specialized ligand to couple an aryl halide with an amine.
Frequently Asked Questions (Buchwald-Hartwig)
Question 2.1: My Buchwald-Hartwig reaction is failing. What are the most likely causes?
Answer: Buchwald-Hartwig reactions are sensitive to several factors, and failure often points to issues with the catalyst, reagents, or atmospheric conditions.
-
Causality: The catalytic cycle involves sensitive Pd(0) and Pd(II) intermediates.[10] Catalyst deactivation is a primary failure mode. The pyrazine nitrogens can act as ligands, coordinating to the palladium center and inhibiting its catalytic activity. Oxygen can also oxidize the active Pd(0) catalyst to an inactive state.
-
Troubleshooting Steps:
-
Ensure Inert Atmosphere: The reaction is highly sensitive to oxygen. Ensure your solvent is thoroughly degassed (e.g., by sparging with argon or nitrogen for 30-60 minutes) and that the reaction is run under a positive pressure of an inert gas.
-
Screen Ligands: Ligand choice is critical. The pyrazine substrate may require a specific ligand to promote reductive elimination and prevent catalyst inhibition. Bulky, electron-rich biaryl phosphine ligands are the standard. Start with a versatile ligand like XPhos or SPhos. If these fail, consider screening others from established generations of Buchwald ligands.[11]
-
Check Reagent Quality: The base (e.g., NaOtBu, K₃PO₄) must be anhydrous. The palladium source (e.g., Pd₂(dba)₃ or Pd(OAc)₂) should be from a reliable supplier. Using a pre-formed catalyst (e.g., XPhos Pd G3) can often improve reliability and ease of setup.
-
Solvent Choice: Anhydrous, non-coordinating solvents like toluene or 1,4-dioxane are typical. Avoid DMF, as it can decompose at high temperatures and interfere with the catalyst.
-
Question 2.2: Is it necessary to protect the hydroxyl group of azetidin-3-ol for this reaction?
Answer: While some Buchwald-Hartwig reactions tolerate free hydroxyl groups, protection is highly recommended in this case.
-
Causality: The free hydroxyl group can be deprotonated by the strong base used in the reaction (e.g., NaOtBu). The resulting alkoxide can coordinate to the palladium catalyst, potentially interfering with the catalytic cycle.
-
Recommendation: Protecting the alcohol as a TBS ether (as described in FAQ 1.2) is a prudent strategy. This prevents potential catalyst inhibition and side reactions, leading to a cleaner reaction and more reproducible results. The deprotection can be carried out after purification of the coupled product.
Buchwald-Hartwig Catalytic Cycle
Caption: The catalytic cycle for the Buchwald-Hartwig amination.
Section 3: Experimental Protocols
Protocol 3.1: SNAr Synthesis (Sample Protocol)
-
To a dry round-bottom flask equipped with a magnetic stir bar and reflux condenser, add azetidin-3-ol (1.0 eq), 2-chloropyrazine (1.2 eq), and cesium carbonate (2.0 eq).
-
Evacuate and backfill the flask with nitrogen or argon three times.
-
Add anhydrous DMSO (to achieve a 0.5 M concentration of azetidin-3-ol).
-
Heat the reaction mixture to 130 °C and stir for 12-24 hours, monitoring by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic mixture with water (3x) and then with brine (1x).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude residue by flash column chromatography on silica gel (e.g., 0-10% methanol in dichloromethane with 1% triethylamine) to afford the title compound.
Protocol 3.2: Buchwald-Hartwig Synthesis (with TBS Protection)
-
Step A: TBS Protection of Azetidin-3-ol
-
Dissolve azetidin-3-ol (1.0 eq) and imidazole (2.5 eq) in anhydrous DCM.
-
Cool the mixture to 0 °C in an ice bath.
-
Add a solution of TBDMS-Cl (1.1 eq) in DCM dropwise.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours.
-
Quench with water and separate the layers. Wash the organic layer with brine, dry over Na₂SO₄, and concentrate. Purify by chromatography to yield 3-((tert-butyldimethylsilyl)oxy)azetidine.
-
-
Step B: Buchwald-Hartwig Coupling
-
To a dry Schlenk flask, add Pd₂(dba)₃ (2 mol%), XPhos (4 mol%), and sodium tert-butoxide (1.4 eq).
-
Evacuate and backfill the flask with argon three times.
-
Add anhydrous, degassed toluene, followed by 2-chloropyrazine (1.2 eq) and 3-((tert-butyldimethylsilyl)oxy)azetidine (1.0 eq).
-
Heat the mixture to 100 °C and stir for 8-16 hours.
-
Cool to room temperature, dilute with ethyl acetate, and filter through a pad of Celite.
-
Concentrate the filtrate and purify by flash chromatography to yield the TBS-protected product.
-
-
Step C: TBS Deprotection
-
Dissolve the TBS-protected product from Step B in methanol.
-
Add a 4 M solution of HCl in 1,4-dioxane (2.0 eq) and stir at room temperature for 1-2 hours.
-
Monitor the reaction for the disappearance of the starting material.
-
Concentrate the mixture under reduced pressure. The resulting product can be purified by chromatography or trituration/recrystallization.
-
Data Summary
| Strategy | Key Reagents | Typical Conditions | Common Issues |
| SNAr | 2-Chloropyrazine, Azetidin-3-ol, Cs₂CO₃ | DMSO, 130 °C | Low conversion, O-arylation |
| Buchwald-Hartwig | 2-Chloropyrazine, Protected Azetidinol, Pd Catalyst, Ligand, Base | Toluene, 100 °C | Catalyst deactivation, O₂ sensitivity |
References
-
RSC Advances.
-
Google Patents.
-
ChemicalBook.
-
National Institutes of Health.
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Google Patents.
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ResearchGate.
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ResearchGate.
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ACS GCI Pharmaceutical Roundtable.
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Chemistry LibreTexts.
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The Journal of Organic Chemistry.
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ResearchGate.
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Journal of the Chemical Society C: Organic.
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Molecules.
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PubMed Central.
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PubMed.
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National Institutes of Health.
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Organic & Biomolecular Chemistry.
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PubMed.
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MDPI.
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12][13][14]TRIAZOLO[1,5-A] PYRIDINYL COMPOUNDS, COMPOSITIONS AND METHODS OF USE THEREOF.European Patent Office.
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Navigating the Chemistry of Azetidines: A Guide to Preserving Ring Integrity
A Technical Support Center for Researchers, Scientists, and Drug Development Professionals
Welcome to our dedicated technical support center for chemists working with azetidines. This guide is designed to provide you with in-depth, practical advice on a critical challenge in azetidine chemistry: mitigating the undesired ring-opening of this strained four-membered heterocycle under both acidic and basic conditions. As Senior Application Scientists, we have synthesized our field expertise with established chemical principles to create a resource that not only offers solutions but also explains the "why" behind them.
Frequently Asked Questions (FAQs)
Here, we address some of the most common questions our team receives regarding azetidine stability.
Q1: Why is the azetidine ring so susceptible to opening?
The susceptibility of the azetidine ring to cleavage stems from its inherent ring strain, which is a consequence of the deviation of its bond angles from the ideal tetrahedral angle.[1][2] This strain makes the ring thermodynamically less stable than larger, less strained heterocyclic systems like pyrrolidines or piperidines.[2] Consequently, the azetidine ring is more prone to reactions that relieve this strain, such as nucleophilic attack, which leads to ring-opening.
Q2: What is the primary mechanism of azetidine ring-opening under acidic conditions?
Under acidic conditions, the primary mechanism of ring-opening is initiated by the protonation of the azetidine nitrogen.[2][3] This protonation converts the nitrogen into a good leaving group (as part of a positively charged azetidinium ion), which significantly activates the ring's carbon atoms towards nucleophilic attack.[4][5] The subsequent attack by a nucleophile, which can be the counter-ion of the acid, a solvent molecule, or even a pendant functional group within the same molecule (intramolecularly), leads to the cleavage of a C-N bond and opening of the ring.[2]
Mechanism of Acid-Catalyzed Azetidine Ring-Opening
Caption: Acid-catalyzed ring-opening of azetidine.
Q3: How does the pKa of the azetidine nitrogen influence its stability in acidic media?
The pKa of the azetidine nitrogen is a critical determinant of its stability in acidic environments.[2] A lower pKa indicates that the nitrogen is less basic and therefore less likely to be protonated at a given pH.[2] Since protonation is the activating step for ring-opening, a lower pKa generally translates to greater stability in acidic conditions.[2] Electron-withdrawing groups attached to the nitrogen atom can significantly lower its pKa, thereby enhancing the stability of the azetidine ring.[6]
Q4: Are azetidines always more stable under basic conditions?
Generally, azetidines are more stable in basic media compared to acidic conditions because the nitrogen atom is not protonated and thus the ring is not activated towards nucleophilic attack. However, there are exceptions. Strong bases can promote ring-opening, particularly in the case of N-sulfonylated azetidines, which can undergo anionic ring-opening polymerization.[1][7][8] Additionally, quaternary azetidinium salts can undergo Hofmann elimination in the presence of a strong base, leading to ring cleavage.[9][10][11] Strong nucleophiles can also directly attack the carbon atoms of the azetidine ring, causing it to open.[12]
Base-Mediated Ring-Opening of an Azetidinium Ion (Hofmann Elimination)
Caption: Hofmann elimination of an azetidinium salt.
Q5: How do I choose the right N-protecting group to prevent ring-opening?
The choice of the N-protecting group is a critical strategic decision in any synthesis involving azetidines. The ideal protecting group should be stable under the planned reaction conditions and easily removable without causing ring cleavage. Here is a comparative summary of commonly used protecting groups:
| Protecting Group | Stability under Acidic Conditions | Stability under Basic Conditions | Removal Conditions | Key Considerations |
| Boc (tert-Butoxycarbonyl) | Labile, especially to strong acids (e.g., TFA).[6] | Generally stable. | Strong acid (e.g., TFA, HCl). | Commonly used due to its ease of introduction and removal. Its acid lability requires careful planning of subsequent synthetic steps. |
| Cbz (Carboxybenzyl) | More stable than Boc to acidic conditions.[6] | Generally stable. | Hydrogenolysis (e.g., H₂, Pd/C).[6] | Offers orthogonal deprotection in the presence of acid-labile groups. |
| Sulfonyl (e.g., Tosyl, Nosyl) | Generally stable. | Generally stable, but can activate the ring to anionic polymerization.[1][7] | Harsh reductive conditions (e.g., Na/NH₃, Mg/MeOH).[6] | The strong electron-withdrawing nature can enhance stability but may activate the ring towards certain nucleophiles. Removal can be challenging. |
Decision Workflow for Selecting an N-Protecting Group
Sources
- 1. par.nsf.gov [par.nsf.gov]
- 2. Intramolecular Ring-Opening Decomposition of Aryl Azetidines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. m.youtube.com [m.youtube.com]
- 5. Degradation products of azetidine core G334089 - Isolation, structure elucidation and pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. The anionic ring-opening polymerization of N-(methanesulfonyl)azetidine - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. Anionic Ring-Opening Polymerization of N-(tolylsulfonyl)azetidines To Produce Linear Poly(trimethylenimine) and Closed-System Block Copolymers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Hofmann elimination - Wikipedia [en.wikipedia.org]
- 10. Hofmann Elimination | NROChemistry [nrochemistry.com]
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- 12. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Guide to Azetidine Building Blocks: Profiling 1-(Pyrazin-2-yl)azetidin-3-ol
Introduction: The Strategic Value of Azetidines in Modern Drug Discovery
In the landscape of medicinal chemistry, the quest for novel molecular scaffolds that confer advantageous physicochemical and pharmacokinetic properties is relentless. Among the saturated heterocycles, azetidines have emerged as a "privileged" structural motif. These four-membered nitrogen-containing rings possess a unique balance of stability and inherent ring strain, which imparts a rigid, three-dimensional conformation to molecules.[1] This conformational rigidity can reduce the entropic penalty of binding to a biological target, potentially leading to higher affinity and selectivity.[1]
The incorporation of an azetidine scaffold can enhance metabolic stability, improve solubility, and provide novel vectors for exploring chemical space.[1] Several FDA-approved drugs, including the kinase inhibitor cobimetinib and the antihypertensive agent azelnidipine, feature the azetidine core, validating its therapeutic relevance.[1] This guide provides an in-depth comparison of a highly functionalized and versatile building block, 1-(Pyrazin-2-yl)azetidin-3-ol , with other foundational azetidine intermediates, offering researchers a strategic framework for scaffold selection and application.
Featured Building Block: this compound
Structure and Intrinsic Properties:
This compound is a trifunctional building block that presents a unique convergence of valuable chemical features:
-
Azetidine Core: Provides a rigid, sp³-rich scaffold, a desirable trait for improving compound properties and escaping "flatland" in medicinal chemistry.
-
N-Pyrazinyl Group: The pyrazine ring is an important pharmacophore found in numerous bioactive molecules.[2] As a weakly basic, electron-deficient aromatic system, it serves as a hydrogen bond acceptor and can engage in π-stacking interactions. Its presence significantly influences the overall basicity and electronic properties of the azetidine nitrogen.[3]
-
C3-Hydroxyl Group: The secondary alcohol at the 3-position is a critical handle for synthetic diversification. It can act as a hydrogen bond donor or acceptor and provides a reactive site for etherification, esterification, or Mitsunobu-type reactions, allowing for the introduction of a wide array of substituents with precise stereochemical control.[4][5]
The synthesis of N-aryl azetidin-3-ols is typically achieved through the reaction of a suitable amine with an epoxide like epichlorohydrin, followed by cyclization, or by the nucleophilic aromatic substitution of a halo-pyrazine with azetidin-3-ol.[6]
Caption: General workflow for synthesizing N-aryl azetidin-3-ols.
Comparative Analysis with Alternative Azetidine Building Blocks
The selection of an appropriate building block is a critical decision in the design of a synthetic route. The choice depends on the desired final structure, the need for protecting groups, and the planned reaction sequences. Below, we compare this compound with three other widely used azetidine intermediates.
| Feature | This compound | N-Boc-azetidin-3-ol | Azetidin-3-ol Hydrochloride | 1-(Pyridin-2-yl)azetidin-3-ol |
| Structure | Pyrazinyl at N1, Hydroxyl at C3 | Boc-protected at N1, Hydroxyl at C3 | Free amine (as HCl salt), Hydroxyl at C3 | Pyridinyl at N1, Hydroxyl at C3 |
| N1 Reactivity | Pre-functionalized; ring subject to aromatic chemistry | Requires deprotection for N-alkylation/arylation | Primary site for direct N-functionalization | Pre-functionalized; ring subject to aromatic chemistry |
| C3 Reactivity | Reactive hydroxyl group for diversification | Reactive hydroxyl group for diversification | Reactive hydroxyl group for diversification | Reactive hydroxyl group for diversification |
| Protecting Group | None | Boc (acid-labile) | None (handled as salt) | None |
| Key Advantage | Introduces a key heteroaromatic pharmacophore directly | Versatile, stable, and widely used intermediate[7][8] | Enables direct, one-step N-functionalization[9][10] | Close analog to pyrazinyl, allows for fine-tuning of electronics/pKa |
| Considerations | Basicity of pyrazine may influence reactions/purification | Requires an additional deprotection step | Can be hygroscopic; requires base for reactions | Basicity of pyridine is higher than pyrazine, affecting properties[3][11] |
Deep Dive into Comparative Utility
1. N-Boc-azetidin-3-ol: The Versatile Workhorse This is arguably the most common starting point for accessing 3-substituted azetidines.[12] The tert-butyloxycarbonyl (Boc) group provides excellent protection for the nitrogen, rendering it stable to a wide range of reaction conditions (e.g., organometallic reagents, mild oxidants/reductants). Its primary utility lies in its role as a precursor: the hydroxyl group can be functionalized first, followed by acidic removal of the Boc group to reveal the free amine for subsequent modification.[13] This sequential approach is fundamental in library synthesis.
2. Azetidin-3-ol Hydrochloride: The Direct Approach For syntheses where the azetidine nitrogen is the first site of modification, the hydrochloride salt is the most atom-economical choice.[9] It allows for direct N-alkylation or N-arylation without the need for a deprotection step. However, its salt form necessitates the use of a base to liberate the free amine, and its higher polarity can affect solubility in common organic solvents.
3. 1-(Pyridin-2-yl)azetidin-3-ol vs. This compound: A Tale of Two Heterocycles This comparison is crucial for understanding the subtle yet significant impact of the N-aryl substituent.
-
Basicity and Electronics: Pyridine is generally more basic than pyrazine.[11] The second nitrogen atom in pyrazine acts as an electron-withdrawing group, reducing the electron density on the ring and the other nitrogen.[3] This difference in basicity can affect a molecule's pharmacokinetic profile, including its absorption and potential for off-target interactions.
-
Hydrogen Bonding: Both pyrazine and pyridine nitrogens are hydrogen bond acceptors. However, pyrazine offers two potential sites for such interactions, which could be exploited in rational drug design.
-
Metabolic Stability: The electronic differences between the two rings can influence their susceptibility to metabolic enzymes like cytochrome P450s.
The choice between a pyridinyl and pyrazinyl substituent allows a medicinal chemist to fine-tune the electronic properties and basicity of the final compound, which can be critical for optimizing target engagement and ADME (absorption, distribution, metabolism, and excretion) properties.
Caption: Decision guide for selecting an azetidine building block.
Experimental Protocol: Diversification via Mitsunobu Reaction
The functionalization of the C3-hydroxyl group is a common and powerful strategy for elaborating azetidine scaffolds. The Mitsunobu reaction is an exemplary method for this transformation, proceeding with a clean inversion of stereochemistry at the alcohol center.[4][12] This protocol describes a general procedure for the etherification of an N-substituted azetidin-3-ol.
Objective: To synthesize an N-substituted-3-phenoxyazetidine from the corresponding azetidin-3-ol. This protocol is broadly applicable to building blocks like this compound and N-Boc-azetidin-3-ol.
Materials:
-
N-substituted azetidin-3-ol (e.g., N-Boc-azetidin-3-ol) (1.0 eq)
-
Phenol (1.2 eq)
-
Triphenylphosphine (PPh₃) (1.5 eq)
-
Diisopropyl azodicarboxylate (DIAD) (1.5 eq)
-
Anhydrous Tetrahydrofuran (THF)
-
Standard workup and purification reagents (Ethyl acetate, saturated NaHCO₃, brine, anhydrous MgSO₄, silica gel)
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add the N-substituted azetidin-3-ol (1.0 eq), phenol (1.2 eq), and triphenylphosphine (1.5 eq).
-
Solvent Addition: Dissolve the solids in anhydrous THF.
-
Cooling: Cool the reaction mixture to 0 °C using an ice bath.
-
Reagent Addition: Slowly add DIAD (1.5 eq) dropwise to the stirred solution. Causality Note: Slow addition is crucial to control the exothermic reaction and minimize side-product formation.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Workup:
-
Once the starting material is consumed, concentrate the reaction mixture under reduced pressure.
-
Redissolve the residue in ethyl acetate.
-
Wash the organic layer sequentially with saturated aqueous NaHCO₃ and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel to yield the desired 3-phenoxyazetidine product. Self-Validating System: The purity and identity of the final product should be confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry.
Caption: Key stages of the Mitsunobu reaction on an azetidin-3-ol.
Conclusion and Forward Outlook
This compound is a highly valuable building block that offers a direct route to incorporating a rigid, 3D scaffold and a key heteroaromatic pharmacophore into a single molecule. Its utility is defined by the strategic placement of the pyrazinyl group for modulating electronic properties and the C3-hydroxyl group as a versatile handle for diversification.
While foundational building blocks like N-Boc-azetidin-3-ol and azetidin-3-ol hydrochloride remain indispensable tools for flexible and sequential synthesis, pre-functionalized derivatives such as this compound provide significant advantages in convergent synthetic strategies. By understanding the distinct reactivity, properties, and strategic applications of each building block, researchers can make more informed decisions, accelerating the design and synthesis of next-generation therapeutics.
References
-
Dubois, M. A. J., et al. (2019). Synthesis of 3-Aryl-3-Sulfanyl Azetidines by Iron-Catalyzed Thiol Alkylation with N-Cbz Azetidinols. The Journal of Organic Chemistry, 84(9), 5943-5956. Available at: [Link]
-
Wikipedia. (n.d.). Mitsunobu reaction. Retrieved from [Link]
-
Organic Chemistry Portal. (2019). Mitsunobu Reaction. Retrieved from [Link]
-
Reddit. (2019). Let's discuss the basicity of pyrazine and pyrimidine. Retrieved from [Link]
-
Couto, I., et al. (2021). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. Organic & Biomolecular Chemistry. Available at: [Link]
-
Singh, R., et al. (2024). Azetidines in medicinal chemistry: emerging applications and approved drugs. Molecular Diversity. Available at: [Link]
- Google Patents. (n.d.). Method for synthesizing 3-hydroxy-azetidinehydrochloride.
-
Concept Hub. (2024). Pyrazine derivatives: Significance and symbolism. Retrieved from [Link]
-
Quora. (2018). Why is pyrimidine less basic than pyridazine? Retrieved from [Link]
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The Tale of Two Rings: A Comparative Guide to Pyrazine and Pyridine Scaffolds in Medicinal Chemistry
For Immediate Publication
In the intricate world of medicinal chemistry, the selection of a core heterocyclic scaffold is a decision that profoundly influences the ultimate therapeutic potential of a drug candidate. Among the myriad of choices, pyrazine and pyridine, two six-membered nitrogen-containing aromatic rings, stand out for their prevalence and versatility. While structurally similar, their nuanced electronic and physicochemical differences dictate distinct applications, metabolic fates, and interaction profiles within biological systems. This guide offers an in-depth comparative analysis of these two critical scaffolds, providing researchers, scientists, and drug development professionals with the foundational knowledge and experimental insights necessary to make informed decisions in scaffold selection and drug design.
At a Glance: Structural and Physicochemical Distinctions
The core difference between pyridine and pyrazine lies in the number and position of nitrogen atoms. Pyridine contains a single nitrogen atom, while pyrazine possesses two nitrogen atoms in a 1,4-para arrangement. This seemingly minor alteration has significant consequences for the electronic distribution, basicity, and overall chemical personality of the ring system.
Pyridine is a weakly basic compound, with the lone pair of electrons on the nitrogen atom available for protonation. In contrast, pyrazine is significantly less basic than pyridine.[1][2] The presence of a second, electron-withdrawing nitrogen atom in pyrazine deactivates the ring, making the lone pairs less available for donation.[3] This difference in basicity can have profound effects on a drug's pharmacokinetic profile, influencing properties such as solubility, membrane permeability, and off-target interactions.
Due to the symmetry of the pyrazine molecule, it has a dipole moment of zero, whereas pyridine has a significant dipole moment.[4] Theoretical studies have shown that both pyrazine and pyridine are more reactive than benzene, with pyrazine exhibiting higher polarizability than pyridine, suggesting a greater propensity for intermolecular interactions.[5]
| Property | Pyridine | Pyrazine | Rationale for Difference |
| Structure | Single nitrogen atom | Two nitrogen atoms at positions 1 and 4 | Number and position of heteroatoms |
| Basicity (pKa of conjugate acid) | ~5.2 | ~0.65 | The second nitrogen in pyrazine is electron-withdrawing, reducing the availability of lone pairs for protonation.[3][4] |
| Dipole Moment | ~2.2 D | 0 D | Symmetrical arrangement of nitrogen atoms in pyrazine cancels out individual bond dipoles.[4] |
| Aromaticity | Aromatic | Aromatic | Both satisfy Hückel's rule with 6 π-electrons. |
| Reactivity towards Electrophilic Substitution | Less reactive than benzene, substitution at C3.[6] | Highly resistant to electrophilic substitution.[7] | The nitrogen atoms are strongly deactivating. |
| Reactivity towards Nucleophilic Substitution | Favorable at C2 and C4 positions.[6] | Favorable | The electron-deficient nature of the ring facilitates nucleophilic attack.[7] |
| Metabolic Stability | Susceptible to oxidation. | Generally more metabolically stable. | The electron-deficient nature of the pyrazine ring makes it less prone to oxidative metabolism.[8] |
The Scaffolds in Action: A Medicinal Chemistry Perspective
Both pyridine and pyrazine scaffolds are integral components of numerous FDA-approved drugs, demonstrating their broad therapeutic utility across a range of diseases.[9][10] Their selection in drug design is often a strategic choice to modulate potency, selectivity, and pharmacokinetic properties.
Pyridine: A Versatile Workhorse
The pyridine ring is one of the most extensively used heterocycles in drug design, found in a vast array of therapeutic agents.[9] Its ability to act as a hydrogen bond acceptor and its capacity for substitution at multiple positions make it a highly versatile scaffold.[6] The introduction of a pyridine motif can enhance a molecule's biochemical potency, improve metabolic stability, and address protein-binding issues.[9]
Examples of Pyridine-Containing Drugs:
-
Abiraterone: Used in the treatment of prostate cancer.[6][9]
-
Crizotinib: A kinase inhibitor for cancer therapy.[9]
-
Omeprazole: A proton pump inhibitor for treating ulcers.[6][9]
The chemical modifiability of the pyridine ring allows for fine-tuning of a drug's properties. Nucleophilic substitution is favored at the C2 and C4 positions, while electrophilic substitution, though less favorable than in benzene, occurs at the C3 position.[6]
Pyrazine: A Bioisostere with Unique Advantages
Pyrazine is often employed in medicinal chemistry as a bioisostere for benzene, pyridine, and pyrimidine.[10] A bioisostere is a chemical substituent that can be interchanged with another to produce a compound with similar biological properties. The strategic replacement of a phenyl or pyridyl ring with a pyrazine can offer several advantages, most notably improved metabolic stability.[8] The electron-deficient nature of the pyrazine ring makes it less susceptible to oxidative metabolism by cytochrome P450 enzymes.
The nitrogen atoms in the pyrazine ring frequently act as hydrogen bond acceptors, playing a crucial role in the interaction of drugs with their protein targets.[10] This is particularly evident in the field of kinase inhibitors, where the pyrazine nitrogen often forms a key hydrogen bond with the hinge region of the kinase.[10]
Examples of Pyrazine-Containing Drugs:
-
Glipizide: An antidiabetic drug that stimulates insulin secretion.[10]
-
Bortezomib: A proteasome inhibitor for the treatment of multiple myeloma.[10]
-
Pyrazinamide: A first-line medication for tuberculosis.[7]
-
Darovasertib: A protein kinase C inhibitor for metastatic uveal melanoma.[11]
The synthesis of pyrazine derivatives can be achieved through various methods, including the condensation of α-diketones with ammonia and the cyclization of 1,2-diamines with dicarbonyl compounds.[7]
Experimental Workflows and Protocols
To provide a practical context for the application of these scaffolds, the following sections detail representative experimental protocols for synthesis and biological evaluation.
Synthesis of a Substituted Pyrazine Derivative
This protocol outlines a general method for the synthesis of a 2,5-disubstituted pyrazine, a common structural motif in medicinal chemistry.
Experimental Protocol: Synthesis of 2,5-Dimethylpyrazine
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 1,2-diaminopropane (1 equivalent) in ethanol.
-
Addition of Reagent: To the stirred solution, add 2,3-butanedione (1 equivalent) dropwise at room temperature.
-
Reflux: Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: After completion of the reaction, cool the mixture to room temperature and remove the ethanol under reduced pressure.
-
Extraction: Dissolve the residue in dichloromethane and wash with a saturated aqueous solution of sodium bicarbonate, followed by brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to yield pure 2,5-dimethylpyrazine.
Causality Behind Experimental Choices:
-
Ethanol as Solvent: Provides good solubility for the reactants and has an appropriate boiling point for the reflux conditions.
-
Reflux: The elevated temperature is necessary to overcome the activation energy of the condensation and cyclization reactions.
-
Aqueous Work-up: The sodium bicarbonate wash neutralizes any acidic byproducts, and the brine wash removes any residual water from the organic layer.
-
Column Chromatography: This is a standard purification technique to separate the desired product from any unreacted starting materials or side products.
In Vitro Anticancer Activity Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. It is widely used to measure the cytotoxic effects of potential anticancer drugs.
Experimental Protocol: MTT Assay for Cytotoxicity
-
Cell Seeding: Plate cancer cells (e.g., HCT116) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.[12]
-
Compound Treatment: Treat the cells with various concentrations of the synthesized pyrazine or pyridine derivatives. Include a vehicle control (e.g., DMSO) and a positive control (a known anticancer drug).[12]
-
Incubation: Incubate the treated cells for 48 or 72 hours.[12]
-
MTT Addition: After the incubation period, add MTT solution to each well and incubate for 2-4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.[12]
-
Solubilization: Add a solubilizing agent, such as DMSO, to each well to dissolve the formazan crystals.[12]
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.[12]
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth) by plotting the percentage of cell viability against the compound concentration.[12]
Self-Validating System:
-
Vehicle Control: Ensures that the solvent used to dissolve the compounds does not have a significant effect on cell viability.
-
Positive Control: Confirms that the assay is working correctly and provides a benchmark for the potency of the test compounds.
-
Dose-Response Curve: The generation of a dose-response curve allows for the accurate determination of the IC50 value and provides confidence in the observed cytotoxic effects.
Visualizing the Chemical Logic
To better understand the structural and electronic differences between pyridine and pyrazine, the following diagrams illustrate their key features.
Caption: Structural comparison of pyridine and pyrazine.
Caption: Electronic effects of nitrogen atoms in pyridine vs. pyrazine.
Conclusion: A Strategic Choice in Drug Design
The decision to employ a pyridine or pyrazine scaffold is a critical juncture in the drug discovery process. While both are six-membered aromatic heterocycles, their distinct electronic and physicochemical properties translate into different strengths and weaknesses in a medicinal chemistry context. Pyridine offers a versatile and readily modifiable platform with a long history of success in approved drugs.[9] Pyrazine, while less basic, provides a valuable bioisosteric replacement strategy to enhance metabolic stability and introduce specific hydrogen bonding interactions.[8][10]
Ultimately, the choice between these two scaffolds is not a matter of one being universally superior to the other. Instead, it is a nuanced decision that must be guided by the specific therapeutic target, the desired pharmacokinetic profile, and the overall goals of the drug discovery program. A thorough understanding of the comparative advantages and disadvantages of each scaffold, as presented in this guide, empowers medicinal chemists to make more rational and effective design choices, paving the way for the development of safer and more efficacious medicines.
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A Senior Application Scientist's Guide to Validating Biological Assay Results for 1-(Pyrazin-2-yl)azetidin-3-ol Derivatives as Novel BTK Inhibitors
In the landscape of targeted therapies, the pyrazole and pyrazoline heterocyclic cores are scaffolds of significant interest, known to produce derivatives with a wide array of biological activities, including anti-inflammatory and anticancer effects.[1][2][3] This guide focuses on a promising subclass, 1-(Pyrazin-2-yl)azetidin-3-ol derivatives, engineered as inhibitors of Bruton's Tyrosine Kinase (BTK). BTK is a critical non-receptor tyrosine kinase integral to B-cell receptor (BCR) signaling pathways, making it a high-value target for malignancies and autoimmune diseases.[4][5][6]
The successful development of any kinase inhibitor hinges on rigorous, reproducible, and biologically relevant assay validation. This document provides a comparative framework for validating the activity of a novel investigational compound, which we will call "Compound PZA-3," against established BTK inhibitors like Ibrutinib. We will explore the essential triad of assay validation: direct biochemical engagement, target modulation in a cellular context, and off-target selectivity profiling.
Section 1: The Biological Context - BTK Signaling Pathway
Understanding the mechanism of action requires a clear picture of the target's role. BTK is a key node in the B-cell receptor signaling cascade.[7] Upon antigen binding to the BCR, a series of phosphorylation events are initiated, leading to the recruitment and activation of BTK at the plasma membrane.[6] Activated BTK then phosphorylates and activates Phospholipase C-γ2 (PLCγ2), which in turn generates second messengers essential for downstream signaling, ultimately leading to B-cell proliferation, differentiation, and survival.[8] Inhibiting BTK aims to disrupt this entire cascade.
Caption: Workflow for validating cellular BTK inhibition using phospho-flow cytometry.
Interpreting Cellular Data
The output of this assay is a cellular IC50, which reflects not only the compound's potency but also its cell permeability and stability. A significant rightward shift in the cellular IC50 compared to the biochemical IC50 may indicate poor permeability or efflux by cellular transporters, providing crucial information for lead optimization.
Section 4: Assessing Selectivity and Potential for Off-Target Effects
A critical aspect of drug development is ensuring the compound is selective for its intended target. [9]Off-target activity can lead to toxicity or unexpected pharmacological effects. [10]Kinase panel screening is the industry standard for assessing selectivity.
Rationale: By screening Compound PZA-3 against a broad panel of other kinases, we can build a selectivity profile. This is crucial for predicting potential side effects and understanding the compound's mechanism of action more fully. [11]Service providers offer panels covering hundreds of kinases.
Comparative Data Summary
The following table presents a hypothetical but realistic data summary comparing our investigational Compound PZA-3 with the established drug, Ibrutinib.
| Assay Type | Parameter | Compound PZA-3 | Ibrutinib (Reference) | Rationale & Interpretation |
| Biochemical | BTK IC50 (nM) | 5.2 | 2.8 | Confirms potent, direct inhibition of the kinase. PZA-3 is comparable to the reference compound. |
| Cell-Based | pBTK (Y223) IC50 (nM) | 15.8 | 9.5 | Demonstrates target engagement in a cellular context. The ~3x shift from biochemical IC50 is acceptable and indicates good cell permeability. |
| Selectivity | TEC Kinase IC50 (nM) | 150 | 10 | TEC is a common off-target for BTK inhibitors. PZA-3 shows significantly improved selectivity over Ibrutinib. |
| Selectivity | EGFR Kinase IC50 (nM) | >10,000 | 1,200 | EGFR inhibition is associated with side effects. PZA-3 shows no significant activity, a positive safety indicator. |
| Selectivity | Kinome Scan (S-Score 10) | 0.05 | 0.15 | A lower S-Score at a given concentration indicates higher selectivity. PZA-3 is more selective across the kinome than Ibrutinib. |
Data are hypothetical and for illustrative purposes only.
Section 5: Conclusion and Best Practices
The validation of biological assay results is a multi-faceted process that must adhere to rigorous scientific standards, as outlined in guidelines from regulatory bodies like the FDA. [12][13][14]This guide demonstrates a logical, tiered approach to validating a novel this compound derivative, Compound PZA-3, as a BTK inhibitor.
-
Start Biochemically: First, confirm direct, potent inhibition of the purified target.
-
Move to a Cellular Context: Next, verify that the compound can enter cells and modulate the target's activity in a relevant signaling pathway.
-
Profile Broadly: Finally, assess selectivity across the kinome to identify potential off-targets and build a strong safety profile. [15] By systematically comparing a new chemical entity to a known standard across this validation cascade, researchers can build a robust data package that instills confidence in the compound's mechanism of action and therapeutic potential.
References
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Shah, S., et al. (2009). Biological activities of pyrazoline derivatives--a recent development. Current Medicinal Chemistry. Available at: [Link]
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Aggarwal, N., et al. (2014). Current status of pyrazole and its biological activities. Journal of Pharmacy & BioAllied Sciences. Available at: [Link]
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The Pharma Innovation. (2020). Synthesis, biological activity of new pyrazoline derivative. The Pharma Innovation Journal. Available at: [Link]
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Middendorp, S., et al. (2021). Targeting Bruton's Tyrosine Kinase in Inflammatory and Autoimmune Pathologies. Frontiers in Immunology. Available at: [Link]
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Buhlmann Diagnostics Corp. Kinase Inhibition Assays. BDC. Available at: [Link]
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Pathak, S., et al. (2025). Pyridazinone: Current Progress in Synthesis of its Derivatives and Biological Activity. Medicinal Chemistry. Available at: [Link]
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López-Granados, E., et al. (2023). Research-based flow cytometry assays for pathogenic assessment in the human B-cell biology of gene variants revealed in the diagnosis of inborn errors of immunity: a Bruton's tyrosine kinase case-study. Frontiers in Immunology. Available at: [Link]
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Al-Ghaithi, F., et al. (2024). Targeting Bruton's tyrosine kinase (BTK) as a signaling pathway in immune-mediated diseases: from molecular mechanisms to leading treatments. Journal of Translational Autoimmunity. Available at: [Link]
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Celtarys Research. (2024). Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. Celtarys. Available at: [Link]
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Adpressa, D. A., & Sintim, H. O. (2024). Non-kinase off-target inhibitory activities of clinically-relevant kinase inhibitors. European Journal of Medicinal Chemistry. Available at: [Link]
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Al-Ostoot, F. H., et al. (2025). Pyrazole Derivatives: A New Synthesis, Biological Importance, and Recent Practical Applications. ResearchGate. Available at: [Link]
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ResearchGate. (2014). Development of a robust flow cytometry-based pharmacodynamic assay to detect phospho-protein signals for phosphatidylinositol 3-kinase inhibitors in multiple myeloma. Available at: [Link]
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U.S. Department of Health and Human Services. (2025). Bioanalytical Method Validation for Biomarkers Guidance. HHS.gov. Available at: [Link]
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Bame, E., et al. (2019). Noncatalytic Bruton's tyrosine kinase activates PLCγ2 variants mediating ibrutinib resistance in human chronic lymphocytic leukemia cells. Journal of Biological Chemistry. Available at: [Link]
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A Technical Guide to the Spectroscopic Characterization of 1-(Pyrazin-2-yl)azetidin-3-ol: A Comparative Analysis
For researchers and professionals in the field of drug development, the precise structural elucidation of novel chemical entities is paramount. This guide provides a detailed spectroscopic analysis of 1-(Pyrazin-2-yl)azetidin-3-ol , a heterocyclic compound of interest, and offers a comparative perspective with its chlorinated analog, 1-(6-Chloropyrazin-2-yl)azetidin-3-ol . The azetidine ring is a valuable scaffold in medicinal chemistry, and its substitution with a pyrazine moiety introduces unique electronic and steric properties that can be finely tuned to optimize pharmacological activity.
This document will delve into the predicted ¹H NMR, ¹³C NMR, and Mass Spectrometry data for this compound, explaining the rationale behind the expected spectral features. Furthermore, a detailed, step-by-step synthetic protocol is provided, offering a practical guide for its preparation in a laboratory setting. By comparing its predicted spectroscopic data with that of a closely related analog, this guide aims to equip researchers with the necessary tools to identify and characterize this class of compounds.
Molecular Structure and Predicted Spectroscopic Data
The structure of this compound is presented below. The subsequent sections will detail the anticipated spectroscopic data based on the analysis of its constituent functional groups and data from analogous compounds.
Caption: Molecular structure of this compound.
Predicted ¹H NMR Spectral Data
The proton NMR spectrum is a powerful tool for elucidating the structure of a molecule by providing information about the chemical environment of each proton. For this compound, the expected signals are summarized in the table below. The chemical shifts are predicted based on the known values for pyrazine and substituted azetidines.
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~8.2 | d | 1H | H-3' (Pyrazine) | The proton at position 3 of the pyrazine ring is expected to be the most deshielded due to the inductive effect of the adjacent nitrogen atom. |
| ~8.0 | d | 1H | H-5' (Pyrazine) | The proton at position 5 is also deshielded by the adjacent nitrogen. |
| ~7.8 | dd | 1H | H-6' (Pyrazine) | This proton will appear as a doublet of doublets due to coupling with H-3' and H-5'. |
| ~4.6 | m | 1H | CH-OH (Azetidine) | The proton attached to the carbon bearing the hydroxyl group is expected to be a multiplet. |
| ~4.2 | t | 2H | CH₂-N (Azetidine) | These protons are adjacent to the nitrogen atom of the pyrazine ring and will appear as a triplet. |
| ~3.8 | t | 2H | CH₂-N (Azetidine) | These protons are also adjacent to the nitrogen but in a slightly different chemical environment. |
| ~2.5 | s | 1H | OH | The hydroxyl proton is expected to be a broad singlet, and its chemical shift can vary depending on the solvent and concentration. |
Predicted ¹³C NMR Spectral Data
The carbon-13 NMR spectrum provides information about the carbon framework of the molecule. The predicted chemical shifts for this compound are detailed below.
| Chemical Shift (ppm) | Assignment | Rationale |
| ~155 | C-2' (Pyrazine) | The carbon atom of the pyrazine ring bonded to the azetidine nitrogen is expected to be significantly deshielded. |
| ~142 | C-3' (Pyrazine) | Aromatic carbon adjacent to a nitrogen atom. |
| ~135 | C-5' (Pyrazine) | Aromatic carbon adjacent to a nitrogen atom. |
| ~132 | C-6' (Pyrazine) | Aromatic carbon. |
| ~60 | C-3 (Azetidine) | The carbon atom bonded to the hydroxyl group. |
| ~50 | C-2, C-4 (Azetidine) | The two equivalent methylene carbons of the azetidine ring. |
Predicted Mass Spectrum
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For this compound, the expected data is as follows:
-
Molecular Ion (M⁺): m/z = 151.0746 (calculated for C₇H₉N₃O)
-
Major Fragments:
-
m/z = 122: Loss of the azetidinol ring.
-
m/z = 80: Pyrazine radical cation.
-
m/z = 71: Azetidin-3-ol fragment.
-
Comparative Analysis: 1-(6-Chloropyrazin-2-yl)azetidin-3-ol
To provide a practical comparison, we will consider the spectroscopic data of the closely related analog, 1-(6-Chloropyrazin-2-yl)azetidin-3-ol. The presence of the electron-withdrawing chlorine atom on the pyrazine ring is expected to induce noticeable shifts in the NMR spectra.
| Spectroscopic Data | This compound (Predicted) | 1-(6-Chloropyrazin-2-yl)azetidin-3-ol (Predicted) |
| ¹H NMR (Pyrazine) | ~8.2 (d), ~8.0 (d), ~7.8 (dd) | ~8.1 (s), ~7.9 (s) |
| ¹³C NMR (Pyrazine) | ~155, ~142, ~135, ~132 | ~157, ~145, ~140, ~130 |
| MS (M⁺) | m/z = 151.0746 | m/z = 185.0356 |
The chlorine atom simplifies the ¹H NMR spectrum of the pyrazine ring to two singlets and deshields the adjacent carbon atoms in the ¹³C NMR spectrum.
Experimental Protocol: Synthesis of this compound
The following is a proposed synthetic route for the preparation of this compound. This protocol is based on established methods for the N-arylation of azetidines.
A Comparative Guide to the X-ray Crystal Structure Analysis of 1-(Pyrazin-2-yl)azetidin-3-ol Analogs
This guide provides an in-depth comparison and procedural overview for the X-ray crystal structure analysis of 1-(Pyrazin-2-yl)azetidin-3-ol and its substituted analogs. The pyrazinyl-azetidinyl scaffold is a key pharmacophore in modern drug discovery, with analogs showing potent activity as inhibitors of enzymes like stearoyl-CoA desaturase (SCD)[1]. Understanding the precise three-dimensional arrangement of these molecules is paramount for elucidating structure-activity relationships (SAR) and facilitating rational, structure-based drug design.
Here, we compare the parent molecule, This compound (Molecule A) , with a representative substituted analog, 1-(3-Chloropyrazin-2-yl)-3-(trifluoromethyl)azetidin-3-ol (Molecule B) [2]. This comparison will illuminate how subtle changes in the molecular structure—specifically, the addition of a chloro and a trifluoromethyl group—can profoundly influence crystallization behavior, crystal packing, and intermolecular interactions. This analysis serves as a paradigm for researchers working on similar heterocyclic scaffolds.
The Rationale: Why Crystal Structure Matters
The primary motivation for determining the crystal structure of drug candidates is to gain an atomic-level understanding of their conformation and potential interactions with a biological target. The azetidin-3-ol moiety, with its hydroxyl group, is a potent hydrogen bond donor and acceptor. The pyrazine ring contains two nitrogen atoms that are also key hydrogen bond acceptors[3][4].
The precise geometry of these functional groups, including bond angles, torsion angles, and the overall molecular conformation, dictates how the molecule will fit into a protein's binding pocket. For instance, the orientation of the azetidinol hydroxyl group can determine whether it forms a critical hydrogen bond with a key residue, significantly impacting binding affinity. X-ray crystallography is the gold standard for providing this definitive structural data. The Cambridge Structural Database (CSD) serves as the world's primary repository for such small-molecule crystal structures[5][6].
Comparative Structural Analysis
The introduction of substituents (Cl and CF₃) in Molecule B is expected to alter its physicochemical properties and, consequently, its crystallization and packing behavior compared to the parent Molecule A.
-
Electron Density and Lipophilicity: The electron-withdrawing chloro and trifluoromethyl groups decrease the basicity of the pyrazine ring nitrogens and significantly increase the molecule's lipophilicity.
-
Intermolecular Interactions: The CF₃ group is a weak hydrogen bond acceptor, while the chlorine atom can participate in halogen bonding. These new potential interactions, absent in Molecule A, can lead to entirely different supramolecular assemblies in the solid state[7].
The workflow for analyzing these compounds follows a standardized, yet adaptable, process.
Data Comparison: Hypothetical Crystallographic Parameters
The following table presents a hypothetical but realistic comparison of crystallographic data for the two analogs, based on common parameters for organic heterocyclic compounds[3][7][8].
| Parameter | Molecule A (Parent) | Molecule B (Substituted Analog) | Rationale for Differences |
| Chemical Formula | C₇H₉N₃O | C₈H₇ClF₃N₃O | Addition of Cl and CF₃ groups. |
| Molecular Weight | 151.17 g/mol | 253.61 g/mol | Increased mass from substituents[2]. |
| Crystal System | Monoclinic | Orthorhombic | Different packing arrangements due to new intermolecular forces (e.g., halogen bonds, F···H contacts) can favor a higher symmetry system. |
| Space Group | P2₁/c | Pca2₁ | Molecule B may crystallize in a non-centrosymmetric space group due to specific directional interactions that preclude an inversion center. P2₁/c is very common for achiral small molecules[3]. |
| Unit Cell a, b, c (Å) | a=8.1, b=11.5, c=9.2 | a=7.5, b=13.1, c=10.5 | The unit cell dimensions change to accommodate the bulkier substituents and different packing motif. |
| Volume (ų) | ~840 | ~1030 | A larger molecule and potentially less efficient packing (or more molecules per unit cell, Z) will increase the unit cell volume. |
| Key H-Bond (Donor-Acceptor) | O-H···N(pyrazine) | O-H···N(pyrazine) | This primary interaction is likely conserved, as it is energetically favorable. |
| Other Interactions | C-H···O, π-π stacking | C-H···F, C-Cl···π | Molecule B introduces new interaction types. The trifluoromethyl group can act as a weak H-bond acceptor, and the chlorine can form halogen bonds with electron-rich systems like the pyrazine ring. |
Experimental Protocols
The trustworthiness of a crystal structure is directly dependent on the rigor of the experimental methods. The protocols described here are self-validating, incorporating quality control at each stage.
Protocol 1: Crystallization Screening
The causality behind choosing crystallization methods is based on exploring a wide phase space. Vapor diffusion is effective for sparingly soluble compounds, while slow evaporation is suitable for more soluble ones.
Objective: To obtain single crystals of diffraction quality (~50-200 μm).
Materials:
-
Molecule A or B (purity > 98%)
-
Solvent screening kits (e.g., Hampton Research, Qiagen)
-
96-well crystallization plates (for microbatch/vapor diffusion)
-
Glass vials (for slow evaporation)
-
Stereomicroscope
Methodology:
-
Solubilization: Prepare a concentrated stock solution of the compound (~10-20 mg/mL) in a suitable organic solvent (e.g., Acetone, Methanol, or Acetonitrile).
-
Vapor Diffusion (Hanging Drop):
-
Pipette 500 μL of various precipitant solutions into the reservoirs of a 24-well plate.
-
On a siliconized cover slip, mix 2 μL of the compound stock solution with 2 μL of the reservoir solution.
-
Invert the slip and seal the reservoir well.
-
Incubate at controlled temperatures (e.g., 4°C and 20°C).
-
-
Slow Evaporation:
-
Dissolve the compound in a solvent or solvent mixture (e.g., Dichloromethane/Hexane) to near-saturation in a small, loosely capped vial.
-
Allow the solvent to evaporate slowly over several days in a vibration-free environment.
-
-
Monitoring: Inspect plates/vials daily with a stereomicroscope for crystal growth. Document conditions (precipitant, temperature, time) that yield crystals.
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In-depth Comparative Analysis of Inhibitors Derived from 1-(Pyrazin-2-yl)azetidin-3-ol: A Guide for Researchers
A comprehensive review of the current scientific literature reveals a notable absence of published studies on inhibitors specifically derived from the 1-(Pyrazin-2-yl)azetidin-3-ol scaffold. While the constituent parts of this molecule—the pyrazine ring, the azetidine core, and the hydroxyl group—are individually recognized as important pharmacophores in medicinal chemistry, their combined specific arrangement as this compound and its derivatives has not been the subject of detailed, publicly available research reports.
This guide, therefore, serves to inform researchers, scientists, and drug development professionals about this knowledge gap and to provide a forward-looking perspective on the potential of this scaffold by examining the known properties of its components. The absence of direct comparative potency data necessitates a shift in focus from a direct comparison to a prospective analysis based on established structure-activity relationships of related compound classes.
The this compound Scaffold: A Structural Overview
The core structure of this compound combines three key chemical features:
-
Pyrazine Ring: A six-membered aromatic heterocycle with two nitrogen atoms at positions 1 and 4. Pyrazine derivatives are known to exhibit a wide range of biological activities, including anticancer and kinase inhibitory properties.[1]
-
Azetidine Ring: A four-membered nitrogen-containing heterocycle. The strained nature of the azetidine ring can offer unique conformational constraints and metabolic stability, making it an attractive scaffold in drug design.[2]
-
3-Hydroxyl Group: The hydroxyl group on the azetidine ring provides a key site for hydrogen bonding interactions with biological targets and can be a crucial determinant of binding affinity and selectivity.
The combination of these features in a single molecule suggests the potential for developing novel inhibitors with unique pharmacological profiles.
Exploring the Potential of the Scaffold: Insights from Related Inhibitors
In the absence of direct data, we can extrapolate potential applications and structure-activity relationships (SAR) for derivatives of this compound by examining studies on compounds that share one or more of its structural motifs.
Pyrazine-Containing Kinase Inhibitors:
The pyrazine ring is a common feature in many potent kinase inhibitors. For instance, several pyrazine-based compounds have been investigated as inhibitors of Janus kinases (JAKs) and Pim kinases, which are implicated in cancer and inflammatory diseases.[1][3] The nitrogen atoms of the pyrazine ring can act as hydrogen bond acceptors, contributing to the binding affinity of the inhibitor to the kinase active site. It is plausible that derivatives of this compound could be designed to target specific kinases, with the azetidinol portion providing additional interactions and influencing selectivity.
Azetidine-Containing Bioactive Molecules:
Azetidines are increasingly incorporated into drug candidates due to their ability to impart favorable physicochemical properties.[2] The rigid structure of the azetidine ring can help to lock the molecule in a bioactive conformation, leading to enhanced potency. Furthermore, the 3-hydroxyazetidine moiety is a known pharmacophore that can mimic the functionality of other important chemical groups, such as amino acids, and can serve as a key interaction point with target proteins.
Hypothetical Structure-Activity Relationships:
Based on the general principles of medicinal chemistry, we can hypothesize potential SAR for inhibitors derived from this compound:
-
Substitution on the Pyrazine Ring: Modifications to the pyrazine ring could be explored to enhance potency and selectivity. For example, the addition of small hydrophobic or hydrogen-bonding groups could lead to improved interactions with the target protein.
-
Derivatization of the Azetidinol Hydroxyl Group: The hydroxyl group could be a key site for modification. Esterification or etherification could be used to modulate the compound's pharmacokinetic properties, such as cell permeability and metabolic stability.
-
Stereochemistry of the Azetidinol: The stereochemistry at the 3-position of the azetidine ring is likely to be critical for biological activity. The R and S enantiomers would be expected to exhibit different potencies and selectivities due to their distinct spatial arrangements.
Future Directions and a Call for Research
The this compound scaffold represents an unexplored area of chemical space with significant potential for the development of novel inhibitors. To unlock this potential, future research efforts should focus on the following:
-
Synthesis of a Focused Library of Derivatives: A library of compounds based on the this compound scaffold should be synthesized, exploring a range of substitutions on both the pyrazine and azetidine rings.
-
Screening Against a Panel of Biological Targets: These derivatives should be screened against a diverse panel of biological targets, with a particular focus on kinases and other enzymes implicated in disease.
-
Detailed Structure-Activity Relationship Studies: For any active compounds identified, detailed SAR studies should be conducted to understand the key structural features required for potency and selectivity.
-
Computational Modeling and Docking Studies: Molecular modeling and docking studies could be employed to predict the binding modes of these inhibitors and to guide the design of more potent analogs.
Conclusion
While a direct comparison of the potency of inhibitors derived from this compound is not currently possible due to a lack of published data, an analysis of its constituent fragments suggests that this scaffold holds considerable promise for the development of novel therapeutic agents. This guide highlights the existing knowledge gap and aims to stimulate further research in this area. The synthesis and biological evaluation of a focused library of this compound derivatives could lead to the discovery of new inhibitors with unique pharmacological profiles and the potential to address unmet medical needs. The scientific community is encouraged to explore this promising scaffold and to share their findings to advance the field of drug discovery.
References
[4] Al-Omair, M. A., et al. (2022). Synthesis and biological evaluation of 1,3-diaryl pyrazole derivatives as potential antibacterial and anti-inflammatory agents. PubMed. [5] Tan, K., et al. (2022). Synthesis and Structure-Activity Relationships of Pyrazole-based Inhibitors of Meprin α and β. SciSpace. [6] Abdel-Maksoud, M. S., et al. (2024). Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023). PubMed Central. [7] Moglila, S. M., et al. (2014). Synthesis and Biological Activity of Some 3-(4-(Substituted)-piperazin-1-yl)cinnolines. NIH. [8] Patel, H. M., et al. (2014). Synthesis and biological evaluation of azetidinone derivatives with pyrazolone moiety. Journal of Saudi Chemical Society. [9] Al-Hourani, B. J., et al. (2022). A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives. MDPI. [10] Cherian, J., et al. (2022). Pyrazine and Phenazine Heterocycles: Platforms for Total Synthesis and Drug Discovery. MDPI. [11] Tan, K., et al. (2023). Synthesis and structure-activity relationships of pyrazole-based inhibitors of meprin α and β. PubMed. [3] Ioannidis, S., et al. (2025). Replacement of pyrazol-3-yl amine hinge binder with thiazol-2-yl amine: Discovery of potent and selective JAK2 inhibitors. ResearchGate. [12] Al-Amiery, A. A., et al. (2019). A Novel Bioactive Compounds of 2-Azetidinone Derived from Pyrazin Dicarboxylic Acid: Synthesis and Antmicrobial Screening. ResearchGate. [13] Tan, K., et al. (2023). Synthesis and structure–activity relationships of pyrazole-based inhibitors of meprin α and β. Taylor & Francis Online. [2] Cheekatla, S. R. (2026). Azetidines in medicinal chemistry: emerging applications and approved drugs. PubMed. [1] Wang, H., et al. (2015). The discovery of novel 3-(pyrazin-2-yl)-1H-indazoles as potent pan-Pim kinase inhibitors. PubMed. [14] Buckley, A. M., et al. (2019). Pyrazinib (P3), [(E)-2-(2-Pyrazin-2-yl-vinyl)-phenol], a Small Molecule Pyrazine Compound Enhances Radiosensitivity in Oesophageal Adenocarcinoma. PubMed. Tan, K., et al. (2023). (PDF) Synthesis and structure–activity relationships of pyrazole-based inhibitors of meprin α and β. ResearchGate. [15] Patel, H. M. (2025). Insilico designing of Pyrazol-1-Yl Azetidin-2-One derivatives as drug like molecules for possible inhibition of Anti Microbial 3GI9, 4AE5, 3FHU and 5COX target Proteins. ResearchGate. Li, Y., et al. (2025). Design, synthesis, biological activity evaluation of 3-(4-phenyl-1H-imidazol-2-yl)-1H-pyrazole derivatives as potent JAK 2/3 and aurora A/B kinases multi-targeted inhibitors. ResearchGate. [16] Al-Said, M. S., et al. (2025). Synthesis and biological evaluation of some novel pyrazolines. ResearchGate. [17] Jain, A. K., et al. (2015). Evaluation and Docking Study of Pyrazine Containing 1, 3, 4-Oxadiazoles Clubbed with Substituted Azetidin-2-one: A New Class of Potential Antimicrobial and Antitubercular. ResearchGate. [18] Akhtar, M. J., et al. (2022). Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. MDPI. [19] Ikenoue, T., et al. (2018). Synthesis and Structure Activity Relationship of Pyridazine-Based Inhibitors for Elucidating the Mechanism of Amyloid Inhibition. PubMed. [20] El-Sayed, M. A. A., et al. (2021). Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. MDPI. [21] Chen, J., et al. (2023). Design, Synthesis and Bioactivity Evaluation of Novel 2-(pyrazol-4-yl)-1,3,4-oxadiazoles Containing an Imidazole Fragment as Antibacterial Agents. MDPI. [22] Suman, S., et al. (2011). Synthesis and Biological Evaluation of new acetylated pyrazoline analogues. PharmacologyOnLine.
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A Researcher's Guide to Bridging the Bench-to-Bedside Gap: In Vitro and In Vivo Efficacy of Novel Pyrazinylazetidinols
In the landscape of modern drug discovery, the journey of a novel chemical entity from a laboratory curiosity to a potential therapeutic is both arduous and fraught with challenges. This guide is designed for researchers, scientists, and drug development professionals navigating this complex path. Here, we will dissect the critical stages of efficacy testing, focusing on a hypothetical, yet chemically plausible, class of compounds: novel pyrazinylazetidinols .
The fusion of a pyrazine ring, a cornerstone in many FDA-approved drugs, with an azetidine moiety, a strained three-dimensional scaffold that can enhance metabolic stability and cell permeability, presents a promising avenue for new therapeutics. Pyrazole and its derivatives have shown a wide array of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2][3][4][5] This guide will provide a framework for evaluating the efficacy of such compounds, from initial cell-based assays to whole-organism studies, emphasizing the scientific rationale behind each step.
The Foundational Stage: In Vitro Efficacy Assessment
The initial exploration of a novel compound's therapeutic potential begins in vitro – in a controlled laboratory setting. These studies are paramount for several reasons: they offer a high-throughput and cost-effective means to screen large numbers of compounds, they allow for the elucidation of the mechanism of action (MOA) at a cellular and molecular level, and they provide the first glimpse of a compound's potency.[6]
Key In Vitro Assays for Pyrazinylazetidinols
Given the known biological activities of related heterocyclic compounds, a logical starting point for our hypothetical pyrazinylazetidinols would be in the realm of oncology. A primary question to answer is: does the compound exhibit cytotoxic or cytostatic effects on cancer cells?
A widely used and robust method to determine this is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay . This colorimetric assay measures the metabolic activity of cells, which, in most cases, correlates with cell viability.
Experimental Protocol: MTT Cell Viability Assay
-
Cell Culture:
-
Select a panel of human cancer cell lines relevant to the intended therapeutic indication (e.g., SK-MEL-28 for melanoma, MCF-7 for breast cancer).
-
Culture the cells in appropriate media supplemented with fetal bovine serum (FBS) and antibiotics in a humidified incubator at 37°C with 5% CO2.
-
-
Seeding:
-
Harvest the cells using trypsin-EDTA and perform a cell count using a hemocytometer or an automated cell counter.
-
Seed the cells into 96-well plates at a predetermined optimal density (e.g., 5,000-10,000 cells per well) and allow them to adhere overnight.
-
-
Compound Treatment:
-
Prepare a stock solution of the pyrazinylazetidinol in a suitable solvent, such as dimethyl sulfoxide (DMSO).
-
Perform a serial dilution of the compound in culture media to achieve a range of final concentrations (e.g., from 0.01 µM to 100 µM).
-
Remove the old media from the cells and add the media containing the different concentrations of the compound. Include a vehicle control (media with DMSO) and a positive control (a known cytotoxic drug like doxorubicin).
-
-
Incubation:
-
Incubate the plates for a period that allows for multiple cell doublings (typically 48-72 hours).
-
-
MTT Addition and Incubation:
-
Prepare a stock solution of MTT in phosphate-buffered saline (PBS).
-
Add the MTT solution to each well and incubate for 2-4 hours. During this time, mitochondrial reductases in viable cells will convert the yellow MTT to a purple formazan product.
-
-
Solubilization and Absorbance Reading:
-
Add a solubilizing agent (e.g., acidified isopropanol or DMSO) to each well to dissolve the formazan crystals.
-
Read the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the background absorbance (from wells with no cells).
-
Normalize the absorbance values to the vehicle control to determine the percentage of cell viability.
-
Plot the percentage of cell viability against the compound concentration and use a non-linear regression analysis to calculate the half-maximal inhibitory concentration (IC50), which is the concentration of the compound that inhibits cell growth by 50%.
-
A potent compound will exhibit a low IC50 value, indicating that a small amount of the compound is required to achieve a significant biological effect.
The Crucial Transition: In Vivo Efficacy Assessment
While in vitro studies provide essential preliminary data, they are conducted in a simplified, artificial environment that lacks the complexity of a living organism.[6] The true test of a compound's therapeutic potential lies in its performance in vivo – within a whole, living organism. In vivo studies are designed to evaluate not only the efficacy of a compound but also its pharmacokinetic (PK) and pharmacodynamic (PD) properties, which collectively determine its overall therapeutic window.
Preclinical Animal Models in Oncology
For our hypothetical anticancer pyrazinylazetidinol, a standard and widely accepted in vivo model is the murine xenograft model . In this model, human cancer cells are implanted into immunodeficient mice, where they form tumors. The mice are then treated with the test compound to assess its effect on tumor growth.
Experimental Protocol: Human Tumor Xenograft Model in Mice
-
Animal Husbandry and Acclimation:
-
Use immunodeficient mice (e.g., athymic nude or NOD-SCID mice) to prevent rejection of the human tumor cells.
-
House the mice in a specific pathogen-free (SPF) facility with controlled temperature, humidity, and light-dark cycles.
-
Allow the mice to acclimate to their environment for at least one week before the start of the study. All animal procedures must be approved by an Institutional Animal Care and Use Committee (IACUC).
-
-
Tumor Cell Implantation:
-
Harvest the same cancer cell line used in the in vitro studies (e.g., SK-MEL-28) and resuspend the cells in a sterile solution, such as PBS or Matrigel.
-
Subcutaneously inject a specific number of cells (e.g., 5 x 10^6 cells) into the flank of each mouse.
-
-
Tumor Growth Monitoring and Randomization:
-
Monitor the mice regularly for tumor growth.
-
Measure the tumor dimensions using calipers and calculate the tumor volume using the formula: (Length x Width^2) / 2.
-
Once the tumors reach a predetermined size (e.g., 100-150 mm^3), randomize the mice into treatment groups (e.g., vehicle control, pyrazinylazetidinol at different doses, positive control).
-
-
Compound Administration:
-
Formulate the pyrazinylazetidinol in a suitable vehicle for the chosen route of administration (e.g., oral gavage, intraperitoneal injection).
-
Administer the compound to the mice according to a predetermined dosing schedule (e.g., once daily for 21 days).
-
-
Efficacy Evaluation:
-
Continue to monitor tumor growth and body weight throughout the study.
-
At the end of the study, euthanize the mice and excise the tumors.
-
Weigh the tumors and calculate the tumor growth inhibition (TGI) for each treatment group compared to the vehicle control.
-
-
Data Analysis:
-
Plot the mean tumor volume over time for each group.
-
Perform statistical analysis (e.g., ANOVA) to determine if there are significant differences in tumor growth between the treatment groups.
-
Calculate the effective dose that causes a 50% reduction in tumor growth (ED50).
-
A successful in vivo outcome would be a significant reduction in tumor growth in the treated groups compared to the control group, with minimal toxicity as indicated by stable body weight.
Bridging the In Vitro-In Vivo Divide: The IVIVC Challenge
The ultimate goal of preclinical development is to identify compounds that will be effective in humans. A critical aspect of this is establishing an In Vitro-In Vivo Correlation (IVIVC) , which is a predictive mathematical model that describes the relationship between an in vitro property of a drug and its in vivo response.[7][8][9] As defined by the U.S. Food and Drug Administration (FDA), an IVIVC can serve as a surrogate for in vivo bioavailability and can reduce the number of human studies required during drug development.[7][8]
However, establishing a robust IVIVC is often challenging. A compound that is highly potent in a 2D cell culture may show little to no efficacy in an animal model. This discrepancy can arise from a multitude of factors:
-
Pharmacokinetics (PK): The compound may be poorly absorbed, rapidly metabolized, or quickly eliminated from the body, preventing it from reaching the tumor at a sufficient concentration.
-
Bioavailability: The fraction of the administered dose that reaches the systemic circulation may be too low.
-
Tumor Microenvironment: The complex interplay between cancer cells, stromal cells, blood vessels, and the extracellular matrix in a tumor can create a barrier to drug penetration and can promote drug resistance.
-
Off-target effects: The compound may have unforeseen effects on other cells and tissues in the body, leading to toxicity.
Comparing In Vitro and In Vivo Data
A systematic comparison of data from both in vitro and in vivo studies is essential for making informed decisions about the future of a drug candidate.
| Parameter | In Vitro | In Vivo |
| Metric | IC50 (Half-maximal inhibitory concentration) | ED50 (Half-maximal effective dose) |
| Measures | Potency at a cellular level | Efficacy in a whole organism |
| System | Isolated cells in a controlled environment | Complex biological system with PK/PD factors |
| Endpoint | Cell viability, proliferation, or target inhibition | Tumor growth inhibition, survival |
A Visual Workflow for Preclinical Decision-Making
The following diagram illustrates the iterative process of in vitro and in vivo testing in the preclinical development of a novel therapeutic agent like a pyrazinylazetidinol.
Caption: Preclinical development workflow for novel therapeutics.
Conclusion and Future Perspectives
The evaluation of novel pyrazinylazetidinols, like any new chemical entity, requires a multi-faceted approach that carefully weighs the evidence from both in vitro and in vivo studies. A deep understanding of the strengths and limitations of each experimental system is crucial for interpreting the data and making sound decisions. While a strong correlation between in vitro potency and in vivo efficacy is the desired outcome, discrepancies are common and can provide valuable insights into a compound's biological behavior.
Looking ahead, the field is continually evolving with the development of more predictive preclinical models. Three-dimensional (3D) cell cultures, patient-derived organoids, and humanized mouse models are increasingly being used to bridge the gap between traditional in vitro and in vivo systems. These advanced models more accurately recapitulate the complexity of human tissues and diseases, offering the promise of a more streamlined and successful path from the laboratory to the clinic.
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Fares, M., et al. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules. Available from: [Link]
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A Senior Application Scientist's Guide to Cross-Reactivity Profiling of Kinase Inhibitors Based on the Azetidinol Scaffold
For researchers, scientists, and drug development professionals, navigating the intricate landscape of kinase inhibitor selectivity is a paramount challenge. This guide provides an in-depth technical overview of cross-reactivity profiling, with a specific focus on the emerging and promising class of inhibitors built upon the azetidinol scaffold. We will dissect the causality behind experimental choices, present self-validating protocols, and ground our discussion in authoritative references to ensure a comprehensive and trustworthy resource.
The Imperative of Selectivity in Kinase Inhibition
The human kinome comprises over 500 kinases that regulate a vast array of cellular processes. Their structural conservation, particularly within the ATP-binding pocket, makes achieving inhibitor selectivity a formidable task.[1] Off-target interactions can lead to unforeseen toxicities or confound experimental data, underscoring the necessity of rigorous cross-reactivity profiling.[2] A well-defined selectivity profile is not merely a desirable characteristic; it is a fundamental component of a compound's preclinical data package.
The Azetidinol Scaffold: A Structurally Privileged Motif for Kinase Inhibition
The azetidine ring, a four-membered nitrogen-containing heterocycle, has risen to prominence as a "privileged scaffold" in modern medicinal chemistry.[3] Its constrained, three-dimensional nature allows for the precise positioning of substituents to engage with specific residues in a target protein.[3] The incorporation of a hydroxyl group to form the azetidinol scaffold introduces a crucial hydrogen bond donor and acceptor, enhancing the potential for high-affinity, specific interactions within the kinase active site. While the body of public literature on azetidinol-based kinase inhibitors is still growing, the principles of its design and the methods for its characterization are well-established.
Methodologies for Comprehensive Cross-Reactivity Profiling
A robust assessment of kinase inhibitor selectivity requires a multi-faceted approach, combining direct biochemical assays with physiologically relevant cell-based methods.
Biochemical Assays: The Front Line of Selectivity Screening
These assays provide a direct measurement of an inhibitor's interaction with a purified kinase, making them ideal for large-scale screening.[4]
A powerful and widely used method to determine the dissociation constant (Kd) of an inhibitor against hundreds of kinases in parallel.[5]
Experimental Workflow: Kinome-Wide Binding Assay
Caption: Workflow for a kinome-wide competition binding assay.
Step-by-Step Protocol:
-
Assay Setup: A comprehensive panel of human kinases, each tagged with a unique DNA barcode, is utilized.
-
Competitive Binding: The test inhibitor is incubated with the kinase panel in the presence of an immobilized, broad-spectrum kinase inhibitor probe. The test inhibitor and the probe compete for binding to the kinases in the panel.
-
Quantification: Kinases that bind to the test inhibitor will be in solution, while those that bind to the immobilized probe are captured. The amount of each kinase bound to the probe is quantified by measuring its unique DNA tag, typically via quantitative PCR (qPCR).
-
Analysis: A low qPCR signal for a particular kinase indicates strong binding to the test inhibitor. This data is used to calculate the dissociation constant (Kd) for each inhibitor-kinase interaction.
Also known as a thermal shift assay, DSF is a rapid and cost-effective method that measures the stabilization of a protein's structure upon ligand binding.[6]
Experimental Workflow: Differential Scanning Fluorimetry (DSF)
Caption: Workflow for a Differential Scanning Fluorimetry (DSF) assay.
Step-by-Step Protocol:
-
Reaction Mix: Combine the purified kinase, test inhibitor, and a fluorescent dye that binds to exposed hydrophobic regions of unfolded proteins.
-
Thermal Melt: Use a real-time PCR instrument to slowly increase the temperature of the reaction mix.
-
Fluorescence Detection: As the kinase unfolds, the dye binds, leading to an increase in fluorescence.
-
Data Interpretation: The temperature at which 50% of the protein is denatured is the melting temperature (Tm). A stabilizing inhibitor will increase the Tm. The magnitude of this change (ΔTm) is proportional to the binding affinity.
Cell-Based Assays: Confirming Target Engagement in a Native Environment
It is crucial to validate biochemical findings in a cellular context to ensure the inhibitor can reach and engage its target amidst the complexities of the cell.
CETSA extends the principle of thermal stabilization to intact cells or cell lysates, providing evidence of target engagement in a more physiological setting.
Experimental Workflow: Cellular Thermal Shift Assay (CETSA)
Caption: Workflow for a Cellular Thermal Shift Assay (CETSA).
Step-by-Step Protocol:
-
Inhibitor Treatment: Treat cultured cells with the test inhibitor or a vehicle control.
-
Heating: Lyse the cells and heat aliquots of the lysate across a temperature gradient.
-
Separation of Phases: Centrifuge the heated lysates to separate the soluble proteins from the aggregated, denatured proteins.
-
Target Detection: Analyze the amount of the target kinase remaining in the soluble fraction using Western blotting or mass spectrometry. An inhibitor that binds and stabilizes its target will result in more of the target protein remaining soluble at higher temperatures.
Comparative Cross-Reactivity Profiling: A Case Study
Given the nascent stage of public data for azetidinol-based kinase inhibitors, we will use the well-characterized azetidine-based MerTK inhibitor, MRX-2843, as an illustrative example.[7] By comparing its profile to inhibitors with different selectivity profiles, we can highlight key principles of data interpretation.
Table 1: Comparative Kinase Inhibition Profiles
| Kinase Target Family | MRX-2843 (Azetidine Scaffold)[7] | Dasatinib (Multi-Targeted)[1] | Erlotinib (EGFR-Selective) |
| MerTK (Primary Target) | High | Low | Low |
| FLT3 | High | High | Low |
| AXL/TYRO3 (TAM Family) | Moderate | Low | Low |
| SRC Family | Low | High | Low |
| ABL | Low | High | Low |
| EGFR | Low | Moderate | High |
This table provides a qualitative summary for comparative purposes. Researchers should always refer to quantitative data (e.g., IC50 or Kd values) for detailed analysis.
Analysis of Comparative Profiles:
-
MRX-2843: This inhibitor demonstrates high potency for its intended target, MerTK, but also significant activity against FLT3.[7] This polypharmacology could be therapeutically advantageous or a source of off-target effects, depending on the desired clinical application.
-
Dasatinib: A classic example of a multi-targeted inhibitor, Dasatinib potently inhibits several distinct kinase families.[1] This broad activity is leveraged in oncology but also necessitates careful management of side effects.
-
Erlotinib: This compound exemplifies a highly selective inhibitor, with its activity largely confined to the Epidermal Growth Factor Receptor (EGFR). This specificity makes it an invaluable tool for both research and targeted cancer therapy.
Conclusion and Forward Look
The azetidinol scaffold holds considerable promise for the design of next-generation kinase inhibitors with enhanced selectivity. The rigorous application of the cross-reactivity profiling methodologies detailed in this guide is indispensable for the successful development of these and other novel therapeutic agents. A comprehensive understanding of an inhibitor's kinome-wide interaction profile, generated through a combination of robust biochemical and cell-based assays, empowers researchers to advance their drug discovery programs with confidence and scientific rigor.
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Bantscheff, M., et al. (2011). A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets. FEBS Letters, 585(11), 1633-1638. [Link]
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Bamborough, P., et al. (2008). Measuring and interpreting the selectivity of protein kinase inhibitors. Journal of Medicinal Chemistry, 51(24), 7898-7914. [Link]
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Fedorov, O., et al. (2012). Kinase inhibitor selectivity profiling using differential scanning fluorimetry. Methods in Molecular Biology, 795, 109-118. [Link]
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Miljković, F., & Bajorath, J. (2023). Data sets of human and mouse protein kinase inhibitors with curated activity data including covalent inhibitors. Scientific Data, 10(1), 539. [Link]
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Chen, W. H., et al. (2014). KIDFamMap: a database of kinase-inhibitor-disease family maps for kinase inhibitor selectivity and binding mechanisms. Nucleic Acids Research, 42(Database issue), D524–D533. [Link]
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Robles, O., et al. (2021). Cellular Selectivity Analyses Reveal Distinguishing Profiles for Type II Kinase Inhibitors. ACS Chemical Biology, 16(10), 2015-2025. [Link]
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Niijima, S., et al. (2012). Dissecting kinase profiling data to predict activity and understand cross-reactivity of kinase inhibitors. Journal of Chemical Information and Modeling, 52(4), 939-950. [Link]
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Bournez, C., et al. (2020). Comparative Assessment of Protein Kinase Inhibitors in Public Databases and in PKIDB. Molecules, 25(14), 3289. [Link]
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Miljković, F., et al. (2023). Data sets of human and mouse protein kinase inhibitors with curated activity data including covalent inhibitors. Scientific Data, 10, 539. [Link]
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Smaill, J. B., et al. (2000). The azaindole framework in the design of kinase inhibitors. Journal of Medicinal Chemistry, 43(8), 1380-1397. [Link]
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Vieth, M., et al. (2004). Prediction of kinase inhibitors cross-reaction on the basis of kinase ATP cavity similarities: a study using PKSIM protein similarity score. Journal of Medicinal Chemistry, 47(9), 2248-2257. [Link]
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De Schutter, J. W., et al. (2002). Structure-activity relationships of 1-alkyl-5-(3,4-dichlorophenyl)- 5-[2-[(3-substituted)-1-azetidinyl]ethyl]-2-piperidones. 1. Selective antagonists of the neurokinin-2 receptor. Journal of Medicinal Chemistry, 45(18), 3887-3899. [Link]
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Apsel, B., et al. (2008). A systematic interaction map of validated kinase inhibitors with Ser/Thr kinases. Proceedings of the National Academy of Sciences of the United States of America, 105(51), 20418-20423. [Link]
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Karaman, M. W., et al. (2008). A quantitative analysis of kinase inhibitor selectivity. Nature Biotechnology, 26(1), 127-132. [Link]
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James, J., et al. (2022). Synthesis and in silico study of new azetidinones against non-small cell lung cancer by EGFR inhibition. Tropical Journal of Pharmaceutical Research, 21(5), 987-993. [Link]
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Choi, H. G., et al. (2012). Kinome-wide selectivity profiling of ATP-competitive mammalian target of rapamycin (mTOR) inhibitors. The Journal of Biological Chemistry, 287(13), 10498-10510. [Link]
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Choi, H. G., et al. (2012). Kinome-wide selectivity profiling of ATP-competitive mammalian target of rapamycin (mTOR) inhibitors and characterization of their binding kinetics. The Journal of Biological Chemistry, 287(13), 10498-10510. [Link]
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Parker, C. G., et al. (2024). Scalable Thiol Reactivity Profiling Identifies Azetidinyl Oxadiazoles as Cysteine-targeting Electrophiles. bioRxiv. [Link]
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Wang, Y., et al. (2023). Design, Synthesis, and Structure–Activity Relationship Study of Potent MAPK11 Inhibitors. Molecules, 28(14), 5437. [Link]
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Chen, P. H., et al. (2023). KinomeMETA: meta-learning enhanced kinome-wide polypharmacology profiling. Briefings in Bioinformatics, 24(6), bbad416. [Link]
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Clader, J. W., et al. (1996). 2-Azetidinone cholesterol absorption inhibitors: structure-activity relationships on the heterocyclic nucleus. Journal of Medicinal Chemistry, 39(19), 3684-3693. [Link]
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Gesing, E. R., et al. (2019). Synthesis and Biological Profile of Substituted Azetidinyl Carboxamides, A Novel Class of Herbicidal Acyl-ACP Thioesterase Inhibitors. CHIMIA International Journal for Chemistry, 73(10), 818-823. [Link]
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Hayakawa, H., et al. (2010). Structure-activity relationship study of acridine analogs as haspin and DYRK2 kinase inhibitors. Bioorganic & Medicinal Chemistry Letters, 20(12), 3583-3587. [Link]
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Choi, H. G., et al. (2012). Kinome-wide Selectivity Profiling of ATP-competitive Mammalian Target of Rapamycin (mTOR) Inhibitors and Characterization of Their Binding Kinetics. The Journal of Biological Chemistry, 287(13), 10498-10510. [Link]
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Stumpfe, D., & Bajorath, J. (2017). Assessing Scaffold Diversity of Kinase Inhibitors Using Alternative Scaffold Concepts and Estimating the Scaffold Hopping Potential for Different Kinases. Molecules, 22(5), 753. [Link]
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Benchmarking Novel Synthetic Routes for 1-(Pyrazin-2-yl)azetidin-3-ol: A Comparative Guide
Introduction: The Significance of 1-(Pyrazin-2-yl)azetidin-3-ol in Modern Drug Discovery
The confluence of pyrazine and azetidine pharmacophores in a single molecular entity, this compound, represents a compelling scaffold for the exploration of novel therapeutic agents. Pyrazine derivatives are integral to a range of clinically significant drugs, noted for their diverse biological activities, including antiviral and anti-tuberculosis properties.[1][2] Simultaneously, the strained four-membered azetidine ring is a sought-after structural motif in medicinal chemistry, offering a unique three-dimensional geometry that can enhance binding affinity and improve pharmacokinetic profiles.[3][4] The 3-hydroxyazetidine moiety, in particular, provides a key hydrogen bonding vector, crucial for molecular recognition at biological targets.
Despite the clear potential of this compound as a valuable building block, its synthesis presents notable challenges. These can include the inherent reactivity of the azetidine ring and the potential for side reactions involving the pyrazine core.[4][5] This guide provides a comparative analysis of two proposed synthetic routes for this compound, offering detailed experimental protocols and a critical evaluation of their respective strengths and weaknesses. The objective is to equip researchers, scientists, and drug development professionals with the foundational knowledge to select and optimize a synthetic strategy tailored to their specific research and development needs.
Proposed Synthetic Routes: A Head-to-Head Comparison
Two primary synthetic strategies are proposed and evaluated:
-
Route 1: Nucleophilic Substitution of a Halopyrazine with Azetidin-3-ol. This approach is a direct and convergent method.
-
Route 2: Reductive Amination of Azetidin-3-one with 2-Aminopyrazine. This route offers an alternative pathway that may circumvent some of the challenges associated with nucleophilic aromatic substitution on electron-deficient heterocycles.
The following sections will delve into the mechanistic rationale and experimental considerations for each route.
Route 1: Synthesis via Nucleophilic Aromatic Substitution
This synthetic pathway hinges on the direct coupling of a commercially available or readily synthesized halopyrazine with azetidin-3-ol. The electron-deficient nature of the pyrazine ring facilitates nucleophilic aromatic substitution, particularly with a halogen at the 2-position.
Causality Behind Experimental Choices
The choice of a halopyrazine, such as 2-chloropyrazine, is predicated on the balance between reactivity and stability. While 2-fluoropyrazine would be more reactive, its synthesis and handling can be more demanding. 2-Chloropyrazine offers a good compromise. The selection of a suitable base is critical to deprotonate the azetidin-3-ol, enhancing its nucleophilicity, and to scavenge the resulting hydrohalic acid. A non-nucleophilic, sterically hindered base like diisopropylethylamine (DIPEA) is often preferred to minimize side reactions. The choice of a polar aprotic solvent, such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO), is crucial for solvating the reactants and facilitating the SNAr mechanism.
Experimental Protocol
Materials:
-
2-Chloropyrazine
-
Azetidin-3-ol hydrochloride
-
Diisopropylethylamine (DIPEA)
-
Dimethylformamide (DMF), anhydrous
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a solution of azetidin-3-ol hydrochloride (1.0 eq) in anhydrous DMF, add DIPEA (2.5 eq) at room temperature under an inert atmosphere (e.g., nitrogen or argon).
-
Stir the mixture for 15-20 minutes to ensure the formation of the free base of azetidin-3-ol.
-
Add 2-chloropyrazine (1.2 eq) to the reaction mixture.
-
Heat the reaction mixture to 80-100 °C and monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.
-
Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to afford this compound.
Visualizing the Workflow
Caption: Workflow for the synthesis of this compound via nucleophilic aromatic substitution.
Route 2: Synthesis via Reductive Amination
This alternative approach involves the formation of an imine or enamine intermediate from the reaction of 2-aminopyrazine with a protected form of azetidin-3-one, followed by reduction to the desired product. This method avoids the potentially harsh conditions of SNAr and can be more amenable to sensitive substrates.
Causality Behind Experimental Choices
The use of a protected azetidin-3-one, such as N-Boc-azetidin-3-one, is essential to prevent self-condensation and other side reactions. The Boc (tert-butoxycarbonyl) group is a robust protecting group that can be removed under acidic conditions after the reductive amination step. The choice of a reducing agent is critical for the success of this reaction. Sodium triacetoxyborohydride (STAB) is a mild and selective reducing agent that is particularly effective for reductive aminations. It is less basic than sodium borohydride, which minimizes side reactions. The reaction is typically carried out in a chlorinated solvent like dichloromethane (DCM) or dichloroethane (DCE), which are good solvents for the reactants and the reducing agent.
Experimental Protocol
Materials:
-
2-Aminopyrazine
-
N-Boc-azetidin-3-one
-
Sodium triacetoxyborohydride (STAB)
-
Dichloroethane (DCE), anhydrous
-
Acetic acid (glacial)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Trifluoroacetic acid (TFA) or 4M HCl in dioxane
-
Silica gel for column chromatography
Procedure:
Step 2a: Reductive Amination
-
To a solution of 2-aminopyrazine (1.1 eq) and N-Boc-azetidin-3-one (1.0 eq) in anhydrous DCE, add a catalytic amount of glacial acetic acid.
-
Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the iminium ion intermediate.
-
Add STAB (1.5 eq) portion-wise to the reaction mixture.
-
Stir the reaction at room temperature and monitor its progress by TLC or LC-MS.
-
Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer, and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to obtain N-Boc-1-(pyrazin-2-yl)azetidin-3-ol.
Step 2b: Deprotection
-
Dissolve the purified N-Boc-1-(pyrazin-2-yl)azetidin-3-ol in DCM.
-
Add an excess of TFA or 4M HCl in dioxane at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 1-3 hours, monitoring by TLC or LC-MS.
-
Concentrate the reaction mixture under reduced pressure.
-
Neutralize the residue with a suitable base (e.g., saturated aqueous sodium bicarbonate solution) and extract with an appropriate organic solvent (e.g., ethyl acetate).
-
Dry the organic layer, concentrate, and if necessary, purify by column chromatography or recrystallization to yield this compound.
Visualizing the Pathway
Caption: Synthetic pathway for Route 2 via reductive amination and deprotection.
Quantitative and Qualitative Comparison of Synthetic Routes
| Parameter | Route 1: Nucleophilic Aromatic Substitution | Route 2: Reductive Amination | Rationale and Field Insights |
| Number of Steps | 1 | 2 | Route 1 is more convergent, which is generally advantageous for overall yield and resource efficiency. |
| Overall Yield | Moderate to Good | Moderate | SNAr reactions on electron-deficient heterocycles can be high-yielding, but are sensitive to reaction conditions. Reductive aminations are generally robust, but the additional deprotection step can lower the overall yield. |
| Scalability | Potentially challenging | Good | High temperatures and the need for anhydrous conditions in Route 1 can be more difficult to manage on a large scale. The milder conditions of reductive amination in Route 2 are generally more amenable to scale-up. |
| Reagent Cost & Availability | Good | Good | Starting materials for both routes are commercially available. STAB for Route 2 might be more expensive than the reagents for Route 1, but this is often offset by improved yields and easier workup. |
| Safety & Environmental Impact | Moderate | Good | Route 1 uses a high-boiling point solvent (DMF) which can be difficult to remove and has some toxicity concerns. Route 2 utilizes chlorinated solvents, which also have environmental considerations, but the reaction conditions are milder. |
| Purification | Straightforward | Can be more complex | The deprotection step in Route 2 can sometimes lead to byproducts that require more careful purification. |
Conclusion and Recommendations
Both proposed synthetic routes offer viable pathways to this compound. The choice between them will largely depend on the specific constraints and priorities of the research or development program.
-
Route 1 (Nucleophilic Aromatic Substitution) is recommended for smaller-scale synthesis where a more direct and convergent approach is desired. Careful optimization of the reaction temperature and base will be key to maximizing the yield.
-
Route 2 (Reductive Amination) is likely the more robust and scalable option, making it better suited for larger-scale production. The milder reaction conditions and generally easier workup are significant advantages, despite the additional deprotection step.
Ultimately, empirical validation of both routes is necessary to determine the optimal conditions and to fully assess their performance. This guide provides a solid theoretical and practical foundation for initiating such studies.
References
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Zhang, Y., et al. (2024). Pyrazine derivative synthesis in a continuous-flow system: a green synthesis of pyrazinamide from pyrazine esters and amines catalyzed by Lipozyme® TL IM from Thermomyces lanuginosus. PubMed Central. Available at: [Link]
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DeVito, J. A., et al. (2022). Pyrazine and Phenazine Heterocycles: Platforms for Total Synthesis and Drug Discovery. Molecules, 27(4), 1112. Available at: [Link]
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Fesik, S. W., et al. (2012). Exploration of novel 3-substituted azetidine derivatives as triple reuptake inhibitors. Bioorganic & Medicinal Chemistry Letters, 22(21), 6659-6663. Available at: [Link]
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Baumann, A. N., et al. (2017). Methods for the Synthesis of Substituted Azetines. Organic Letters, 19(21), 5681-5684. Available at: [Link]
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A Comparative Guide to the Structure-Activity Relationship (SAR) of Azetidine Positional Isomers
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
The azetidine scaffold, a four-membered saturated heterocycle, has emerged as a privileged motif in modern medicinal chemistry. Its inherent ring strain and conformational rigidity offer a unique three-dimensional architecture that can enhance potency, selectivity, and pharmacokinetic properties.[1] This guide provides an in-depth comparison of the structure-activity relationships (SAR) of azetidine positional isomers, offering insights into how the strategic placement of substituents on the azetidine ring can profoundly influence biological activity. While the majority of azetidine-containing drugs and clinical candidates feature substitution at the 3-position, a deeper understanding of the nuanced differences between substitution at the N1, C2, and C3 positions is critical for unlocking the full potential of this versatile scaffold.
The Influence of Substituent Position on Physicochemical and Conformational Properties
The position of a substituent on the azetidine ring dictates its vector in three-dimensional space, influencing how a molecule interacts with its biological target. Furthermore, the substitution pattern significantly impacts the fundamental physicochemical properties of the molecule, such as basicity (pKa) and lipophilicity (logP), which in turn govern its pharmacokinetic profile.
Electronic Effects and Basicity (pKa)
The nitrogen atom of the azetidine ring is a key site for interaction and can act as a hydrogen bond acceptor or become protonated at physiological pH. The basicity of this nitrogen is highly sensitive to the electronic nature and position of substituents.
-
N1-Substitution: Direct substitution on the nitrogen atom has the most significant impact on its basicity. Electron-withdrawing groups (e.g., acyl, sulfonyl) dramatically decrease the pKa, rendering the nitrogen non-basic. This can be a deliberate design strategy to eliminate unwanted interactions with off-target proteins or to modulate pharmacokinetic properties. Conversely, small alkyl substituents can slightly increase basicity.
-
C2-Substitution: Substituents at the C2 position have a moderate influence on the nitrogen's pKa. Electron-withdrawing groups at this position can lower the basicity through an inductive effect.
-
C3-Substitution: Substituents at the C3 position have the least direct electronic influence on the nitrogen's pKa compared to N1 and C2 substitution. However, through-bond inductive effects can still play a role. For instance, the pKa of N-aryl azetidines can be influenced by conjugation effects, which in turn are affected by the substitution pattern on the aryl ring.[2]
Conformational Preferences
The azetidine ring is not planar and exists in a puckered conformation. The position and nature of substituents can influence the preferred puckering of the ring, which in turn affects the spatial orientation of the substituents and their ability to engage with a binding pocket.
Computational studies have shown that the four-membered azetidine ring is less puckered than the five-membered pyrrolidine ring of proline.[3] The energetic barrier to ring flipping is relatively low, meaning that the preferred conformation can be influenced by both steric and electronic interactions with a biological target.
-
Axial vs. Equatorial Substitution: Similar to other cyclic systems, substituents on the azetidine ring can occupy pseudo-axial or pseudo-equatorial positions. The interplay of steric bulk and potential intramolecular interactions will determine the favored conformation. For example, in dipeptides containing azetidine-2-carboxylic acid, the tendency for a substituent on the nitrogen to adopt an axial orientation is influenced by steric hindrance from the adjacent acyl group.[3]
Comparative SAR of Positional Isomers: A Case Study Approach
Direct head-to-head comparisons of azetidine positional isomers in the literature are not abundant. However, by examining specific case studies, we can glean valuable insights into the differential effects of substituent placement.
Case Study: GABA Uptake Inhibitors
A study on conformationally constrained GABA and β-alanine analogs as GABA uptake inhibitors provides a direct comparison of C2- and C3-substituted azetidines.[4]
| Compound Type | Target | Key Findings |
| Azetidin-2-ylacetic acid derivatives | GAT-1 | Lipophilic N-substituents, such as 4,4-diphenylbutenyl or 4,4-bis(3-methyl-2-thienyl)butenyl, resulted in the highest potency at the GAT-1 transporter, with IC50 values in the low micromolar range.[4] |
| Azetidine-3-carboxylic acid derivatives | GAT-3 | The most potent GAT-3 inhibitor in the series was a β-alanine analog with a bulky lipophilic N-substituent, exhibiting an IC50 of 15.3 µM.[4] |
Interpretation: This study suggests that the spatial relationship between the carboxylic acid (or its bioisostere) and the lipophilic side chain is critical for differential activity at GAT-1 versus GAT-3. The azetidin-2-ylacetic acid scaffold appears to be more favorable for GAT-1 inhibition, while the azetidine-3-carboxylic acid scaffold shows more promise for GAT-3 inhibition. This highlights how positional isomerism can be exploited to achieve transporter selectivity.
Insights from Dipeptidyl Peptidase IV (DPP-IV) Inhibitors
The development of azetidine-based DPP-IV inhibitors offers further clues into the SAR of positional isomers.
-
2-Cyanoazetidines: Both (R)- and (S)-2-cyanoazetidines have been shown to be potent DPP-IV inhibitors, suggesting that the stereochemistry at the 2-position is not a critical determinant of activity in this class.[5] The cyano group acts as a "warhead," forming a covalent adduct with the catalytic serine residue of the enzyme.
-
3-Fluoroazetidines: 3-Fluoroazetidine derivatives have also been developed as DPP-IV inhibitors with sub-micromolar potency.[5] In this case, the fluorine atom is thought to act as a hydrogen bond acceptor, interacting with the enzyme's active site.
Comparative Analysis: While not a direct comparison of the same substituent at the 2- and 3-positions, this example illustrates that different positions on the azetidine ring can accommodate different types of pharmacophoric features to achieve potent inhibition of the same enzyme. The 2-position is suitable for a reactive "warhead," while the 3-position can be used to introduce a key hydrogen-bonding interaction.
Synthetic Strategies for Accessing Positional Isomers
The prevalence of 3-substituted azetidines in drug discovery is, in part, due to more established and versatile synthetic routes to this substitution pattern.[6] However, recent advances in synthetic methodology have expanded the accessibility of 2-substituted and 2,3-disubstituted azetidines.
Synthesis of 3-Substituted Azetidines
A common and versatile approach to 3-substituted azetidines is through the aza-Michael addition to a (N-Boc-azetidin-3-ylidene)acetate precursor. This allows for the introduction of a wide range of nucleophiles at the 3-position.[4]
Figure 1. General synthetic scheme for 3-substituted azetidines.
Synthesis of 2-Substituted and 2,3-Disubstituted Azetidines
Accessing 2-substituted and 2,3-disubstituted azetidines has historically been more challenging. However, recent methodologies, such as the copper-catalyzed boryl allylation of azetines, have opened new avenues for the enantioselective synthesis of 2,3-disubstituted azetidines.[1] Additionally, intramolecular cyclization of appropriately substituted acyclic precursors remains a viable, though sometimes challenging, route.[6]
Figure 2. Enantioselective synthesis of 2,3-disubstituted azetidines.
Experimental Protocols
To facilitate a robust comparison of azetidine positional isomers, a standardized set of experimental protocols is essential.
General Procedure for Aza-Michael Addition to Synthesize 3-Substituted Azetidines
This protocol is adapted from the synthesis of heterocyclic amino acid derivatives.[4]
-
To a solution of tert-butyl 3-(2-methoxy-2-oxoethylidene)azetidine-1-carboxylate (1.0 eq) in a suitable solvent (e.g., acetonitrile), add the desired amine nucleophile (1.0-1.2 eq) and a non-nucleophilic base such as 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) (1.0 eq).
-
Stir the reaction mixture at an elevated temperature (e.g., 65 °C) and monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to yield the desired 3-substituted azetidine.
In Vitro ADME Assays
A comparative assessment of the absorption, distribution, metabolism, and excretion (ADME) properties of positional isomers is crucial for lead optimization.
-
Metabolic Stability: Incubate the test compounds (e.g., at 1 µM) with liver microsomes (from human, rat, or mouse) in the presence of NADPH at 37 °C. Analyze the depletion of the parent compound over time by LC-MS/MS to determine the in vitro half-life and intrinsic clearance.
-
Cell Permeability: Utilize a Caco-2 cell permeability assay to assess the potential for oral absorption. Measure the transport of the compounds from the apical to the basolateral side and vice versa to determine the apparent permeability coefficient (Papp).
-
Plasma Protein Binding: Determine the extent of binding to plasma proteins using methods such as equilibrium dialysis or ultrafiltration.
Conclusion and Future Directions
The positional isomerism of substituents on the azetidine ring is a powerful yet underexplored tool in drug design. While 3-substituted azetidines have dominated the landscape due to their synthetic tractability, this guide highlights the distinct and potentially advantageous profiles that can be achieved with N1- and C2-substitution. The case study on GABA uptake inhibitors clearly demonstrates that positional isomerism can be a key determinant of target selectivity.
As synthetic methodologies for accessing a wider diversity of substituted azetidines continue to advance, a more systematic exploration of positional isomerism is warranted. Future research should focus on the parallel synthesis and screening of libraries of positional isomers to build a more comprehensive understanding of their SAR across a range of biological targets. Such efforts will undoubtedly unlock new opportunities for the development of novel therapeutics with improved efficacy and safety profiles.
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Enantioselective Synthesis of 2,3-Disubstituted Azetidines via Copper-Catalyzed Boryl Allylation of Azetines. J. Am. Chem. Soc. 2020, 142, 33, 14039–14045. [Link]
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Separation of positional CPP isomers by chiral HPLC-DAD of seized tablets. Int. J. Legal Med. 2011, 125, 1, 95-99. [Link]
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Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin-3-ylidene)acetate. Molecules 2023, 28, 2, 835. [Link]
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Development of a Continuous Flow Synthesis of 2-Substituted Azetines and 3-Substituted Azetidines by Using a Common Synthetic Precursor. Org. Lett. 2021, 23, 1, 154–159. [Link]
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Azetidine-based inhibitors of dipeptidyl peptidase IV (DPP IV). Curr. Top. Med. Chem. 2008, 8, 18, 1595-1605. [Link]
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Modular Synthesis of 3,3-Disubstituted Azetidines via Azetidinylation Reagents. J. Org. Chem. 2023, 88, 19, 13747–13757. [Link]
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Synthesis of 2-Azetidinones via Cycloaddition Approaches: An Update. Reactions 2024, 5, 26-62. [Link]
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Study of the Lipophilicity and ADMET Parameters of New Anticancer Diquinothiazines with Pharmacophore Substituents. Int. J. Mol. Sci. 2023, 24, 18, 14216. [Link]
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Separation of positional isomers of nine 2-phenethylamine-derived designer drugs by liquid chromatography-tandem mass spectrometry. Forensic Sci. Int. 2018, 285, 135-141. [Link]
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Safety Operating Guide
A Guide to the Safe Disposal of 1-(Pyrazin-2-yl)azetidin-3-ol: A Risk-Based Approach
This document provides a comprehensive guide for the proper and safe disposal of 1-(Pyrazin-2-yl)azetidin-3-ol. As researchers and drug development professionals, our responsibility extends beyond the bench to include the safe management of chemical substances throughout their lifecycle. This guide is structured to provide not just procedural steps, but the scientific rationale behind them, ensuring a culture of safety and environmental stewardship in the laboratory.
Part 1: Hazard Assessment and Chemical Profile
Understanding the potential hazards of a compound is the foundation of its safe handling and disposal. The structure of this compound contains two key heterocyclic systems: a pyrazine ring and an azetidin-3-ol group.
-
Pyrazine Moiety: Pyrazine and its derivatives are common in bioactive compounds. While some are benign flavor components, the pyrazine ring system can impart toxicological properties. The SDS for pyrazine indicates it may be harmful if swallowed and can cause skin, eye, and respiratory irritation[1]. Therefore, waste containing this moiety should be handled with caution to prevent human exposure and environmental release.
-
Azetidin-3-ol Moiety: The SDS for a related compound, Azetidin-3-ol hydrochloride, classifies it as an acute oral toxicant (Category 4), a skin irritant (Category 2), a serious eye irritant (Category 1), and a specific target organ toxicant for respiratory tract irritation (Category 3)[2].
Based on this structural analysis, it is prudent to treat this compound as a hazardous substance. The precautionary principle dictates that in the absence of complete data, we assume a conservative hazard profile.
Inferred Hazard Profile:
| Hazard Type | Classification | Rationale |
|---|---|---|
| Acute Oral Toxicity | Assumed Category 4 | Based on azetidin-3-ol hydrochloride data[2]. |
| Skin Corrosion/Irritation | Assumed Category 2 | Based on both pyrazine and azetidin-3-ol data[1][2]. |
| Serious Eye Damage/Irritation | Assumed Category 1/2 | Based on both pyrazine and azetidin-3-ol data[1][2]. |
| Respiratory Irritation | Assumed | Common hazard for fine organic solids/aerosols[1][2]. |
| Environmental Hazard | Unknown | Treat as potentially harmful to aquatic life. Do not discharge to sewer systems[3][4]. |
Part 2: The Disposal Workflow: From Generation to Collection
Proper disposal is a systematic process that begins at the point of waste generation. The following protocol is designed to comply with the Resource Conservation and Recovery Act (RCRA) and associated state and local regulations[3].
Step 1: Personal Protective Equipment (PPE)
Before handling the compound or its waste, ensure appropriate PPE is worn. This is your primary defense against exposure.
-
Eye Protection: Wear chemical safety goggles as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166[5].
-
Hand Protection: Wear chemically resistant gloves (e.g., nitrile) suitable for handling heterocyclic organic compounds.
-
Body Protection: A standard laboratory coat is required. Ensure it is fully buttoned.
-
Respiratory Protection: If handling the powder outside of a certified chemical fume hood, a NIOSH/MSHA approved respirator may be necessary[1].
Step 2: Waste Segregation
Segregation is critical to prevent dangerous chemical reactions within a waste container[6].
-
Designated Waste Stream: Waste this compound should be collected in a dedicated "Non-Halogenated Organic Solids" or a more specific "Nitrogenous Heterocyclic Waste" container.
-
Incompatibilities: Do NOT mix this waste with:
-
Strong Acids or Bases
-
Oxidizing Agents[5]
-
Aqueous waste streams
-
Halogenated organic waste
-
Step 3: Container Selection and Labeling
The integrity and labeling of your waste container are mandated by law and are essential for the safety of all personnel.
-
Container Requirements:
-
Labeling Protocol:
-
The container must be clearly labeled with the words "HAZARDOUS WASTE" [7][10].
-
List all chemical constituents by their full name (no formulas or abbreviations) and their approximate percentages[7][8]. For this specific waste, the label must clearly state: "this compound".
-
Include the date when waste was first added to the container.
-
Step 4: Satellite Accumulation Area (SAA) Management
Waste must be stored properly at or near its point of generation in a designated Satellite Accumulation Area (SAA)[9][10].
-
Location: The SAA must be under the control of the laboratory personnel generating the waste[7].
-
Volume Limits: A maximum of 55 gallons of hazardous waste may be accumulated in an SAA. For acutely toxic (P-listed) wastes, the limit is one quart[4][9]. While this compound is not explicitly P-listed, adhering to prudent quantity limits is advisable.
-
Secondary Containment: It is best practice to store the waste container within a larger, chemically resistant secondary container to contain any potential leaks[9].
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Personal protective equipment for handling 1-(Pyrazin-2-yl)azetidin-3-ol
As a Senior Application Scientist, I understand that robust safety protocols are the bedrock of innovative research. Handling novel compounds like 1-(Pyrazin-2-yl)azetidin-3-ol, where comprehensive toxicological data may be limited, requires a meticulous and proactive approach to safety. This guide is structured to provide you not just with a list of rules, but with the scientific rationale behind each recommendation, ensuring a self-validating system of safety in your laboratory.
Our protocol is derived from a careful analysis of the compound's constituent functional groups: the reactive azetidine ring and the biologically active pyrazine moiety. By examining data from structurally similar molecules, we can construct a robust safety framework. Azetidine derivatives are known for their potential reactivity and biological effects, while pyrazine-containing compounds can present irritation hazards.[1][2] Therefore, we will proceed with a conservative and comprehensive safety strategy.
Hazard Assessment Summary
While a specific Safety Data Sheet (SDS) for this compound is not widely available, the hazards can be inferred from related structures. The primary concerns are:
-
Skin and Eye Contact: Similar azetidine and pyrazine compounds are classified as causing skin irritation (H315) and serious eye irritation (H319).[3][4][5] Direct contact must be rigorously avoided.
-
Respiratory Irritation: Inhalation of the compound, particularly if it is a powder, may cause respiratory irritation (H335).[3][5][6]
-
Ingestion: Many heterocyclic amines are harmful if swallowed (H302).[3][7]
Personal Protective Equipment (PPE): A Multi-Barrier System
Effective protection relies on creating multiple barriers between the researcher and the chemical. The following table outlines the mandatory PPE for handling this compound.
| Protection Area | Required Equipment | Standard | Rationale & Justification |
| Eye & Face | Chemical splash goggles and a full-face shield. | ANSI Z87.1 / EN166 | Protects against splashes and potential vapors that can cause serious, irreversible eye damage.[1][5][8] A face shield is mandatory when handling larger quantities or during procedures with a high splash risk. |
| Hand | Chemical-resistant nitrile or neoprene gloves. Double-gloving is recommended. | ASTM D6978 / EN 374 | Prevents direct skin contact, a primary route of exposure for irritants.[1][3] Nitrile offers good resistance to a broad range of chemicals. Double-gloving provides an extra layer of protection against tears and contamination during glove removal.[3] |
| Body | Chemical-resistant laboratory coat or a disposable gown. | EN 13034 (Type 6) | Protects skin on the arms and torso from accidental splashes and contamination.[1][3] Standard cotton lab coats are insufficient; a low-permeability fabric is required. |
| Respiratory | Use within a certified chemical fume hood. If handled as a powder outside a hood, a NIOSH-approved respirator (e.g., N95) is required. | NIOSH / EN 149 | Engineering controls (fume hood) are the primary defense against respiratory exposure.[1][3] A respirator is a necessary secondary measure to prevent inhalation of aerosolized particles that may cause respiratory tract irritation.[3][5] |
| Footwear | Closed-toe, chemical-resistant shoes. | ASTM F2413 | Protects feet from spills and falling objects.[1][8] |
Operational Workflow: From Receipt to Disposal
A procedural approach minimizes the risk of exposure at every stage of handling. The following workflow must be followed.
Experimental Workflow for Safe Handling
Caption: Safe handling workflow for this compound.
Step-by-Step Protocol
-
Preparation:
-
Before beginning any work, ensure the chemical fume hood is operational and has a valid certification.
-
Don all required PPE as specified in the table above. Pay close attention to ensuring a proper fit.
-
Prepare your workspace inside the fume hood. This includes lining the surface with absorbent pads, assembling all necessary glassware, and having designated, labeled waste containers ready.
-
Ensure a chemical spill kit is accessible.
-
-
Handling the Compound:
-
Post-Procedure & Decontamination:
-
Following the experiment, decontaminate all surfaces and equipment. A 5% acetic acid solution followed by water can be effective for neutralizing amine-based compounds.[7]
-
Carefully remove PPE, avoiding self-contamination. The outer pair of gloves should be removed first. Contaminated clothing should be removed immediately and laundered before reuse.[4][8]
-
Wash hands and any exposed skin thoroughly with soap and water after completing the work.[4][10]
-
Emergency Response
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[5][6]
-
Skin Contact: Immediately wash off with plenty of soap and water for at least 15 minutes. Remove contaminated clothing. If skin irritation occurs, seek medical attention.[5][6]
-
Inhalation: Remove the victim to fresh air and keep at rest in a position comfortable for breathing. If symptoms persist, call a physician.[6][11]
-
Ingestion: Rinse mouth with water. Do NOT induce vomiting. Call a poison center or doctor immediately.[6][11]
Disposal Plan
Chemical waste must be handled in accordance with all federal, state, and local regulations.
-
Waste Segregation: Collect waste containing this compound in a designated, labeled, and sealed container. Do not mix with incompatible waste streams.
-
Disposal Method: The stable pyrazine ring can make these compounds resistant to biodegradation.[12] Therefore, disposal via a licensed professional waste disposal service is required. Methods may include incineration or specialized chemical treatment. A potential approach for wastewater involves adsorption onto macroporous resin.[13]
By adhering to these scientifically grounded protocols, you can confidently and safely incorporate this compound into your research and development workflows, ensuring the integrity of your work and the safety of your team.
References
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Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
